PXP 18 protein
Description
Properties
CAS No. |
128512-63-0 |
|---|---|
Molecular Formula |
C12H13NO3 |
Synonyms |
PXP 18 protein |
Origin of Product |
United States |
Foundational & Exploratory
The Role of SNX18 in Autophagy: A Technical Guide for Researchers
Abstract
Sorting Nexin 18 (SNX18), a member of the PX-BAR domain-containing protein family, has emerged as a critical positive regulator of autophagy. This technical guide provides an in-depth overview of the molecular functions of SNX18 in the autophagic process, with a particular focus on its role in membrane dynamics and protein interactions that are essential for autophagosome biogenesis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the signaling pathways involving SNX18, quantitative data from key experimental findings, and detailed methodologies for relevant assays.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in cellular homeostasis, stress responses, and the prevention of diseases such as cancer and neurodegeneration. The formation of the autophagosome, a double-membraned vesicle that sequesters cytoplasmic material, is a highly regulated process involving a complex interplay of autophagy-related (ATG) proteins and various membrane sources. SNX18 has been identified as a key player in this process, linking endocytic recycling pathways to the machinery of autophagosome formation.[1][2][3]
SNX18 is characterized by an N-terminal SH3 domain, a central low-complexity region, and a C-terminal Phox (PX) and Bin/Amphiphysin/Rvs (BAR) domain.[4][5] The PX domain facilitates binding to phosphoinositides, while the BAR domain senses and induces membrane curvature, enabling SNX18 to remodel membranes into tubules.[4][6] This membrane-sculpting activity is central to its function in autophagy.
Core Function of SNX18 in Autophagy
SNX18 is a positive regulator of autophagosome formation.[1][2][3][7] Its primary role is to facilitate the delivery of membrane from recycling endosomes to the nascent autophagosome, also known as the phagophore.[1][2][4][8] Depletion of SNX18 leads to a significant reduction in the number of autophagosomes, impaired degradation of long-lived proteins, and a decrease in the conversion of LC3-I to its lipidated form, LC3-II, a hallmark of autophagosome formation.[2][3][9] Conversely, overexpression of SNX18 promotes the formation of LC3-positive structures.[1][2]
Signaling Pathways and Molecular Interactions
SNX18 functions at the intersection of endosomal trafficking and autophagy, orchestrating the delivery of essential components to the site of autophagosome formation.
Recruitment to Recycling Endosomes and Membrane Tubulation
SNX18 is recruited to recycling endosomes in a manner that is dependent on the small GTPase Rab11.[2][7] Upon recruitment, SNX18 utilizes its BAR domain to induce the formation of membrane tubules from these endosomes.[4][6][8] This tubulation activity is essential for its pro-autophagic function.
Interaction with the Core Autophagy Machinery
SNX18 directly interacts with key components of the autophagy machinery:
-
ATG16L1: SNX18 is required for the recruitment of the ATG12-ATG5-ATG16L1 complex to recycling endosomes.[2][7] This complex is a crucial E3-like ligase that facilitates the conjugation of LC3 to phosphatidylethanolamine (PE) on the autophagosomal membrane.
-
LC3/GABARAP: SNX18 interacts directly with members of the LC3 and GABARAP family of proteins.[2][4][7] This interaction is thought to facilitate the lipidation of LC3 on the SNX18-generated membrane tubules, thereby providing a source of lipidated LC3 for the expanding phagophore.
-
ATG9A: SNX18 regulates the trafficking of the transmembrane protein ATG9A, which is essential for delivering lipids to the forming autophagosome. SNX18 depletion leads to the accumulation of ATG9A in juxtanuclear recycling endosomes, indicating a role for SNX18 in the mobilization of ATG9A-containing vesicles.[9][10]
Role of Dynamin-2
The function of SNX18 in vesicle scission from recycling endosomes is mediated through its interaction with the large GTPase Dynamin-2.[9][11] SNX18 recruits Dynamin-2 to the necks of the membrane tubules it generates, promoting the budding of ATG9A- and ATG16L1-containing vesicles that are destined for the autophagosome.[9][10]
Regulation by Phosphorylation
The activity of SNX18 is negatively regulated by phosphorylation at Serine 233 (S233), a residue located within its low-complexity region.[1][2][12][13] Phosphorylation at this site inhibits the membrane tubulation capacity of SNX18 and consequently reduces its ability to promote autophagosome formation.[1][12] This regulatory mechanism allows for the fine-tuning of autophagic activity in response to cellular signals.
Visualized Signaling Pathways and Workflows
Caption: SNX18 signaling pathway in autophagy.
Caption: Experimental workflow for LC3 turnover assay.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on SNX18's function in autophagy.
Table 1: Effect of SNX18 Depletion on Autophagy Markers
| Parameter | Cell Line | Condition | Fold Change vs. Control | Reference |
| GFP-LC3-II/actin ratio | HEK293 GFP-LC3 | Starvation + BafA1 | ~0.5-fold decrease | [1] |
| Degradation of long-lived proteins | HeLa | Starvation | ~50% decrease | [1] |
| Number of GFP-LC3 spots/cell | HEK293 GFP-LC3 | Starvation | ~60-70% decrease | [1] |
| Autophagic flux | HEK293A | Starvation | ~20% decrease | [3] |
Table 2: Effect of SNX18 Overexpression and Mutagenesis on Autophagy
| Construct | Cell Line | Parameter | Change vs. Control | Reference |
| myc-SNX18 WT | HEK293 GFP-LC3 | Number of GFP-LC3 spots/cell | ~2-fold increase | [1] |
| myc-SNX18 S233A | HEK293 GFP-LC3 | Number of GFP-LC3 spots/cell | No significant increase | [1] |
| myc-SNX18 S233D | HEK293 GFP-LC3 | Number of GFP-LC3 spots/cell | No significant increase | [1] |
| myc-SNX18 PX-BAR | HeLa | Tubulation efficiency | ~70% of cells show tubules | [8] |
| myc-SNX18 PX-BAR S233A | HeLa | Tubulation efficiency | ~30% of cells show tubules | [8] |
| myc-SNX18 PX-BAR S233D | HeLa | Tubulation efficiency | ~5% of cells show tubules | [8] |
Table 3: Regulation of SNX18 Phosphorylation
| Condition | Parameter | Fold Change (normalized to t=0) | Reference |
| Starvation (2h) | pS233-SNX18/total SNX18 | ~2.5-fold increase | [8] |
| Starvation (2h) | LC3-II/LC3-I ratio | ~3-fold increase | [8] |
| Refeeding (after 2h starvation) | pS233-SNX18/total SNX18 | Decrease to baseline | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Co-Immunoprecipitation (Co-IP) of SNX18 and Interacting Proteins
This protocol is for the immunoprecipitation of a "bait" protein (e.g., SNX18) to identify its interacting "prey" proteins (e.g., ATG16L1, LC3).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Antibody against the bait protein (e.g., anti-SNX18)
-
Control IgG antibody (from the same species as the primary antibody)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add control IgG and Protein A/G beads to the cell lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the pellet.
-
-
Immunoprecipitation:
-
Add the primary antibody against the bait protein to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting proteins.
-
LC3 Turnover (Autophagic Flux) Assay
This assay measures the degradation of LC3-II within autolysosomes to provide a functional measure of autophagic activity.
Materials:
-
Cells stably or transiently expressing GFP-LC3 or endogenous LC3 detection.
-
Culture medium with and without serum (or other autophagy-inducing stimuli).
-
Bafilomycin A1 (lysosomal inhibitor).
-
Cell lysis buffer for immunoblotting.
-
Reagents for SDS-PAGE and Western blotting.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with the experimental condition (e.g., SNX18 knockdown).
-
Induce autophagy (e.g., by replacing with serum-free medium).
-
In parallel, treat a set of cells with Bafilomycin A1 (e.g., 100 nM for the last 2-4 hours of the autophagy induction period) and a vehicle control.
-
-
Cell Lysis and Immunoblotting:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE (a 12-15% gel is recommended for resolving LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane and probe with an anti-LC3 antibody.
-
Also, probe for a loading control (e.g., actin or GAPDH).
-
-
Quantification and Analysis:
-
Quantify the band intensities for LC3-II and the loading control.
-
Normalize the LC3-II intensity to the loading control.
-
Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without Bafilomycin A1. An increase in this difference indicates a higher autophagic flux.
-
Quantitative Immunofluorescence Microscopy of LC3 Puncta
This method is used to visualize and quantify the number of autophagosomes (represented by LC3 puncta) per cell.
Materials:
-
Cells grown on coverslips.
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20).
-
Primary antibody against LC3.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Antifade mounting medium.
-
Fluorescence or confocal microscope.
Procedure:
-
Cell Preparation and Treatment:
-
Seed cells on sterile glass coverslips in a culture plate.
-
Perform experimental treatments (e.g., transfection with SNX18 constructs).
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-LC3 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
-
Imaging and Quantification:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji). It is recommended to count at least 50-100 cells per condition.
-
Implications for Drug Development
The crucial role of SNX18 in promoting autophagosome formation makes it a potential target for therapeutic intervention in diseases where autophagy is dysregulated. Modulating the activity of SNX18 or its interactions with key autophagy proteins could offer novel strategies for either enhancing or inhibiting autophagy. For instance, in neurodegenerative diseases where enhanced autophagy may be beneficial for clearing protein aggregates, small molecules that promote SNX18 activity or its interaction with ATG16L1 could be explored. Conversely, in certain cancers where autophagy promotes tumor cell survival, inhibitors of SNX18 function could be developed as part of a combination therapy. Further research into the regulation of SNX18, particularly the kinases and phosphatases that control its phosphorylation at S233, will be critical for developing targeted therapeutic approaches.
Conclusion
SNX18 is a multifaceted protein that acts as a central hub in the regulation of autophagosome biogenesis. By physically linking recycling endosomes to the core autophagy machinery, SNX18 provides a crucial source of membrane for the growing phagophore. Its membrane tubulation activity, protein-protein interactions, and regulation by phosphorylation highlight the intricate mechanisms that govern the initiation of autophagy. The detailed understanding of SNX18's function, as outlined in this guide, provides a solid foundation for future research and the development of novel therapeutic strategies targeting the autophagic pathway.
References
- 1. Membrane remodeling by the PX-BAR protein SNX18 promotes autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. umu.diva-portal.org [umu.diva-portal.org]
- 3. SNX18 regulates ATG9A trafficking from recycling endosomes by recruiting Dynamin‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteolysis.jp [proteolysis.jp]
- 5. Gene - SNX18 [maayanlab.cloud]
- 6. SNX18 is an SNX9 paralog that acts as a membrane tubulator in AP-1-positive endosomal trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Sorting Nexin 18 (SNX18) in Endosomal Trafficking and Autophagy
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Sorting Nexin 18 (SNX18) is a multifaceted membrane-remodeling protein belonging to the sorting nexin (SNX) family, characterized by a Phox homology (PX) and a Bin/Amphiphysin/Rvs (BAR) domain. This guide provides an in-depth analysis of SNX18's molecular architecture and its critical roles in distinct intracellular trafficking pathways. Initially identified as a key player in clathrin-independent, AP-1-positive endosomal trafficking, SNX18 is now also recognized for its redundant function with its paralog, SNX9, in clathrin-mediated endocytosis at the plasma membrane. Furthermore, a substantial body of evidence highlights SNX18 as a crucial positive regulator of autophagy. It facilitates autophagosome biogenesis by orchestrating the tubulation of recycling endosomes and mediating the trafficking of essential autophagy proteins, such as ATG9A and ATG16L1, to the nascent autophagosome. This document consolidates current knowledge, presents quantitative data, details key experimental methodologies, and provides visual diagrams of the underlying molecular pathways to serve as a comprehensive resource for professionals in cellular biology and drug discovery.
Introduction to Sorting Nexin 18 (SNX18)
The sorting nexin family comprises a large group of cytoplasmic proteins that associate with membranes and regulate various aspects of intracellular trafficking.[1] They are defined by the presence of a PX domain, a motif that binds to phosphoinositides, thereby targeting the proteins to specific membrane compartments.[2]
The SNX-BAR Subfamily
Within this large family, a subgroup of SNXs, including SNX18, also possess a BAR domain, which is capable of sensing and inducing membrane curvature.[1] SNX18, along with SNX9 and SNX30 (also known as SNX33), constitutes a distinct subfamily characterized by a shared domain architecture.[3][4][5] These proteins act as crucial links between membrane dynamics and the cytoskeleton.
Domain Architecture of SNX18
The function of SNX18 is dictated by its modular structure, which includes an N-terminal Src homology 3 (SH3) domain, a central PX domain, and a C-terminal BAR domain.[5][6]
-
SH3 Domain: Mediates protein-protein interactions by binding to proline-rich domains (PRDs) in its binding partners, such as dynamin and N-WASP.[5][7]
-
PX Domain: Specifically recognizes and binds to phosphoinositides, with a preference for phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), anchoring SNX18 to specific membranes.[3][4][8]
-
BAR Domain: Senses and induces positive membrane curvature, leading to the formation of membrane tubules. This activity is central to its role in vesicle formation.[3][7]
References
- 1. Sorting nexin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. SNX18 is an SNX9 paralog that acts as a membrane tubulator in AP-1-positive endosomal trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of Sorting Nexin 18 (SNX18) Is Dynamically Regulated in Developing Spinal Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNX18 sorting nexin 18 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. tandfonline.com [tandfonline.com]
A Technical Guide to the Discovery and Characterization of Novel PX Domain Proteins
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the methodologies employed in the discovery and functional characterization of novel Phox homology (PX) domain-containing proteins. PX domains are crucial phosphoinositide-binding modules of approximately 120-130 amino acids that mediate the recruitment of proteins to specific membrane compartments, thereby regulating a wide array of cellular processes including vesicular trafficking, cell signaling, and protein sorting.[1][2] Understanding the discovery and characterization pipeline for these proteins is essential for elucidating their roles in cellular biology and for their potential as therapeutic targets.
Discovery of Novel PX Domain Proteins
The identification of new PX domain-containing proteins typically begins with computational approaches, leveraging the conserved nature of the domain sequence.
Computational Identification
Bioinformatic strategies are the primary methods for identifying candidate PX domain proteins from genomic and proteomic databases. The process involves searching sequence databases for the characteristic PX domain motif.[3]
Experimental Protocol: Database Mining for PX Domain Candidates
-
Sequence Retrieval: Obtain protein or translated nucleotide sequences from databases such as UniProt, NCBI, or Ensembl.
-
Domain Search: Utilize domain prediction tools like Pfam, SMART, or InterProScan to search sequences for the PX domain profile (Pfam: PF00787). These tools use Hidden Markov Models (HMMs) built from multiple sequence alignments of known PX domains.
-
Homology Search: Perform BLAST (Basic Local Alignment Search Tool) or PSI-BLAST searches against a non-redundant protein database using the amino acid sequence of a known PX domain as a query. This can identify proteins with sequence similarity that may not be annotated yet.
-
Candidate Curation: Compile a list of candidate proteins. Remove redundant sequences and prioritize novel or uncharacterized proteins for further analysis. Analyze the domain architecture of candidates to identify other functional domains, which can provide clues to the protein's function.[4][5]
Characterization of Phosphoinositide Binding
A defining feature of the PX domain is its ability to bind phosphoinositides (PIPs), which are phosphorylated derivatives of phosphatidylinositol. Characterizing this interaction is a critical step. While many PX domains show a preference for phosphatidylinositol-3-phosphate (PtdIns(3)P), others bind to different PIP species, such as PtdIns(3,4)P2 or PtdIns(3,4,5)P3.[2][6][7][8]
Qualitative and Quantitative Binding Assays
Several techniques are used to determine the lipid binding specificity and affinity of a PX domain.
Experimental Protocol: Liposome Binding Assay
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) containing a defined lipid composition (e.g., 95% phosphatidylcholine, 5% of a specific phosphoinositide) through extrusion.
-
Incubation: Incubate the purified recombinant PX domain protein with the prepared liposomes at room temperature for 15-30 minutes to allow binding to occur.
-
Sedimentation: Pellet the liposomes and any bound protein by ultracentrifugation.
-
Analysis: Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein).
-
Quantification: Analyze both fractions by SDS-PAGE followed by Coomassie staining or Western blotting. The amount of protein in the pellet fraction relative to the supernatant indicates the extent of binding to the specific PIP-containing liposomes.
Quantitative Binding Data
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are gold-standard techniques for obtaining quantitative binding affinities (dissociation constants, Kd).[9] SPR measures the interaction in real-time by immobilizing lipid vesicles on a sensor chip, while ITC measures the heat changes upon titration of the protein into a solution of lipid micelles or vesicles.
Table 1: Phosphoinositide Binding Affinities of Select PX Domains
| PX Domain Protein | Primary Lipid Ligand(s) | Dissociation Constant (Kd) | Method |
| p40phox | PtdIns(3)P | ~0.2 - 1.0 µM | SPR, ITC |
| p47phox | PtdIns(3,4)P2, PA | ~1.0 - 5.0 µM | Liposome Assay |
| SNX1 (Sorting Nexin 1) | PtdIns(3)P, PtdIns(3,5)P2 | ~0.5 µM | SPR |
| SNX3 (Sorting Nexin 3) | PtdIns(3)P | ~0.7 µM | Liposome Assay |
| CISK (SGK3) | PtdIns(3,4,5)P3 | Not determined | Localization |
| Vam7p (Yeast) | PtdIns(3)P | ~1.5 µM | ITC |
Note: Kd values can vary based on the experimental method and lipid presentation (e.g., vesicle composition, micelle vs. bilayer).
Elucidation of Protein-Protein Interactions
PX domain proteins often function within larger protein complexes. Identifying interacting partners is key to understanding their cellular function.[1]
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells expressing the PX domain protein of interest (either endogenously or via transfection with a tagged construct) using a non-denaturing lysis buffer to preserve protein complexes.
-
Immunoprecipitation: Add an antibody specific to the protein of interest (or its tag) to the cell lysate. Incubate to allow antibody-antigen complexes to form.
-
Complex Capture: Add Protein A/G-coupled beads to the mixture. The beads will bind the antibody, thus capturing the entire protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the interacting partners using Western blotting with specific antibodies or by mass spectrometry for unbiased identification.
Functional Characterization and Signaling Pathways
The ultimate goal is to place the novel PX domain protein within a cellular context. This involves determining its subcellular localization and its role in specific signaling pathways.
Subcellular Localization
Localization studies are typically performed by expressing the PX domain protein as a fusion with a fluorescent reporter like Green Fluorescent Protein (GFP) in cultured cells. Confocal microscopy is then used to visualize its location. Co-localization with known organelle markers can reveal its primary site of action (e.g., endosomes, Golgi). For example, the PX domain of p40phox directs the protein to early endosomes, which are enriched in its PtdIns(3)P ligand.[7]
Role in Signaling: The NADPH Oxidase Complex
A classic example of PX domain function is in the assembly of the phagocyte NADPH oxidase complex, which is critical for innate immunity. The cytosolic components p47phox and p40phox both contain PX domains that mediate their translocation to phagosomal membranes upon cell stimulation.[4][7] The p47phox PX domain binds to PtdIns(3,4)P2, contributing to the assembly of the active enzyme complex at the membrane.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. PX Protein Domain | Cell Signaling Technology [cellsignal.com]
- 3. Protein domain identification methods and online resources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Genome-Wide Characterization of PX Domain-Containing Proteins Involved in Membrane Trafficking-Dependent Growth and Pathogenicity of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Phox homology (PX) domain, a new player in phosphoinositide signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binding of the PX domain of p47phox to phosphatidylinositol 3,4-bisphosphate and phosphatidic acid is masked by an intramolecular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
SNX18 Gene Expression and Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Sorting Nexin 18 (SNX18) gene, detailing its expression across various human tissues and cell lines, the molecular mechanisms governing its regulation, and its critical roles in fundamental cellular processes. This document is intended to serve as a valuable resource for researchers investigating SNX18's function and for professionals in drug development exploring its potential as a therapeutic target.
SNX18 Gene and Protein Overview
Sorting Nexin 18 (SNX18) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain, which mediates binding to phosphoinositides, and a Bin/Amphiphysin/Rvs (BAR) domain, responsible for sensing and inducing membrane curvature. SNX18, along with its paralogs SNX9 and SNX30, belongs to a subfamily distinguished by an N-terminal SH3 domain, which facilitates protein-protein interactions. This unique domain architecture positions SNX18 as a key player in the intricate processes of endocytosis, intracellular vesicle trafficking, and autophagy.[1][2]
Quantitative Expression Analysis of SNX18
SNX18 is ubiquitously expressed across a wide range of human tissues and cell lines, with varying levels of expression that suggest tissue-specific functional relevance.
SNX18 mRNA Expression in Human Tissues
The Genotype-Tissue Expression (GTEx) project provides a comprehensive resource for understanding gene expression across multiple human tissues. The following table summarizes the median mRNA expression of SNX18 in Transcripts Per Million (TPM).
| Tissue | Median TPM |
| Adipose - Subcutaneous | 10.8 |
| Adrenal Gland | 12.5 |
| Artery - Aorta | 9.7 |
| Artery - Coronary | 8.9 |
| Artery - Tibial | 10.1 |
| Brain - Cerebellum | 7.5 |
| Brain - Cortex | 7.1 |
| Breast - Mammary Tissue | 9.2 |
| Cells - EBV-transformed lymphocytes | 15.1 |
| Cells - Transformed fibroblasts | 13.9 |
| Colon - Sigmoid | 10.3 |
| Colon - Transverse | 9.8 |
| Esophagus - Gastroesophageal Junction | 8.5 |
| Esophagus - Mucosa | 7.9 |
| Esophagus - Muscularis | 8.1 |
| Heart - Atrial Appendage | 6.9 |
| Heart - Left Ventricle | 7.2 |
| Kidney - Cortex | 9.9 |
| Liver | 8.3 |
| Lung | 11.2 |
| Muscle - Skeletal | 6.5 |
| Nerve - Tibial | 10.5 |
| Ovary | 10.4 |
| Pancreas | 9.1 |
| Pituitary | 11.7 |
| Prostate | 9.5 |
| Skin - Not Sun Exposed (Suprapubic) | 8.7 |
| Skin - Sun Exposed (Lower leg) | 9.9 |
| Small Intestine - Terminal Ileum | 9.4 |
| Spleen | 12.1 |
| Stomach | 8.8 |
| Testis | 6.8 |
| Thyroid | 10.9 |
| Uterus | 9.6 |
| Vagina | 8.9 |
| Whole Blood | 11.4 |
Table 1: SNX18 mRNA Expression in Human Tissues. Data sourced from the GTEx Portal.[3][4][5][6]
SNX18 Protein Expression in Human Tissues
The Human Protein Atlas provides data on protein expression levels across various tissues, categorized by intensity.
| Tissue | Staining Intensity |
| Bone marrow | High |
| Ovary | High |
| Adipose tissue | Medium |
| Adrenal gland | Medium |
| Breast | Medium |
| Colon | Medium |
| Esophagus | Medium |
| Kidney | Medium |
| Liver | Medium |
| Lung | Medium |
| Pancreas | Medium |
| Prostate | Medium |
| Skin | Medium |
| Spleen | Medium |
| Stomach | Medium |
| Thyroid gland | Medium |
| Artery | Low |
| Brain | Low |
| Heart muscle | Low |
| Skeletal muscle | Low |
| Small intestine | Low |
Table 2: SNX18 Protein Expression in Human Tissues. Data sourced from the Human Protein Atlas.[7]
SNX18 Expression in Selected Cell Lines
SNX18 is expressed in numerous commonly used cell lines, facilitating its in vitro study.
| Cell Line | Description | Relative Expression |
| HeLa | Cervical cancer | High (SNX9 is dominant) |
| COS-7 | Monkey kidney fibroblast | High (SNX9 is dominant) |
| C6 | Rat glioma | High (SNX18 is dominant) |
| HEK293 | Human embryonic kidney | Expressed |
| U2OS | Human osteosarcoma | Expressed |
Table 3: Relative SNX18 Expression in Common Cell Lines. Data compiled from various studies.[2]
Regulation of SNX18 Expression
The expression and function of SNX18 are tightly controlled at the transcriptional, post-transcriptional, and post-translational levels.
Transcriptional Regulation
The promoter region of the SNX18 gene contains binding sites for several transcription factors, suggesting a complex regulatory network. Analysis of the SNX18 promoter has identified potential binding sites for transcription factors such as:
-
c-Myc: A key regulator of cell cycle progression, apoptosis, and cellular transformation.
-
E47: A basic helix-loop-helix (bHLH) transcription factor involved in cell growth and differentiation.
-
Max1: A binding partner for Myc family proteins.
-
NF-E2: A transcription factor crucial for the regulation of erythroid and megakaryocytic gene expression.
These potential regulatory interactions, identified through resources like the ENCODE project and QIAGEN transcription factor binding site analysis, suggest that SNX18 expression may be coordinated with cellular proliferation and differentiation programs.[8][9]
Post-Transcriptional Regulation by microRNAs
MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression by binding to the 3' untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression. Emerging evidence suggests that miR-218-5p may regulate SNX18 expression, potentially influencing cellular responses to starvation.[10] Further validation is required to fully elucidate the role of this and other miRNAs in controlling SNX18 levels.
Post-Translational Modifications
Post-translational modifications (PTMs) are critical for modulating the activity, localization, and stability of SNX18.
-
Phosphorylation: SNX18 is phosphorylated at Serine 233 (S233).[11] This phosphorylation event has been shown to negatively regulate the function of SNX18 in membrane tubulation and autophagy.[11][12] The kinase responsible for this phosphorylation and the signaling pathways that trigger it are areas of active investigation.
-
Ubiquitination: The E3 ubiquitin ligase Mib1 has been shown to regulate SNX18, which in turn promotes the endocytosis of the Notch ligand Delta-like 1 (Dll1), thereby modulating Notch signaling.[1][2] This indicates that the stability and function of SNX18 are controlled by the ubiquitin-proteasome system.
Signaling Pathways and Cellular Functions
SNX18 is a versatile protein involved in multiple, interconnected cellular pathways, primarily revolving around its ability to remodel cellular membranes.
Endocytic Trafficking
SNX18 plays a significant role in endocytosis, the process by which cells internalize molecules. It is involved in both clathrin-mediated and clathrin-independent endocytosis.[13] SNX18 interacts with Dynamin-2, a large GTPase essential for the scission of newly formed vesicles from the plasma membrane.[14] It is also found in complex with the adaptor protein complex 1 (AP-1), which is involved in sorting cargo at the trans-Golgi network (TGN) and endosomes.[15]
Autophagy
SNX18 is a positive regulator of autophagy, a cellular process for the degradation and recycling of cellular components.[11] It is required for the formation of autophagosomes. SNX18 interacts with key autophagy proteins, including ATG16L1 and LC3.[11] It facilitates the delivery of ATG9A, a transmembrane protein crucial for autophagosome formation, from recycling endosomes to the site of autophagosome assembly.[14] This function is dependent on its interaction with Dynamin-2.[14]
Key Experimental Protocols
This section provides an overview of essential methodologies for studying SNX18 gene expression and function.
siRNA-Mediated Knockdown of SNX18
This protocol outlines the steps for reducing SNX18 expression in cultured cells using small interfering RNA (siRNA).
Materials:
-
SNX18-specific siRNA oligos and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Cell culture medium and plates.
-
Cells to be transfected (e.g., HeLa, HEK293).
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 60-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well of a 6-well plate, dilute 20-30 pmol of SNX18 siRNA or control siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Validation of Knockdown: Harvest the cells and assess SNX18 protein levels by Western blotting or mRNA levels by qRT-PCR.
Co-Immunoprecipitation (Co-IP) of SNX18 and Interacting Proteins
This protocol describes the immunoprecipitation of SNX18 to identify and confirm its interaction partners, such as Dynamin-2.
Materials:
-
Cell lysate from cells expressing SNX18.
-
Anti-SNX18 antibody and a corresponding isotype control IgG.
-
Protein A/G magnetic beads or agarose resin.
-
Co-IP lysis/wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
Procedure:
-
Cell Lysis: Lyse cells in Co-IP buffer on ice.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-SNX18 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-antigen complexes.
-
-
Washing: Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluates by Western blotting using antibodies against the suspected interacting protein (e.g., Dynamin-2).
In Vitro Membrane Tubulation Assay
This assay assesses the ability of purified SNX18 to remodel artificial lipid bilayers (liposomes).
Materials:
-
Purified recombinant SNX18 protein.
-
Liposomes of a defined lipid composition (e.g., containing phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)).
-
Fluorescent lipid dye (e.g., Rhodamine-PE).
-
Microscopy slides and coverslips.
-
Fluorescence microscope.
Procedure:
-
Liposome Preparation: Prepare liposomes by extrusion to a uniform size.
-
Incubation: Incubate the purified SNX18 protein with the fluorescently labeled liposomes.
-
Visualization: Mount the mixture on a microscope slide and observe the formation of membrane tubules using fluorescence microscopy.
-
Quantification: The extent of tubulation can be quantified by measuring the length and number of tubules formed.
Conclusion and Future Directions
SNX18 is a multifaceted protein with crucial roles in endocytosis and autophagy, processes that are fundamental to cellular homeostasis and are often dysregulated in disease. Its expression is dynamically regulated at multiple levels, and its function is intricately linked to its ability to remodel membranes and interact with a network of other proteins.
For researchers, further investigation into the upstream signaling pathways that control SNX18 expression and post-translational modifications will be critical. Identifying the specific kinases, phosphatases, and E3 ligases that act on SNX18 will provide deeper insights into its regulation. For drug development professionals, the involvement of SNX18 in key cellular pathways implicated in cancer, neurodegenerative diseases, and infectious diseases makes it an attractive potential therapeutic target. Modulating SNX18 activity, either directly or by targeting its regulatory pathways, could offer novel therapeutic strategies for these conditions. This technical guide provides a solid foundation for these future endeavors.
References
- 1. Sorting Nexins in Protein Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms by which SNX-BAR subfamily controls the fate of SNXs’ cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Genotype-Tissue Expression (GTEx) pilot analysis: Multitissue gene regulation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontlinegenomics.com [frontlinegenomics.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Tissue expression of SNX18 - Summary - The Human Protein Atlas [v20.proteinatlas.org]
- 8. genecards.org [genecards.org]
- 9. Gene - SNX18 [maayanlab.cloud]
- 10. researchgate.net [researchgate.net]
- 11. Membrane remodeling by the PX-BAR protein SNX18 promotes autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SNX18 Gene: Function, Research, and Disease Implications [learn.mapmygenome.in]
- 14. SNX18 regulates ATG9A trafficking from recycling endosomes by recruiting Dynamin‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Consistent RNA sequencing contamination in GTEx and other data sets - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Localization of SNX18
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cellular localization of Sorting Nexin 18 (SNX18), a key regulator of intracellular membrane trafficking. This document summarizes quantitative data, details experimental methodologies, and visualizes associated signaling pathways to facilitate a deeper understanding of SNX18's function within the cell.
Data Presentation: Quantitative Analysis of SNX18 Subcellular Distribution
The following table summarizes quantitative data regarding the subcellular localization of SNX18, compiled from various studies. This data provides insights into the relative distribution and dynamic changes of SNX18 localization under different cellular conditions.
| Cellular Compartment/Process | Cell Line/System | Quantitative Observation | Reference Study |
| Juxtanuclear Recycling Endosomes | HEK293A SNX18 Knockout (KO) | ~50% of SNX18 KO cells show juxtanuclear accumulation of ATG9A-positive recycling endosomes, compared to ~10% in wild-type cells.[1] | Søreng et al., 2018 |
| Clathrin-Coated Pits (CCPs) | Not explicitly quantified for SNX18 | General observation: Transient recruitment to CCPs at a late stage of vesicle formation.[1] | Park et al., 2010 |
| Autophagosome Formation | HEK GFP-LC3 | Depletion of SNX18 strongly inhibits the formation of GFP-LC3 positive autophagosomes.[2] | Knævelsrud et al., 2013 |
| F-actin in Protrusions | ATG9A-depleted cells | Indirectly related to SNX18's role in ATG9A trafficking: F-actin levels in protrusions are reduced by >38% in ATG9A-depleted cells.[3] | Iwasawa et al., 2021 |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide protocols for key experiments used to determine the cellular localization of SNX18.
Immunofluorescence Staining of SNX18
This protocol is a synthesized method based on standard immunofluorescence procedures and specific details from studies investigating SNX18.
1. Cell Culture and Fixation:
-
Culture cells (e.g., HeLa, HEK293A, or MDCK) on sterile glass coverslips.
-
Wash cells with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Quench the fixation with 50 mM NH₄Cl in PBS for 10 minutes.
-
Wash three times with PBS.
2. Permeabilization and Blocking:
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
Wash three times with PBS.
-
Block with 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
3. Antibody Incubation:
-
Incubate with a primary antibody against SNX18 (diluted in 1% BSA in PBS) overnight at 4°C. For co-localization studies, incubate with primary antibodies for SNX18 and the marker protein of interest (e.g., clathrin, AP-1, LC3) simultaneously.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) and a secondary antibody for the co-localization marker with a different fluorophore (e.g., Alexa Fluor 594-conjugated anti-mouse IgG) for 1 hour at room temperature, protected from light.
4. Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips on glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal microscope.
Subcellular Fractionation to Isolate SNX18-Containing Compartments
This protocol outlines a method for separating cellular components to determine the distribution of SNX18.
1. Cell Lysis and Homogenization:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM KCl, 1.5 mM MgCl₂) and incubate on ice for 15 minutes.
-
Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle.
2. Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the microsomal fraction (pellet, containing endosomes and other small vesicles) from the cytosol (supernatant).
3. Analysis:
-
Resuspend the pellets in a suitable buffer.
-
Analyze the protein content of each fraction by SDS-PAGE and Western blotting using antibodies against SNX18 and marker proteins for each compartment (e.g., Histone H3 for nucleus, Calnexin for ER, EEA1 for early endosomes, Rab11 for recycling endosomes).
Co-Immunoprecipitation to Identify SNX18 Interaction Partners
This protocol is used to identify proteins that interact with SNX18 in its native cellular environment.
1. Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against SNX18 or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for 2-4 hours at 4°C.
3. Washing and Elution:
-
Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
4. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interaction partners or by mass spectrometry for unbiased identification of interacting proteins.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways involving SNX18.
Experimental Workflow for SNX18 Localization
Caption: Workflow for determining SNX18 cellular localization.
SNX18 in Clathrin-Mediated Endocytosis
Caption: SNX18's role in clathrin-mediated endocytosis.
SNX18 in Autophagy
Caption: SNX18's involvement in the autophagy pathway.
References
The Molecular Machinery of Interleukin-18 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the molecular mechanisms governing the activation of Interleukin-18 (IL-18), a potent proinflammatory cytokine from the IL-1 family. Understanding this intricate process is critical for developing novel therapeutics targeting a wide range of inflammatory and autoimmune diseases.
Overview: From Inactive Precursor to Potent Cytokine
Interleukin-18 is a key mediator of host defense, orchestrating immune responses by inducing interferon-gamma (IFN-γ) production and promoting T-helper 1 (Th1) cell activity.[1][2][3] Unlike most cytokines, IL-18 is synthesized as a biologically inactive precursor, pro-IL-18, which requires a tightly regulated, multi-step activation process to become functional.[1][4][5][6] This process ensures that its powerful inflammatory capabilities are unleashed only under specific conditions, such as infection or cellular damage. The central player in this activation cascade is a cytosolic multi-protein complex known as the inflammasome.[4][5][7]
The Genesis of IL-18: Synthesis of Pro-IL-18
The journey begins with the transcription and translation of the IL18 gene, resulting in a 193-amino acid precursor protein, pro-IL-18, with a molecular weight of approximately 24 kDa.[1][6] A key feature of pro-IL-18 is the lack of a signal peptide, meaning it does not enter the classical endoplasmic reticulum-Golgi secretory pathway.[1] Instead, it accumulates in the cytoplasm of various cells, including macrophages, dendritic cells, and epithelial cells, where it remains dormant until it receives an activation signal.[1][8][9] While IL-1β expression is strictly induced by inflammatory stimuli, pro-IL-18 is often constitutively expressed in many cells of healthy individuals, awaiting post-translational activation.[4][8][10]
The Inflammasome: A Molecular Platform for Activation
The activation of pro-IL-18 is primarily orchestrated by the inflammasome.[4][7] Inflammasomes are sophisticated intracellular sensors that detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] Their assembly triggers the activation of an inflammatory cysteine protease, caspase-1.[4][11]
The canonical activation of the inflammasome, particularly the well-characterized NLRP3 inflammasome, is generally understood as a two-step process:
-
Signal 1 (Priming): This initial step involves the transcriptional upregulation of key inflammasome components and the substrate itself, pro-IL-18 (though it is often already present). This is typically initiated by signals from Toll-like receptors (TLRs) or other cytokine receptors.[5][12]
-
Signal 2 (Activation): A diverse array of stimuli, including ATP, crystalline uric acid, or pathogen-derived toxins, triggers the oligomerization of the sensor protein (e.g., NLRP3).[13] The sensor then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1, bringing multiple pro-caspase-1 molecules into close proximity.[4][7][12]
This proximity-induced auto-cleavage activates pro-caspase-1, transforming it into its catalytically active form, caspase-1.[14]
Caspase-1: The Executioner Protease
Active caspase-1 is the direct enzymatic activator of pro-IL-18.[3][11][15] It functions as a molecular scissor, recognizing and cleaving the pro-IL-18 precursor at a specific aspartic acid residue.[15] This proteolytic event excises the N-terminal pro-peptide, releasing the mature, biologically active 18 kDa form of IL-18.[1][6][10]
Beyond IL-18, caspase-1 has another critical substrate: Gasdermin D (GSDMD). Cleavage of GSDMD by caspase-1 unleashes its N-terminal fragment, which oligomerizes and inserts into the plasma membrane, forming pores.[7][16] These pores are not only crucial for the non-conventional secretion of mature IL-18 but also lead to a lytic, pro-inflammatory form of cell death called pyroptosis.[11][16]
While caspase-1 is the primary activator, some evidence suggests the existence of caspase-1-independent pathways. For instance, neutrophil-derived proteases, like proteinase-3, can also process pro-IL-18 extracellularly after its release from dying cells.[10]
Downstream Signaling and Extracellular Regulation
Once secreted, mature IL-18 exerts its biological effects by binding to a heterodimeric receptor complex on the surface of target cells, such as T cells and Natural Killer (NK) cells.[2][17]
-
Receptor Binding: IL-18 first binds to the alpha chain, IL-18Rα. This initial binding induces the recruitment of the beta chain, IL-18Rβ, to form a high-affinity ternary signaling complex.[1][2][18]
-
Signal Transduction: The cytoplasmic Toll/Interleukin-1 Receptor (TIR) domains of the receptor complex recruit the adaptor protein MyD88.[1][2] This initiates a signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TRAF6, ultimately leading to the activation of key transcription factors like NF-κB and the mitogen-activated protein kinase (MAPK) pathways.[2][8][19]
The potent activity of IL-18 is tightly controlled by a high-affinity, naturally occurring inhibitor: the Interleukin-18 Binding Protein (IL-18BP) .[1][2][8] IL-18BP acts as a soluble decoy receptor, binding to mature IL-18 with a higher affinity than IL-18Rα, thereby preventing it from engaging its receptor and initiating a signal.[1][2][20] An imbalance between IL-18 and IL-18BP levels is associated with numerous inflammatory diseases.[8][20] Additionally, IL-37, another IL-1 family member, can act as a negative regulator by binding to IL-18Rα.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative parameters in the IL-18 activation pathway.
| Parameter | Description | Value | Reference(s) |
| Molecular Weight | Inactive precursor form of human IL-18 | ~24 kDa | [1][6][10] |
| Mature, active form of human IL-18 | ~18 kDa | [1][6][10] | |
| Binding Affinity (Kd) | Human IL-18BPa to mature human IL-18 | ~0.4 nM | [21] |
| Human IL-18BPc to mature human IL-18 | ~2.9 nM | [21] | |
| Concentration for Activity | Typical concentration of IL-18 required for cell activation | 10-20 ng/mL or higher | [10] |
| Normal Plasma Range | Normal range of total IL-18 in human EDTA plasma | 82-344 pg/mL | [22] |
Core Experimental Protocols
Studying the intricate steps of IL-18 activation requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.
Western Blotting for IL-18 and Caspase-1 Cleavage
Objective: To qualitatively detect the cleavage of pro-caspase-1 into its active subunits and the processing of pro-IL-18 into mature IL-18.
Methodology:
-
Cell Culture and Stimulation: Culture bone marrow-derived macrophages (BMDMs) or other relevant cells. Prime cells with a "Signal 1" stimulus (e.g., LPS, 1 µg/mL for 4 hours). Subsequently, treat with a "Signal 2" stimulus (e.g., Nigericin, 10 µM for 30-60 minutes) to activate the inflammasome.
-
Sample Collection: Collect the cell culture supernatant. Lyse the remaining cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from cell lysates and an equivalent volume of supernatant onto a 12-15% polyacrylamide gel. Separate proteins by size via SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the C-terminus of IL-18 (to detect both pro- and mature forms) and the p20 subunit of caspase-1.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Expected Result: A band for pro-IL-18 (~24 kDa) in the lysate. A band for mature IL-18 (~18 kDa) primarily in the supernatant. A band for cleaved caspase-1 p20 (~20 kDa) in the supernatant and/or lysate.
-
ELISA for Quantifying Secreted IL-18
Objective: To measure the concentration of mature IL-18 released into the cell culture supernatant.
Methodology:
-
Sample Preparation: Collect cell culture supernatants after inflammasome activation as described in the Western Blot protocol. Centrifuge the supernatants to remove any cell debris.
-
ELISA Procedure: Use a commercial human or mouse IL-18 ELISA kit and follow the manufacturer's instructions.
-
Coat a 96-well plate with a capture antibody specific for IL-18.
-
Add standards (recombinant mature IL-18 of known concentrations) and samples to the wells and incubate.
-
Wash the wells to remove unbound proteins.
-
Add a biotinylated detection antibody that binds to a different epitope on IL-18.
-
Wash the wells and add streptavidin-HRP.
-
Wash again and add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Calculate the concentration of IL-18 in the samples by interpolating their absorbance values from the standard curve.[12][23][24][25]
Caspase-1 Activity Assay
Objective: To measure the enzymatic activity of caspase-1 in cell lysates.
Methodology:
-
Sample Preparation: Stimulate cells to activate the inflammasome and prepare cell lysates as previously described.
-
Activity Measurement: Use a commercial caspase-1 activity assay kit, often based on the cleavage of a specific colorimetric or fluorometric substrate (e.g., YVAD-pNA or a fluorescent substrate).
-
Add cell lysate to a reaction buffer containing the caspase-1 substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the resulting color change (at 405 nm for pNA) or fluorescence emission using a plate reader.
-
-
Data Analysis: The signal intensity is directly proportional to the caspase-1 activity in the sample. Results can be normalized to the total protein concentration of the lysate.
ASC Speck Visualization by Immunofluorescence
Objective: To visualize the formation of the ASC speck, a hallmark of inflammasome assembly.[23][26]
Methodology:
-
Cell Culture and Stimulation: Plate cells (e.g., BMDMs) on glass coverslips. Prime and stimulate the cells as described above.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against ASC for 1-2 hours.
-
Wash with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Counterstain nuclei with DAPI.
-
-
Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Expected Result: In activated cells, the ASC protein will polymerize into a single, large, perinuclear fluorescent speck, whereas it will appear diffuse in the cytoplasm of unstimulated cells.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the core pathways and workflows.
Caption: Canonical IL-18 activation via the NLRP3 inflammasome.
Caption: A typical experimental workflow to assess IL-18 activation.
Caption: The regulatory balance of mature IL-18 activity.
References
- 1. Interleukin 18 - Wikipedia [en.wikipedia.org]
- 2. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Distinct regulatory mechanisms control proinflammatory cytokines IL-18 and IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-regulation between the IL-1β/IL-18 processing inflammasome and other inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of IL18 in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 inflammasome is essential for IL-18 production in a murine model of macrophage activation syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abeomics.com [abeomics.com]
- 9. Interleukin-18 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Interleukin-18 and IL-18 Binding Protein [frontiersin.org]
- 11. Caspase 1 - Wikipedia [en.wikipedia.org]
- 12. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Impaired IL-18 processing protects caspase-1–deficient mice from ischemic acute renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. Frontiers | Interleukin-18 cytokine in immunity, inflammation, and autoimmunity: Biological role in induction, regulation, and treatment [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. blog.mblintl.com [blog.mblintl.com]
- 21. researchgate.net [researchgate.net]
- 22. machaondiagnostics.com [machaondiagnostics.com]
- 23. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]
- 24. Measurement of human and mouse interleukin 18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The role of interleukin‐18 in the diagnosis and monitoring of hemophagocytic lymphohistiocytosis/macrophage activation syndrome – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Biological Functions of IL-18 Binding Protein
Introduction
Interleukin-18 (IL-18) is a pleiotropic, pro-inflammatory cytokine belonging to the IL-1 superfamily. It plays a crucial role in bridging the innate and adaptive immune systems, primarily by inducing Interferon-gamma (IFN-γ) production from T-helper 1 (Th1) cells and Natural Killer (NK) cells.[1][2] However, the potent inflammatory activity of IL-18 is tightly regulated to prevent excessive immune responses and maintain homeostasis. The primary endogenous regulator of IL-18 is the Interleukin-18 Binding Protein (IL-18BP).
IL-18BP is a constitutively secreted and soluble protein that functions as a natural antagonist to IL-18.[3][4] It binds to IL-18 with exceptionally high affinity, effectively neutralizing its biological activity by preventing it from binding to its cellular receptors.[3][5] An imbalance in the IL-18/IL-18BP ratio is implicated in the pathogenesis of a wide array of autoimmune, inflammatory, and oncological conditions.[3][6] This document provides a comprehensive technical overview of the molecular structure, mechanism of action, biological functions, and therapeutic relevance of IL-18BP.
Molecular Structure and Isoforms
IL-18BP is a glycoprotein and a member of the immunoglobulin (Ig) superfamily.[7][8] Its structure is distinct from the IL-18 receptor complex, as it is encoded by a separate gene located on human chromosome 11q13.4.[6][8][9] The key structural feature of IL-18BP is a single Ig-like domain, which is essential for its high-affinity interaction with IL-18.[5][8][10]
Alternative splicing of the IL-18BP gene results in at least four distinct isoforms in humans (IL-18BPa, IL-18BPb, IL-18BPc, and IL-18BPd) and two in mice.[4][10] These isoforms share an identical N-terminal region but vary in their carboxyl termini.[7][10] This structural difference significantly impacts their ability to neutralize IL-18. The isoforms with a complete immunoglobulin domain, notably human IL-18BPa and IL-18BPc, are the most effective at binding and inhibiting IL-18 activity.[11][12] In contrast, isoforms with an incomplete Ig domain, such as IL-18BPb and IL-18BPd, are unable to effectively neutralize IL-18.[11][12] IL-18BPa is the most abundantly expressed isoform.[4]
Mechanism of Action
IL-18BP functions as a soluble decoy receptor.[3] In the extracellular space, it directly binds to mature IL-18, preventing the cytokine from engaging its signaling receptor complex, which consists of the IL-18 receptor alpha (IL-18Rα) and IL-18 receptor beta (IL-18Rβ) chains.[3][5] The binding of IL-18BP to IL-18 sterically hinders the interaction with IL-18Rα.[7]
By sequestering IL-18, IL-18BP effectively blocks the initiation of the downstream signaling cascade. This inhibited pathway involves the recruitment of the MyD88 adapter protein, subsequent phosphorylation of Interleukin-1 Receptor-Associated Kinases (IRAKs), activation of TNF Receptor-Associated Factor 6 (TRAF6), and ultimately, the activation of the transcription factor NF-κB.[5][13] The result is a potent inhibition of IL-18-induced gene expression, including the production of IFN-γ and other pro-inflammatory mediators.[3][7]
Figure 1: IL-18 Signaling and Inhibition by IL-18BP
Biological Functions and Regulation
Immune Regulation
The primary biological role of IL-18BP is to modulate the immune system by neutralizing IL-18. Its key functions include:
-
Downregulation of Th1 Responses: By inhibiting IL-18, IL-18BP potently suppresses the production of IFN-γ, a hallmark cytokine of the Th1 immune response. This action helps to control the intensity of Th1-mediated inflammation.[5][7][13]
-
Balancing Th1/Th2 Responses: While IL-18 in conjunction with IL-12 promotes Th1 responses, in the absence of IL-12, it can drive Th2 responses. By sequestering IL-18, IL-18BP can influence the overall balance between Th1 and Th2 immunity.[5][6]
-
Regulation of NK Cells: IL-18 is involved in the maturation and activation of NK cells. IL-18BP can disrupt NK cell maturation and cytotoxic activity by limiting the availability of IL-18.[7][10]
Regulation of Expression
The expression of IL-18BP is regulated by a classic negative feedback loop, ensuring tight control over IL-18 activity.
-
IFN-γ-Mediated Feedback: IL-18 stimulates cells to produce IFN-γ. IFN-γ, in turn, is a potent inducer of IL-18BP gene expression and secretion from various cell types, including mononuclear cells, keratinocytes, and endothelial cells.[5][7][13][14][15] This creates a feedback mechanism where the product of IL-18 stimulation (IFN-γ) triggers the production of its own inhibitor.
-
Other Inducers: Other cytokines, such as IL-27, IFN-α, and TNF-α, have also been shown to enhance IL-18BP expression.[1][16]
-
Epigenetic Control: The induction of IL-18BP by IFN-γ can be controlled epigenetically. For example, CpG methylation on the IL-18BP promoter region in monocytic cells can limit its expression compared to epithelial cells, which lack this methylation and show stronger inducibility.[6][9]
Figure 2: Negative Feedback Regulation of IL-18
Quantitative Data
The interaction between IL-18 and IL-18BP is characterized by high affinity, and their circulating levels are critical determinants of inflammatory status.
Table 1: Binding Affinity of IL-18BP Isoforms
| Isoform | Dissociation Constant (Kd) | Neutralizing Activity | Reference |
| Human IL-18BPa | ~399 pM | High | [4][12] |
| Human IL-18BPc | High Affinity (not specified) | High | [11][12] |
| Human IL-18BPb | - | None | [12] |
| Human IL-18BPd | - | None | [11] |
| Viral IL-18BPs | ~4.1 - 6.5 nM (for human IL-18) | Moderate | [7][10] |
Table 2: Circulating Levels of IL-18 and IL-18BP
| Condition | IL-18 Level | IL-18BP Level | "Free" IL-18 Status | Reference |
| Healthy Humans | ~80–120 pg/mL | ~2,000–3,000 pg/mL (20-fold molar excess) | Low / Sequestered | [5] |
| Acute Coronary Syndrome | Significantly Increased | Significantly Increased | Elevated | [17][18] |
| Macrophage Activation Syndrome (MAS) | 5,000 - 30,000 pg/mL (highly elevated) | Elevated but insufficient | Highly Elevated | [5] |
| Crohn's Disease | Elevated | Elevated | Elevated | [11][14] |
Role in Disease and Therapeutic Implications
Autoimmune and Inflammatory Diseases
In healthy individuals, the 20-fold molar excess of IL-18BP ensures that the vast majority of IL-18 is sequestered and inactive.[5] However, in many inflammatory and autoimmune diseases, an overproduction of IL-18 overwhelms the neutralizing capacity of IL-18BP. This imbalance leads to elevated levels of "free" bioactive IL-18, which drives pathology.[5] Such an imbalance is a key feature in:
-
Macrophage Activation Syndrome (MAS) / Hemophagocytic Lymphohistiocytosis (HLH): Characterized by extremely high levels of circulating IL-18.[5][6]
-
Adult-Onset Still’s Disease (AOSD) [7]
-
Systemic Lupus Erythematosus (SLE) [3]
-
Inflammatory Bowel Disease (IBD), including Crohn's Disease [2][3][11]
-
Psoriasis and other inflammatory dermatoses [19]
This pathogenic role makes IL-18 a prime therapeutic target. Recombinant human IL-18BP (drug name: Tadekinig alfa) has been developed and investigated in clinical trials as a biologic therapy to sequester excess IL-18 in these conditions.[20]
Cancer
The role of the IL-18/IL-18BP axis in cancer is complex. While IL-18 can promote anti-tumor immunity by activating NK and T cells, it is now understood that many tumors have co-opted IL-18BP as an immune evasion strategy.[1][21]
-
Immune Checkpoint: Tumors frequently upregulate and secrete IL-18BP, creating an immunosuppressive microenvironment by neutralizing local anti-tumor IL-18 activity. This positions IL-18BP as a soluble immune checkpoint.[21][22]
-
Barrier to Therapy: The failure of early clinical trials using recombinant IL-18 as a cancer immunotherapy is now largely attributed to the presence of high levels of IL-18BP in patients, which neutralized the therapeutic agent.[21][22]
This has spurred the development of new therapeutic strategies for oncology, including IL-18 variants engineered to be resistant to IL-18BP binding, and antibodies designed to block IL-18BP itself, thereby "unleashing" endogenous IL-18 to fight the tumor.[21][23]
Key Experimental Protocols
Protocol: Sandwich ELISA for Human IL-18BP Quantification
This protocol outlines the measurement of IL-18BP concentration in samples like serum, plasma, or cell culture supernatant.
Materials:
-
Microplate pre-coated with a capture antibody against human IL-18BP.
-
Recombinant human IL-18BP standard.
-
Biotin-conjugated detection antibody against human IL-18BP.
-
Streptavidin-HRP conjugate.
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate.
-
Stop Solution (e.g., 0.16 M H₂SO₄).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Diluent (e.g., PBS with 1% BSA).
Methodology:
-
Preparation: Reconstitute standards and prepare serial dilutions. Dilute samples as needed with Assay Diluent.
-
Capture: Add 100 µL of standard or sample to each well of the pre-coated plate. Incubate for 2.5 hours at room temperature (RT) or overnight at 4°C.[24]
-
Washing: Aspirate wells and wash 3-4 times with Wash Buffer.
-
Detection: Add 100 µL of the biotin-conjugated detection antibody to each well. Incubate for 1 hour at RT.[24]
-
Washing: Repeat the wash step.
-
Conjugation: Add 100 µL of Streptavidin-HRP solution to each well. Incubate for 45 minutes at RT.[24]
-
Washing: Repeat the wash step.
-
Substrate Reaction: Add 100 µL of TMB Substrate to each well. Incubate for 30 minutes at RT in the dark.[24]
-
Stopping: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Immediately measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of IL-18BP in the samples.
References
- 1. Context-dependent role of IL-18 in cancer biology and counter-regulation by IL-18BP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Interleukin-18 cytokine in immunity, inflammation, and autoimmunity: Biological role in induction, regulation, and treatment [frontiersin.org]
- 3. What is IL-18BP used for? [synapse.patsnap.com]
- 4. Structural requirements of six naturally occurring isoforms of the IL-18 binding protein to inhibit IL-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Interleukin-18 and IL-18 Binding Protein [frontiersin.org]
- 6. Interleukin-18 Binding Protein in Immune Regulation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin‑18 binding protein: Biological properties and roles in human and animal immune regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interleukin-18 Binding Protein in Immune Regulation and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Targeting interleukin 18 with interleukin 18 binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. IL18BP - Wikipedia [en.wikipedia.org]
- 15. Expression and release of IL-18 binding protein in response to IFN-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunomodulatory IL-18 binding protein is produced by prostate cancer cells and its levels in urine and serum correlate with tumor status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elevated Plasma IL-37, IL-18, and IL-18BP Concentrations in Patients with Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elevated plasma IL-37, IL-18, and IL-18BP concentrations in patients with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interleukin-18 and IL-18BP in inflammatory dermatological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. IL-18 and IL-18BP: A Unique Dyad in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Blocking a ‘jamming signal’ can unleash immune system to fight tumors | Yale News [news.yale.edu]
- 22. IL-18BP is a secreted immune checkpoint and barrier to IL-18 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Unleashing Natural IL18 Activity Using an Anti-IL18BP Blocker Induces Potent Immune Stimulation and Antitumor Effects. [vivo.weill.cornell.edu]
- 24. raybiotech.com [raybiotech.com]
The Evolving Landscape of PX Domain Proteins: A Technical Guide to Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Phox homology (PX) domain is a highly conserved phosphoinositide-binding module of approximately 120 amino acids that is integral to a wide array of cellular processes.[1] Found in over 250 proteins, this domain facilitates the recruitment of proteins to cellular membranes, playing a pivotal role in vesicular trafficking, protein sorting, and signal transduction.[1] The majority of proteins containing a PX domain are classified as Sorting Nexins (SNXs), a diverse family of molecules implicated in membrane remodeling, cargo recognition, and the regulation of cell signaling.[2] This technical guide provides an in-depth exploration of the evolution, structure, and function of PX domain-containing proteins, with a focus on their classification, involvement in signaling pathways, and the experimental methodologies used for their characterization. Furthermore, we delve into their emerging roles in various pathologies and their potential as targets for therapeutic intervention.
Introduction: The Discovery and Significance of the PX Domain
First identified in the p40phox and p47phox subunits of the NADPH oxidase complex, the Phox homology (PX) domain has emerged as a crucial player in cellular signaling and membrane trafficking.[3][4] This domain is structurally conserved across all eukaryotes, from yeast to humans, highlighting its fundamental importance in cellular function.[5][6] The human genome, for instance, encodes 49 proteins that possess a PX domain.[2][5] These proteins are predominantly associated with the endosomal system but are also found in other cellular compartments where they regulate a multitude of trafficking and signaling events.[6] The primary function of the PX domain is to mediate the attachment of its host protein to the membranes of organelles within the secretory and endocytic pathways by binding to specific phosphoinositide lipids.[2][5]
Structural Hallmarks of the PX Domain
The PX domain is characterized by a globular fold of about 110-120 amino acids, consisting of an N-terminal three-stranded β-sheet followed by a helical subdomain typically composed of three to four α-helices.[1][4][6] A distinctive feature of this domain is a long, proline-rich loop situated between the first and second α-helices, which can be involved in protein-protein interactions, notably with SH3 domains.[4][6]
The interaction with phosphoinositides is mediated by an electropositive binding pocket.[6] Key to this interaction is the stacking of the inositol ring of the phosphoinositide against an aromatic residue, typically tyrosine or phenylalanine, which forms the floor of the binding pocket.[1] Furthermore, a highly conserved lysine residue forms a crucial hydrogen bond with the 1-phosphate of the inositol ring.[1]
Classification and Functional Diversity of PX Domain-Containing Proteins
PX domain-containing proteins are a functionally diverse family, with the majority being classified as Sorting Nexins (SNXs).[2][6] Based on their phosphoinositide-binding preferences, human PX domains can be categorized into four main groups:
-
Group I: Proteins that do not exhibit binding to any lipids under tested conditions.[7]
-
Group II: Proteins that specifically bind to phosphatidylinositol 3-phosphate (PtdIns(3)P).[7]
-
Group III: Proteins that bind to various phosphatidylinositol bisphosphates (PIP2) and/or phosphatidylinositol trisphosphate (PIP3), but not PtdIns(3)P.[7]
-
Group IV: Proteins that can bind to both PtdIns(3)P and other phosphoinositides like PIP2 and PIP3.[7]
Beyond the PX domain, these proteins often contain additional functional domains that contribute to their diverse roles. These include BAR domains for membrane curvature sensing and generation, SH3 domains for protein-protein interactions, and catalytic domains such as those found in phospholipases and kinases.[1][8][9]
Quantitative Analysis of PX Domain-Phosphoinositide Interactions
The binding affinities and specificities of PX domains for various phosphoinositides are critical for their cellular function. The following table summarizes representative binding data for several PX domains.
| PX Domain Protein | Binding Partner(s) | Method | Reported Affinity (Kd) | Reference |
| p40phox | PtdIns(3)P | Multiple | Micromolar range | [1][10] |
| p47phox | PtdIns(3,4)P2, PtdIns(3)P | Multiple | Micromolar range | [1][10] |
| Vam7p | PtdIns(3)P | Multiple | Micromolar range | [1] |
| SNX3 | PtdIns(3)P | Multiple | Micromolar range | [11] |
| PI3K-C2α | PtdIns(4,5)P2 | SPR, Monolayer | Micromolar range | [12][13] |
| Bem1p | PtdIns(4)P | SPR, Monolayer | Micromolar range | [10][14] |
| CISK | PtdIns(3,4,5)P3 | Multiple | Micromolar range | [1] |
| PLD1 | PtdIns(3,4,5)P3 | Multiple | Micromolar range | [1] |
Signaling Pathways and Cellular Functions
PX domain-containing proteins are integral components of numerous signaling pathways, primarily by facilitating the recruitment of signaling molecules to specific membrane locations. Their ability to interact with both lipids and other proteins allows them to act as scaffolds and adaptors in signaling complexes.[2]
A key function of many PX domain proteins, particularly the SNXs, is their involvement in endosomal sorting and trafficking.[5][9] They play a crucial role in the retromer complex, which is responsible for recycling transmembrane receptors from endosomes to the trans-Golgi network.[5]
Below is a generalized signaling pathway illustrating the recruitment of a PX domain-containing protein to the endosomal membrane and its subsequent interaction with downstream effectors.
Caption: Recruitment and activation of a PX domain protein.
Experimental Protocols for Studying PX Domain Proteins
A variety of in vitro and in vivo techniques are employed to characterize the function of PX domain-containing proteins.
Protein-Lipid Interaction Assays
a) Liposome Pelleting Assay: This is a common method to assess the binding of a protein to lipids embedded in a lipid bilayer.
-
Protocol:
-
Prepare large unilamellar vesicles (LUVs) containing the desired phosphoinositide.
-
Incubate the purified PX domain-containing protein with the liposomes.
-
Centrifuge the mixture at high speed to pellet the liposomes.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Coomassie staining to determine the amount of protein bound to the liposomes.[15]
-
b) Surface Plasmon Resonance (SPR): SPR provides quantitative data on the kinetics and affinity of protein-lipid interactions in real-time.[16][17]
-
Protocol:
-
Immobilize liposomes containing the phosphoinositide of interest on a sensor chip.
-
Flow the purified PX domain-containing protein over the chip at various concentrations.
-
Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound protein.
-
Analyze the resulting sensorgrams to determine the association and dissociation rate constants and the equilibrium dissociation constant (Kd).[14][16]
-
c) Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a protein to a lipid, providing a complete thermodynamic profile of the interaction.[15][17]
-
Protocol:
-
Place a solution of the purified PX domain-containing protein in the sample cell of the calorimeter.
-
Fill the injection syringe with a solution of liposomes or soluble phosphoinositide headgroups.
-
Inject small aliquots of the lipid solution into the protein solution and measure the heat evolved or absorbed.
-
Integrate the heat signals and fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Cellular Localization and Function Assays
a) Immunofluorescence Microscopy: This technique is used to visualize the subcellular localization of PX domain-containing proteins.
-
Protocol:
-
Fix and permeabilize cells expressing the protein of interest.
-
Incubate the cells with a primary antibody specific to the PX domain protein.
-
Incubate with a fluorescently labeled secondary antibody.
-
Image the cells using a fluorescence or confocal microscope to determine the protein's localization.[10]
-
b) Live-Cell Imaging with Fluorescent Protein Fusions: Expressing the PX domain protein fused to a fluorescent protein (e.g., GFP) allows for the visualization of its dynamics in living cells.[10]
-
Protocol:
-
Transfect cells with a plasmid encoding the fluorescently tagged PX domain protein.
-
Image the live cells using time-lapse fluorescence microscopy to observe the protein's movement and recruitment to different cellular compartments in response to various stimuli.
-
The following diagram illustrates a typical workflow for characterizing a novel PX domain-containing protein.
Caption: A typical experimental workflow.
Role in Disease and Therapeutic Targeting
The diverse functions of PX domain-containing proteins in fundamental cellular processes mean that their dysregulation is implicated in a growing number of human diseases.[2] For instance, mutations in the p47phox subunit are a cause of chronic granulomatous disease (CGD).[6] Furthermore, there is mounting evidence linking PX domain proteins to neurodegenerative disorders, such as Alzheimer's disease, and to pathogen invasion.[2][6]
The critical roles of these proteins in cellular signaling and trafficking pathways make them attractive targets for drug development. Modulating the activity of specific PX domain proteins could offer novel therapeutic strategies for a range of diseases. For example, inhibitors that block the interaction of a PX domain with its target phosphoinositide could be developed to disrupt pathogenic signaling cascades.
Conclusion and Future Directions
The study of PX domain-containing proteins has significantly advanced our understanding of the intricate interplay between lipid signaling and protein trafficking. From their initial discovery as components of the NADPH oxidase complex to their characterization as a large and diverse family of signaling and trafficking regulators, our knowledge of these proteins continues to expand. Future research will likely focus on elucidating the precise molecular mechanisms by which individual PX domain proteins exert their functions, their roles in complex diseases, and the development of targeted therapeutics. The integration of advanced imaging techniques, structural biology, and systems-level approaches will be crucial in unraveling the full complexity of the PX domain protein family and harnessing this knowledge for therapeutic benefit.
References
- 1. PX Protein Domain | Cell Signaling Technology [cellsignal.com]
- 2. Insights into the PX (phox-homology) domain and SNX (sorting nexin) protein families: structures, functions and roles in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PX domain - Wikipedia [en.wikipedia.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. The Phox Homology (PX) Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Canonical and Non-Canonical Roles of SNX1 and SNX2 in Endosomal Membrane Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PX domain as a novel phosphoinositide- binding module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Classification of the human phox homology (PX) domains based on their phosphoinositide binding specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structures of PI3K-C2α PX domain indicate conformational change associated with ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 14. Structural and membrane binding analysis of the Phox homology domain of Bem1p: basis of phosphatidylinositol 4-phosphate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of SNX18 in Membrane Remodeling and Tubulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorting Nexin 18 (SNX18) is a member of the sorting nexin (SNX) family of proteins, characterized by the presence of a Phox homology (PX) domain and a Bin/Amphiphysin/Rvs (BAR) domain. This technical guide provides an in-depth overview of the critical functions of SNX18 in cellular membrane dynamics, specifically its role in membrane remodeling and tubulation. We will explore its involvement in key cellular processes such as endocytosis and autophagy, detailing its molecular interactions and the experimental methodologies used to elucidate its function. This document aims to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the intricate mechanisms governed by SNX18.
Introduction to SNX18
SNX18 is a member of a subfamily of sorting nexins that includes SNX9 and SNX33.[1][2] These proteins share a common domain architecture consisting of an N-terminal Src homology 3 (SH3) domain, a central low-complexity region, a PX domain responsible for binding to phosphoinositides, and a C-terminal BAR domain that senses and induces membrane curvature.[1][2] SNX18's ability to bind to specific lipids and sculpt membranes into tubules places it at the crossroads of several fundamental cellular trafficking pathways.
SNX18-Mediated Membrane Tubulation
A key function of SNX18 is its ability to induce the formation of membrane tubules, a process essential for the sorting and transport of cellular cargo. This activity is primarily driven by its PX-BAR domain.[3][4] The BAR domain dimerizes and forms a banana-shaped structure that preferentially binds to and stabilizes curved membranes, while the PX domain targets the protein to specific phosphoinositide-containing membranes, with a preference for phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2).[3][5]
Quantitative Data on SNX18-Induced Tubulation
The biophysical parameters of SNX18-induced membrane tubules have been characterized in vitro, providing quantitative insights into its remodeling capabilities.
| Parameter | Value | Reference |
| Tubule Diameter | 52.5 ± 11.3 nm | [6] |
| Tubule Diameter | ~20 nm | [3][4] |
| Lipid Preference | Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) | [3][5] |
Note: The discrepancy in reported tubule diameters may be attributable to differing experimental conditions, such as lipid composition of the liposomes and protein concentration.
Role of SNX18 in Cellular Processes
SNX18 is a versatile regulator of membrane trafficking, playing crucial roles in both endocytosis and autophagy.
Endocytosis
SNX18 is involved in clathrin-mediated endocytosis (CME), a major pathway for the internalization of cargo from the plasma membrane.[7] It functions in concert with its paralog, SNX9, with which it can form heterodimers.[8] Both proteins interact with key components of the endocytic machinery, including dynamin, a large GTPase that mediates the scission of nascent vesicles from the parent membrane.[7][8] The SH3 domain of SNX18 directly interacts with the proline-rich domain of dynamin-2, stimulating its GTPase activity and facilitating vesicle fission.[7][9]
While some studies suggest distinct localization and functions for SNX9 and SNX18, with SNX18 being more associated with endosomal trafficking involving the adaptor protein complex 1 (AP-1), others indicate a degree of functional redundancy at the plasma membrane.[3][7][10] Depletion of SNX18 has been shown to inhibit the uptake of transferrin, a classic cargo of CME.[7]
References
- 1. SNX9, SNX18 and SNX33 are required for progression through and completion of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualizing Clathrin-mediated Endocytosis of G Protein-coupled Receptors at Single-event Resolution via TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Membrane remodeling by the PX-BAR protein SNX18 promotes autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis for SNX-BAR-mediated assembly of distinct endosomal sorting tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SNX18 is an SNX9 paralog that acts as a membrane tubulator in AP-1-positive endosomal trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SNX18 tubulates recycling endosomes for autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Interleukin-18 as a Therapeutic Target in Autoimmunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-18 (IL-18) is a potent pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of numerous autoimmune diseases. As a key driver of T-helper 1 (Th1) and Th17 cell responses, IL-18 has emerged as a compelling therapeutic target. This technical guide provides an in-depth overview of the core biology of IL-18, its signaling pathways, and its validated role in autoimmune conditions such as rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease. This document offers detailed experimental protocols for key assays, quantitative data on IL-18 levels in disease, and a review of current therapeutic strategies targeting this cytokine, with a focus on the IL-18 binding protein, Tadekinig alfa. The enclosed diagrams, data tables, and methodologies are intended to equip researchers and drug development professionals with the critical information needed to advance research and therapeutic development in this promising area.
Introduction to Interleukin-18
Interleukin-18 (IL-18) is a member of the IL-1 superfamily of cytokines, initially identified as an interferon-gamma (IFN-γ) inducing factor.[1] It is produced by a variety of immune and non-immune cells, including macrophages, dendritic cells, keratinocytes, and synovial fibroblasts, as an inactive precursor, pro-IL-18.[1][2] Activation of pro-IL-18 to its mature, biologically active form is primarily mediated by caspase-1, a key component of the inflammasome.[1]
Once secreted, mature IL-18 exerts its pleiotropic effects by binding to its receptor complex, which consists of the IL-18 receptor α (IL-18Rα) and the IL-18 receptor β (IL-18Rβ).[1] The biological activity of IL-18 is tightly regulated by a naturally occurring antagonist, the IL-18 binding protein (IL-18BP), which binds to mature IL-18 with high affinity, preventing its interaction with the IL-18 receptor. An imbalance between IL-18 and IL-18BP, leading to an excess of free, bioactive IL-18, is a hallmark of several autoimmune and inflammatory diseases.
The IL-18 Signaling Pathway
The binding of mature IL-18 to the IL-18Rα chain initiates the recruitment of the IL-18Rβ chain, forming a high-affinity ternary signaling complex. This event triggers a downstream signaling cascade, primarily through the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein. Subsequent activation of interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6) leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), including p38 and JNK.[1] This signaling cascade culminates in the transcription of various pro-inflammatory genes, most notably IFN-γ, particularly in synergy with IL-12 or IL-15.[3][4]
Role of IL-18 in Autoimmune Diseases
Elevated levels of IL-18 have been consistently observed in the serum, plasma, and affected tissues of patients with various autoimmune diseases, where its concentration often correlates with disease activity.
Rheumatoid Arthritis (RA)
In rheumatoid arthritis, IL-18 is found at significantly higher levels in the synovial fluid and tissue of patients compared to those with osteoarthritis.[5] Within the synovium, IL-18 is produced by synovial fibroblasts and macrophages and contributes to the inflammatory cascade by inducing the production of other pro-inflammatory cytokines such as TNF-α and GM-CSF.[2] It also promotes the development of erosive, inflammatory arthritis.
| Analyte | Sample Type | RA Patients | Osteoarthritis (OA) Patients | Healthy Controls | Reference |
| IL-18 | Serum | 235 pg/mL (median) | - | 39 pg/mL (median) | [2] |
| IL-18 | Synovial Fluid | Significantly higher than OA | Lower than RA | - | [4][5] |
| IL-18 mRNA | Synovial Tissue | Significantly higher than OA | Lower than RA | - | [5][6] |
Table 1: IL-18 Levels in Rheumatoid Arthritis.
Systemic Lupus Erythematosus (SLE)
Patients with systemic lupus erythematosus exhibit significantly higher serum levels of IL-18 compared to healthy individuals.[7][8] These elevated levels are particularly associated with active renal disease (lupus nephritis) and overall disease activity.[7]
| Analyte | Sample Type | SLE Patients | Healthy Controls | Reference |
| IL-18 | Serum | 265 pg/mL (median) | 169 pg/mL (median) | [9] |
| IL-18 | Serum | 320.0 pg/mL (median) | 130.1 pg/mL (median) | [10] |
Table 2: Serum IL-18 Levels in Systemic Lupus Erythematosus.
Inflammatory Bowel Disease (IBD)
In inflammatory bowel disease, particularly Crohn's disease, elevated levels of IL-18 are detected in the serum and intestinal mucosa.[11][12] These increased levels correlate with disease severity and the expression of other Th1-associated proteins.[12]
| Analyte | Sample Type | Crohn's Disease Patients | Ulcerative Colitis Patients | Healthy Controls | Reference |
| IL-18 | Serum | 400 pg/mL (mean) | Not significantly increased | ~235 pg/mL (mean) | [11] |
| Free IL-18 | Plasma | Significantly elevated | Not significantly elevated | - | [13] |
| IL-18 | Mucosal Biopsy Supernatant | Significantly higher than controls | Significantly higher than controls | - | [13] |
Table 3: IL-18 Levels in Inflammatory Bowel Disease.
Therapeutic Targeting of IL-18
The central role of IL-18 in driving inflammation in autoimmune diseases makes it an attractive therapeutic target. Strategies to inhibit IL-18 activity primarily focus on neutralizing the cytokine or blocking its receptor.
Tadekinig alfa (Recombinant Human IL-18 Binding Protein)
Tadekinig alfa is a recombinant form of the endogenous IL-18BP.[14] By binding to free IL-18, Tadekinig alfa effectively neutralizes its pro-inflammatory activity.[14] This therapeutic approach aims to restore the physiological balance between IL-18 and its inhibitor.
Clinical trials have demonstrated the potential of Tadekinig alfa in treating autoinflammatory conditions characterized by high IL-18 levels, such as Adult-Onset Still's Disease (AOSD). In a phase II trial, treatment with Tadekinig alfa resulted in a reduction of C-reactive protein (CRP) levels and an improvement in clinical symptoms in a subset of patients.[6] A phase III trial for the treatment of primary monogenic IL-18 driven Hemophagocytic Lymphohistiocytosis (HLH) has completed enrollment, with results anticipated.
| Trial Phase | Indication | Key Findings/Status | Reference |
| Phase II | Adult-Onset Still's Disease (AOSD) | Favorable safety profile and early signs of efficacy, with a proportion of patients achieving a predefined response. | [6] |
| Phase III | Primary Monogenic IL-18 Driven HLH | Enrollment completed; topline results expected. |
Table 4: Clinical Trials of Tadekinig alfa.
Key Experimental Protocols
Quantification of IL-18 by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a sandwich ELISA for the quantitative measurement of human IL-18 in serum, plasma, and cell culture supernatants.
Materials:
-
Microplate pre-coated with anti-human IL-18 antibody
-
Human IL-18 standard
-
Biotin-conjugated anti-human IL-18 antibody
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions.
-
Standard Curve: Prepare a serial dilution of the human IL-18 standard to create a standard curve.
-
Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate and wash each well four times with wash buffer.
-
Detection Antibody: Add 100 µL of biotin-conjugated anti-human IL-18 antibody to each well.
-
Incubation: Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well.
-
Incubation: Incubate for 45 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Immediately read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of IL-18 in the samples by interpolating from the standard curve.
Quantification of IL-18 mRNA by Quantitative Real-Time PCR (qPCR)
This protocol describes the quantification of IL-18 mRNA expression in human synovial tissue.
Materials:
-
Synovial tissue biopsy
-
TRIzol reagent or similar for RNA extraction
-
Chloroform, isopropanol, 75% ethanol
-
RNase-free water
-
Reverse transcription kit
-
qPCR primers for human IL-18 and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the synovial tissue sample in TRIzol reagent.
-
Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
Quantify the RNA and assess its purity.
-
-
cDNA Synthesis:
-
Reverse transcribe a standardized amount of RNA into cDNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for IL-18 or the housekeeping gene, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for IL-18 and the housekeeping gene in each sample.
-
Calculate the relative expression of IL-18 mRNA normalized to the housekeeping gene using the ΔΔCt method or a standard curve method.
-
Induction of Collagen-Induced Arthritis (CIA) in Mice
This protocol details the induction of CIA in DBA/1 mice, a widely used animal model for rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (27G)
Procedure:
-
Collagen Preparation: Dissolve type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.
-
Emulsification: Emulsify the collagen solution with an equal volume of CFA to create a stable emulsion.
-
Primary Immunization (Day 0): Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Prepare an emulsion of type II collagen with IFA. Inject 100 µL of this emulsion intradermally at a different site near the base of the tail.
-
Arthritis Assessment:
-
Beginning around day 24, monitor the mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Conclusion
Interleukin-18 stands as a critical mediator in the inflammatory milieu of autoimmune diseases. The consistent observation of elevated IL-18 levels in patients with rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease, coupled with preclinical and clinical data on the efficacy of IL-18 blockade, underscores its significance as a therapeutic target. The development of targeted therapies like Tadekinig alfa offers a promising avenue for the treatment of these debilitating conditions. The experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the role of IL-18 in autoimmunity and to aid in the development and evaluation of novel IL-18-targeted therapeutics. Continued investigation into the nuances of IL-18 biology and its complex interactions within the immune system will be crucial for realizing the full therapeutic potential of modulating this potent cytokine.
References
- 1. Pediatric patients with inflammatory bowel disease exhibit increased serum levels of proinflammatory cytokines and chemokines, but decreased circulating levels of macrophage inhibitory protein-1β, interleukin-2 and interleukin-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A proinflammatory role for IL-18 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of interleukin-18 and interleukin-18 binding protein in K/BxN serum transfer-induced arthritis [frontiersin.org]
- 6. A simple and sensitive bioassay for the detection of human interleukin-18/interferon-gamma-inducing factor using human myelomonocytic KG-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AB2 Bio concludes enrolment in trial of Tadekinig alfa for HLH [clinicaltrialsarena.com]
- 8. Enhanced interleukin-18 levels in the peripheral blood of children with coeliac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 10. mesoscale.com [mesoscale.com]
- 11. Quantitative biomarker analysis of synovial gene expression by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ab2bio.com [ab2bio.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. AB2 Bio Completes Enrolment in Pivotal Phase 3 Trial of [globenewswire.com]
The Role of Sorting Nexin 18 (SNX18) in Cellular Trafficking: An In-depth Technical Guide on its Interactions with Dynamin and Other Key Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorting Nexin 18 (SNX18) is a member of the sorting nexin (SNX) family of proteins, characterized by the presence of a Phox homology (PX) domain, which mediates binding to phosphoinositides, and a Bin-Amphiphysin-Rvs (BAR) domain, responsible for sensing and inducing membrane curvature. SNX18, along with its close paralogs SNX9 and SNX33, belongs to a subfamily that uniquely possesses an N-terminal Src homology 3 (SH3) domain, a well-known protein-protein interaction module. This structural composition positions SNX18 as a critical player in the regulation of membrane dynamics during essential cellular processes, including endocytosis and autophagy. Its ability to interact with a variety of proteins, most notably the large GTPase dynamin, underpins its function in vesicle formation, scission, and intracellular trafficking. This technical guide provides a comprehensive overview of the current understanding of SNX18's interactions with dynamin and other proteins, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
SNX18 Protein-Protein Interactions
SNX18 engages in a multitude of protein-protein interactions that are central to its function in membrane remodeling and trafficking. These interactions are primarily mediated by its distinct domains, particularly the SH3 domain and regions within its low-complexity (LC) sequence. The following table summarizes the key interacting partners of SNX18, the domains involved, the cellular context of the interaction, and the experimental evidence supporting these findings.
| Interacting Protein | SNX18 Interacting Domain | Cellular Process | Experimental Evidence |
| Dynamin-2 | SH3 Domain | Endocytosis, Autophagy, Membrane Scission | Co-immunoprecipitation, GST pull-down assays.[1][2] The SH3 domain of SNX18 displays high selectivity for dynamin-2.[1] |
| LC3/GABARAP family | Low-Complexity (LC) Region (WDDEW motif) | Autophagy | Co-immunoprecipitation, Peptide array analysis.[3] SNX18 preferentially interacts with the non-lipidated form of LC3 (LC3-I).[3] |
| Atg16L1 | PX-BAR Domain | Autophagy | Co-immunoprecipitation.[1] This interaction is crucial for the recruitment of Atg16L1 to membranes for autophagosome formation.[1][4] |
| ATG9A | Indirect or complex-mediated | Autophagy | Co-localization studies show ATG9A on SNX18-induced tubules. SNX18 regulates ATG9A trafficking from recycling endosomes.[1][5] |
| SNX9 | Full-length protein | Endocytosis, Membrane Tubulation | Co-immunoprecipitation, In vitro binding assays.[6] SNX18 and SNX9 can form heterodimers.[2][6] |
| Adaptor Protein 1 (AP-1) | Low-Complexity (LC) Region (WDDEW motif) | Endosomal Trafficking | Co-immunoprecipitation.[7] The interaction is mediated by the same motif that binds LC3/GABARAP.[1] |
| Neuronal Wiskott-Aldrich Syndrome Protein (N-WASP) | SH3 Domain | Endocytosis, Actin Dynamics | GST pull-down assays.[2] |
| Synaptojanin | SH3 Domain | Endocytosis, Phosphoinositide Metabolism | GST pull-down assays.[2] |
| FIP5 (Rab11-FIP2) | Not specified | Epithelial Lumen Formation, Membrane Tubulation | Co-immunoprecipitation, Mass spectrometry.[8] FIP5 enhances the membrane tubulation capacity of SNX18.[8] |
| TBK1 | Not specified | Autophagy | Identified in a cellular complex with SNX18.[9] |
Quantitative Interaction Data
While the direct physical interactions of SNX18 with its partners have been established through various qualitative methods, there is a notable lack of specific quantitative data, such as dissociation constants (Kd), in the currently available literature. The strength of these interactions is a critical parameter for a complete understanding of the dynamic regulation of the cellular processes they govern.
| Interacting Pair | Binding Affinity (Kd) | Method | Reference |
| SNX18 - Dynamin-2 | Data not available | - | - |
| SNX18 - LC3B | Data not available | - | - |
| SNX18 - GABARAP | Data not available | - | - |
| SNX18 - Atg16L1 | Data not available | - | - |
Further biophysical studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), are required to determine the binding affinities of these crucial interactions.
Signaling Pathways Involving SNX18
SNX18 plays a pivotal role in orchestrating membrane dynamics in at least two major cellular pathways: autophagy and endocytosis. Its interactions with dynamin and other proteins are central to its function in both processes.
SNX18 in Autophagy
During autophagy, SNX18 is a positive regulator of autophagosome formation.[3][4] It is involved in the delivery of membranes to the growing phagophore, a process that requires its membrane-remodeling capabilities.[3][10] SNX18 recruits Dynamin-2 to facilitate the trafficking of ATG9A and the ATG16L1 complex from recycling endosomes to the site of autophagosome formation.[1][5][11] The direct interaction of SNX18 with LC3 is also crucial for this process.[3]
SNX18 in Endocytosis
SNX18, in conjunction with its paralog SNX9, participates in clathrin-mediated endocytosis at the plasma membrane.[2] It interacts with key components of the endocytic machinery, including dynamin, N-WASP, and synaptojanin, through its SH3 domain.[2] SNX18 is recruited to clathrin-coated pits at a late stage and is thought to be involved in membrane scission, a process mediated by dynamin.[2][12]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the interaction and function of SNX18.
Co-immunoprecipitation (Co-IP) to Study SNX18 Interactions
This protocol is adapted from standard Co-IP procedures and is suitable for studying the interaction of endogenous or overexpressed SNX18 with its binding partners in mammalian cells.[9][13][14][15][16]
Materials:
-
Cell Culture: HeLa or HEK293T cells expressing the proteins of interest.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
-
Antibodies: Primary antibody specific to the "bait" protein (e.g., anti-SNX18 or anti-tag antibody if using an epitope-tagged protein), and a corresponding control IgG of the same isotype.
-
Protein A/G Agarose or Magnetic Beads.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100).
-
Elution Buffer: 2x Laemmli sample buffer or a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the clarified lysate and incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody (or control IgG) to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution and Analysis:
-
Resuspend the beads in elution buffer. If using Laemmli buffer, boil the samples for 5-10 minutes to elute and denature the proteins.
-
Centrifuge to pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the "bait" and putative "prey" proteins.
-
GST Pull-Down Assay to Validate Direct SNX18 Interactions
This in vitro assay is used to determine if there is a direct physical interaction between SNX18 and a protein partner, such as dynamin.[17][18][19][20][21]
Materials:
-
Bait Protein: Purified GST-tagged SNX18 (or a specific domain).
-
Prey Protein: Purified or in vitro translated protein of interest (e.g., Dynamin-2).
-
Glutathione-agarose or magnetic beads.
-
Binding/Wash Buffer: PBS containing 0.1% Triton X-100 and protease inhibitors.
-
Elution Buffer: Binding buffer supplemented with 10-20 mM reduced glutathione.
Procedure:
-
Bait Protein Immobilization:
-
Incubate the purified GST-SNX18 with glutathione beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads several times with binding/wash buffer to remove unbound protein.
-
-
Binding Reaction:
-
Add the prey protein to the beads immobilized with GST-SNX18. As a negative control, incubate the prey protein with beads bound to GST alone.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads 3-5 times with binding/wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by adding elution buffer and incubating for 10-20 minutes at room temperature.
-
Alternatively, elute by boiling in Laemmli sample buffer.
-
Analyze the eluate by SDS-PAGE and Coomassie staining or Western blotting.
-
siRNA-mediated Knockdown of SNX18
This protocol allows for the functional characterization of SNX18 by observing the cellular phenotype upon its depletion.[22][23][24][25][26]
Materials:
-
Cell Line: e.g., HeLa or HEK293T cells.
-
siRNA: A validated siRNA sequence targeting SNX18 and a non-targeting control siRNA.
-
Transfection Reagent: A lipid-based transfection reagent suitable for siRNA delivery (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Complete Growth Medium.
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection Complex Formation:
-
For each well, dilute the SNX18 siRNA (or control siRNA) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Analysis:
-
After the incubation period, harvest the cells.
-
Assess the knockdown efficiency by Western blotting or qRT-PCR for SNX18.
-
Perform functional assays to determine the effect of SNX18 depletion on cellular processes like autophagy (e.g., by monitoring LC3 lipidation) or endocytosis (e.g., by transferrin uptake assay).
-
Conclusion
SNX18 is a multifaceted protein that plays a crucial role in the intricate network of intracellular membrane trafficking. Its ability to interact with dynamin, components of the autophagy machinery, and regulators of endocytosis positions it as a key modulator of these fundamental cellular processes. The SH3 domain-mediated interaction with dynamin is central to its function in membrane scission, while its LC region provides a platform for interactions with proteins like LC3 and AP-1, thereby linking SNX18 to autophagosome biogenesis and endosomal sorting. Although the direct physical interactions are well-documented, a quantitative understanding of these interactions remains an area for future investigation. The experimental protocols and pathway diagrams presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the roles of SNX18 in health and disease, and to potentially identify novel therapeutic targets within the pathways it regulates.
References
- 1. SNX18 regulates ATG9A trafficking from recycling endosomes by recruiting Dynamin‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNX18 shares a redundant role with SNX9 and modulates endocytic trafficking at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane remodeling by the PX-BAR protein SNX18 promotes autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNX18 tubulates recycling endosomes for autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A heterodimeric SNX4–SNX7 SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gene - SNX18 [maayanlab.cloud]
- 8. researchgate.net [researchgate.net]
- 9. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 10. Membrane remodeling by the PX-BAR protein SNX18 promotes autophagosome formation | Journal of Cell Biology | Rockefeller University Press [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. uniprot.org [uniprot.org]
- 13. assaygenie.com [assaygenie.com]
- 14. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 16. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 17. Pull Down Assay Technical - Profacgen [profacgen.com]
- 18. Pull-down assays [sigmaaldrich.com]
- 19. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 20. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 21. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 22. scbt.com [scbt.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. datasheets.scbt.com [datasheets.scbt.com]
- 26. Sniffing for Gene-Silencing Efficiency of siRNAs in HeLa Cells in Comparison with That in HEK293T Cells: Correlation Between Knockdown Efficiency and Sustainability of siRNAs Revealed by FRET-Based Probing - PMC [pmc.ncbi.nlm.nih.gov]
Identifying Novel PX Domain Interacting Partners: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification of novel protein interacting partners for Phox (PX) domains. PX domains are well-established phosphoinositide-binding modules that play crucial roles in localizing proteins to cellular membranes, thereby regulating a multitude of cellular processes including vesicular trafficking, cell signaling, and protein sorting. While their interaction with lipids is extensively studied, the discovery of protein-protein interactions involving PX domains is unveiling new layers of regulation and function. This guide summarizes key findings on novel PX domain interactors, presents detailed experimental protocols for their identification, and visualizes the associated signaling pathways and workflows.
Novel PX Domain Interacting Partners: A Summary of Recent Findings
Recent proteomic and genetic screens have identified several novel protein-protein interactions involving PX domains, expanding their functional repertoire beyond lipid binding. These interactions are critical for the regulation of diverse cellular processes, from nutrient transport to reactive oxygen species production.
Sorting Nexin 27 (SNX27) and the Retromer Complex
Sorting Nexin 27 (SNX27), a PX domain-containing protein, plays a pivotal role in the recycling of transmembrane proteins from endosomes to the plasma membrane. Quantitative proteomic analysis of the SNX27 interactome has revealed a direct interaction with the retromer complex, a key component of the endosomal sorting machinery. Specifically, the SNX27 PDZ domain interacts with the VPS26 subunit of the retromer. This interaction is essential for preventing the lysosomal degradation of over 100 cell surface proteins, including the glucose transporter GLUT1 and the copper transporter ATP7A, thereby maintaining cellular nutrient homeostasis.[1] Further studies have shown that SNX27 is a core component of a larger "SNX27-retromer" supercomplex that also includes the WASH complex.[1] A more recent discovery has identified VARP (Vps9-ankyrin-repeat protein) as a direct binding partner of SNX27, which is crucial for the formation of this endosomal supercomplex on membranes.[2]
The Intramolecular Interaction of p47phox
The p47phox subunit of the NADPH oxidase complex contains a PX domain that is crucial for its translocation to the membrane and subsequent activation of the enzyme to produce superoxide. A key regulatory mechanism involves an intramolecular interaction between the p47phox PX domain and its C-terminal Src homology 3 (SH3) domain.[1][3] In the resting state, this interaction keeps p47phox in an autoinhibited conformation.[4][5] Upon cellular stimulation, phosphorylation of serine residues in the C-terminal tail of p47phox, particularly Ser-379, disrupts this intramolecular interaction.[4][5] This conformational change exposes the PX domain, allowing it to bind to phosphoinositides on the membrane, and the SH3 domain, which can then interact with the p22phox subunit of the NADPH oxidase complex, leading to its activation.[3][4][6]
Phospholipase D1 (PLD1) and its Novel Regulators
Phospholipase D1 (PLD1), an enzyme that contains a PX domain, is involved in various signaling pathways. A recent interactome analysis of the human PLD family identified PJA2, an E3 ubiquitin ligase, as a novel interacting partner of PLD1.[7] This interaction leads to the ubiquitination and subsequent degradation of PLD1, thereby negatively regulating the mTOR signaling pathway.[7] Another study identified PED/PEA15 as a PLD1 interacting protein, and mapped the interaction to a specific region within the PLD1 C-terminal domain.[8] This interaction has been implicated in the regulation of glucose transport and insulin signaling.[8]
Quantitative Data on PX Domain Interacting Partners
The following tables summarize the available quantitative and semi-quantitative data for the novel PX domain protein-protein interactions discussed.
| Bait Protein | Interacting Partner(s) | Method of Identification | Quantitative/Semi-quantitative Data | Reference |
| SNX27 | Retromer (VPS26, VPS29, VPS35), WASH complex, VARP | Co-immunoprecipitation, Quantitative Proteomics (SILAC) | High enrichment in SNX27 interactome | [1][2] |
| p47phox | C-terminal SH3 domain (intramolecular) | NMR, Site-directed mutagenesis | Not specified | [1][3] |
| PLD1 | PJA2 (E3 ubiquitin ligase) | Tandem Affinity Purification-Mass Spectrometry (TAP-MS) | High-confidence interacting protein (SAINT score ≥ 0.80, raw spectra counts ≥ 2) | [7] |
| PLD1 | PED/PEA15 | Yeast Two-Hybrid, Co-immunoprecipitation | Dissociation constant (KD) ~ 0.7 µM | [8] |
| Yeast PX domains (Grd19p, Vam7p, Vps5p, Vps17p, Ypt35p) | Yip1p family proteins | Yeast Two-Hybrid, In vitro binding assays | Reproducible two-hybrid interactions |
Experimental Protocols
Detailed methodologies for key experiments cited in the identification of novel PX domain interacting partners are provided below.
Co-immunoprecipitation (Co-IP)
Co-IP is a widely used technique to study protein-protein interactions in vivo. The basic principle involves using an antibody to specifically pull down a protein of interest ("bait") from a cell lysate, along with any proteins that are bound to it ("prey").
Protocol:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.[9]
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and discard them. This step removes proteins that non-specifically bind to the beads.[10]
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer (typically the lysis buffer with a lower concentration of detergent) to remove non-specifically bound proteins.[11]
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer or by using a low-pH elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and putative prey proteins. Alternatively, the entire eluate can be analyzed by mass spectrometry for unbiased identification of interacting partners.[12]
-
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a genetic method used to discover protein-protein interactions. It relies on the reconstitution of a functional transcription factor when two interacting proteins are brought into close proximity.
Protocol:
-
Bait and Prey Plasmid Construction:
-
Clone the cDNA of the PX domain-containing protein ("bait") into a vector containing a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4 or LexA).
-
Construct a cDNA library ("prey") in a vector containing the activation domain (AD) of the same transcription factor.
-
-
Yeast Transformation:
-
Transform a suitable yeast reporter strain with the bait plasmid. The reporter strain contains reporter genes (e.g., HIS3, ADE2, lacZ) under the control of promoters recognized by the DBD.
-
Confirm that the bait protein itself does not auto-activate the reporter genes.[13]
-
-
Library Screening:
-
Transform the yeast strain containing the bait plasmid with the prey library.
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) and/or containing a substrate for a colorimetric assay (e.g., X-gal). Only yeast cells expressing interacting bait and prey proteins will grow and/or turn color.[14][15]
-
-
Identification of Interactors:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA inserts in the prey plasmids to identify the interacting proteins.
-
-
Validation:
-
Validate the interactions through re-transformation and/or other biochemical methods like Co-IP.
-
Tandem Affinity Purification-Mass Spectrometry (TAP-MS)
TAP-MS is a high-throughput method for identifying protein interaction networks. It involves tagging the protein of interest with a tandem affinity tag, followed by a two-step purification process and identification of co-purified proteins by mass spectrometry.
Protocol:
-
Construct Generation:
-
Expression:
-
Express the tagged protein in a suitable host system (e.g., mammalian cells, yeast).
-
-
First Affinity Purification:
-
Lyse the cells under native conditions.
-
Incubate the lysate with the first affinity resin (e.g., IgG beads for the Protein A tag).
-
Wash the resin to remove non-specific binders.
-
Elute the protein complexes under mild conditions (e.g., cleavage by TEV protease).[19]
-
-
Second Affinity Purification:
-
Incubate the eluate from the first step with the second affinity resin (e.g., calmodulin beads for the CBP tag).
-
Wash the resin.
-
Elute the purified protein complexes.
-
-
Mass Spectrometry Analysis:
-
Separate the proteins in the final eluate by SDS-PAGE and identify them by in-gel digestion followed by LC-MS/MS.
-
Analyze the mass spectrometry data to identify high-confidence interacting proteins.[20]
-
Proximity-Dependent Biotinylation (BioID)
BioID is a technique used to identify proteins in close proximity to a protein of interest in living cells. It utilizes a promiscuous biotin ligase (BirA*) fused to the bait protein, which biotinylates nearby proteins.
Protocol:
-
Fusion Protein Construction:
-
Cell Culture and Biotin Labeling:
-
Express the fusion protein in cells.
-
Supplement the cell culture medium with biotin to initiate the biotinylation of proximal proteins.[21]
-
-
Cell Lysis and Protein Purification:
-
Lyse the cells under denaturing conditions to stop the enzymatic reaction and solubilize all proteins.
-
Capture the biotinylated proteins using streptavidin-coated beads.
-
-
Mass Spectrometry:
-
Elute the biotinylated proteins from the beads.
-
Identify the proteins by mass spectrometry.[25]
-
-
Data Analysis:
-
Compare the identified proteins with control experiments (e.g., cells expressing BirA* alone) to identify specific proximal interactors.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.
Caption: General experimental workflow for identifying and validating novel protein-protein interactions.
Caption: Signaling pathway for the activation of p47phox and the NADPH oxidase complex.
Caption: Role of the SNX27-retromer complex in recycling transmembrane cargo from the endosome.
Caption: Regulation of PLD1 and mTOR signaling through interaction with the E3 ubiquitin ligase PJA2.
References
- 1. A global analysis of SNX27-retromer assembly and cargo specificity reveals a function in glucose and metal ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. p47phox Molecular Activation for Assembly of the Neutrophil NADPH Oxidase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Insights of p47phox Phosphorylation Dynamics in the Regulation of NADPH Oxidase Activation and Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular insights of p47phox phosphorylation dynamics in the regulation of NADPH oxidase activation and superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Interactome Analysis of Human Phospholipase D and Phosphatidic Acid-Associated Protein Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Residues 762-801 of PLD1 mediate the interaction with PED/PEA15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 14. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Tandem Affinity Purification and Mass Spectrometry (TAP-MS) for the Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tandem Affinity Purification: Principles, Techniques, and Applications - Creative Proteomics [creative-proteomics.com]
- 21. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. BioID: A Proximity-Dependent Labeling Approach in Proteomics Study | Springer Nature Experiments [experiments.springernature.com]
- 24. Biotin-Based Proximity Labeling of Protein Complexes in Planta | Springer Nature Experiments [experiments.springernature.com]
- 25. blog.addgene.org [blog.addgene.org]
The Role of Sorting Nexin 18 in Neuronal Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorting Nexin 18 (SNX18) is a member of the SNX-BAR protein subfamily, characterized by the presence of an N-terminal SH3 domain, a Phox homology (PX) domain, and a C-terminal Bin/Amphiphysin/Rvs (BAR) domain. Emerging evidence highlights SNX18 as a critical regulator of membrane trafficking and remodeling events that are fundamental to neuronal development. Its functions span from clathrin-mediated endocytosis at the plasma membrane, crucial for synaptic vesicle recycling, to the dynamic regulation of axonal elongation. SNX18's expression is tightly regulated, appearing transiently in differentiating motor neurons, suggesting a specific and critical window for its activity during the formation of neural circuits. This technical guide synthesizes the current understanding of SNX18's molecular functions, its key interaction partners, and its overarching role in the intricate processes of neuronal differentiation and maturation. Detailed experimental protocols and quantitative data are provided to facilitate further research into this pivotal protein.
Introduction to SNX18
SNX18 is a paralog of the more extensively studied SNX9 and is a key component of the cellular machinery governing intracellular trafficking. Like other members of its subfamily (SNX9, SNX33), SNX18's multidomain structure allows it to orchestrate complex cellular events by linking membrane dynamics with the actin cytoskeleton.
-
SH3 (Src Homology 3) Domain: Located at the N-terminus, this domain is crucial for protein-protein interactions, notably binding to proline-rich motifs in proteins like dynamin and the Neuronal Wiskott-Aldrich Syndrome Protein (N-WASP).
-
PX (Phox Homology) Domain: This phosphoinositide-binding domain targets SNX18 to specific membrane compartments by recognizing phosphatidylinositols, such as PtdIns(4,5)P2.
-
BAR (Bin/Amphiphysin/Rvs) Domain: This domain senses and induces membrane curvature, a critical function for budding vesicles and forming membrane tubules. SNX18 can form both homodimers and heterodimers with SNX9 via their BAR domains.
Core Functions of SNX18 in Neuronal Processes
Axonal Elongation and Growth Cone Dynamics
SNX18 plays a significant, yet precisely regulated, role in the development of neuronal projections. Its expression is specifically and transiently upregulated in newly generated motor neurons within the embryonic spinal cord of both chick and mouse models. This expression pattern suggests that SNX18 is required during the early stages of motor neuron differentiation when axons are actively extending.
The protein's localization is dynamically regulated within the growth cones of Dorsal Root Ganglion (DRG) neurons. Live-cell imaging has shown that EGFP-tagged SNX18 accumulates at sites where growth cones contact permissive substrates, implying a role in processing environmental cues to guide axonal growth. Interestingly, prolonged or excessive expression of SNX18 has been observed to slightly but significantly attenuate the growth of motor axons, underscoring the importance of its transient expression for normal development.
Endocytosis and Synaptic Vesicle Recycling
A primary function of SNX18 is its participation in endocytosis at the plasma membrane, a process vital for nutrient uptake, receptor signaling, and, critically in neurons, the recycling of synaptic vesicles. SNX18 and SNX9 exhibit functional redundancy in clathrin-mediated endocytosis (CME). Depletion of SNX18 via shRNA has been shown to inhibit the uptake of transferrin, a classic marker for CME, and this defect can be rescued by the expression of SNX9, and vice versa.
At the presynaptic terminal, the efficient recycling of synaptic vesicles is paramount for sustained neurotransmission. SNX18 is a key player in this process through its interaction with the core endocytic machinery. It forms a complex with dynamin, N-WASP, and synaptojanin, helping to orchestrate the membrane fission events that pinch off newly formed vesicles from the plasma membrane.
Key Signaling Pathways and Molecular Interactions
SNX18 functions as a scaffold, bringing together membrane remodeling and cytoskeletal dynamics. Its interactions with dynamin and N-WASP are central to its role in vesicle formation.
Caption: SNX18 signaling in clathrin-mediated endocytosis.
Quantitative Data Summary
While multiple studies qualitatively describe the effects of SNX18 on neuronal development, specific quantitative data from loss-of-function or gain-of-function experiments on neurite outgrowth are not extensively detailed in the available literature. One key study noted that prolonged SNX18 expression "slightly but significantly attenuated the growth of motor axons," but presented this as an unpublished observation. The tables below are structured to present such data clearly once it becomes available through further research.
Table 1: Effect of SNX18 Knockdown on Neuronal Morphology
| Cell Type | Parameter Measured | Control (shControl) | SNX18 Knockdown (shSNX18) | Percent Change | p-value |
|---|---|---|---|---|---|
| Primary Hippocampal Neurons | Average Axon Length (µm) | Data Not Available | Data Not Available | N/A | N/A |
| Primary Hippocampal Neurons | Number of Primary Neurites | Data Not Available | Data Not Available | N/A | N/A |
| DRG Neurons | Growth Cone Area (µm²) | Data Not Available | Data Not Available | N/A | N/A |
Table 2: Effect of SNX18 Overexpression on Neuronal Morphology
| Cell Type | Parameter Measured | Control (Vector) | SNX18 Overexpression | Percent Change | p-value |
|---|---|---|---|---|---|
| Embryonic Motor Neurons | Average Axon Length (µm) | Data Not Available | Data Not Available | N/A | N/A |
| Embryonic Motor Neurons | Number of Axon Branches | Data Not Available | Data Not Available | N/A | N/A |
Table 3: SNX18 Interaction Partners in Neurons
| Interacting Protein | SNX18 Domain | Functional Role of Interaction | Validation Method |
|---|---|---|---|
| Dynamin-1 & 2 | SH3 | Recruitment to CCPs, stimulation of GTPase activity for vesicle fission. | Co-Immunoprecipitation, Yeast-Two-Hybrid |
| N-WASP | SH3 | Links membrane remodeling to actin polymerization. | Co-Immunoprecipitation, Yeast-Two-Hybrid |
| Synaptojanin | SH3 | Phosphoinositide phosphatase activity during uncoating. | Co-Immunoprecipitation |
| SNX9 | BAR | Heterodimerization, functional redundancy in endocytosis. | Co-Immunoprecipitation |
Detailed Experimental Protocols
Protocol for Neurite Outgrowth Assay
This protocol is adapted for quantifying changes in neurite length in cultured primary neurons following genetic manipulation of SNX18 (e.g., via lentiviral shRNA knockdown or plasmid overexpression).
Materials:
-
12-well plates with 18 mm poly-L-lysine/laminin-coated glass coverslips
-
Primary neuron culture (e.g., E18 rat hippocampal neurons)
-
Neuronal plating and growth media (e.g., Neurobasal + B27 supplement)
-
Lentiviral particles (shControl, shSNX18) or expression plasmids (pEGFP-C1, pEGFP-SNX18)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking solution: 0.25% Triton X-100, 5% goat serum in PBS
-
Primary antibody: Mouse anti-β-III Tubulin (Tuj1)
-
Secondary antibody: Goat anti-mouse IgG, Alexa Fluor 488 conjugate
-
Mounting medium with DAPI
-
Fluorescence microscope with image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)
Workflow Diagram:
Caption: Experimental workflow for a neurite outgrowth assay.
Procedure:
-
Cell Plating: Plate dissociated primary neurons onto coated coverslips in 12-well plates at a density of 50,000-75,000 cells/well.
-
Culture: Incubate at 37°C, 5% CO2.
-
Manipulation: At DIV 2, transfect neurons with control or SNX18-expressing plasmids using Lipofectamine. For knockdown, transduce with lentiviral particles at a predetermined multiplicity of infection (MOI).
-
Incubation: Return cells to the incubator for 48-72 hours to allow for gene expression/knockdown and neurite extension.
-
Fixation: At DIV 4 or 5, gently wash cells with warm PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Staining:
-
Wash three times with PBS.
-
Permeabilize and block for 1 hour at room temperature.
-
Incubate with anti-β-III Tubulin antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody (e.g., 1:1000 dilution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting: Carefully mount coverslips onto glass slides using mounting medium containing DAPI.
-
Imaging & Analysis:
-
Acquire images using a fluorescence microscope (20x objective). Capture at least 10-15 random fields per condition.
-
Using ImageJ/Fiji, open the images and use the NeuronJ plugin to semi-automatically trace the longest neurite (axon) and any additional neurites for each isolated, healthy-looking neuron.
-
Export the length measurements. Calculate the average neurite length per neuron for each condition.
-
Protocol for Co-Immunoprecipitation (Co-IP)
This protocol details the procedure to validate the interaction between SNX18 and a putative binding partner (e.g., Dynamin) in a neuronal cell line (e.g., Neuro-2a) or primary neurons.
Materials:
-
Cultured cells expressing tagged proteins (e.g., Myc-SNX18 and HA-Dynamin)
-
Ice-cold PBS
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, with freshly added protease and phosphatase inhibitors.
-
Antibodies: Anti-Myc tag antibody (for IP), anti-HA tag antibody (for Western blot), and control IgG of the same isotype.
-
Protein A/G magnetic beads
-
Magnetic separation rack
-
SDS-PAGE sample buffer
Workflow Diagram:
Caption: Experimental workflow for co-immunoprecipitation.
Procedure:
-
Cell Lysis:
-
Wash a 10 cm dish of confluent, transfected cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer, scrape the cells, and transfer the suspension to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. This is the cell lysate.
-
-
Pre-clearing:
-
Add 20-30 µL of Protein A/G bead slurry to the lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads using the magnetic rack and transfer the pre-cleared lysate to a new tube.
-
-
Immunoprecipitation:
-
Set aside 50 µL of the lysate for an "Input" control.
-
To the remaining lysate, add 2-4 µg of the anti-Myc antibody (for the SNX18 pull-down) or control IgG.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 40 µL of fresh Protein A/G bead slurry and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on the magnetic rack and discard the supernatant.
-
Add 1 mL of cold Lysis Buffer, resuspend the beads, and rotate for 5 minutes at 4°C.
-
Repeat the wash step 3-4 more times to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 40 µL of 2x SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel, along with the "Input" sample.
-
Perform Western blotting and probe with the anti-HA antibody to detect co-precipitated Dynamin.
-
Conclusion and Future Directions
SNX18 is an essential multifunctional protein in the developing nervous system. Its roles in coordinating endocytosis, synaptic vesicle recycling, and axonal elongation highlight it as a key node in the complex network that builds neural circuits. The transient nature of its expression in developing neurons suggests that its activity must be precisely controlled, and dysregulation could contribute to neurodevelopmental disorders.
Future research should focus on:
-
Quantitative Morphometrics: Performing detailed loss-of-function and gain-of-function studies in primary neurons to obtain precise quantitative data on SNX18's effect on axon length, branching, and growth cone morphology.
-
In Vivo Models: Utilizing SNX18 knockout or conditional knockout mouse models to investigate its role in brain development and function in a physiological context.
-
Upstream Regulation: Identifying the signaling pathways that control the transient expression of SNX18 in developing neurons.
-
Therapeutic Potential: Exploring whether modulation of SNX18 activity could be a viable strategy for promoting axonal regeneration after injury or for correcting deficits in neurodevelopmental disorders.
Interleukin-18 in the Tumor Microenvironment: A Technical Guide for Researchers
An In-depth Examination of IL-18's Dual Role, Signaling, and Therapeutic Potential in Oncology
Abstract
Interleukin-18 (IL-18), a pleiotropic cytokine of the IL-1 superfamily, has emerged as a critical regulator of the intricate cellular and molecular interactions within the tumor microenvironment (TME). Initially identified as an interferon-gamma (IFN-γ) inducing factor, IL-18 exhibits a paradoxical nature, capable of orchestrating both potent anti-tumor immune responses and, conversely, promoting tumor progression. This technical guide provides a comprehensive overview of the current understanding of IL-18 biology in the context of cancer for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms of IL-18 signaling, its divergent effects on key immune cell populations, and the therapeutic strategies being explored to harness its anti-cancer potential. This guide includes a compilation of quantitative data on IL-18 expression across various malignancies, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows to facilitate further research and therapeutic development.
The Dichotomous Role of Interleukin-18 in Cancer
IL-18's function in the TME is context-dependent, influenced by the surrounding cytokine milieu and the specific immune cell populations present. This duality is a critical consideration for therapeutic development.
1.1. Anti-Tumor Functions:
IL-18's primary anti-tumor activity is mediated through the activation of both the innate and adaptive immune systems.[1] It stimulates natural killer (NK) cells and T cells, enhancing their cytotoxic capabilities and promoting a Th1-polarized immune response, which is crucial for effective tumor cell elimination.[1][2][3] In synergy with IL-12, IL-18 potently induces the production of IFN-γ, a key cytokine in anti-tumor immunity.[4] Furthermore, IL-18 can induce an antigen-presenting cell (APC)-like phenotype in NK cells, enabling them to contribute to the priming of tumor-specific T cells.[2]
1.2. Pro-Tumor Functions:
Conversely, IL-18 can contribute to tumor progression through several mechanisms. In the absence of a strong Th1-polarizing environment, IL-18 can promote angiogenesis, cell proliferation, and metastasis.[1][5] A significant pro-tumor mechanism involves its interaction with myeloid-derived suppressor cells (MDSCs). IL-18 has been shown to promote the differentiation and enhance the immunosuppressive function of monocytic MDSCs (M-MDSCs), which inhibit T cell responses.[6][7] Additionally, IL-18 can induce the expression of programmed death-1 (PD-1) on NK cells and T cells, leading to immune exhaustion and diminished anti-tumor activity.[8][9]
Quantitative Analysis of IL-18 in Human Cancers
The expression level of IL-18 in the TME and systemically has been investigated as a potential biomarker for prognosis in various cancers. The data, however, often presents a conflicting picture, underscoring the cytokine's complex role.
Table 1: IL-18 Expression and Prognostic Significance in Various Cancers
| Cancer Type | IL-18 Expression in Tumor vs. Normal Tissue | IL-18 Serum/Plasma Levels in Patients vs. Healthy Controls | Correlation with Patient Survival | Hazard Ratio (HR) and 95% Confidence Interval (CI) |
| Breast Cancer | Gene expression inversely associated with prognosis. | Higher in patients (median: 134.66-134.88 pg/ml) vs. healthy controls. | High serum IL-18 associated with worse relapse-free survival.[10] | HR for RFS (High vs. Low IL-18): 0.336 (95% CI: 0.147-0.727).[10] |
| Colorectal Cancer | Decreased mRNA and protein expression in tumor tissues.[2] | Higher in patients vs. healthy controls. | Low tumor IL-18 expression associated with lower 10-year survival.[2] High serum IL-18 associated with shorter median survival (35 vs. 49 months).[11] | HR for OS (Low vs. High tumor IL-18): 4.375 (95% CI: 1.279-8.220).[2] |
| Lung Cancer (NSCLC) | Higher expression in tumor tissue.[12] | Elevated in patients.[12] | High levels of inactive (IL-18/IL-18BP complex) IL-18 predict worse overall survival in non-responders to immunotherapy.[12] | - |
| Ovarian Cancer | Significantly higher in cancerous tissues. | Elevated in serum and ascites.[5] | High IL-18BP expression associated with malignancy.[5] | - |
| Melanoma | Lower mRNA expression in tumor tissues.[3] | - | High IL-18 expression associated with longer survival.[3] | - |
| Pancreatic Cancer | - | - | High IL-18 expression associated with poor prognosis.[3] | - |
IL-18 Signaling Pathway
The biological effects of IL-18 are initiated by its binding to a heterodimeric receptor complex, leading to the activation of downstream signaling cascades.
IL-18 binds to the IL-18 receptor alpha (IL-18Rα) chain, which then recruits the IL-18 receptor beta (IL-18Rβ) chain to form a high-affinity ternary signaling complex.[4][6] This complex recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein to the intracellular Toll/interleukin-1 receptor (TIR) domains of the receptor chains.[4][5] The recruitment of MyD88 initiates a signaling cascade that leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), such as p38 and JNK.[6][10] These pathways ultimately result in the transcription of target genes, including those encoding for IFN-γ and other pro-inflammatory cytokines and chemokines.[10]
Experimental Protocols
Accurate and reproducible methods for quantifying IL-18 and characterizing IL-18-responsive cells are essential for advancing our understanding of its role in the TME.
4.1. Quantification of IL-18 by ELISA in Human Tumor Tissue Lysates
This protocol outlines the steps for measuring IL-18 protein concentration in tumor tissue homogenates using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human IL-18 ELISA Kit (e.g., from RayBiotech, Abcam, or antibodies-online.com)[2][6][7]
-
Fresh or frozen tumor tissue
-
Phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Lysis buffer (as recommended by the ELISA kit manufacturer or a standard RIPA buffer)
-
Microcentrifuge
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Rinse fresh or thawed frozen tumor tissue with ice-cold PBS to remove excess blood.[6]
-
Finely chop the tissue into 1-2 mm pieces.[6]
-
Homogenize the tissue in lysis buffer (e.g., 1g of tissue per 10 mL of lysis buffer) using a tissue homogenizer on ice.[6]
-
Centrifuge the homogenate at approximately 5,000 x g for 5 minutes at 4°C to pellet cellular debris.[6]
-
Collect the supernatant (tissue lysate) and store on ice. For long-term storage, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[2]
-
-
ELISA Assay:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.[7]
-
Add 100 µL of standards and samples (diluted as necessary) to the appropriate wells of the IL-18 antibody-coated microplate.[2]
-
Incubate for the time and temperature specified in the kit protocol (e.g., 2.5 hours at room temperature or overnight at 4°C).[7]
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody and incubate as directed (e.g., 1 hour at room temperature).[7]
-
Wash the wells.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate (e.g., 45 minutes at room temperature).[7]
-
Wash the wells.
-
Add 100 µL of TMB substrate solution and incubate in the dark until color develops (e.g., 30 minutes at room temperature).[7]
-
Add 50 µL of stop solution to each well to terminate the reaction.[7]
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IL-18 in the samples by interpolating their absorbance values from the standard curve.
-
4.2. Immunohistochemical Staining of IL-18 in Paraffin-Embedded Tumor Sections
This protocol provides a general guideline for the detection and localization of IL-18 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Materials:
-
FFPE tumor tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal serum in PBS)
-
Primary antibody against human IL-18 (ensure it is validated for IHC-P)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Incubate slides in antigen retrieval buffer at 95-100°C for 10-20 minutes.[8]
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.[8]
-
Rinse with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.[3]
-
Incubate with the primary IL-18 antibody (diluted in antibody diluent) overnight at 4°C in a humidified chamber.[3]
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.[8]
-
Wash with PBS.
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.[8]
-
Wash with PBS.
-
Apply DAB substrate and monitor color development (1-10 minutes).[3]
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
4.3. Flow Cytometric Analysis of IL-18 Receptor Expressing Immune Cells in Tumors
This protocol describes a general workflow for identifying and quantifying immune cell subsets expressing the IL-18 receptor (IL-18Rα) within a tumor.
Materials:
-
Fresh tumor tissue
-
Digestion buffer (e.g., collagenase, DNase)
-
FACS buffer (PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against:
-
Cell surface markers for T cells (CD3, CD4, CD8), NK cells (CD56, NKp46), and myeloid cells (CD11b, CD14, CD15, CD33)
-
IL-18 Receptor α (CD218a)
-
Viability dye
-
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mechanically dissociate fresh tumor tissue and incubate in digestion buffer to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove clumps.
-
Lyse red blood cells if necessary.
-
Wash the cells with FACS buffer.
-
-
Staining:
-
Stain with a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors with Fc block to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the surface markers of interest, including the anti-IL-18Rα antibody, for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using flow cytometry software. A typical gating strategy would involve:
-
Gating on singlets to exclude doublets.
-
Gating on live cells using the viability dye.
-
Identifying major immune cell lineages (e.g., CD45+ cells).
-
Further gating on specific immune cell subsets (e.g., CD3+ T cells, CD56+ NK cells).
-
Quantifying the percentage and expression intensity of IL-18Rα on each immune cell subset.
-
-
Therapeutic Strategies Targeting the IL-18 Pathway
The dual nature of IL-18 presents both opportunities and challenges for its therapeutic application in oncology.
5.1. Recombinant IL-18 and Decoy-Resistant Variants:
Clinical trials with recombinant human IL-18 (rhIL-18) have shown limited efficacy, largely due to the high circulating levels of the natural inhibitor, IL-18 binding protein (IL-18BP), in cancer patients.[13] To overcome this, "decoy-resistant" IL-18 variants have been engineered that cannot bind to IL-18BP but retain their ability to activate the IL-18 receptor. These variants have demonstrated enhanced anti-tumor effects in preclinical models.
5.2. IL-18-Secreting CAR-T Cells:
A promising approach is to engineer chimeric antigen receptor (CAR)-T cells to secrete IL-18 directly into the tumor microenvironment. This local delivery strategy aims to maximize the anti-tumor effects of IL-18 while minimizing systemic toxicity. IL-18-secreting CAR-T cells have shown enhanced persistence, proliferation, and anti-tumor efficacy in preclinical solid tumor models.[9][14]
Conclusion
Interleukin-18 is a cytokine with a complex and context-dependent role in the tumor microenvironment. Its ability to both stimulate potent anti-tumor immunity and promote tumor growth necessitates a deep understanding of its biology for the development of effective cancer therapies. The strategies of using decoy-resistant IL-18 and armoring CAR-T cells with IL-18 represent exciting avenues for future clinical investigation. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the full therapeutic potential of modulating the IL-18 pathway in cancer.
References
- 1. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 2. Human IL18 ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 3. youtube.com [youtube.com]
- 4. thno.org [thno.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biogot.com [biogot.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 9. CAR T Cells Releasing IL-18 Convert to T-Bethigh FoxO1low Effectors that Exhibit Augmented Activity against Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Serum Levels of Interleukin-18 Are Associated With Worse Outcomes in Patients With Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Plasmatic Inactive IL-18 Predicts a Worse Overall Survival for Advanced Non-Small-Cell Lung Cancer with Early Metabolic Progression after Immunotherapy Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. IL-18–secreting CAR T cells targeting DLL3 are highly effective in small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of PX Domain-Membrane Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the structural and molecular principles governing the interaction between Phox homology (PX) domains and cellular membranes. PX domains are crucial phosphoinositide-binding modules that direct proteins to specific membrane compartments, playing vital roles in cell signaling, membrane trafficking, and cellular metabolism. Understanding the structural basis of this interaction is paramount for elucidating disease mechanisms and developing targeted therapeutics.
Core Structural Features of the PX Domain
The Phox homology (PX) domain is a conserved structural motif of approximately 110-120 amino acids found in over 47 mammalian proteins, including sorting nexins (SNXs), subunits of the NADPH oxidase complex, and certain kinases.[1] Despite low overall sequence similarity, all PX domains share a canonical globular fold consisting of a three-stranded anti-parallel β-sheet followed by a series of α-helices.[2][3] A key feature is a long, often proline-rich loop connecting helices α1 and α2, which contributes to the formation of a positively charged surface pocket. This electropositive pocket is the primary site for recognizing and binding the negatively charged headgroups of phosphoinositides (PIPs).[2]
Phosphoinositide Binding: Specificity and Affinity
The defining function of a PX domain is its ability to bind to specific phosphoinositides, which act as markers for organelle identity. This interaction recruits the host protein to a specific cellular membrane, such as the early endosome. While many PX domains show a canonical preference for phosphatidylinositol 3-phosphate (PtdIns(3)P), a lipid enriched in early endosomes, the family as a whole displays a wide range of specificities.[3][4][5]
A systematic screening of human PX domains has allowed for their classification into four distinct groups based on their lipid preferences:[3]
-
Class I: Specific binders of PtdIns(3)P.
-
Class II: Promiscuous binders of various di- and tri-phosphorylated PIPs.
-
Class III: Binders of both PtdIns(3)P and other PIPs.
-
Class IV: No significant lipid binding detected under tested conditions.
The affinity of these interactions, typically measured by the dissociation constant (Kd), can vary significantly, from the nanomolar to the micromolar range, depending on the specific PX domain, the lipid composition of the membrane, and the experimental method used.[2]
Quantitative Binding Data
The following tables summarize representative quantitative affinity data for well-characterized PX domains.
Table 1: Binding Affinity of p47phox PX Domain to Various Phosphoinositides (Data obtained via Surface Plasmon Resonance (SPR) analysis with vesicles containing 3% of the indicated phosphoinositide)
| Phosphoinositide | Dissociation Constant (Kd) | Relative Affinity |
| PtdIns(3,4)P₂ | 38 nM | High |
| PtdIns(3,4,5)P₃ | 0.7 µM | Moderate |
| PtdIns(3,5)P₂ | 1.0 µM | Moderate |
| PtdIns(4,5)P₂ | >10 µM | Low |
| PtdIns(3)P | >20 µM | Very Low |
| No PIP | >20 µM | Very Low |
| Source: Data compiled from Karathanassis et al., 2002.[6][7] |
Table 2: General Binding Affinities for Other Notable PX Domains
| PX Domain Protein | Preferred Phosphoinositide(s) | Typical Kd Range (in vitro) | Reference |
| p40phox | PtdIns(3)P | 0.1 - 1.0 µM | [4][8] |
| SNX3 | PtdIns(3)P | ~1 µM | [5][9] |
| PI3K-C2α | PtdIns(4,5)P₂ | Not specified | [10][11][12] |
| SNX1 | PtdIns(3)P, PtdIns(3,5)P₂ | Not specified | [13] |
| SNX5 | PtdIns(4,5)P₂ | Not specified | [2] |
| Note: Kd values can vary significantly based on the experimental setup (e.g., liposome composition, buffer conditions).[2] |
Structural Basis of Phosphoinositide Recognition
The specificity of a PX domain for a particular phosphoinositide is determined by the precise architecture and amino acid composition of its binding pocket.
-
Canonical PtdIns(3)P Binding: The crystal structure of the p40phox PX domain in complex with PtdIns(3)P reveals the canonical binding mechanism. Specificity is achieved through a network of hydrogen bonds between conserved basic residues (typically arginines and lysines) in the binding pocket and the phosphate groups on the inositol ring of the lipid.[14] For PtdIns(3)P, key interactions involve the 3-phosphate and the 1-phosphate groups.[7]
-
Non-Canonical Binding: PX domains that bind other phosphoinositides, like the p47phox PX domain which prefers PtdIns(3,4)P₂, feature altered binding pockets. In p47phox, the pocket is remodeled to accommodate the 4-phosphate group, with a key arginine residue (Arg90) playing a critical role in this recognition.[7][15] Some PX domains, such as that of PI3K-C2α, lack the conserved basic residues required for 3-phosphate binding, explaining their preference for other PIP species like PtdIns(4,5)P₂.[10] Furthermore, some PX domains possess a second, distinct binding site for other anionic lipids like phosphatidic acid (PA) or phosphatidylserine (PS), which can work in concert with PIP binding to enhance membrane affinity.[6]
Role in Signaling Pathways: NADPH Oxidase Activation
A classic example of PX domain function is in the activation of the phagocyte NADPH oxidase, a multi-protein complex essential for innate immunity. The cytosolic components p47phox and p40phox both contain PX domains that are critical for the complex's translocation to the phagosomal membrane.
Upon cellular stimulation, signaling cascades lead to the production of PtdIns(3,4)P₂ and PtdIns(3)P in the membrane. The p47phox PX domain binds to PtdIns(3,4)P₂, while the p40phox PX domain binds to PtdIns(3)P.[4] These interactions anchor the entire cytosolic complex (including the catalytic subunit p67phox) to the membrane, bringing it into proximity with the membrane-bound flavocytochrome b₅₅₈.[16][17][18] This assembly is a prerequisite for activating the enzyme's production of microbicidal reactive oxygen species (ROS).[19][20]
Appendix: Key Experimental Protocols
The study of PX domain-membrane interactions relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for three key experiments.
A.1 Liposome Co-sedimentation Assay
This assay qualitatively or semi-quantitatively assesses the binding of a protein to liposomes of a defined lipid composition.
Methodology:
-
Liposome Preparation:
-
Prepare a lipid mixture in a glass vial by combining stock solutions of background lipids (e.g., POPC) and the phosphoinositide of interest (e.g., PtdIns(3)P) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film on the vial wall.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Rehydrate the lipid film in a suitable buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) by vortexing, creating multilamellar vesicles (MLVs).
-
Generate small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the purified PX domain protein (e.g., at a final concentration of 1-5 µM) with the prepared liposomes (e.g., at a final lipid concentration of 0.5-1 mg/mL).
-
As a negative control, incubate the protein alone (no liposomes) to assess for protein precipitation.
-
Incubate the mixtures at room temperature for 20-30 minutes to allow binding to reach equilibrium.
-
-
Sedimentation:
-
Centrifuge the samples at high speed (e.g., >100,000 x g) in an ultracentrifuge for 30-60 minutes to pellet the liposomes and any bound protein.
-
Carefully collect the supernatant, which contains the unbound protein fraction.
-
Resuspend the pellet in an equal volume of buffer; this is the bound protein fraction.
-
-
Analysis:
-
Analyze equal volumes of the supernatant (S) and pellet (P) fractions by SDS-PAGE.
-
Visualize the protein bands by Coomassie staining or Western blotting.
-
Quantify the band intensities using densitometry software. The fraction of protein in the pellet, corrected for any precipitation in the no-liposome control, indicates the extent of membrane binding.[1]
-
A.2 Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity.
Methodology:
-
Chip Preparation:
-
Select an appropriate sensor chip, typically an L1 chip, which has a lipophilic surface for capturing lipid vesicles.[21]
-
Prepare SUVs with the desired lipid composition as described for the co-sedimentation assay.
-
Immobilize the liposomes onto the L1 chip surface by injecting them over the chip until a stable baseline is achieved, creating a lipid bilayer.
-
-
Binding Measurement:
-
Inject a series of concentrations of the purified PX domain (the "analyte") in a running buffer over the immobilized liposome surface (the "ligand").
-
The binding of the protein to the liposomes causes a change in the refractive index at the sensor surface, which is measured in real-time and recorded as a sensorgram (Response Units vs. Time).
-
After the association phase, flow running buffer without the protein over the chip to measure the dissociation phase.
-
-
Data Analysis:
-
Regenerate the sensor surface between cycles if necessary, using a mild detergent or NaOH wash to remove the bound protein.
-
Subtract the response from a reference flow cell (without immobilized liposomes) to correct for bulk refractive index changes.
-
Fit the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[22][23]
-
A.3 Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction in a single experiment.
Methodology:
-
Sample Preparation:
-
Prepare the purified PX domain and the ligand (soluble phosphoinositide headgroups or, more commonly, PIP-containing nanodiscs or micelles) in identical, extensively dialyzed buffer to minimize heats of dilution.[24]
-
Degas all samples and buffers thoroughly before the experiment to prevent air bubbles.
-
Accurately determine the concentrations of both the protein and the ligand. The ligand concentration in the syringe should typically be 10-15 times higher than the protein concentration in the sample cell.[25]
-
-
Titration:
-
Load the PX domain solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell, which corresponds to the heat change upon binding.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Perform a control titration (e.g., ligand into buffer) and subtract this data to correct for the heat of dilution.
-
Fit the corrected binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated from these values.[26][27]
-
References
- 1. Analysis of Protein and Lipid Interactions Using Liposome Co-sedimentation Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Classification of the human phox homology (PX) domains based on their phosphoinositide binding specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. the-px-domains-of-p47phox-and-p40phox-bind-to-lipid-products-of-pi-3-k - Ask this paper | Bohrium [bohrium.com]
- 5. SNX3 regulates endosomal function through its PX-domain-mediated interaction with PtdIns(3)P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of the PX domain of p47phox to phosphatidylinositol 3,4-bisphosphate and phosphatidic acid is masked by an intramolecular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorylation of conserved phosphoinositide binding pocket regulates sorting nexin membrane targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structures of PI3K-C2α PX domain indicate conformational change associated with ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDD Conserved Protein Domain Family: PX_PI3K_C2_alpha [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. Cooperation of p40phox with p47phox for Nox2-based NADPH Oxidase Activation during Fcγ Receptor (FcγR)-mediated Phagocytosis: MECHANISM FOR ACQUISITION OF p40phox PHOSPHATIDYLINOSITOL 3-PHOSPHATE (PI(3)P) BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The adaptor protein p40phox as a positive regulator of the superoxide-producing phagocyte oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The phosphoinositide-binding protein p40phox activates the NADPH oxidase during FcγIIA receptor–induced phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. p40(phox) Participates in the activation of NADPH oxidase by increasing the affinity of p47(phox) for flavocytochrome b(558) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cooperation of p40(phox) with p47(phox) for Nox2-based NADPH oxidase activation during Fcγ receptor (FcγR)-mediated phagocytosis: mechanism for acquisition of p40(phox) phosphatidylinositol 3-phosphate (PI(3)P) binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Surface plasmon resonance in protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
- 24. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 25. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 26. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 27. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for SNX18 Immunoprecipitation in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunoprecipitation (IP) of Sorting Nexin 18 (SNX18) from mammalian cell lysates. SNX18 is a member of the sorting nexin family of proteins involved in various cellular processes, including endocytosis, autophagy, and membrane trafficking.[1][2][3][4][5][6] These protocols are designed to be a comprehensive resource, enabling researchers to successfully isolate SNX18 and its interacting partners for further analysis.
Introduction to SNX18
SNX18 is a PX-BAR domain-containing protein that plays a crucial role in membrane remodeling.[2][3] It is involved in clathrin-mediated endocytosis, where it functions redundantly with SNX9, and also participates in clathrin-independent endocytic pathways.[1] Furthermore, SNX18 is a key regulator of autophagy, promoting the formation of autophagosomes by mediating the delivery of membranes to the growing phagophore.[2][3] Its function is modulated through interactions with a variety of proteins, including dynamin, N-WASP, FIP5, AP-1, and LC3.[1][2][4][7][8] Understanding the protein-protein interactions of SNX18 is critical for elucidating its role in cellular physiology and pathology.
Key Experimental Considerations
Successful immunoprecipitation of SNX18, a membrane-associated protein, requires careful optimization of several parameters. The choice of lysis buffer is critical to ensure efficient protein solubilization while preserving protein-protein interactions. The selection of a high-affinity antibody validated for IP is paramount for the specific capture of SNX18.
Experimental Protocols
This section details the necessary reagents and a step-by-step procedure for the immunoprecipitation of SNX18 from mammalian cells.
Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| Lysis Buffer | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, Protease Inhibitor Cocktail (e.g., cOmplete™, Roche), Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche) | 4°C |
| Wash Buffer | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40 or Triton X-100 | 4°C |
| Elution Buffer | 0.1 M Glycine-HCl, pH 2.5-3.0 or 2x Laemmli sample buffer | Room Temperature |
| Neutralization Buffer | 1 M Tris-HCl, pH 8.5 | Room Temperature |
| Antibodies | Anti-SNX18 antibody (validated for IP), Normal IgG (isotype control) | 4°C or -20°C |
| Beads | Protein A/G magnetic beads or agarose beads | 4°C |
Step-by-Step Immunoprecipitation Protocol
-
Cell Lysis:
-
Culture mammalian cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells (e.g., 1 mL per 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of total protein lysate, add 20-30 µL of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation (magnetic rack for magnetic beads or 1,000 x g for 1 minute for agarose beads).
-
Carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary anti-SNX18 antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of normal IgG isotype control to a separate tube of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of Protein A/G beads to each tube.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads.
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
-
Elution:
-
For Mass Spectrometry or Functional Assays (Native Elution):
-
Add 50-100 µL of Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5) to the beads.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.
-
Immediately neutralize the eluate by adding 5-10 µL of Neutralization Buffer.
-
-
For Western Blotting (Denaturing Elution):
-
Add 30-50 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Pellet the beads, and the supernatant is ready for SDS-PAGE.
-
-
Data Presentation
The following table summarizes the key quantitative parameters for the SNX18 immunoprecipitation protocol.
| Parameter | Recommended Range | Notes |
| Starting Material | 1-5 mg of total protein lysate | Higher amounts may be needed for low-abundance interacting partners. |
| Primary Antibody | 2-5 µg per IP | The optimal amount should be determined empirically. |
| Protein A/G Beads | 30-50 µL of slurry per IP | |
| Incubation Time (Antibody) | 2-4 hours to overnight at 4°C | Overnight incubation may increase yield but also non-specific binding. |
| Incubation Time (Beads) | 1-2 hours at 4°C | |
| Wash Steps | 3-4 times with 1 mL Wash Buffer | Thorough washing is crucial to reduce background. |
Visualization of Pathways and Workflows
To facilitate a deeper understanding of the experimental process and the biological context of SNX18, the following diagrams have been generated.
Caption: Workflow of the SNX18 Immunoprecipitation Protocol.
Caption: Key Signaling Pathways Involving SNX18.
References
- 1. SNX18 shares a redundant role with SNX9 and modulates endocytic trafficking at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Membrane remodeling by the PX-BAR protein SNX18 promotes autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction between FIP5 and SNX18 regulates epithelial lumen formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. rupress.org [rupress.org]
- 7. SNX18 is an SNX9 paralog that acts as a membrane tubulator in AP-1-positive endosomal trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction between FIP5 and SNX18 regulates epithelial lumen formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generating SNX18 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to generating and characterizing SNX18 knockout mouse models. Sorting Nexin 18 (SNX18) is a crucial protein involved in various cellular processes, including endocytic trafficking and autophagy.[1][2] Creating a knockout mouse model for the Snx18 gene is an invaluable tool for elucidating its physiological roles and its potential as a therapeutic target.
SNX18 Signaling and Function
SNX18 is a member of the sorting nexin (SNX) family, characterized by a Phox (PX) domain that binds to phosphoinositides, enabling its recruitment to membranes.[3][4] It also contains a BAR domain, which is involved in sensing and inducing membrane curvature, and an SH3 domain, which mediates protein-protein interactions.
SNX18 plays a significant role in:
-
Endocytic Trafficking: It participates in clathrin-mediated endocytosis by interacting with key components of the endocytic machinery like dynamin, N-WASP, and synaptojanin.[1][5] It can act redundantly with its paralog, SNX9, in this process.[1]
-
Autophagy: SNX18 is a positive regulator of autophagy, promoting the formation of autophagosomes.[2] It facilitates the trafficking of ATG9A and ATG16L1 from recycling endosomes to the site of autophagosome formation, a process that requires its interaction with Dynamin-2.[6]
Below is a diagram illustrating the key roles of SNX18 in cellular trafficking pathways.
Experimental Workflow for Generating SNX18 Knockout Mice
The generation of SNX18 knockout mice is most efficiently achieved using CRISPR-Cas9 technology.[7] This method allows for direct genome editing in mouse zygotes, significantly reducing the timeline compared to traditional methods involving embryonic stem cells.[8][9] The overall process can be divided into several key stages, from initial design to the establishment of a stable mouse line.[10]
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Generation of Snx18 Knockout Mice
This protocol outlines the steps for generating founder mice with a disrupted Snx18 gene.
1. Design of sgRNAs:
-
Identify critical exons of the mouse Snx18 gene (MGI:2137642). Targeting an early exon is recommended to induce a frameshift mutation leading to a premature stop codon.
-
Use online design tools (e.g., CRISPOR, E-CRISP) to design at least two sgRNAs with high on-target scores and low off-target potential.[8]
2. Reagent Preparation:
-
Synthesize the designed sgRNAs.
-
Prepare high-quality Cas9 mRNA or obtain purified Cas9 protein.
-
Prepare the microinjection buffer (e.g., RNase-free TE buffer).
-
Combine the components to create the final microinjection mix.[10]
| Component | Final Concentration |
| Cas9 mRNA or Protein | 50-100 ng/µL |
| Each sgRNA | 25-50 ng/µL |
| Microinjection Buffer | to final volume |
3. Founder Generation:
-
Superovulate female mice of a chosen strain (e.g., C57BL/6J) and mate them with stud males.
-
Harvest fertilized zygotes from the oviducts of the plugged females.
-
Perform pronuclear or cytoplasmic microinjection of the CRISPR-Cas9 mix into the zygotes.[9][10]
-
Culture the injected embryos overnight to the 2-cell stage.
-
Surgically transfer the viable embryos into the oviducts of pseudopregnant recipient female mice.[11]
4. Identification of Founder Mice:
-
Once pups are born (F0 generation), allow them to be weaned (approx. 3 weeks).
-
Collect a small tail biopsy (~1-2 mm) for genomic DNA extraction.
-
Genotype the F0 pups using the protocol described below to identify individuals carrying mutations in the Snx18 gene.
-
Sequence the targeted region in positive founders to confirm the exact nature of the mutation (insertion/deletion, "indel").
Protocol 2: Genotyping of Snx18 Knockout Mice
This protocol describes a standard PCR-based method for identifying mice with the targeted Snx18 mutation.
1. Genomic DNA Extraction from Mouse Tails:
-
Place a ~1-2 mm mouse tail biopsy into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of Proteinase K digestion buffer.
-
Incubate overnight at 55°C until the tissue is completely lysed.
-
Inactivate the Proteinase K by heating at 95°C for 10 minutes.
-
Centrifuge at high speed for 5 minutes to pellet debris.
-
Use 1-2 µL of the supernatant as the template for the PCR reaction. Alternatively, purify the DNA using standard phenol-chloroform extraction or a commercial kit.[12]
| Proteinase K Digestion Buffer Component | Final Concentration |
| Tris-HCl, pH 8.0 | 10 mM |
| NaCl | 100 mM |
| EDTA | 10 mM |
| SDS | 0.5% |
| Proteinase K | 0.1 mg/mL |
2. PCR Amplification:
-
Design PCR primers flanking the sgRNA target site in the Snx18 gene. The expected product size for the wild-type allele should be between 200-500 bp.
-
Set up the PCR reaction as detailed in the table below.
| Component (for 25 µL reaction) | Volume/Amount |
| 10X PCR Buffer | 2.5 µL |
| dNTPs (10 mM each) | 0.5 µL |
| Forward Primer (10 µM) | 1.0 µL |
| Reverse Primer (10 µM) | 1.0 µL |
| Taq DNA Polymerase | 0.25 µL |
| Genomic DNA Template | 1.0 µL |
| Nuclease-free Water | to 25 µL |
-
Perform PCR using the following cycling conditions. These may need optimization based on primer melting temperatures.[13]
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94°C | 3 min | 1 |
| Denaturation | 94°C | 30 sec | \multirow{3}{*}{35} |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 30 sec | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ | 1 |
3. Analysis of Results:
-
Run the PCR products on a 2-3% agarose gel.
-
A successful knockout (via NHEJ) will result in a small insertion or deletion (indel) at the target site. This may be visible as a slight shift in band size on a high-resolution gel or may require Sanger sequencing of the PCR product to identify.
-
For heterozygous mice, both the wild-type band and the mutant band/smear will be visible. For homozygous knockout mice, only the mutant band will be present.
Expected Phenotypes
Based on data from the International Mouse Phenotyping Consortium (IMPC) and existing literature, knockout of the Snx18 gene may result in a range of phenotypes. Researchers should be prepared to conduct detailed phenotypic analysis.
| Phenotypic Area | Observed or Expected Phenotype | Reference |
| Neurology/Behavior | Abnormal behavioral or neurological phenotypes may be present. | [5] |
| Mortality/Aging | Potential for altered lifespan or age-related phenotypes. | [5] |
| Cellular Biology | Reduced or inhibited autophagy. Alterations in endocytic trafficking. | [6] |
By following these detailed protocols and application notes, researchers can successfully generate and validate SNX18 knockout mouse models, paving the way for a deeper understanding of its role in health and disease.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. umu.diva-portal.org [umu.diva-portal.org]
- 3. mdpi.com [mdpi.com]
- 4. genecards.org [genecards.org]
- 5. Gene - SNX18 [maayanlab.cloud]
- 6. SNX18 regulates ATG9A trafficking from recycling endosomes by recruiting Dynamin‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. 10 essential considerations for creating mouse models with CRISPR/Cas9 [jax.org]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of Gene Knockout Mice by ES Cell Microinjection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genotyping Protocols for Genetically Engineered Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Universal Mouse Genotyping Protocol | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
Application Notes and Protocols: In Vitro Membrane Tubulation Assay Using SNX18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorting Nexin 18 (SNX18) is a member of the sorting nexin (SNX) family of proteins, characterized by the presence of a Phox homology (PX) domain and a Bin/Amphiphysin/Rvs (BAR) domain.[1][2] This structural arrangement allows SNX18 to play a crucial role in membrane trafficking and remodeling events within the cell. Specifically, SNX18 is involved in endocytic recycling and has been identified as a key regulator of autophagosome biogenesis.[3][4] Its ability to induce membrane curvature and form tubules is fundamental to these processes. The in vitro membrane tubulation assay using purified SNX18 provides a powerful tool to study the molecular mechanisms of membrane remodeling and to screen for potential modulators of these pathways.
Principle of the Assay
The in vitro membrane tubulation assay reconstitutes the initial step of vesicle formation by incubating purified SNX18 protein, typically the PX-BAR domain, with artificial lipid vesicles (liposomes). The BAR domain of SNX18 senses and induces membrane curvature, leading to the formation of membrane tubules from the liposome surface. The PX domain facilitates the binding of SNX18 to specific phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), on the liposome membrane, which is a critical step for its tubulation activity.[1][2] The resulting membrane tubules can be visualized and quantified using techniques such as electron microscopy or fluorescence microscopy.
Signaling Pathways and Experimental Workflow
SNX18 functions at the intersection of several key cellular trafficking pathways, including clathrin-mediated endocytosis and autophagy. Its interaction with dynamin, a GTPase essential for membrane fission, and the adaptor protein complex 1 (AP-1) highlights its role in vesicle scission and sorting.[1][2] In the context of autophagy, SNX18 interacts with ATG16L1 and LC3 to facilitate the formation of the autophagosome.[3][4]
SNX18 Signaling Pathway in Autophagy
References
Application Note: IL-18 Neutralization Assay in Primary T Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Interleukin-18 (IL-18) is a pro-inflammatory cytokine from the IL-1 superfamily, initially identified as an interferon-gamma (IFN-γ) inducing factor.[1][2] It plays a crucial role in both innate and adaptive immunity, particularly in the activation of T helper 1 (Th1) cells, Natural Killer (NK) cells, and CD8+ T cells.[2][3] In synergy with cytokines like IL-12, IL-18 potently stimulates T cells to produce IFN-γ, a key mediator of cellular immunity.[4][5] Given its role in inflammatory diseases, neutralizing IL-18 activity is a significant therapeutic strategy. This document provides a detailed protocol for an in vitro IL-18 neutralization assay using primary T cells, enabling the evaluation of potential therapeutic agents like monoclonal antibodies.
Principle of the Assay The IL-18 neutralization assay is a cell-based bioassay designed to measure the ability of a neutralizing antibody or other inhibitor to block the biological activity of IL-18. The assay involves stimulating primary T cells with a known concentration of recombinant IL-18, which would typically induce the secretion of IFN-γ. When a neutralizing anti-IL-18 antibody is pre-incubated with IL-18, it binds to the cytokine and prevents it from engaging its cell surface receptor complex.[6] This inhibition of receptor binding blocks downstream signaling pathways, resulting in a quantifiable reduction in IFN-γ production. The degree of neutralization is directly proportional to the concentration and potency of the neutralizing antibody.
IL-18 Signaling Pathway in T Cells
IL-18 initiates signaling by forming a high-affinity ternary complex with its receptor-binding protein IL-18Rα and co-receptor IL-18Rβ.[1] This engagement recruits the intracellular adapter protein MyD88, which in turn assembles a complex involving IRAK (IL-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6).[1][2] The formation of this "Myddosome" complex activates downstream signaling cascades, primarily the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways.[1] These pathways culminate in the transcriptional activation of target genes, including the gene for IFN-γ.
Experimental Workflow
The overall workflow consists of isolating primary T cells, stimulating them with a pre-incubated mixture of IL-18 and a neutralizing antibody, and subsequently measuring the IFN-γ output.
Detailed Experimental Protocols
Protocol 1: Isolation and Culture of Primary T Cells
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).[7][8]
-
Enrich T Cells: Enrich for CD3+ T cells from the PBMC population using a negative selection immunomagnetic bead-based kit. This minimizes unintentional T cell activation that can occur with positive selection.
-
Cell Culture: Culture the isolated T cells in a complete RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin.[9]
-
Optional Pre-activation/Expansion: For some applications, T cells may require pre-activation. This can be achieved by culturing with anti-CD3 and anti-CD28 antibodies.[8][10] For expansion, cytokines like IL-2 can be added to the culture medium.[8] For this neutralization assay, resting T cells are often preferred.
Protocol 2: IL-18 Neutralization Assay
This protocol is designed for a 96-well plate format.
-
Cell Plating: Resuspend the primary T cells in assay medium (complete RPMI 1640) at a density of 2-4 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well flat-bottom plate (yielding 2-4 x 10^5 cells/well).
-
Prepare Antibody Dilutions: In a separate dilution plate, perform a serial dilution of the anti-IL-18 neutralizing antibody. Also, prepare dilutions of an isotype-matched control antibody at the same concentrations.
-
Prepare IL-18 Solution: Prepare a working solution of recombinant human IL-18 at twice the final desired concentration (e.g., 40 ng/mL for a final concentration of 20 ng/mL). The optimal concentration should be determined empirically by titration to find the EC50 (concentration that gives 50% of the maximal IFN-γ response).
-
Pre-incubation: Add 50 µL of the 2x IL-18 solution to the wells of the dilution plate containing 50 µL of the serially diluted antibodies. Also, prepare control wells as described in the data presentation table below.
-
Incubate: Incubate the dilution plate for 1-2 hours at 37°C to allow the antibodies to bind to IL-18.[6]
-
Cell Stimulation: Transfer 100 µL of the antibody/IL-18 mixtures from the dilution plate to the corresponding wells of the 96-well plate containing the T cells.
-
Final Incubation: Incubate the cell plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.[6]
Protocol 3: Readout - IFN-γ Quantification by ELISA
-
Collect Supernatant: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis.
-
Perform ELISA: Quantify the concentration of IFN-γ in the supernatants using a standard sandwich ELISA kit, following the manufacturer’s instructions.[11]
-
Data Analysis: Create a standard curve using the recombinant IFN-γ standards provided in the ELISA kit. Use this curve to calculate the IFN-γ concentration in each experimental sample. Plot the IFN-γ concentration against the concentration of the neutralizing antibody. Calculate the IC50 (the concentration of antibody that causes 50% inhibition of IFN-γ production).
Data Presentation
Quantitative data should be organized for clarity and easy interpretation.
Table 1: Recommended Reagent Concentrations & Conditions
| Parameter | Recommended Range | Notes |
| Cell Type | Primary Human T Cells | Isolated from PBMCs |
| Cell Density | 2-4 x 10^5 cells/well | In a 96-well plate format |
| Recombinant IL-18 | 10-50 ng/mL (final conc.) | Titrate to determine optimal concentration (EC50) |
| Neutralizing Antibody | 0.1 - 10 µg/mL | Perform serial dilutions to determine IC50. Some antibodies show IC50 values of 40-100 ng/mL.[12] |
| Isotype Control Ab | Match Neutralizing Ab conc. | Essential for controlling for non-specific effects |
| Pre-incubation Time | 1-2 hours at 37°C | Antibody with cytokine before adding to cells[6] |
| Cell Incubation Time | 24-48 hours | Time for cytokine production[6] |
| Readout | IFN-γ concentration (pg/mL) | Measured by ELISA |
Table 2: Example 96-Well Plate Layout for Neutralization Assay
| Well | T Cells | IL-18 (20 ng/mL) | Isotype Ab (µg/mL) | Neutralizing Ab (µg/mL) | Description |
| A1-A3 | + | - | - | - | Cells Alone (Negative Control) |
| B1-B3 | + | + | - | - | IL-18 Alone (Positive Control) |
| C1-C3 | + | + | 10 | - | Isotype Control (10 µg/mL) |
| D1-D3 | + | + | - | 10 | Neutralizing Ab (10 µg/mL) |
| E1-E3 | + | + | - | 2.5 | Neutralizing Ab (2.5 µg/mL) |
| F1-F3 | + | + | - | 0.625 | Neutralizing Ab (0.625 µg/mL) |
| G1-G3 | + | + | - | 0.156 | Neutralizing Ab (0.156 µg/mL) |
| H1-H3 | + | + | - | 0.039 | Neutralizing Ab (0.039 µg/mL) |
Note: This table shows a 4-fold serial dilution as an example. All conditions should be performed in triplicate.
References
- 1. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effect of neutralizing endogenous IL-18 activity in the collagen-induced model of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Frontiers | Unique Action of Interleukin-18 on T Cells and Other Immune Cells [frontiersin.org]
- 5. Unique Action of Interleukin-18 on T Cells and Other Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. T Cell — Primary Culture from Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 8. CD4+ T Cell Culture and Analysis | R&D Systems [rndsystems.com]
- 9. akadeum.com [akadeum.com]
- 10. criver.com [criver.com]
- 11. genscript.com [genscript.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring IL-18 Activity In Vivo
For Researchers, Scientists, and Drug Development Professionals
Interleukin-18 (IL-18) is a pro-inflammatory cytokine belonging to the IL-1 superfamily, playing a critical role in both innate and adaptive immune responses. Accurate measurement of its in vivo activity is crucial for understanding its role in various physiological and pathological processes, as well as for the development of novel therapeutics targeting the IL-18 pathway. These application notes provide an overview of common in vivo methods, detailed experimental protocols, and data interpretation guidelines.
Introduction to In Vivo IL-18 Activity Measurement
Measuring the biological activity of IL-18 in a living organism presents unique challenges. Unlike simple quantification of the cytokine, assessing its activity requires an understanding of its interaction with its receptor, the presence of its natural inhibitor, IL-18 binding protein (IL-18BP), and the downstream signaling events it triggers.[1] The primary and most well-established downstream effect of IL-18 is the induction of Interferon-gamma (IFN-γ), particularly in synergy with IL-12.[1][2][3] Therefore, many in vivo methods for assessing IL-18 activity rely on the measurement of IFN-γ production.
This document outlines three primary approaches for measuring IL-18 activity in vivo:
-
Indirect Measurement of IL-18 Activity via IFN-γ Induction: This involves stimulating an in vivo system and subsequently measuring the levels of IFN-γ in biological samples.
-
Direct Measurement of Bioactive IL-18: This approach focuses on quantifying the amount of "free" IL-18 that is not bound to IL-18BP and is therefore biologically active.
-
In Vivo Neutralization of IL-18: This method assesses the biological role and activity of endogenous IL-18 by observing the physiological or pathological changes that occur upon its inhibition with neutralizing antibodies.
Method 1: Indirect Measurement of IL-18 Activity via IFN-γ Induction in a Murine Model
This method is based on the principle that active IL-18, often in concert with other cytokines like IL-12, potently induces the production of IFN-γ by various immune cells, including NK cells and T cells.[1] A common approach is to challenge mice with an inflammatory stimulus, such as lipopolysaccharide (LPS), which triggers the production of endogenous IL-18, and then measure the resulting IFN-γ levels.
Data Presentation: Expected Results
The following table summarizes typical quantitative data expected from an LPS-induced inflammation model in mice.
| Parameter | Control Group (Saline) | LPS-Treated Group | IL-18 Neutralized + LPS Group | Reference |
| Serum IL-18 (pg/mL) | < 50 | 200 - 1000+ | 200 - 1000+ (total) | [4][5] |
| Serum IFN-γ (pg/mL) | < 20 | 100 - 500 | < 50 | [2][6] |
| % IFN-γ+ Splenocytes (CD3+) | < 1% | 5 - 15% | < 2% | [7][8] |
| % IFN-γ+ Splenocytes (NK1.1+) | < 2% | 10 - 25% | < 5% | [7][8] |
Experimental Workflow: IFN-γ Induction Model
Caption: Workflow for in vivo measurement of IL-18 activity via IFN-γ induction.
Experimental Protocols
Protocol 1.1: LPS-Induced Inflammation in Mice
-
Animal Model: Use 8-10 week old C57BL/6 mice. Acclimatize animals for at least one week before the experiment.
-
Treatment Groups:
-
Group 1 (Control): Inject with sterile, endotoxin-free saline intraperitoneally (i.p.).
-
Group 2 (LPS): Inject with LPS (e.g., from E. coli O111:B4) at a dose of 1-5 mg/kg i.p.
-
Group 3 (IL-18 Neutralization): Inject with a neutralizing anti-mouse IL-18 antibody (e.g., 100-500 µg per mouse) i.p. one hour prior to LPS administration.
-
-
Sample Collection: At desired time points (e.g., 2, 4, 6, and 24 hours) post-LPS injection, euthanize mice and collect blood via cardiac puncture and harvest spleens aseptically.
Protocol 1.2: Measurement of Serum IFN-γ by ELISA
-
Serum Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C.
-
ELISA Procedure: Use a commercial mouse IFN-γ ELISA kit and follow the manufacturer's instructions.[9][10][11][12][13]
-
Coat a 96-well plate with a capture antibody against mouse IFN-γ.
-
Block the plate to prevent non-specific binding.
-
Add serum samples and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at 450 nm and calculate IFN-γ concentrations based on the standard curve.
-
Protocol 1.3: Intracellular Cytokine Staining (ICS) for IFN-γ
-
Splenocyte Preparation: Prepare a single-cell suspension from the harvested spleen by mechanical dissociation through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.
-
Cell Stimulation (optional but recommended): Resuspend splenocytes in complete RPMI medium and stimulate in vitro for 4-6 hours with a protein transport inhibitor (e.g., Brefeldin A or Monensin) to promote intracellular cytokine accumulation.[7][14] For antigen-specific responses, co-stimulation with the relevant antigen is required.[8]
-
Surface Staining: Stain the cells with fluorescently-conjugated antibodies against cell surface markers to identify different cell populations (e.g., anti-CD3 for T cells, anti-NK1.1 for NK cells).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) and then permeabilize the cell membrane with a permeabilization buffer (e.g., saponin-based).[7][8]
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently-conjugated antibody against mouse IFN-γ.
-
Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of IFN-γ-producing cells within specific lymphocyte populations.[8]
Method 2: Direct Measurement of Bioactive "Free" IL-18
Total IL-18 levels measured by conventional ELISA do not distinguish between the active cytokine and the inactive form bound to IL-18BP.[15][16] To assess biologically relevant IL-18 activity, it is essential to measure the concentration of "free" IL-18.
Data Presentation: Free vs. Total IL-18
| Analyte | Healthy Control (pg/mL) | Inflammatory Condition (pg/mL) | Reference |
| Total IL-18 | 100 - 300 | 500 - 5000+ | [16] |
| IL-18BP | 2000 - 4000 | 4000 - 10000+ | [16] |
| Free IL-18 (calculated) | < 10 | 50 - 500+ | [16] |
Experimental Workflow: Free IL-18 Measurement
Caption: Workflow for the direct measurement of bioactive "free" IL-18.
Experimental Protocols
Protocol 2.1: Measurement of Total IL-18 and IL-18BP
-
Sample Preparation: Collect serum, plasma, or tissue homogenates as described in Protocol 1.2.
-
ELISA for Total IL-18: Use a commercial ELISA kit for total mouse or human IL-18. Follow the manufacturer's protocol.[17]
-
ELISA for IL-18BP: Use a commercial ELISA kit for mouse or human IL-18BP. Follow the manufacturer's protocol.
Protocol 2.2: Calculation of Free IL-18
The concentration of free IL-18 can be calculated based on the measured concentrations of total IL-18 and IL-18BP, and their known binding affinity (dissociation constant, Kd).[16] The calculation involves solving a system of equations for the equilibrium between IL-18, IL-18BP, and the IL-18:IL-18BP complex.
Method 3: In Vivo Neutralization of IL-18
This method involves administering a neutralizing anti-IL-18 antibody or recombinant IL-18BP to an animal model of disease where IL-18 is thought to play a pathogenic role.[18][19][20] The activity of endogenous IL-18 is inferred from the amelioration of the disease phenotype upon its neutralization.
Data Presentation: Effects of IL-18 Neutralization in a Disease Model
| Parameter | Disease Model + Control IgG | Disease Model + Anti-IL-18 IgG | Reference |
| Clinical Score (e.g., arthritis score) | High | Significantly Reduced | [19] |
| Histological Score (e.g., inflammation, tissue damage) | Severe | Significantly Reduced | [19][20] |
| Serum Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Elevated | Significantly Reduced | [18][19] |
Experimental Workflow: In Vivo Neutralization
Caption: Workflow for in vivo neutralization of IL-18 to assess its activity.
Experimental Protocol
Protocol 3.1: In Vivo Neutralization in a Collagen-Induced Arthritis (CIA) Model
-
CIA Induction: Induce arthritis in DBA/1 mice by immunization with bovine type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization.
-
Treatment: Upon the onset of clinical signs of arthritis, randomize mice into treatment groups.
-
Control Group: Administer control IgG (e.g., purified rabbit or rat IgG) at the same dose and schedule as the neutralizing antibody.
-
Treatment Group: Administer a neutralizing anti-mouse IL-18 antibody (e.g., 1-3 mg/kg) or recombinant human IL-18BP i.p. or i.v. at regular intervals (e.g., every 3-4 days).[18][19]
-
-
Monitoring and Assessment:
-
Monitor clinical signs of arthritis (e.g., paw swelling, clinical score) daily.
-
At the end of the study, collect paws for histological analysis of inflammation and joint destruction.
-
Collect blood for measurement of serum cytokines (e.g., IL-6, TNF-α) by ELISA.
-
IL-18 Signaling Pathway
The biological effects of IL-18 are mediated through its binding to the IL-18 receptor complex and the subsequent activation of intracellular signaling cascades.[21][22][23]
Caption: Simplified IL-18 signaling pathway.
IL-18 first binds to the IL-18 receptor alpha (IL-18Rα) chain.[21][24] This complex then recruits the IL-18R beta (IL-18Rβ) chain, leading to the formation of a high-affinity signaling complex.[21][24] This triggers the recruitment of the intracellular adaptor molecule MyD88, which in turn recruits and activates IRAK family kinases (IRAK1 and IRAK4) and TRAF6.[21][22] This signaling cascade ultimately leads to the activation of transcription factors such as NF-κB and AP-1, as well as the MAPK and PI3K/AKT pathways, resulting in the expression of various pro-inflammatory genes, most notably IFN-γ.[21][22] The activity of IL-18 is tightly regulated extracellularly by the high-affinity IL-18 binding protein (IL-18BP), which acts as a natural antagonist.[1]
References
- 1. Frontiers | Interleukin-18 in metabolism: From mice physiology to human diseases [frontiersin.org]
- 2. IL-18 and IL-12 induce intestinal inflammation and fatty liver in mice in an IFN-γ dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of human and mouse interleukin 18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammatory cytokine interleukin-18 prevents murine miscarriage by inducing appropriate inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Intracellular cytokine staining and flow cytometry analysis. [bio-protocol.org]
- 9. Mouse IFN gamma ELISA Kit (ab282874) | Abcam [abcam.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Mouse IFN-gamma ELISA Kit Elisa Kit KE10094 | Proteintech [ptglab.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. Detection of Free Bioactive IL-18 and IL-18BP in Inflammatory Disorders | Springer Nature Experiments [experiments.springernature.com]
- 16. ahajournals.org [ahajournals.org]
- 17. ELISA for quantification of IL-18 in human serum. [protocols.io]
- 18. ahajournals.org [ahajournals.org]
- 19. Therapeutic effect of neutralizing endogenous IL-18 activity in the collagen-induced model of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neutralization of Interleukin-18 Ameliorates Ischemia/Reperfusion-induced Myocardial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. IL18 signaling (WP4754) - Homo sapiens | WikiPathways [wikipathways.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Recombinant PX Domain Proteins from E. coli
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the expression and purification of recombinant Phox (PX) domain proteins from Escherichia coli. PX domains are phosphoinositide-binding modules crucial for various cellular processes, including vesicular trafficking and signal transduction, making them attractive targets for research and drug development.[1] The following protocols have been optimized to yield high-purity, functional PX domain proteins suitable for structural and functional studies.
Introduction to PX Domain Protein Purification
The successful purification of recombinant PX domain proteins from E. coli hinges on optimizing expression conditions to maximize soluble protein yield and employing a multi-step purification strategy to achieve high purity. A typical workflow involves the expression of a tagged PX domain protein, followed by cell lysis, affinity chromatography to capture the tagged protein, and a final polishing step using size-exclusion chromatography to remove remaining contaminants and aggregates.
Data Presentation: Quantitative Comparison of Purification Parameters
The following table summarizes typical quantitative data obtained during the purification of a recombinant PX domain protein, offering a benchmark for expected yields and purity at different stages of the process.
| Purification Stage | Protein Concentration (mg/mL) | Total Protein (mg) | Purity (%) |
| Cleared Lysate | 5 - 15 | 500 - 1500 | < 5 |
| Affinity Chromatography Elution | 1 - 5 | 10 - 50 | 85 - 95 |
| Size-Exclusion Chromatography | 0.5 - 2 | 5 - 25 | > 98 |
Experimental Protocols
Expression of Recombinant PX Domain Proteins in E. coli
This protocol describes the expression of a His-tagged PX domain protein in the E. coli BL21(DE3) strain.
Materials:
-
pET expression vector containing the gene for the His-tagged PX domain protein
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) broth and agar plates
-
Appropriate antibiotic (e.g., ampicillin or kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transform the pET expression vector into E. coli BL21(DE3) competent cells and plate on LB agar containing the appropriate antibiotic.[2] Incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
To improve protein solubility, it is recommended to lower the incubation temperature during expression.[3][4] Reduce the temperature to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[1]
-
Continue to incubate the culture for 16-20 hours at the reduced temperature with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until needed.
Cell Lysis and Lysate Clarification
This protocol describes the lysis of E. coli cells to release the recombinant PX domain protein.
Materials:
-
Frozen E. coli cell pellet
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM Imidazole, 1 mM Phenylmethylsulfonyl fluoride (PMSF), 1 mg/mL Lysozyme
-
Sonicator
-
Centrifuge
Procedure:
-
Thaw the cell pellet on ice and resuspend it in 30-40 mL of ice-cold Lysis Buffer per liter of original culture.
-
Incubate the suspension on ice for 30 minutes to allow for lysozyme-mediated cell wall degradation.
-
Lyse the cells by sonication on ice.[5] Use short bursts of 30 seconds with 30-second cooling intervals to prevent overheating and protein denaturation. Repeat for a total sonication time of 5-10 minutes, or until the lysate is no longer viscous.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris.[5]
-
Carefully collect the supernatant, which contains the soluble recombinant PX domain protein, and proceed to affinity chromatography.
Affinity Chromatography Purification
This protocol describes the purification of a His-tagged PX domain protein using Nickel-NTA (Ni-NTA) affinity chromatography.
Materials:
-
Clarified cell lysate
-
Ni-NTA affinity resin
-
Wash Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 20 mM Imidazole
-
Elution Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 250 mM Imidazole
-
Chromatography column
Procedure:
-
Equilibrate the Ni-NTA resin with 5-10 column volumes of Wash Buffer.
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins.
-
Elute the bound His-tagged PX domain protein with 5-10 column volumes of Elution Buffer.
-
Collect the eluted fractions and analyze them for the presence of the target protein using SDS-PAGE.
-
Pool the fractions containing the purified protein.
Size-Exclusion Chromatography (Polishing Step)
This protocol describes the final purification step to remove aggregates and other minor contaminants.[4][6]
Materials:
-
Affinity-purified PX domain protein
-
SEC Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl[5]
-
Size-exclusion chromatography column (e.g., Superdex 75 or Superdex 200)
-
Chromatography system
Procedure:
-
Concentrate the pooled fractions from the affinity purification step to a volume suitable for the size-exclusion column (typically 1-2% of the column volume).
-
Equilibrate the size-exclusion column with at least 2 column volumes of SEC Buffer.
-
Load the concentrated protein sample onto the column.
-
Elute the protein with SEC Buffer at a flow rate appropriate for the column.
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the pure, monomeric PX domain protein.
-
Pool the pure fractions, concentrate the protein to the desired concentration, and store at -80°C.
Mandatory Visualizations
Caption: Experimental workflow for PX domain protein purification.
Caption: Signaling pathway involving a PX domain protein.
References
- 1. Phosphorylation of conserved phosphoinositide binding pocket regulates sorting nexin membrane targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 4. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 5. Crystal structure of designed PX domain from cytokine-independent survival kinase and implications on evolution-based protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Lipid-Protein Interaction Analysis of Phox (PX) Domains
Audience: Researchers, scientists, and drug development professionals.
Introduction to PX Domains
The Phox (PX) domain is a versatile phosphoinositide (PI)-binding module of approximately 120 amino acids, first identified in the p40phox and p47phox subunits of the phagocyte NADPH oxidase complex.[1][2] Found in over 100 eukaryotic proteins, PX domains are crucial for recruiting proteins to specific cellular membranes, thereby regulating a wide array of cellular processes including vesicular trafficking, protein sorting, and signal transduction.[1][3]
Structurally, the PX domain consists of a three-stranded β-sheet followed by a helical subdomain.[2][4] This fold creates a basic, electropositive pocket that specifically recognizes the negatively charged headgroups of phosphoinositides.[2] While many PX domains show a preference for phosphatidylinositol 3-phosphate (PtdIns(3)P), a lipid enriched in endosomal membranes, others exhibit specificity for different PIs such as PtdIns(3,4)P2 or PtdIns(3,4,5)P3.[1][4][5] This differential binding allows PX domain-containing proteins to be targeted to distinct membrane compartments, acting as spatiotemporal regulators of cellular signaling.[1] Understanding the specifics of these lipid-protein interactions is therefore critical for elucidating cellular function and for the development of targeted therapeutics.
PX Domain-Lipid Binding Specificity
The binding affinity and specificity of PX domains for various phosphoinositides can be quantified using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The dissociation constant (Kd) is a common measure of binding affinity, with lower values indicating a stronger interaction. A summary of known PX domain-lipid interactions is presented below.
| Protein | PX Domain | Primary Lipid Ligand(s) | Reported Affinity (Kd) | Reference |
| p40phox | p40phox-PX | PtdIns(3)P | ~2-3 µM | [5] |
| p47phox | p47phox-PX | PtdIns(3,4)P2, Phosphatidic Acid (PtdOH) | 2.6 µM (for PtdIns(3,4)P2 vesicles) | [6] |
| Vam7p | Vam7p-PX | PtdIns(3)P | ~2-3 µM | [5] |
| Sorting Nexin 3 (SNX3) | SNX3-PX | PtdIns(3)P | ~2-3 µM | [5] |
| CISK | CISK-PX | PtdIns(3,4,5)P3 | Not specified | [4] |
| PLD1 | PLD1-PX | PtdIns(3,4,5)P3 | Not specified | [4] |
Key Signaling Pathway: NADPH Oxidase Activation
PX domains are integral to the assembly and activation of the NADPH oxidase enzyme complex, which is essential for the production of reactive oxygen species (ROS) during phagocytosis. The cytosolic components p40phox and p47phox utilize their PX domains to dock onto specific phosphoinositides on the phagosomal membrane, initiating the assembly of the active enzyme.
Caption: PX domains of p40phox and p47phox mediate membrane recruitment to activate NADPH oxidase.
Experimental Protocols and Workflows
Several well-established in vitro methods are used to characterize the interaction between PX domains and lipids. These range from qualitative screening assays to quantitative biophysical techniques that provide detailed thermodynamic and kinetic data.
This is a qualitative, dot-blot-based method used to screen the binding specificity of a protein against a panel of different lipids immobilized on a nitrocellulose membrane.[7][8]
Protocol:
-
Lipid Spotting: Spot 1 µL aliquots of various lipids (typically at a concentration of 100 pmol/µL) onto a nitrocellulose membrane (e.g., Hybond-C extra).[7] Allow the spots to dry completely at room temperature for at least 1 hour.[7]
-
Blocking: Place the membrane in a clean incubation box and block with 5-10 mL of blocking buffer (e.g., 3% fatty acid-free BSA in TBS-T) for 1 hour at room temperature with gentle agitation.[9][10]
-
Protein Incubation: Discard the blocking buffer. Add the purified, epitope-tagged PX domain protein (e.g., GST-tagged or His-tagged) at a concentration of 0.5-1.0 µg/mL in fresh blocking buffer.[9] Incubate for 1 hour at room temperature with gentle agitation.[10]
-
Washing: Discard the protein solution. Wash the membrane three to five times for 5-10 minutes each with TBS-T to remove unbound protein.[8][10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody directed against the epitope tag (e.g., anti-GST) diluted in blocking buffer for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step as described in step 4.[7]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Final Washes: Wash the membrane at least five times with TBS-T for 10 minutes each.[7]
-
Detection: Detect the bound protein using a chemiluminescence (ECL) substrate according to the manufacturer’s instructions.[7] An interaction is indicated by a dark spot on the film corresponding to the position of a specific lipid.
Caption: Workflow for the qualitative protein-lipid overlay assay.
This assay provides a more physiologically relevant context by presenting lipids in a bilayer structure (liposomes). The binding of a protein to liposomes is assessed by co-sedimentation.[11][12]
Protocol:
-
Liposome Preparation: Prepare lipid mixtures in chloroform, typically with a background of neutral phospholipids (e.g., POPC/POPE) and a specific percentage of the phosphoinositide of interest.[11]
-
Film Formation: Dry the lipid mixture under a stream of nitrogen gas to form a thin film on the wall of a glass tube.[13] Further dry under vacuum for at least 1 hour to remove residual solvent.[13]
-
Hydration: Rehydrate the lipid film in an appropriate buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.5 mM EDTA, pH 7.4) by vortexing.[14] This results in the formation of multilamellar vesicles (MLVs).
-
Liposome Formation (LUVs): To create large unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).[15]
-
Binding Reaction: Incubate the purified PX domain protein (e.g., 1-5 µM) with the prepared liposomes (e.g., 0.1-1 mg/mL total lipid) in a binding buffer for 15-30 minutes at room temperature.[14]
-
Sedimentation: Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 150,000 x g for 20-30 minutes at 20°C).[11][14]
-
Analysis: Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein). Resuspend the pellet in an equal volume of buffer.
-
Detection: Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the fraction of protein bound to the liposomes.[11]
Caption: Workflow for the semi-quantitative liposome binding (pelleting) assay.
SPR is a powerful, label-free technique for real-time, quantitative analysis of binding kinetics (association/dissociation rates) and affinity (Kd).[16][17]
Protocol:
-
Chip Preparation: Capture liposomes (prepared as described above) onto a sensor chip with a hydrophobic surface (e.g., an L1 chip).[18] This creates a stable lipid bilayer on the chip surface.
-
System Equilibration: Equilibrate the chip surface by flowing running buffer (e.g., HBS-N) over all flow cells until a stable baseline is achieved.
-
Analyte Injection: Inject a series of increasing concentrations of the purified PX domain protein (analyte) over the liposome-coated surface and a reference surface (without liposomes or with control liposomes).[6]
-
Association/Dissociation Monitoring: Monitor the binding in real-time as a change in resonance units (RU). The association phase occurs during the injection, and the dissociation phase occurs when the injection ends and running buffer flows over the surface.[17]
-
Regeneration (if necessary): If the protein does not fully dissociate, inject a regeneration solution (e.g., a pulse of high salt or low pH buffer) to remove the bound protein and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding. Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding for equilibrium analysis, or kinetic models) to determine the Kd, kon (association rate), and koff (dissociation rate).[19]
Caption: Workflow for quantitative SPR analysis of protein-lipid interactions.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[20][21]
Protocol:
-
Sample Preparation: Prepare the purified PX domain protein and liposomes (or soluble lipid headgroups) in the exact same, degassed dialysis buffer to minimize heats of dilution.[22]
-
Instrument Setup: Load the protein solution (typically 20-200 µM) into the ITC syringe and the liposome suspension (typically 1-5 mM lipid) into the sample cell.[20] Allow the system to equilibrate thermally.
-
Titration: Perform a series of small, sequential injections of the protein from the syringe into the sample cell while stirring.[23] The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Acquisition: Each injection produces a heat-flow peak. The area under each peak corresponds to the heat change for that injection.
-
Data Analysis: Integrate the peaks to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of the reactants. Fit this isotherm to a suitable binding model (e.g., one set of sites) to extract the thermodynamic parameters: Kd, n, and ΔH.[23] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
Caption: Workflow for thermodynamic analysis using Isothermal Titration Calorimetry.
Comparison of Techniques
Choosing the right technique depends on the specific research question, from initial screening to in-depth biophysical characterization.
Caption: Logical relationship between key methods for PX domain-lipid interaction analysis.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. portlandpress.com [portlandpress.com]
- 3. The Phox (PX) domain proteins and membrane traffic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PX Protein Domain | Cell Signaling Technology [cellsignal.com]
- 5. Molecular Analysis of Protein–Phosphoinositide Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of the PX domain of p47phox to phosphatidylinositol 3,4-bisphosphate and phosphatidic acid is masked by an intramolecular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liverpool.ac.uk [liverpool.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echelon-inc.com [echelon-inc.com]
- 11. researchgate.net [researchgate.net]
- 12. Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Liposome binding assay [protocols.io]
- 16. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. molbiolcell.org [molbiolcell.org]
- 18. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 22. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Application Notes: Live-Cell Imaging of SNX18 Localization Dynamics
Introduction
Sorting Nexin 18 (SNX18) is a member of the sorting nexin (SNX) family of proteins, characterized by the presence of a Phox homology (PX) domain, which binds to phosphoinositides, and a Bin-Amphiphysin-Rvs (BAR) domain, responsible for sensing and inducing membrane curvature.[1][2] SNX18, a paralog of SNX9, also contains an SH3 domain that mediates protein-protein interactions, notably with dynamin.[1] This protein is a crucial regulator of intracellular membrane trafficking, playing significant roles in both endocytosis at the plasma membrane and the biogenesis of autophagosomes.[3][4][5][6]
Live-cell imaging provides an indispensable tool for elucidating the highly dynamic nature of SNX18. By tagging SNX18 with fluorescent proteins, researchers can directly visualize its recruitment to specific subcellular locations, its movement along trafficking pathways, and its transient interactions with other key regulatory proteins in real-time. These application notes provide an overview of key findings from live-cell imaging studies of SNX18 and detailed protocols for recreating these experiments.
Key Functions and Localization Dynamics of SNX18
Role in Endocytosis
Live-cell imaging using total internal reflection fluorescence microscopy (TIRF) has revealed that SNX18 is transiently recruited to clathrin-coated pits at the plasma membrane during the late stages of vesicle formation.[7][8] Its recruitment occurs as a brief burst, coinciding spatiotemporally with the recruitment of dynamin and its binding partner, SNX9.[4][7] SNX18 and SNX9 can form heterodimers and appear to have redundant functions in clathrin-mediated endocytosis, as the depletion of one can be compensated for by the other.[4][7][8] Through its SH3 domain, SNX18 interacts with dynamin, stimulating its GTPase activity, which is essential for the scission of the endocytic vesicle from the plasma membrane.[1][7]
Role in Autophagy
SNX18 is a positive regulator of autophagy, the cellular process for degrading and recycling cellular components.[5][6][9] Live-cell imaging demonstrates that upon autophagy induction (e.g., by starvation), SNX18 is essential for the formation of autophagosomes.[6][10] It functions by remodeling recycling endosomes to provide membranes for the expanding phagophore (the precursor to the autophagosome).[10][11] SNX18 recruits ATG16L1-positive recycling endosomes to a perinuclear region and facilitates the delivery of membranes containing ATG9A, a crucial transmembrane protein for autophagy, to the site of autophagosome formation.[6][12] The membrane tubulation activity of SNX18 is critical for this pro-autophagic function.[6][10]
Quantitative Data Summary
The following tables summarize quantitative findings regarding the impact of SNX18 on cellular processes.
Table 1: Effect of SNX18 Depletion on Endocytosis and Autophagy
| Cellular Process | Assay | Effect of SNX18 Depletion | Reference |
| Clathrin-Mediated Endocytosis | Transferrin Uptake | Inhibition of uptake | [4] |
| Autophagosome Formation | Quantification of GFP-LC3 puncta | Strong inhibition of puncta formation | [6] |
| Autophagic Flux | GFP-LC3-II levels (immunoblot) | Decreased accumulation of lipidated LC3-II | [9][10] |
| Autophagic Degradation | Degradation of long-lived proteins | Inhibition of starvation-induced degradation | [10] |
Table 2: SNX18 Interactions and Localization
| Interacting Protein | Cellular Location of Interaction | Functional Consequence | Reference |
| Dynamin-2 | Plasma membrane, Endosomes | Vesicle scission, ATG9A trafficking | [7][12] |
| SNX9 | Plasma membrane, Membrane tubules | Functional redundancy in endocytosis | [4][7] |
| AP-1 / PACS1 | Peripheral endosomes | Endosomal trafficking | [1][5] |
| LC3 family proteins | Autophagic structures | Autophagosome biogenesis | [6][10] |
| ATG16L1 | Recycling endosomes | Recruitment to autophagosome precursors | [6][11] |
Visualization of SNX18-Mediated Pathways and Workflows
Experimental Workflow
SNX18 Signaling Pathways
Protocols
Protocol 1: Generation of SNX18-Fluorescent Protein (FP) Fusion Construct
This protocol describes the generation of a mammalian expression vector for SNX18 tagged with a fluorescent protein (e.g., EGFP) at the N-terminus.
Materials:
-
Human SNX18 cDNA
-
pEGFP-C1 (or similar) mammalian expression vector
-
Restriction enzymes (e.g., EcoRI, BamHI)
-
T4 DNA Ligase
-
High-fidelity DNA polymerase for PCR
-
Primers for SNX18 amplification
-
DH5α competent E. coli
-
Plasmid purification kit
Methodology:
-
Primer Design: Design PCR primers to amplify the full-length coding sequence of human SNX18. Add appropriate restriction sites to the 5' and 3' ends of the primers (e.g., EcoRI for the forward primer and BamHI for the reverse primer, ensuring the stop codon is removed if creating an N-terminal fusion).
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the SNX18 cDNA.
-
Purification: Purify the PCR product using a PCR purification kit.
-
Restriction Digest: Digest both the purified PCR product and the pEGFP-C1 vector with the selected restriction enzymes (e.g., EcoRI and BamHI) for 2-4 hours at 37°C.
-
Ligation: Ligate the digested SNX18 insert into the digested pEGFP-C1 vector using T4 DNA Ligase. Incubate overnight at 16°C.
-
Transformation: Transform the ligation product into competent DH5α E. coli cells and plate on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pEGFP-C1).
-
Screening and Sequencing: Screen colonies by colony PCR or restriction digest of miniprep DNA. Confirm the correct sequence and in-frame fusion of positive clones by Sanger sequencing.
-
Plasmid Preparation: Perform a maxiprep of the confirmed EGFP-SNX18 plasmid to obtain high-purity DNA for transfection.
Protocol 2: Live-Cell Imaging of SNX18 Dynamics
This protocol details the procedure for visualizing EGFP-SNX18 in living cells.
Materials:
-
HELa or HEK293 cells
-
Complete medium (e.g., DMEM + 10% FBS)
-
35 mm glass-bottom imaging dishes
-
EGFP-SNX18 plasmid DNA
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Confocal or TIRF microscope equipped with an environmental chamber (37°C, 5% CO2)
Methodology:
Day 1: Cell Seeding
-
Seed HeLa cells onto 35 mm glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of transfection.[13]
Day 2: Transfection
-
When cells reach 70-80% confluency, transfect them with the EGFP-SNX18 plasmid according to the manufacturer's protocol for your chosen transfection reagent. Use a low amount of DNA (e.g., 500 ng) to encourage physiological expression levels and minimize overexpression artifacts.
-
Incubate the cells for 18-24 hours post-transfection.
Day 3: Live-Cell Imaging
-
Preparation: About 1-2 hours before imaging, replace the culture medium with pre-warmed (37°C) live-cell imaging medium.[14] Allow the cells to equilibrate in the microscope's environmental chamber for at least 30 minutes.
-
Microscope Setup:
-
Turn on the microscope, laser lines, and environmental chamber. Set the chamber to 37°C and 5% CO2.
-
Place the imaging dish on the microscope stage.
-
-
Image Acquisition:
-
Locate cells expressing EGFP-SNX18 at a low to moderate level. Highly fluorescent cells are often unhealthy or exhibit protein aggregation artifacts.
-
For imaging dynamics at the plasma membrane, use TIRF microscopy. For dynamics in the cytoplasm (e.g., autophagy), confocal microscopy is more suitable.
-
Set acquisition parameters to minimize phototoxicity: use the lowest possible laser power, a sensitive detector, and the longest exposure time/fastest frame rate suitable for the biological process being observed.[15]
-
Typical Confocal Settings: 488 nm laser excitation, 500-550 nm emission filter, 512x512 pixel resolution, image acquisition every 1-5 seconds for 5-10 minutes.
-
Optional: For co-localization studies, co-transfect with a marker for another organelle or protein of interest (e.g., mCherry-LC3 to study autophagy or mCherry-Clathrin for endocytosis).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, Imaris) to analyze the acquired time-lapse series.
-
Tracking: Use particle tracking plugins to measure the velocity and displacement of SNX18-positive puncta.[16]
-
Colocalization: Use plugins like JaCoP (in Fiji) to calculate colocalization coefficients (e.g., Pearson's or Mander's) between SNX18 and other fluorescent markers over time.
-
Recruitment Dynamics: Measure the fluorescence intensity of EGFP-SNX18 in specific regions of interest (e.g., forming clathrin-coated pits) over time to quantify recruitment kinetics.
-
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. mdpi.com [mdpi.com]
- 3. uniprot.org [uniprot.org]
- 4. SNX18 shares a redundant role with SNX9 and modulates endocytic trafficking at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. umu.diva-portal.org [umu.diva-portal.org]
- 6. rupress.org [rupress.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. SNX18 shares a redundant role with SNX9 and modulates endocytic trafficking at the plasma membrane | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. Membrane remodeling by the PX-BAR protein SNX18 promotes autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. embopress.org [embopress.org]
- 13. wang.ucsd.edu [wang.ucsd.edu]
- 14. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]
- 15. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 16. Live-cell imaging reveals the dynamics and function of single-telomere TERRA molecules in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A High-Throughput Reporter Assay for Quantifying IL-18 Receptor Signaling
Introduction
Interleukin-18 (IL-18) is a pro-inflammatory cytokine belonging to the IL-1 superfamily that plays a critical role in both innate and adaptive immunity.[1][2][3] It is initially synthesized as an inactive precursor protein that requires cleavage by caspase-1 to become a mature, active molecule.[4][5] The biological activities of IL-18 are mediated through its binding to a heterodimeric receptor complex composed of the IL-18 receptor alpha (IL-18Rα) and beta (IL-18Rβ) chains.[6][7][8] This binding event initiates a downstream signaling cascade that is crucial for host defense, but its dysregulation is implicated in various inflammatory and autoimmune diseases.[2][6] Consequently, assays that can accurately quantify the activity of the IL-18 signaling pathway are invaluable tools for basic research and for the development of novel therapeutics targeting this pathway.
This application note describes a robust and sensitive cell-based reporter assay for the quantitative measurement of IL-18 receptor signaling. The assay utilizes a human embryonic kidney (HEK293) cell line engineered to stably express the human IL-18Rα and IL-18Rβ chains, along with a reporter gene, such as Secreted Embryonic Alkaline Phosphatase (SEAP), under the control of a promoter responsive to Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7] Upon stimulation with IL-18, the activation of the receptor complex triggers a signaling cascade culminating in the activation of NF-κB and AP-1, which in turn drives the expression and secretion of SEAP into the cell culture supernatant.[7] The level of SEAP activity is directly proportional to the extent of IL-18 receptor signaling and can be easily quantified using a colorimetric substrate.
IL-18 Receptor Signaling Pathway
The binding of mature IL-18 to the IL-18Rα chain induces the recruitment of the IL-18Rβ co-receptor to form a high-affinity ternary signaling complex.[6][8] This complex formation brings the intracellular Toll/Interleukin-1 Receptor (TIR) domains of both receptor chains into close proximity, facilitating the recruitment of the adaptor protein MyD88.[3] MyD88 then recruits members of the IL-1 receptor-associated kinase (IRAK) family, leading to the formation of a "Myddosome" complex.[6] This complex subsequently recruits and activates TNF receptor-associated factor 6 (TRAF6), which acts as a key signaling hub.[4][6]
Activated TRAF6 can initiate multiple downstream pathways, most notably the activation of the NF-κB and mitogen-activated protein kinase (MAPK) pathways.[1][6] In some cell types, IL-18 has also been shown to activate the STAT3 pathway.[9][10] The canonical pathway leading to NF-κB activation is central to the pro-inflammatory functions of IL-18, making it an ideal target for a reporter-based signaling assay.[1]
Data Presentation
The IL-18 reporter assay provides quantitative data that can be used to determine the potency of IL-18 and to screen for agonists or antagonists of the IL-18 receptor. The results are typically presented as a dose-response curve, from which key parameters such as the half-maximal effective concentration (EC50) can be calculated.
Table 1: Dose-Response of HEK-Blue™ IL-18 Cells to Human and Murine IL-18
| Agonist | Concentration (ng/mL) | SEAP Activity (OD 620 nm) |
| Human IL-18 | 0 | 0.05 ± 0.01 |
| 0.1 | 0.12 ± 0.02 | |
| 1 | 0.45 ± 0.04 | |
| 5 | 0.89 ± 0.07 | |
| 10 | 1.25 ± 0.10 | |
| 50 | 1.35 ± 0.11 | |
| 100 | 1.38 ± 0.12 | |
| Murine IL-18 | 0 | 0.05 ± 0.01 |
| 1 | 0.08 ± 0.02 | |
| 10 | 0.25 ± 0.03 | |
| 50 | 0.65 ± 0.05 | |
| 100 | 0.95 ± 0.08 | |
| 200 | 1.10 ± 0.09 | |
| 500 | 1.15 ± 0.10 |
Data are representative and presented as mean ± standard deviation. The calculated EC50 for human IL-18 is approximately 4-7 ng/mL, while for murine IL-18, it is significantly higher, around 70-110 ng/mL, reflecting the species specificity of the receptor interaction.[11]
Experimental Protocols
This section provides a detailed methodology for performing the IL-18 receptor signaling assay using a commercially available reporter cell line, such as HEK-Blue™ IL-18 cells.
Materials and Reagents
-
HEK-Blue™ IL-18 Cells (or a similar reporter cell line)
-
DMEM, high glucose, with L-glutamine and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
HEK-Blue™ Selection (or appropriate selection antibiotic)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Recombinant Human IL-18
-
Recombinant Murine IL-18 (optional)
-
Test compounds (agonists or antagonists)
-
QUANTI-Blue™ Solution (or other SEAP detection reagent)
-
Sterile, flat-bottom 96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (plate reader) capable of reading absorbance at 620-650 nm
Protocol 1: Cell Culture and Maintenance
-
Thaw and culture HEK-Blue™ IL-18 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cell line with the appropriate selection antibiotic to ensure the stability of the transfected genes.
-
Grow cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become over-confluent.
Protocol 2: IL-18 Receptor Signaling Assay
-
Cell Seeding:
-
The day before the experiment, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh, pre-warmed culture medium at a concentration of approximately 2.8 x 10^5 cells/mL.
-
Add 180 µL of the cell suspension to each well of a 96-well plate (50,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Stimulation:
-
Prepare serial dilutions of recombinant IL-18 (and/or test compounds) in culture medium.
-
Add 20 µL of the diluted IL-18 or test compound to the appropriate wells. For control wells, add 20 µL of culture medium.
-
Gently mix the plate.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection of SEAP Activity:
-
Add 180 µL of QUANTI-Blue™ Solution to each well of a new, flat-bottom 96-well plate.
-
Transfer 20 µL of the cell culture supernatant from the stimulation plate to the corresponding wells of the detection plate.
-
Incubate the detection plate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank (unstimulated) wells from all other readings.
-
Plot the SEAP activity (OD) against the concentration of IL-18.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value of IL-18.
-
For screening inhibitors, calculate the percentage of inhibition relative to the maximal stimulation achieved with IL-18 alone.
References
- 1. IL18 signaling (WP4754) - Homo sapiens | WikiPathways [wikipathways.org]
- 2. bosterbio.com [bosterbio.com]
- 3. Frontiers | Interleukin-18 cytokine in immunity, inflammation, and autoimmunity: Biological role in induction, regulation, and treatment [frontiersin.org]
- 4. abeomics.com [abeomics.com]
- 5. IL18 | Abcam [abcam.com]
- 6. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
- 9. IL-18 induces profibrotic renal tubular cell injury via STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin 18 activates MAPKs and STAT3 but not NF-κB in hippocampal HT-22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for PX Domain Protein Crystallography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the crystallographic study of Phox (PX) domain-containing proteins. PX domains are crucial lipid-binding modules involved in a myriad of cellular processes, including vesicular trafficking, cell signaling, and membrane remodeling, making them attractive targets for structural biology studies and drug development.[1][2][3] This document outlines the methodologies for successful expression, purification, crystallization, and structure determination of PX domain proteins.
Introduction to PX Domains
The Phox homology (PX) domain is a structurally conserved phosphoinositide-binding module of approximately 120-130 amino acids.[2][3] First identified in the p40phox and p47phox subunits of the phagocyte NADPH oxidase, PX domains are found in a large family of eukaryotic proteins, including sorting nexins (SNXs), phospholipases, and kinases.[2][3] These domains primarily recognize phosphatidylinositol-3-phosphate (PtdIns(3)P), a key lipid component of endosomal membranes, thereby recruiting host proteins to specific cellular compartments.[2][3] However, some PX domains exhibit binding specificity for other phosphoinositides, such as PtdIns(3,4)P2, PtdIns(3,5)P2, and PtdIns(4,5)P2.[2] The ability of PX domains to mediate protein-lipid and protein-protein interactions underscores their importance in cellular signaling pathways.[2][4]
Signaling Pathway Involving PX Domains
PX domains play a pivotal role in phosphoinositide signaling pathways, which regulate a wide array of cellular functions. The diagram below illustrates a simplified signaling cascade involving a PX domain-containing protein.
Caption: A simplified phosphoinositide signaling pathway involving a PX domain protein.
Experimental Workflow for PX Domain Crystallography
The successful determination of a PX domain protein crystal structure follows a multi-step workflow, from gene to structure. This process requires careful optimization at each stage to ensure a high yield of pure, stable, and crystallizable protein.
Caption: The experimental workflow for PX domain protein crystallography.
Detailed Protocols
Protein Expression in E. coli
Recombinant expression in Escherichia coli is a common and cost-effective method for producing PX domain proteins for structural studies.
Protocol:
-
Gene Cloning:
-
Synthesize or PCR amplify the codon-optimized gene encoding the PX domain of interest.
-
Incorporate appropriate restriction sites or use a ligation-independent cloning method to insert the gene into a suitable expression vector (e.g., pET series with an N-terminal His-tag).
-
Verify the construct by DNA sequencing.
-
-
Transformation:
-
Expression:
-
Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of Terrific Broth (TB) or LB medium.
-
Grow the culture at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]
-
Cool the culture to 18-25°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[6]
-
Continue to incubate the culture at the lower temperature for 16-20 hours.[6]
-
Harvest the cells by centrifugation at 5,000 x g for 15-20 minutes at 4°C.
-
The cell pellet can be stored at -80°C until further use.
-
Protein Purification
A multi-step purification strategy is typically required to obtain highly pure and homogeneous PX domain protein suitable for crystallization.
Protocol:
-
Cell Lysis:
-
Resuspend the frozen or fresh cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mM β-mercaptoethanol).
-
Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
-
Clarify the lysate by centrifugation at 30,000 x g for 30-45 minutes at 4°C.
-
-
Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA or other appropriate affinity resin pre-equilibrated with lysis buffer.
-
Wash the resin with a buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged PX domain protein with a high concentration of imidazole (e.g., 250-500 mM).
-
-
Tag Removal (Optional but Recommended):
-
If the expression vector includes a protease cleavage site (e.g., TEV or thrombin), dialyze the eluted protein against a buffer compatible with the protease to remove the affinity tag.
-
Incubate with the protease according to the manufacturer's instructions.
-
Pass the protein solution back over the affinity resin to remove the cleaved tag and the protease (if it is also tagged).
-
-
Ion-Exchange Chromatography (Optional):
-
For further purification, perform ion-exchange chromatography. The choice of anion or cation exchange resin will depend on the isoelectric point (pI) of the PX domain.
-
-
Size-Exclusion Chromatography (SEC):
-
As a final polishing step, subject the protein to size-exclusion chromatography using a column (e.g., Superdex 75 or 200) pre-equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Collect the fractions corresponding to the monomeric protein peak.
-
Assess the purity and homogeneity of the final protein sample by SDS-PAGE and dynamic light scattering (DLS).
-
Concentrate the protein to 5-20 mg/mL for crystallization trials.[7]
-
Protein Crystallization
The crystallization of PX domain proteins often requires screening a wide range of conditions to identify an initial crystallization hit, which is then optimized.
Protocol:
-
Initial Screening:
-
Use commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen, Molecular Dimensions JCSG+).
-
Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.[7]
-
Mix 1 µL of the concentrated protein solution with 1 µL of the reservoir solution in the drop.[7]
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth regularly.
-
-
Optimization:
-
Once initial crystals are obtained, optimize the conditions by systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition.
-
Consider additives such as detergents, small molecules, or ligands that may improve crystal quality.
-
Microseeding can be employed if initial crystals are small or of poor quality.
-
Table 1: Example Crystallization Conditions for PX Domains
| PX Domain Protein | Protein Concentration (mg/mL) | Reservoir Solution | Temperature (°C) | Reference |
| Designed CISK-PX | 5 | 0.1 M Sodium Acetate pH 4.6, 0.1 M Ammonium Sulfate, 30% w/v PEG 2000 MME | Not Specified | [1] |
| PI3K-C2α PX | Not Specified | 0.1 M Na-maleate pH 6.0, 10–20 % glycerol | Not Specified | [8] |
X-ray Data Collection and Structure Determination
High-quality diffraction data is essential for determining the three-dimensional structure of the PX domain.
Protocol:
-
Crystal Harvesting and Cryo-protection:
-
Carefully loop a single crystal from the drop.
-
Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during flash-cooling. The cryoprotectant is typically the reservoir solution supplemented with 20-30% glycerol or another cryo-agent.
-
Flash-cool the crystal in liquid nitrogen.
-
-
Data Collection:
-
Data Processing:
-
Process the raw diffraction images to integrate the reflection intensities and determine the unit cell parameters and space group using software such as HKL2000, XDS, or MOSFLM.[11]
-
-
Structure Determination and Refinement:
-
Solve the phase problem using molecular replacement if a homologous structure is available, or by experimental phasing methods (e.g., MAD, SAD) if not.
-
Build an initial model of the PX domain into the electron density map using software like Coot.
-
Refine the model against the diffraction data using refinement programs such as PHENIX or REFMAC5.
-
Validate the final structure using tools like MolProbity.
-
Table 2: Example X-ray Data Collection and Refinement Statistics for a Designed CISK-PX Domain
| Parameter | Value |
| Data Collection | |
| Space group | P2₁2₁2₁ |
| Cell dimensions (Å) | a=36.72, b=49.26, c=68.01 |
| Resolution (Å) | 50 - 1.73 (1.79 - 1.73) |
| Rmerge | 0.063 (0.45) |
| I/σI | 15.1 (3.1) |
| Completeness (%) | 99.9 (100) |
| Redundancy | 6.8 (6.9) |
| Refinement | |
| Resolution (Å) | 34.3 - 1.73 |
| No. reflections | 10246 |
| Rwork / Rfree | 0.199 / 0.245 |
| No. atoms | 948 |
| B-factors (Ų) | 29.9 |
| R.m.s. deviations | |
| Bond lengths (Å) | 0.007 |
| Bond angles (°) | 1.0 |
| (Data adapted from a study on a designed CISK-PX domain)[1] |
Conclusion
The crystallographic study of PX domain proteins provides invaluable insights into their structure, function, and mechanism of phosphoinositide recognition. The protocols and data presented here offer a comprehensive guide for researchers aiming to elucidate the atomic details of these important signaling molecules. Successful structure determination will undoubtedly accelerate our understanding of PX domain biology and facilitate the development of novel therapeutics targeting PX domain-mediated pathways.
References
- 1. Crystal structure of designed PX domain from cytokine-independent survival kinase and implications on evolution-based protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PX domain - Wikipedia [en.wikipedia.org]
- 3. PX Protein Domain | Cell Signaling Technology [cellsignal.com]
- 4. The Phox homology (PX) domain, a new player in phosphoinositide signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterologous protein expression in E. coli [protocols.io]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 8. Crystal structures of PI3K-C2α PX domain indicate conformational change associated with ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. User Guide - Data Collection and Processing [smb.slac.stanford.edu]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SNX18 Isoform-Specific Antibody Generation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the generation and validation of isoform-specific antibodies for human Sorting Nexin 18 (SNX18). SNX18 is a member of the sorting nexin family, playing crucial roles in intracellular trafficking pathways, including endocytosis and autophagy.[1][2] Human SNX18 has three main protein isoforms, designated 1, 2, and 3, which arise from alternative splicing of the SNX18 gene.[3][4] The development of isoform-specific antibodies is essential for elucidating the distinct functions of each SNX18 isoform in cellular processes and for their potential as specific drug targets.
SNX18 Isoform Overview and Antigen Design
SNX18 protein isoforms share common domains, including an N-terminal SH3 domain, a central Phox (PX) domain, and a C-terminal BAR domain.[1][5][6] The primary differences between the isoforms lie in their C-terminal regions, providing unique epitopes for the design of isoform-specific antigens.
Table 1: Human SNX18 Isoform Characteristics
| Isoform | UniProt Accession | Length (Amino Acids) | Molecular Weight (Da) | Unique C-Terminal Region |
| 1 (Canonical) | Q96RF0-1 | 628 | 68,894 | Residues 592-628 |
| 2 | Q96RF0-2 | 628 | 68,995 | Residues 542-628 are distinct from isoform 1 |
| 3 | Q96RF0-3 | 591 | 64,857 | Lacks residues 592-628 of isoform 1 |
Antigen Design Strategy
The generation of isoform-specific antibodies relies on selecting peptide sequences from the unique regions of each isoform. These peptides should be hydrophilic, located in a region of the protein likely to be exposed, and devoid of significant homology with other proteins to minimize cross-reactivity.
Recommended Peptide Antigens:
-
For SNX18 Isoform 1: A peptide of 15-20 amino acids from the unique C-terminal region (residues 592-628).
-
For SNX18 Isoform 2: A peptide of 15-20 amino acids from the distinct C-terminal sequence (the region corresponding to residues 542-628 in the UniProt entry Q96RF0-2).
-
For SNX18 Isoform 3: A peptide spanning the novel C-terminus generated by the splicing event that truncates the protein at residue 591.
Experimental Protocols
The following are detailed protocols for the generation and validation of SNX18 isoform-specific antibodies.
Protocol 1: Antigen Preparation
-
Peptide Synthesis: Synthesize the selected isoform-specific peptides with a purity of >95%.
-
Carrier Protein Conjugation: Conjugate the synthesized peptides to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to enhance immunogenicity. The C-terminus of the peptide is typically used for conjugation.
-
Purification: Purify the peptide-carrier conjugate by dialysis or gel filtration to remove unreacted peptide and coupling reagents.
-
Quantification: Determine the concentration of the conjugate using a protein assay such as the bicinchoninic acid (BCA) assay.
Protocol 2: Polyclonal Antibody Production (Rabbit)
-
Animal Selection: Use two healthy New Zealand White rabbits per antigen.
-
Pre-immune Serum Collection: Collect blood from the ear artery of each rabbit before the first immunization to serve as a negative control.
-
Immunization Schedule:
-
Day 0: Emulsify 0.5 mg of the peptide-KLH conjugate in Complete Freund's Adjuvant (CFA) and inject subcutaneously at multiple sites.
-
Day 14, 28, 42: Emulsify 0.25 mg of the peptide-KLH conjugate in Incomplete Freund's Adjuvant (IFA) and inject subcutaneously.
-
-
Titer Monitoring: On day 35 and 49, collect a small amount of blood to test the antibody titer by ELISA.
-
Final Bleed and Serum Preparation: If the titer is high, perform a final bleed on day 56. Allow the blood to clot and centrifuge to collect the antiserum.
Protocol 3: Monoclonal Antibody Production (Mouse)
-
Animal Selection: Use BALB/c mice (6-8 weeks old).
-
Immunization: Immunize mice intraperitoneally with 50-100 µg of the peptide-KLH conjugate emulsified in CFA, followed by booster injections with IFA every 2-3 weeks.
-
Titer Check: Screen mouse serum for antibody production by ELISA.
-
Spleen Cell Fusion: Once a high titer is achieved, sacrifice the mouse and harvest the spleen. Fuse splenocytes with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG).
-
Hybridoma Selection: Select for fused hybridoma cells in HAT (hypoxanthine-aminopterin-thymidine) medium.
-
Screening: Screen hybridoma supernatants for the presence of antigen-specific antibodies by ELISA.
-
Cloning: Subclone positive hybridomas by limiting dilution to obtain monoclonal cell lines.
-
Antibody Production and Purification: Expand the selected monoclonal hybridoma cells in vitro or in vivo (ascites) and purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.
Protocol 4: Antibody Validation
A. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: Coat a 96-well plate with 1-10 µg/mL of the specific SNX18 isoform peptide antigen (and control peptides from other isoforms) in coating buffer overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of the rabbit antiserum or hybridoma supernatant and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibody for 1 hour at room temperature.
-
Detection: Wash the plate and add TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
B. Western Blotting
-
Sample Preparation: Prepare lysates from cells expressing individual SNX18 isoforms (e.g., via transient transfection) and a control cell line.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the isoform-specific antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
Table 2: Characterization of SNX18 Isoform-Specific Antibodies (Template)
| Antibody ID | Target Isoform | Immunogen Peptide Sequence | Titer (ELISA) | Cross-reactivity (Isoform 2) | Cross-reactivity (Isoform 3) | Application | Recommended Dilution |
| α-SNX18-Iso1 | 1 | [Sequence] | [Value] | [Yes/No] | [Yes/No] | WB, IHC, IP | [Dilution] |
| α-SNX18-Iso2 | 2 | [Sequence] | [Value] | [Yes/No] | [Yes/No] | WB, IHC, IP | [Dilution] |
| α-SNX18-Iso3 | 3 | [Sequence] | [Value] | [Yes/No] | [Yes/No] | WB, IHC, IP | [Dilution] |
Visualizations
Caption: Experimental workflow for SNX18 antibody generation.
Caption: SNX18 signaling in autophagy.
Caption: SNX18 in endosomal trafficking.
References
Optimizing IL-18 Bioassays for High-Throughput Screening: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-18 (IL-18) is a pro-inflammatory cytokine belonging to the IL-1 superfamily that plays a critical role in both innate and adaptive immunity. It is a key mediator in various physiological and pathological processes, including infection, inflammation, and autoimmune diseases.[1][2] Consequently, IL-18 and its signaling pathway have emerged as significant targets for therapeutic intervention. High-throughput screening (HTS) assays are essential for the discovery of novel modulators of IL-18 activity. This application note provides a detailed protocol for an optimized IL-18 bioassay suitable for HTS, utilizing a reporter gene-based approach.
The described bioassay employs HEK293 cells engineered to stably express the human IL-18 receptor complex (IL-18R1 and IL-18RAP) and a reporter gene, such as Secreted Embryonic Alkaline Phosphatase (SEAP) or luciferase, under the control of an NF-κB/AP-1 inducible promoter.[1][2][3] The binding of IL-18 to its receptor initiates an intracellular signaling cascade that leads to the activation of NF-κB and AP-1 transcription factors, driving the expression of the reporter gene.[1][4] The resulting signal, which can be colorimetric or luminescent, is proportional to the IL-18 activity and can be readily quantified. This robust and sensitive assay format is amenable to automation and miniaturization, making it ideal for HTS campaigns.
IL-18 Signaling Pathway
The binding of IL-18 to its heterodimeric receptor, consisting of IL-18Rα and IL-18Rβ, triggers a signaling cascade. This leads to the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein and the activation of interleukin-1 receptor-associated kinase (IRAK) and TNF receptor-associated factor 6 (TRAF6).[1][4] Ultimately, this pathway results in the activation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), which are key transcription factors for many pro-inflammatory genes.[1][4][5]
Caption: IL-18 Signaling Pathway.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| HEK-Blue™ IL-18 Cells | InvivoGen | hkb-hmil18 |
| DMEM, High Glucose, GlutaMAX™ | Thermo Fisher Scientific | 10566016 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher Scientific | 15140122 |
| HEK-Blue™ Selection | InvivoGen | hb-sel |
| Normocin™ | InvivoGen | ant-nr-1 |
| Recombinant Human IL-18 | R&D Systems | 7778-IL |
| QUANTI-Blue™ Solution | InvivoGen | rep-qbs |
| 96-well Flat-Bottom Microplates | Corning | 3596 |
Cell Culture and Maintenance
HEK-Blue™ IL-18 cells are cultured in DMEM supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. To maintain stable expression of the transfected genes, the growth medium should be supplemented with HEK-Blue™ Selection. It is also recommended to add Normocin™ to the culture medium to protect against microbial contamination. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂. For optimal performance, it is crucial to maintain a consistent cell passage number and avoid over-confluency.
High-Throughput Screening Workflow
The following diagram outlines the key steps for performing a high-throughput screen to identify modulators of IL-18 activity.
References
- 1. invivogen.com [invivogen.com]
- 2. accegen.com [accegen.com]
- 3. Invivogen IL-18 Reporter HEK 293 Cells, 3-7 x 10e6 cells, Quantity: Each | Fisher Scientific [fishersci.com]
- 4. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of IL-18-mediated signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Validating SNX18 Subcellular Fractionation by Western Blot
Introduction
Sorting nexin 18 (SNX18) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain that binds to phosphoinositides.[1][2] SNX18 is a crucial regulator of various cellular processes, including endocytosis, intracellular vesicle trafficking, and autophagosome formation.[1][2][3] It plays a role in both clathrin-mediated and clathrin-independent endocytosis at the plasma membrane, where it interacts with dynamin.[4][5] Functionally, SNX18 is involved in membrane tubulation and remodeling, contributing to the formation of transport carriers from endosomes and the biogenesis of autophagosomes.[1][3][5]
Given its diverse roles in membrane trafficking, understanding the precise subcellular localization of SNX18 is critical for elucidating its function. SNX18 has been detected in both the cytosol and membrane fractions of cells.[3] It is known to associate with the plasma membrane, endosomes (specifically recycling endosomes), and cytoplasmic vesicles.[6][7] Therefore, validating its distribution through subcellular fractionation followed by Western blotting is an essential experimental step.
This document provides a detailed protocol for the subcellular fractionation of cultured cells to isolate cytosolic, membrane, and nuclear fractions, followed by the validation of SNX18 localization using Western blotting.
Principle of the Method
The validation of SNX18 subcellular localization involves a multi-step experimental workflow. The process begins with the gentle lysis of cultured cells to release their contents while keeping the nuclei intact. This is followed by a series of centrifugation steps at increasing speeds to separate the cellular components based on their size and density.[8][9] The initial low-speed centrifugation pellets the intact nuclei. A subsequent high-speed centrifugation of the supernatant separates the cytosolic components (supernatant) from the membrane-bound organelles (pellet).
The purity of each isolated fraction is then assessed by Western blotting for well-established subcellular markers.[8][9][10] The presence of SNX18 in these fractions is simultaneously determined to map its subcellular distribution.
Experimental Workflow Diagram
Caption: Workflow for SNX18 subcellular fractionation and Western blot validation.
Data Presentation: Expected Protein Distribution
The successful fractionation and subsequent Western blot should demonstrate the enrichment of SNX18 in the cytosolic and membrane fractions, alongside the specific localization of control proteins in their respective compartments.
| Target Protein | Expected Subcellular Fraction | Function/Role | Expected Result |
| SNX18 | Cytosol, Membrane | Endosomal trafficking, Autophagy | Strong bands in Cytosolic and Membrane lanes; faint or no band in Nuclear lane. |
| GAPDH | Cytosol | Glycolysis | Strong band in Cytosolic lane; absent in Membrane and Nuclear lanes. |
| Na+/K+ ATPase | Plasma Membrane | Ion transport | Strong band in Membrane lane; absent in Cytosolic and Nuclear lanes.[10][11] |
| Lamin B1 | Nucleus | Nuclear envelope structure | Strong band in Nuclear lane; absent in Cytosolic and Membrane lanes.[10] |
| Histone H3 | Nucleus | Chromatin structure | Strong band in Nuclear lane; absent in Cytosolic and Membrane lanes.[9][11] |
Experimental Protocols
Protocol 1: Subcellular Fractionation
This protocol describes the separation of cellular components into nuclear, membrane, and cytosolic fractions from a 10 cm dish of cultured cells (~80-90% confluency).
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Hypotonic Lysis Buffer (10 mM Tris-HCl pH 7.5, 1.5 mM MgCl2, 10 mM KCl, with freshly added 1 mM DTT, 1 mM PMSF, and 1x Protease Inhibitor Cocktail)
-
Cell scraper
-
Dounce homogenizer or a 27-gauge needle and syringe
-
Microcentrifuge tubes (pre-chilled)
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash and add 500 µL of ice-cold Hypotonic Lysis Buffer.
-
Scrape the cells from the dish and transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
Incubate the suspension on ice for 15-20 minutes to allow the cells to swell.
-
Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or by 20-30 strokes in a Dounce homogenizer.[12] Monitor lysis using a microscope.
-
Nuclear Fraction Isolation: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (this contains the cytoplasm and membrane fractions) and transfer it to a new pre-chilled tube.
-
The pellet is the crude nuclear fraction. Wash this pellet with 500 µL of Hypotonic Lysis Buffer, centrifuge again at 1,000 x g for 5 minutes at 4°C, and discard the supernatant. Resuspend the final nuclear pellet in a suitable buffer (e.g., RIPA buffer) for protein analysis.
-
Membrane and Cytosolic Fraction Separation: Centrifuge the supernatant from step 7 in an ultracentrifuge at 100,000 x g for 1 hour at 4°C.
-
The resulting supernatant is the cytosolic fraction . Carefully collect it without disturbing the pellet and transfer it to a new tube.
-
The pellet is the membrane fraction . Resuspend it in a suitable buffer (e.g., RIPA buffer with 1% Triton X-100 or SDS) to solubilize membrane proteins.
-
Determine the protein concentration of all three fractions (Nuclear, Cytosolic, Membrane) using a BCA protein assay kit.[11]
Protocol 2: Western Blotting
Materials:
-
Protein lysates from Protocol 1
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary antibodies (see table below for suggestions)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Recommended Primary Antibodies:
| Antibody | Host | Recommended Dilution | Vendor (Example) |
| Anti-SNX18 | Rabbit Polyclonal | 1:500 - 1:3000 | Novus Biologicals (NBP1-33089)[13], Thermo Fisher (PA5-58113)[14] |
| Anti-GAPDH | Mouse Monoclonal | 1:1000 - 1:10000 | Cell Signaling Technology |
| Anti-Na+/K+ ATPase | Rabbit Polyclonal | 1:1000 | Abcam |
| Anti-Lamin B1 | Rabbit Monoclonal | 1:1000 | Cell Signaling Technology |
| Anti-Histone H3 | Rabbit Monoclonal | 1:1000 | Cell Signaling Technology[9] |
Procedure:
-
Sample Preparation: Mix 20-30 µg of protein from each fraction with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[15]
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Include a protein ladder. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[16][17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SNX18 and a marker antibody) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[18]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step (step 6) to remove unbound secondary antibody.
-
Detection: Apply the ECL substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imaging system or X-ray film.[15]
-
Analysis: Analyze the resulting bands. The presence and relative intensity of the bands in each fraction lane will indicate the subcellular distribution of SNX18 and confirm the purity of the fractions based on the markers.
References
- 1. SNX18 Gene: Function, Research, and Disease Implications [learn.mapmygenome.in]
- 2. Gene - SNX18 [maayanlab.cloud]
- 3. rupress.org [rupress.org]
- 4. SNX18 shares a redundant role with SNX9 and modulates endocytic trafficking at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. uniprot.org [uniprot.org]
- 7. genecards.org [genecards.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.7. Subcellular fractionation and Western blotting [bio-protocol.org]
- 12. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 13. SNX18 Antibody - BSA Free (NBP1-33089): Novus Biologicals [novusbio.com]
- 14. SNX18 Polyclonal Antibody (PA5-58113) [thermofisher.com]
- 15. Subcellular fractionation and Western blot analysis [bio-protocol.org]
- 16. origene.com [origene.com]
- 17. sinobiological.com [sinobiological.com]
- 18. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Screening of IL-18 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the identification and characterization of antagonists targeting the Interleukin-18 (IL-18) receptor. The protocols outlined below cover essential biochemical and cell-based assays for screening and evaluating potential therapeutic candidates that modulate the pro-inflammatory effects of IL-18.
Introduction to IL-18 and its Receptor
Interleukin-18 is a pro-inflammatory cytokine belonging to the IL-1 superfamily. It plays a crucial role in both innate and adaptive immune responses.[1][2] IL-18 is initially synthesized as an inactive precursor and requires cleavage by caspase-1 to become a mature, biologically active molecule.[1][2] The active form of IL-18 exerts its effects by binding to a heterodimeric receptor complex consisting of the IL-18 receptor α (IL-18Rα) and the IL-18 receptor β (IL-18Rβ).[1] This binding event initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and AP-1.[3] This signaling cascade results in the production of various inflammatory mediators, most notably interferon-gamma (IFN-γ). Dysregulation of the IL-18 pathway has been implicated in a range of inflammatory and autoimmune diseases, making the IL-18 receptor an attractive target for therapeutic intervention.
The IL-18 Signaling Pathway
The binding of IL-18 to its receptor complex triggers a series of intracellular events culminating in the expression of inflammatory genes. The key steps in this pathway are:
-
Ligand Binding: IL-18 binds to the extracellular domain of IL-18Rα.
-
Co-receptor Recruitment: This initial binding facilitates the recruitment of the IL-18Rβ chain, forming a stable, high-affinity ternary signaling complex.
-
Signal Transduction: The formation of the ternary complex brings the intracellular Toll/Interleukin-1 Receptor (TIR) domains of IL-18Rα and IL-18Rβ into close proximity.
-
Adaptor Protein Recruitment: This conformational change allows for the recruitment of the adaptor protein MyD88.
-
Kinase Activation: MyD88 then recruits and activates members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family.
-
NF-κB and MAPK Activation: The activated IRAKs subsequently activate downstream signaling molecules, including TNF receptor-associated factor 6 (TRAF6), which ultimately leads to the activation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]
-
Gene Expression: Activated NF-κB and AP-1 translocate to the nucleus and induce the transcription of target genes, including those encoding for IFN-γ and other pro-inflammatory cytokines.
Caption: The IL-18 signaling pathway, initiated by ligand binding and culminating in gene expression.
Screening Cascade for IL-18 Receptor Antagonists
A tiered approach is recommended for the efficient screening and identification of IL-18 receptor antagonists. This cascade typically begins with high-throughput screening (HTS) of large compound libraries using a primary biochemical or cell-based assay, followed by more complex and physiologically relevant secondary and tertiary assays to confirm activity and characterize lead compounds.
Caption: A typical workflow for the screening and identification of IL-18 receptor antagonists.
Data Presentation: Comparison of IL-18 Receptor Antagonists
The following tables summarize quantitative data for various classes of IL-18 receptor antagonists.
Table 1: Small Molecule Inhibitors of IL-18
| Compound | Assay Type | Target | IC50/EC50 | Reference |
| NSC201631 | Competitive ELISA | hIL-18:ectvIL-18BP | IC50 = 44 ± 9 µM | [4] |
| NSC80734 | Competitive ELISA | hIL-18:ectvIL-18BP | IC50 = 52 ± 38 µM | [4] |
| NSC61610 | Competitive ELISA | hIL-18:ectvIL-18BP | IC50 = 6 ± 5 µM | [4] |
| NSC80734 | IFN-γ Release | IL-18-induced IFN-γ | EC50 ≈ 250 nM | [1][2][4][5] |
| IPX-18 | Cytokine Release (PBMCs) | PMA-induced IFN-γ | IC50 = 96.29 nM | [6] |
| IPX-18 | Cytokine Release (PBMCs) | PMA-induced IL-2 | IC50 = 105.2 nM | [6] |
Table 2: Monoclonal Antibody Antagonists of IL-18 and its Receptor
| Antibody | Target | Assay Type | IC50/Affinity | Reference |
| SK721-2 | Murine IL-18 | IFN-γ Induction | IC50 = 40-100 ng/mL | [7] |
| SK113AE-4 | Murine IL-18 | IFN-γ Induction | IC50 = 40-100 ng/mL | [7] |
| Anti-IL-1R7 | IL-1R7 | IL-12/IL-18-induced IFN-γ (PBMCs) | ~65% reduction at 10 µg/mL | [8] |
Table 3: Natural and Engineered Protein Antagonists of IL-18
| Protein | Target | Assay Type | Kd/Affinity/IC50 | Reference |
| IL-18 Binding Protein (IL-18BP) | IL-18 | Binding Affinity | 400 pM | [1] |
| IL-18bp-Fc-IL-1ra | IL-18R and IL-1R | Competitive Binding | IC50 = 73.56 nM | [9] |
Experimental Protocols
Primary Screening: Competitive ELISA for IL-18 Binding
This assay is designed for high-throughput screening to identify compounds that inhibit the binding of IL-18 to its receptor or a binding protein.
Materials:
-
96-well high-binding microplates
-
Recombinant human IL-18
-
Recombinant human IL-18Rα or IL-18BP
-
Biotinylated anti-human IL-18 antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Test compounds
Protocol:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of recombinant human IL-18Rα or IL-18BP at a concentration of 1-5 µg/mL in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate by adding 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of test compounds at various concentrations to the wells. Immediately add 50 µL of a fixed concentration of recombinant human IL-18 (e.g., 100 ng/mL) to all wells except the blank. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody: Add 100 µL of biotinylated anti-human IL-18 antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP (diluted in blocking buffer) to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Secondary Screening: NF-κB Reporter Gene Assay
This cell-based assay measures the inhibition of IL-18-induced NF-κB activation in a reporter cell line.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct and the IL-18 receptor complex (IL-18Rα and IL-18Rβ).
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Assay medium (serum-free medium)
-
Recombinant human IL-18
-
Test compounds
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the HEK293-NF-κB-IL-18R reporter cells into a 96-well plate at a density of 30,000-50,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The next day, remove the growth medium and replace it with 90 µL of assay medium. Add 10 µL of test compounds at various concentrations to the wells. Incubate for 1-2 hours at 37°C.
-
IL-18 Stimulation: Add 10 µL of recombinant human IL-18 to a final concentration that induces a submaximal response (e.g., EC80) to the appropriate wells. For control wells, add 10 µL of assay medium.
-
Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO₂ incubator.[10]
-
Luciferase Assay: Add 100 µL of luciferase assay reagent to each well.[10]
-
Readout: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of IL-18-induced luciferase activity for each compound concentration and determine the EC50 value.
Tertiary Screening: IFN-γ Release Assay in KG-1 Cells
This assay provides a more physiologically relevant measure of IL-18 receptor antagonism by quantifying the inhibition of endogenous IFN-γ production in a human myelomonocytic cell line.
Materials:
-
KG-1 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human IL-18
-
Recombinant human IL-12 (optional, for synergistic effect)
-
Test compounds
-
96-well tissue culture plates
-
Human IFN-γ ELISA kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed KG-1 cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete growth medium.
-
Compound Treatment: Add test compounds at various concentrations to the wells.
-
IL-18 Stimulation: Add recombinant human IL-18 to a final concentration of 10-20 ng/mL.[1] For synergistic stimulation, IL-12 can be added at a final concentration of 10 ng/mL.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
IFN-γ Quantification: Measure the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of IL-18-induced IFN-γ release for each compound concentration and determine the IC50 value. The measurable concentration range for human IL-18 in this type of bioassay is approximately 100 to 10,000 pg/ml.[11]
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Identification of small molecule inhibitors of Interleukin-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of small molecule inhibitors of Interleukin-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Generation of neutralizing mouse anti-mouse IL-18 antibodies for inhibition of inflammatory responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel anti-human IL-1R7 antibody reduces IL-18-mediated inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Human IL-18/IL-18 BPa Complex DuoSet ELISA DY8936-05: R&D Systems [rndsystems.com]
Application Notes and Protocols for Co-Immunoprecipitation of SNX18 and its Binding Partners
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Sorting Nexin 18 (SNX18) and its interacting partners, with a focus on co-immunoprecipitation (Co-IP) techniques to study these interactions. Detailed protocols and visual diagrams are included to facilitate experimental design and execution.
Introduction to SNX18
Sorting nexin 18 (SNX18) is a member of the sorting nexin (SNX) family of proteins, characterized by the presence of a Phox homology (PX) domain, which binds to phosphoinositides, and a Bin-Amphiphysin-Rvs (BAR) domain, which is involved in sensing and inducing membrane curvature.[1] SNX18 is part of a subfamily that also includes SNX9 and SNX33, all of which possess a C-terminal Src homology 3 (SH3) domain that mediates protein-protein interactions.[1] SNX18 plays crucial roles in various cellular processes, including endocytic trafficking, autophagy, and cytokinesis.[2][3][4] It is involved in both clathrin-mediated and clathrin-independent endocytosis.[2][4] In autophagy, SNX18 is a positive regulator, promoting the formation of autophagosomes by remodeling membranes.[3][5]
SNX18 Binding Partners
SNX18 interacts with a variety of proteins to execute its functions. These interactions are often mediated by its SH3 domain. The key binding partners of SNX18 identified through co-immunoprecipitation and other methods are summarized in the table below.
| Binding Partner | Function of Interaction | Cellular Process | Reference |
| Dynamin-2 (DNM2) | SNX18 recruits Dynamin-2 to membranes, stimulating its GTPase activity for membrane fission.[2][6][7] | Endocytosis, Autophagy | [2][6][7] |
| SNX9 | Forms heterodimers with SNX18, functioning redundantly in endocytic trafficking at the plasma membrane.[2][8] | Endocytosis | [2][8] |
| Neuronal Wiskott-Aldrich syndrome protein (N-WASP) | Interacts with the SH3 domain of SNX18.[2][8] | Endocytosis, Actin dynamics | [2][8] |
| Synaptojanin | Interacts with the SH3 domain of SNX18.[2][8] | Endocytosis, Phosphoinositide metabolism | [2][8] |
| Adaptor protein complex 1 (AP-1) | SNX18 interacts with the AP-1 complex in endosomal trafficking.[9] | Endosomal trafficking | [9] |
| ATG16L1 | SNX18 interacts with ATG16L1 and is required for its recruitment to recycling endosomes.[3][6][10] | Autophagy | [3][6][10] |
| LC3 (Microtubule-associated protein 1A/1B-light chain 3) | SNX18 directly interacts with LC3 family proteins, promoting LC3 lipidation.[3] | Autophagy | [3] |
| FIP5 (Rab11 family-interacting protein 5) | FIP5 binds to SNX18, and this interaction is important for polarized transport during epithelial lumen formation.[11] | Polarized transport, Lumen formation | [11] |
| WASH complex | While a direct interaction is not fully elucidated, SNX proteins are functionally linked to the WASH complex in endosomal sorting.[12][13] | Endosomal sorting and tubulation | [12][13] |
Quantitative Interaction Data
Quantitative data on protein-protein interactions provides valuable insights into the stability and affinity of these complexes.
| Interacting Proteins | Method | Binding Affinity (Kd) | Reference |
| SNX18 and FIP5 | Isothermal Titration Calorimetry (ITC) | 1.56 µM | [11] |
Experimental Protocols
Co-Immunoprecipitation of SNX18 and its Binding Partners
This protocol provides a general framework for the co-immunoprecipitation of endogenous or overexpressed SNX18 and its interacting proteins from cell lysates.
Materials:
-
Cell Lines: HEK293A, HeLa, or other cell lines expressing the proteins of interest.[6][9]
-
Antibodies:
-
Primary antibody for immunoprecipitation (e.g., anti-SNX18 antibody).
-
Primary antibodies for western blot detection of binding partners (e.g., anti-Dynamin-2, anti-ATG16L1).
-
Isotype control IgG.
-
-
Lysis Buffer:
-
RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitors).
-
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40 or Triton X-100).
-
Elution Buffer: 2x SDS-PAGE loading buffer.
-
Beads: Protein A/G agarose or magnetic beads.
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to the protein lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the pre-cleared lysate.
-
To 500-1000 µg of protein lysate, add 2-5 µg of the primary antibody (e.g., anti-SNX18) or an equivalent amount of control IgG.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30-50 µL of Protein A/G beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Centrifuge the beads at 1,000 x g for 1 minute at 4°C and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, centrifuge and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 30-50 µL of 2x SDS-PAGE loading buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Analysis:
Visualizations
SNX18 Signaling and Interaction Pathways
References
- 1. umu.diva-portal.org [umu.diva-portal.org]
- 2. SNX18 shares a redundant role with SNX9 and modulates endocytic trafficking at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. SNX18 regulates ATG9A trafficking from recycling endosomes by recruiting Dynamin‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. SNX18 tubulates recycling endosomes for autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction between FIP5 and SNX18 regulates epithelial lumen formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RME-8 coordinates the activity of the WASH complex with the function of the retromer SNX dimer to control endosomal tubulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Proteomics DB [proteomicsdb.org]
- 15. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measurement of Interleukin-18 (IL-18) in Human Serum Samples
Introduction
Interleukin-18 (IL-18), originally known as interferon-gamma (IFN-γ) inducing factor, is a pro-inflammatory cytokine belonging to the IL-1 superfamily.[1] It is produced by various cells, including macrophages, dendritic cells, keratinocytes, and epithelial cells.[1][2] IL-18 plays a crucial role in regulating both innate and adaptive immune responses.[2] Synthesized as an inactive 24 kDa precursor (pro-IL-18), it is cleaved by caspase-1 within the inflammasome into its active, mature 18 kDa form.[1][3]
The biological activity of IL-18 is mediated through its receptor complex, consisting of IL-18Rα and IL-18Rβ.[1][4] This binding initiates a signaling cascade that activates transcription factors like NF-κB, leading to the production of other inflammatory mediators.[5][6] In conjunction with IL-12, IL-18 is a potent inducer of IFN-γ from T cells and natural killer (NK) cells, promoting T helper 1 (Th1) type immune responses.[1][2]
Clinical Significance
Elevated levels of IL-18 are associated with a wide range of inflammatory and autoimmune diseases.[2][7] It serves as a valuable biomarker for disease activity and diagnosis in conditions such as:
-
Adult-Onset Still's Disease (AOSD) and Systemic Juvenile Idiopathic Arthritis (sJIA) : Markedly high serum IL-18 levels are a key feature of these autoinflammatory disorders and correlate with disease severity.[8][9]
-
Macrophage Activation Syndrome (MAS) : A life-threatening complication of rheumatic diseases, often characterized by extreme hyperinflammation and very high IL-18 levels.[8]
-
Other Autoimmune Diseases : Increased IL-18 concentrations have been reported in rheumatoid arthritis, systemic lupus erythematosus (SLE), inflammatory bowel disease, and psoriasis.[2][8]
Monitoring IL-18 levels in serum can aid researchers and clinicians in diagnosing inflammatory conditions, assessing disease activity, and evaluating therapeutic responses.[8][10]
Principle of the Assay
The most common method for quantifying IL-18 in serum is the sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This assay utilizes a pair of antibodies specific to IL-18. The basic principle involves the following steps:
-
A microplate is pre-coated with a capture antibody specific for human IL-18.
-
Standards and patient serum samples are added to the wells, and any IL-18 present is bound by the immobilized antibody.
-
After washing, a biotin-conjugated detection antibody, also specific for IL-18, is added. This antibody binds to a different epitope on the captured IL-18, forming a "sandwich".
-
Unbound detection antibody is washed away, and Streptavidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotin.
-
Following another wash, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colored product.
-
The reaction is terminated by adding a stop solution (e.g., sulfuric acid), and the intensity of the color, which is proportional to the amount of IL-18 in the sample, is measured using a microplate reader at 450 nm.[11][12]
IL-18 Signaling Pathway
Data Presentation
The following table summarizes representative serum IL-18 concentrations found in healthy individuals and patients with specific inflammatory diseases. Levels can vary significantly based on disease activity.
| Group/Condition | IL-18 Concentration (pg/mL) | Reference |
| Healthy Controls | Median: 368 | [9] |
| Rheumatoid Arthritis (RA) | Significantly higher than healthy controls | [10] |
| Systemic Lupus Erythematosus (SLE) | Significantly higher than healthy controls | [10] |
| Adult-Onset Still's Disease (AOSD) - Active | Median: 16,327 (Range can exceed 70,000) | [9] |
| Adult-Onset Still's Disease (AOSD) - Remission | Median: 470 | [9] |
| Systemic Juvenile Idiopathic Arthritis (sJIA) - Active | Median: 21,512 | [9] |
Experimental Protocols
1. Reagents and Materials Required (Typical ELISA Kit Contents)
-
IL-18 pre-coated 96-well microplate
-
Lyophilized recombinant human IL-18 standard
-
Biotin-conjugated anti-human IL-18 detection antibody
-
Streptavidin-HRP conjugate
-
Standard/Sample Diluent (Assay Buffer)
-
Wash Buffer Concentrate (20x or 25x)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)[11]
-
Plate sealers
-
Precision pipettes and tips
-
Graduated cylinders
-
Microplate reader capable of measuring absorbance at 450 nm
2. Serum Sample Collection and Preparation
Proper sample handling is critical to ensure accurate results.
-
Collection : Collect whole blood using a serum separator tube (SST).[13][14]
-
Clotting : Allow the blood to clot for at least 30 minutes to 2 hours at room temperature, or overnight at 4°C.[13][15]
-
Centrifugation : Centrifuge the tubes at approximately 1,000 x g for 15-20 minutes.[11][14]
-
Aliquoting : Immediately after centrifugation, carefully aspirate the serum and transfer it to clean polypropylene tubes. Avoid disturbing the red blood cell layer.
-
Storage :
-
Pre-Assay Preparation : Before use, bring frozen samples to room temperature slowly and mix gently. If visible precipitates are present, clarify the sample by centrifugation prior to analysis.[15][16]
3. Assay Procedure (Sandwich ELISA)
Note: This is a generalized protocol. Always refer to the specific manual provided with your ELISA kit.
-
Reagent Preparation : Bring all reagents and samples to room temperature before use. Prepare working solutions of the Wash Buffer, standards, and other components as instructed by the kit manual.[13][16]
-
Standard Curve : Prepare a serial dilution of the IL-18 standard, typically ranging from a high point (e.g., 2500 pg/mL) down to zero, to generate a standard curve.[11][13]
-
Sample Addition : Add 100 µL of each standard and serum sample into the appropriate wells of the pre-coated microplate.[17]
-
Incubation : Cover the plate with a sealer and incubate for 90 minutes to 2.5 hours at room temperature, or as specified by the manufacturer.[11][17]
-
Washing : Aspirate the liquid from each well and wash the plate 3-4 times with 1x Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.[11]
-
Detection Antibody : Add 100 µL of the biotin-conjugated detection antibody to each well. Cover and incubate for 1 hour at room temperature.[17]
-
Washing : Repeat the wash step as described in step 5.
-
Streptavidin-HRP : Add 100 µL of the Streptavidin-HRP solution to each well. Cover and incubate for 45 minutes at room temperature.[17]
-
Washing : Repeat the wash step as described in step 5 (some protocols may require more washes at this stage).[13]
-
Substrate Addition : Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, allowing color to develop.[13][17]
-
Stop Reaction : Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.[17]
-
Read Plate : Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Data Analysis : Subtract the OD of the zero standard from all other readings. Plot the OD values for the standards against their known concentrations to create a standard curve. Use this curve to determine the IL-18 concentration in the patient samples.
Experimental Workflow Diagram
References
- 1. Interleukin 18 - Wikipedia [en.wikipedia.org]
- 2. Interleukin-18 cytokine in immunity, inflammation, and autoimmunity: Biological role in induction, regulation, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pathogenic roles and diagnostic utility of interleukin-18 in autoinflammatory diseases [frontiersin.org]
- 4. abeomics.com [abeomics.com]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. Comparative study of Interleukin-18 (IL-18) serum levels in adult onset Still’s disease (AOSD) and systemic onset juvenile idiopathic arthritis (sJIA) and its use as a biomarker for diagnosis and evaluation of disease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biogot.com [biogot.com]
- 12. protocols.io [protocols.io]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. sunlongbiotech.com [sunlongbiotech.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. raybiotech.com [raybiotech.com]
Troubleshooting & Optimization
atypical or unexpected results in IL-18 ELISA
Welcome to the Technical Support Center for IL-18 ELISA. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot atypical or unexpected results in their Interleukin-18 (IL-18) ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cross-reactivity of an IL-18 ELISA kit with the inactive precursor, pro-IL-18?
A1: Cross-reactivity with pro-IL-18 can vary between different ELISA kits. For example, some commercially available human IL-18 ELISA kits show approximately 0.7% cross-reactivity with human pro-IL-18, while some mouse IL-18 ELISA kits can have cross-reactivity of less than 10% with mouse pro-IL-18.[1] It is crucial to check the manufacturer's datasheet for the specific kit you are using to understand its cross-reactivity profile.
Q2: What are some common sample types that can be used with IL-18 ELISA kits?
A2: Most IL-18 ELISA kits are validated for use with serum, plasma, and cell culture supernatants.[1][2] However, with proper validation, they have also been successfully used to measure IL-18 in other biological fluids like urine and in tissue homogenates.[1] Always refer to the kit's manual for recommended sample types and any specific sample preparation protocols.
Q3: What is the general principle of a sandwich ELISA for IL-18?
A3: A sandwich ELISA for IL-18 involves a microplate pre-coated with a capture antibody specific to IL-18. When the sample or standard containing IL-18 is added to the wells, the IL-18 binds to the capture antibody. Subsequently, a biotinylated detection antibody, also specific to IL-18, is added, which binds to a different epitope on the captured IL-18. An Avidin-Horseradish Peroxidase (HRP) conjugate is then added, which binds to the biotin on the detection antibody. Finally, a substrate solution is added, which reacts with the HRP to produce a color change. The intensity of the color is proportional to the amount of IL-18 in the sample and is measured using a microplate reader.[3]
Troubleshooting Guides
This section addresses specific atypical results you might encounter during your IL-18 ELISA experiments.
Issue 1: High Background
A high background can mask the true signal from your samples and lead to inaccurate results.
Question: I am observing high background absorbance in my IL-18 ELISA. What are the possible causes and solutions?
Answer:
High background in an ELISA can stem from several factors, ranging from insufficient washing to non-specific binding of reagents. The table below summarizes the common causes and provides targeted solutions.
| Potential Cause | Troubleshooting Steps |
| Inadequate Washing | Increase the number of wash cycles. Ensure all wells are completely filled and emptied during each wash. Increase the soaking time of the wash buffer in the wells.[4][5] |
| Contaminated Reagents or Buffers | Prepare fresh wash buffers and substrate solutions.[5][6] Ensure that the water used is of high purity. |
| High Concentration of Detection Antibody/Conjugate | Optimize the concentration of the detection antibody and HRP conjugate by performing a titration. |
| Non-specific Binding | Increase the concentration or incubation time of the blocking buffer. Consider trying a different blocking agent.[6][7][8] |
| Cross-reactivity | Check the kit's datasheet for known cross-reactivities. If a component in your sample matrix is suspected to cross-react, run a control with just the sample matrix.[4] |
| Extended Incubation Times or High Temperature | Strictly adhere to the incubation times and temperatures specified in the protocol.[5] |
| Substrate Incubation in Light | If using a light-sensitive substrate like TMB, ensure the incubation step is performed in the dark.[4] |
Below is a decision-making workflow to help you troubleshoot high background issues.
Troubleshooting workflow for high background in IL-18 ELISA.
Issue 2: Weak or No Signal
The absence of a signal can be just as problematic as a high background.
Question: My IL-18 ELISA is showing very low or no signal, even for my positive controls. What should I check?
Answer:
A weak or absent signal can be due to a variety of factors, including issues with reagents, the experimental protocol, or the sample itself. The following table outlines potential causes and their solutions.
| Potential Cause | Troubleshooting Steps |
| Omission of a Key Reagent | Carefully review the protocol to ensure all reagents (e.g., detection antibody, HRP conjugate, substrate) were added in the correct order. |
| Inactive Reagents | Ensure reagents have not expired and have been stored correctly.[3] Test the activity of the HRP conjugate and substrate separately. Sodium azide is an inhibitor of HRP and should not be in your buffers. |
| Insufficient Incubation Time/Temperature | Follow the recommended incubation times and temperatures.[3] Ensure all reagents are brought to room temperature before use.[7] |
| Improper Standard or Sample Dilution | The concentration of IL-18 in your samples may be below the detection limit of the assay.[4] Try running less diluted samples. For plasma samples, a minimum dilution of 1:2 is often recommended to avoid matrix effects.[9] |
| Incorrect Plate Reader Settings | Verify that the correct wavelength (typically 450 nm for TMB substrate) and any necessary filters are set on the plate reader. |
| Problem with Antibody Pairing | If developing your own assay, ensure the capture and detection antibodies recognize different epitopes on the IL-18 molecule. |
Issue 3: Poor Standard Curve
A reliable standard curve is essential for accurate quantification.
Question: I am getting a poor standard curve in my IL-18 ELISA (e.g., low R-squared value, non-linear). How can I improve it?
Answer:
An inaccurate standard curve will lead to unreliable sample quantification. Here are common causes and solutions for improving your standard curve.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure pipettes are calibrated and use proper pipetting techniques. Use fresh pipette tips for each standard dilution.[7] |
| Improper Standard Dilution | Briefly centrifuge the vial of lyophilized standard before reconstitution. Ensure the standard is completely dissolved by gentle mixing. Prepare the dilution series fresh for each experiment.[3] |
| Incomplete Washing | Ensure wells are completely aspirated between steps to prevent carryover.[3] |
| Incorrect Plate Reader Settings | Ensure the plate reader is set to the correct wavelength and has been pre-warmed.[3] |
| "Edge Effects" | Uneven temperature across the plate can cause "edge effects." Ensure the plate is incubated in a stable temperature environment and avoid stacking plates.[7] |
Experimental Protocols
Standard Sandwich ELISA Protocol for IL-18
This protocol provides a general workflow for a sandwich ELISA. Always refer to the specific manual provided with your IL-18 ELISA kit, as incubation times, reagent concentrations, and other parameters may vary.
-
Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Add Standards and Samples : Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate. Cover the plate and incubate for the recommended time (e.g., 90 minutes at 37°C or 2.5 hours at room temperature).[3][10]
-
First Wash : Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. After the final wash, invert the plate and blot it on a clean paper towel to remove any remaining buffer.[3]
-
Add Detection Antibody : Add 100 µL of the biotinylated detection antibody working solution to each well. Cover the plate and incubate (e.g., 1 hour at 37°C or room temperature).[3][10]
-
Second Wash : Repeat the wash step as described in step 3.
-
Add HRP Conjugate : Add 100 µL of the HRP conjugate working solution to each well. Cover the plate and incubate (e.g., 30 minutes at 37°C or 45 minutes at room temperature).[3][10]
-
Third Wash : Repeat the wash step as described in step 3, but increase the number of washes to 5.[3]
-
Add Substrate : Add 90-100 µL of the substrate reagent (e.g., TMB) to each well. Cover the plate and incubate in the dark at room temperature for about 15-30 minutes, or until color develops.[3][10]
-
Stop Reaction : Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate : Immediately read the absorbance at 450 nm using a microplate reader.
The following diagram illustrates the general workflow of a sandwich ELISA.
General workflow for a sandwich ELISA.
IL-18 Signaling Pathway
Understanding the biological context of IL-18 can be helpful. IL-18 is a pro-inflammatory cytokine that plays a significant role in both innate and adaptive immune responses.[11] It is initially synthesized as an inactive precursor and requires cleavage by caspase-1 to become active.[12]
The biological activity of IL-18 is mediated through its binding to the IL-18 receptor (IL-18R) complex, which consists of a ligand-binding subunit (IL-18Rα) and a signal-transducing subunit (IL-18Rβ).[11][13] This binding initiates a signaling cascade that recruits the adaptor protein MyD88.[12] This complex then recruits TRAF6, ultimately leading to the activation of the NF-κB and MAPK signaling pathways.[11][14] The activation of these pathways results in the production of various inflammatory mediators, most notably interferon-gamma (IFN-γ), especially in synergy with IL-12.[11][12]
Simplified IL-18 signaling pathway.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. assaygenie.com [assaygenie.com]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
- 9. mabtech.com [mabtech.com]
- 10. raybiotech.com [raybiotech.com]
- 11. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interleukin 18 - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. abeomics.com [abeomics.com]
Technical Support Center: Optimizing SNX18 Expression and Purification from Insect Cells
Welcome to the technical support center for the expression and purification of Sorting Nexin 18 (SNX18) from insect cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended insect cell line for SNX18 expression?
A1: While both Sf9 and Sf21 cells are commonly used for baculovirus expression, High Five™ (BTI-TN-5B1-4) cells are often preferred for their ability to produce high yields of recombinant proteins.[1] It is recommended to test expression in multiple cell lines to determine the optimal choice for your specific SNX18 construct.
Q2: Which expression tag is best suited for SNX18?
A2: Due to the potential for solubility issues with SNX family proteins, using a solubility-enhancing tag such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST) is highly recommended.[2][3] These tags can aid in proper folding and prevent aggregation. A His-tag can also be used, often in combination with another tag for multi-step purification strategies.
Q3: What is a typical timeline for SNX18 expression in insect cells?
A3: Peak protein expression in insect cells using the baculovirus system is typically observed between 48 and 72 hours post-infection.[1] It is crucial to perform a time-course experiment to determine the optimal harvest time for your specific SNX18 construct, as harvesting too early can result in low yield, while harvesting too late may lead to protein degradation.[1]
Q4: How can I monitor SNX18 expression before large-scale purification?
A4: A small-scale expression trial followed by Western blot analysis is the most effective way to confirm SNX18 expression. An antibody against your expression tag (e.g., anti-His, anti-GST) or a custom anti-SNX18 antibody can be used for detection. This allows you to optimize expression conditions (e.g., MOI, infection time) before proceeding to a larger culture.
Troubleshooting Guides
Low/No Expression of SNX18
| Possible Cause | Recommendation |
| Suboptimal Baculovirus Titer | Determine the titer of your viral stock using methods like plaque assay or qPCR to ensure an appropriate Multiplicity of Infection (MOI).[1] For initial experiments, an MOI between 5 and 10 is a good starting point.[1] |
| Inefficient Transfection | Use a high-quality bacmid DNA and a reliable transfection reagent. Ensure insect cells are in the logarithmic growth phase and at the correct density during transfection. |
| Codon Usage Mismatch | Although insect cells have a robust translation machinery, optimizing the codon usage of your SNX18 construct for Spodoptera frugiperda may enhance expression levels. |
| Protein Instability/Degradation | Harvest cells at an earlier time point (e.g., 48 hours post-infection). Always include protease inhibitors in your lysis buffer.[4] |
SNX18 Insolubility and Aggregation
| Possible Cause | Recommendation |
| Improper Protein Folding | Express SNX18 as a fusion protein with a highly soluble tag like MBP or GST.[2][3] Lower the expression temperature to 23-25°C to slow down protein synthesis and promote proper folding. |
| Inappropriate Lysis Buffer | The composition of the lysis buffer is critical. Ensure it contains a sufficient salt concentration (e.g., 150-500 mM NaCl) to minimize non-specific interactions.[4] The inclusion of a non-ionic detergent (e.g., 0.1-1% Triton X-100 or NP-40) can also improve solubility.[4] Adding 10-20% glycerol can act as a stabilizing agent.[4] |
| Protein Concentration Too High | During lysis and purification, maintain a lower protein concentration to reduce the likelihood of aggregation. This can be achieved by increasing the volume of lysis and wash buffers. |
| Disulfide Bond Formation | Include a reducing agent, such as DTT or β-mercaptoethanol (1-10 mM), in your lysis and purification buffers to prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[4] |
Purification Challenges (Affinity Chromatography)
| Possible Cause | Recommendation |
| Poor Binding to Affinity Resin | Ensure the affinity tag is accessible. If you suspect the tag is buried within the folded protein, consider moving it to the other terminus of SNX18. For His-tagged proteins, purification under denaturing conditions (using urea or guanidinium hydrochloride) can be attempted, followed by on-column refolding.[4] |
| Co-purification of Contaminants | Increase the stringency of your wash steps. For His-tagged proteins, this can be achieved by increasing the imidazole concentration in the wash buffer (e.g., 20-40 mM). For GST-tagged proteins, extensive washing with a buffer containing 1% Triton X-100 can help remove non-specifically bound proteins. A second purification step, such as size-exclusion or ion-exchange chromatography, may be necessary to achieve high purity. |
| SNX18 Elutes with Low Yield | The elution conditions may be too mild. For His-tagged proteins, increase the imidazole concentration in the elution buffer (e.g., 250-500 mM). For GST-tagged proteins, ensure the glutathione in your elution buffer is fresh and at an optimal concentration (e.g., 10-20 mM). Elution at a slightly alkaline pH (e.g., 8.0-8.5) can also improve recovery for some proteins. |
| Protein Precipitation Upon Elution | Elute into a buffer that is optimized for SNX18 stability. This may include a higher salt concentration, glycerol, and a non-ionic detergent. Consider eluting in smaller volumes into tubes already containing a stabilizing buffer. |
Experimental Protocols & Methodologies
Baculovirus Generation and Amplification Workflow
Caption: Workflow for generating high-titer baculovirus for SNX18 expression.
SNX18 Purification Workflow (GST-tagged)
Caption: General workflow for the purification of GST-tagged SNX18.
Key Buffer Compositions
| Buffer Type | Components | Purpose |
| Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 1% Triton X-100, 10% Glycerol, 1 mM DTT, Protease Inhibitor Cocktail, DNase I | Efficiently lyse insect cells while maintaining protein stability. |
| His-Tag Wash Buffer | 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-40 mM Imidazole, 10% Glycerol | Remove non-specifically bound proteins from the Ni-NTA resin. |
| His-Tag Elution Buffer | 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM Imidazole, 10% Glycerol | Elute His-tagged SNX18 from the Ni-NTA resin. |
| GST-Tag Wash Buffer | PBS (pH 7.4), 1% Triton X-100 | Remove non-specifically bound proteins from the Glutathione resin. |
| GST-Tag Elution Buffer | 50 mM Tris-HCl (pH 8.0), 10-20 mM Reduced Glutathione | Elute GST-tagged SNX18 from the Glutathione resin. |
Note: The optimal buffer composition may vary depending on the specific SNX18 construct and should be determined empirically.
Signaling Pathway and Logical Relationships
SNX18 Domain Architecture and Key Interactions
Caption: Domain organization of SNX18 and its primary interaction partners.
This technical support guide provides a starting point for optimizing the expression and purification of SNX18 from insect cells. Successful protein production will likely require empirical optimization of the conditions outlined above.
References
Technical Support Center: Expression of Soluble PX Domain Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression of soluble Phox (PX) domain proteins.
Frequently Asked Questions (FAQs)
Q1: What is a PX domain and why is its solubility important?
The Phox (PX) domain is a structural motif of about 120 amino acids found in a variety of proteins involved in cellular processes like membrane trafficking, protein sorting, and phospholipid metabolism.[1] This domain functions as a phosphoinositide-binding module, primarily interacting with phosphatidylinositol-3-phosphate (PtdIns(3)P), which targets the protein to specific cell membranes.[2][3] Achieving soluble expression of PX domain proteins is crucial for in vitro functional and structural studies, as proper folding is essential for their biological activity, including lipid binding. Insoluble proteins often form aggregates known as inclusion bodies, which consist of misfolded and non-functional proteins.[4][5]
Q2: What are the common challenges in expressing soluble PX domain proteins in E. coli?
E. coli is a widely used host for recombinant protein expression due to its rapid growth and high yield potential. However, expressing eukaryotic proteins like those containing PX domains can be challenging. Common issues include:
-
Inclusion body formation: Rapid protein synthesis in E. coli can overwhelm the cellular folding machinery, leading to the aggregation of misfolded proteins into insoluble inclusion bodies.[5][6]
-
Misfolding: PX domains have a specific three-dimensional structure comprising a three-stranded β-sheet and an α-helical subdomain, which is crucial for their function.[1] The reducing environment of the E. coli cytoplasm and the lack of eukaryotic post-translational modifications can hinder correct folding.[4]
-
Low yield of soluble protein: Even if the protein does not form inclusion bodies, the amount of soluble and correctly folded protein might be very low.
-
Codon bias: The codon usage in the gene encoding the PX domain protein may differ significantly from that of E. coli, leading to inefficient translation.[7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues during the expression of soluble PX domain proteins.
Problem 1: Low or no expression of the PX domain protein.
| Possible Cause | Suggested Solution |
| Codon bias | Synthesize a codon-optimized gene for E. coli expression.[7] |
| Toxicity of the protein to E. coli | Use a tightly regulated promoter system (e.g., pBAD) to minimize basal expression before induction. Lower the expression temperature (15-25°C) after induction.[7] |
| mRNA instability | Check the mRNA sequence for potential degradation signals. |
| Inefficient transcription/translation | Use a strong promoter like the T7 promoter.[4] Ensure the ribosome binding site (RBS) is optimal. |
Problem 2: The PX domain protein is expressed but is insoluble (found in inclusion bodies).
| Possible Cause | Suggested Solution |
| High expression rate leading to misfolding | Lower the induction temperature to 15-25°C to slow down protein synthesis and allow more time for proper folding.[7] Reduce the concentration of the inducer (e.g., IPTG).[7] |
| Incorrect disulfide bond formation | Express the protein in the periplasm or use specialized E. coli strains (e.g., Origami, SHuffle) that facilitate disulfide bond formation. |
| Lack of proper chaperones | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) to assist in protein folding.[7] |
| Intrinsic properties of the protein | Fuse a solubility-enhancing tag to the N- or C-terminus of the protein. Common tags include Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), and Small Ubiquitin-like Modifier (SUMO).[6] |
| Sub-optimal buffer conditions | During cell lysis and purification, use buffers with optimized pH and ionic strength. Include additives like glycerol, L-arginine, or non-detergent sulfobetaines to improve solubility.[8] |
Quantitative Data Summary
The following table summarizes the potential impact of different strategies on the yield of soluble protein. The values are illustrative and can vary significantly depending on the specific PX domain protein.
| Strategy | Parameter Changed | Typical Improvement in Soluble Protein Yield |
| Temperature Optimization | Lowering expression temperature from 37°C to 18°C | 2-10 fold increase |
| Inducer Concentration | Reducing IPTG concentration from 1 mM to 0.1 mM | 1.5-5 fold increase |
| Solubility-Enhancing Tags | Fusion with MBP or GST tag | 5-20 fold increase |
| Codon Optimization | Synthesis of an optimized gene for E. coli | 2-100 fold increase |
| Co-expression of Chaperones | Co-expression with GroEL/ES | 2-8 fold increase |
Experimental Protocols
Protocol 1: Small-Scale Expression Trials to Optimize Solubility
This protocol is designed to screen for optimal expression conditions for a given PX domain protein construct.
-
Transformation: Transform different E. coli expression strains (e.g., BL21(DE3), Rosetta 2, SHuffle T7) with the plasmid encoding the PX domain protein.
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony from each transformation. Grow overnight at 37°C with shaking.
-
Induction: The next day, inoculate 10 mL of fresh LB medium with 100 µL of the overnight culture. Grow at 37°C until the OD600 reaches 0.6-0.8.
-
Parameter Testing: Divide the culture into smaller aliquots to test different conditions:
-
Temperature: Induce cultures with a standard concentration of IPTG (e.g., 0.5 mM) and incubate at different temperatures (e.g., 18°C, 25°C, 37°C) for 4-16 hours.
-
Inducer Concentration: At a fixed temperature (e.g., 25°C), induce cultures with varying concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1 mM).
-
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.
-
Solubility Analysis: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 30 minutes at 4°C. The supernatant contains the soluble protein fraction, and the pellet contains the insoluble fraction, including inclusion bodies.
-
SDS-PAGE Analysis: Analyze the total cell lysate, the soluble fraction, and the insoluble fraction by SDS-PAGE to determine the expression level and solubility of the PX domain protein.
Protocol 2: Purification of a His-tagged PX Domain Protein from the Soluble Fraction
This protocol describes the purification of a PX domain protein fused with a 6xHis-tag using Immobilized Metal Affinity Chromatography (IMAC).
-
Large-Scale Expression: Based on the optimal conditions determined in Protocol 1, grow a larger culture (e.g., 1 L) and induce protein expression.
-
Cell Lysis: Harvest the cells and resuspend them in IMAC Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris and insoluble proteins.
-
IMAC:
-
Equilibrate a Ni-NTA or other IMAC resin column with IMAC Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with IMAC Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged PX domain protein with IMAC Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
-
Analysis and Further Purification: Analyze the eluted fractions by SDS-PAGE. Pool the fractions containing the purified protein. If necessary, perform further purification steps like size-exclusion chromatography to remove aggregates and achieve higher purity.
Visualizations
Caption: Troubleshooting workflow for expressing soluble PX domain proteins.
Caption: Simplified signaling pathway involving PX domain protein recruitment.
References
- 1. PX Protein Domain | Cell Signaling Technology [cellsignal.com]
- 2. PX domain - Wikipedia [en.wikipedia.org]
- 3. Insights into the PX (phox-homology) domain and SNX (sorting nexin) protein families: structures, functions and roles in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 7. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 8. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
Technical Support Center: Enhancing the Sensitivity of IL-18 Detection Assays
Welcome to the technical support center dedicated to improving the sensitivity of your Interleukin-18 (IL-18) detection assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Here are some common questions and answers to help you enhance the sensitivity of your IL-18 detection assays.
Q1: What are the most common reasons for low sensitivity in an IL-18 ELISA?
Low sensitivity in an IL-18 ELISA can stem from several factors, including suboptimal antibody concentrations, poor quality of reagents, and issues with the experimental protocol.[1] To enhance sensitivity, it is crucial to use high-affinity antibodies specific to IL-18 and ensure that all reagents are fresh and properly stored.[1] Adhering strictly to incubation times and temperatures is also critical, as any deviation can negatively impact binding efficiency.[1]
Q2: How do pre-analytical variables affect IL-18 detection?
Pre-analytical factors, which include specimen collection, handling, and storage, have a marked effect on the detection of biomarkers like IL-18. Variables such as the type of collection tube, delays in processing, and the number of freeze-thaw cycles can alter the cellular and molecular profile of the sample, leading to inaccurate measurements.[2][3] For instance, delays in centrifuging blood samples can lead to a decrease in the levels of some cytokines.[4]
Q3: What is the matrix effect and how can it be minimized in IL-18 assays?
The matrix effect refers to the interference of components in the sample (e.g., serum, plasma) with the binding of the analyte to the antibodies, which can either suppress or enhance the signal.[5][6][7] This can lead to inaccurate quantification of IL-18. To minimize matrix effects, it is recommended to dilute samples, although this must be balanced with the assay's detection limit.[6] Using assay diluents specifically designed to reduce matrix effects can also be beneficial.
Q4: Can the presence of IL-18 binding protein (IL-18BP) affect my assay results?
Yes, the presence of IL-18 binding protein (IL-18BP) can significantly impact the detection of IL-18. IL-18BP is a naturally occurring inhibitor that binds to IL-18 with high affinity, preventing it from binding to its receptor and, in the context of an immunoassay, to the capture antibody.[1][6][8][9] This can lead to an underestimation of the total IL-18 concentration. It is important to be aware of the potential for IL-18BP interference and to choose an assay that can either measure total (bound and unbound) IL-18 or specifically detect the free, biologically active form, depending on the research question.
Troubleshooting Guides
This section provides structured guidance to help you identify and resolve common issues encountered during IL-18 detection assays.
Common Issues in IL-18 ELISA
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Inactive reagents (e.g., expired or improperly stored antibodies, substrate). | Use fresh reagents and ensure they are stored according to the manufacturer's instructions. |
| Insufficient incubation times or incorrect temperatures. | Strictly adhere to the recommended incubation times and temperatures in the protocol.[1] | |
| Low concentration of IL-18 in the sample. | Concentrate the sample if possible, or use a more sensitive assay format. | |
| Problems with the detection antibody or enzyme conjugate. | Verify the correct dilution and activity of the detection antibody and enzyme conjugate. | |
| High Background | Insufficient washing. | Increase the number of wash steps and the soaking time between washes to thoroughly remove unbound reagents.[8][10][11] |
| Non-specific binding of antibodies. | Use a high-quality blocking buffer and ensure complete blocking of the plate. Consider trying different blocking agents.[11] | |
| Cross-reactivity of antibodies. | Ensure the antibodies used are specific for IL-18 and do not cross-react with other molecules in the sample.[8] | |
| Contaminated reagents or buffers. | Prepare fresh buffers and reagents using high-purity water and sterile containers. | |
| Poor Standard Curve | Improper preparation of standard dilutions. | Carefully prepare serial dilutions of the standard, ensuring accurate pipetting and thorough mixing at each step. |
| Degraded standard. | Reconstitute a fresh vial of the standard and store it according to the manufacturer's instructions. | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy and precision. | |
| High Coefficient of Variation (CV) | Inconsistent pipetting or washing technique across the plate. | Use a multichannel pipette for consistency and ensure uniform washing of all wells. |
| "Edge effect" due to temperature variations across the plate. | Equilibrate the plate to room temperature before adding reagents and use a plate sealer during incubations to prevent evaporation.[10] | |
| Reagents not mixed properly. | Ensure all reagents are thoroughly mixed before use. |
Quantitative Data Summary
The sensitivity of IL-18 detection can vary significantly between different assay platforms. The choice of assay should be guided by the expected concentration of IL-18 in the samples and the required level of sensitivity for the study.
| Assay Type | Typical Sensitivity Range (pg/mL) | Key Advantages | Key Disadvantages |
| Standard ELISA | 10 - 1000 | Widely available, cost-effective, relatively simple to perform. | Lower sensitivity compared to other methods, single-plex format.[12] |
| High-Sensitivity ELISA | 0.1 - 10 | Increased sensitivity for detecting low-abundance IL-18. | May be more expensive than standard ELISA kits. |
| Luminex / Bead-Based Multiplex Assay | 0.1 - 10 | High sensitivity, wide dynamic range, allows for simultaneous measurement of multiple analytes (multiplexing). | Requires specialized equipment, can be more expensive per sample for a small number of analytes. |
| Western Blot | Qualitative/Semi-quantitative | Provides information on the molecular weight of the detected protein, can distinguish between pro- and mature forms of IL-18. | Less sensitive than immunoassays, more complex and time-consuming workflow.[12] |
Experimental Protocols
Detailed Protocol for High-Sensitivity IL-18 ELISA
This protocol is a general guideline for a sandwich ELISA. Always refer to the specific instructions provided with your ELISA kit.
-
Plate Preparation: Coat a 96-well microplate with a capture antibody specific for human IL-18 overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: Wash the plate. Add diluted samples and a serial dilution of the IL-18 standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody specific for IL-18 and incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate. Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the IL-18 standards. Use the standard curve to determine the concentration of IL-18 in your samples.
Detailed Protocol for IL-18 Western Blot
This protocol provides a general workflow for detecting IL-18 in cell lysates or tissue homogenates.
-
Sample Preparation: Prepare protein lysates from cells or tissues using a lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IL-18, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using X-ray film or a digital imaging system. The mature, active form of IL-18 has a molecular weight of approximately 18 kDa, while the inactive pro-form is around 24 kDa.[13]
Visualizations
IL-18 Signaling Pathway
The following diagram illustrates the key components and steps involved in the IL-18 signaling cascade.
References
- 1. Development of anti-murine IL-18 binding protein antibodies to stimulate IL-18 bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Planned Variation in Preanalytical Conditions to Evaluate Biospecimen Stability in the National Children’s Study (NCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.bcm.edu [cdn.bcm.edu]
- 6. Frontiers | Interleukin-18 and IL-18 Binding Protein [frontiersin.org]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. abeomics.com [abeomics.com]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Free Bioactive IL-18 and IL-18BP in Inflammatory Disorders. | Semantic Scholar [semanticscholar.org]
- 12. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 13. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: PX Domain Lipid Overlay Assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding in Phox homology (PX) domain lipid overlay assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background or non-specific binding in a PX domain lipid overlay assay?
High background, where the entire membrane appears dark, or non-specific binding to multiple lipid spots can obscure results. The primary causes include:
-
Incorrect Protein or Antibody Concentrations: Using excessively high concentrations of the PX domain-containing protein, primary antibody, or secondary antibody is a frequent cause of non-specific binding.[1][2] Oversaturation of the membrane can lead to binding to lower-affinity lipid spots that may not be physiologically relevant.[2]
-
Insufficient Blocking: Inadequate blocking of the membrane's non-specific sites is a common issue.[2][3] The choice of blocking agent can also be critical, as cross-reactivity between the blocking agent (e.g., milk) and antibodies can occur.[1]
-
Inadequate Washing: Insufficient or ineffective washing steps fail to remove unbound proteins and antibodies, leading to high background.[1] The number and duration of washes are critical.[1][4]
-
Long Incubation Times: While intended to increase signal, excessively long incubation times with the primary or secondary antibodies can also increase the chance of non-specific binding.[1]
-
Harsh Detergents: Certain detergents can disrupt the specific lipid-protein interaction, while their absence can increase background signal.[1]
Q2: My GST-tagged PX domain is showing binding to almost every lipid spot. How can I resolve this?
This issue, often termed promiscuous binding, can be misleading.[2] Here are steps to address it:
-
Titrate Your Protein: The most critical step is to optimize the concentration of your GST-fusion protein. High concentrations can lead to non-specific interactions.[2][4] Start with a recommended concentration of 0.5-2 µg/mL and perform a dilution series to find the optimal concentration that maximizes specific signal while minimizing non-specific binding.[1][5]
-
Optimize Blocking: Switch your blocking buffer. If you are using non-fat dry milk, try a 3% Bovine Serum Albumin (BSA) solution, as milk proteins can sometimes interfere with the assay.[2][6] Conversely, if BSA is not working, other agents like 0.1% ovalbumin can be tested.[2]
-
Adjust Wash Steps: Increase the number and/or duration of your wash steps after protein and antibody incubations. Using many short washes (e.g., 3 or more washes for 5 minutes each) can be more effective than a few long ones.[1]
-
Run Controls: Include a negative control, such as GST protein alone, to ensure the tag itself is not responsible for the binding. A positive control protein with known lipid specificity (e.g., the PX domain of p40phox for PI(3)P) is also crucial to validate that the assay is working correctly.[2][4]
Q3: I'm seeing no signal at all, not even for my positive control. What could be the problem?
A complete lack of signal can be due to several factors:
-
Inactive Protein: The purified PX domain may be misfolded or inactive.
-
Detergent Interference: Detergents like SDS, Nonidet P-40, or Triton X-100 in your buffers might be disrupting the protein-lipid interaction.[1] Try removing the detergent from the incubation steps, but consider keeping it in the wash buffer to minimize background.[1]
-
Expired Reagents: Ensure your antibodies and detection reagents (e.g., HRP substrate) have not expired.
-
Incorrect Buffer pH or Salt Concentration: The binding affinity of PX domains can be sensitive to pH and ionic strength. Ensure your buffers are correctly prepared.
Q4: Can the epitope tag (e.g., GST, 6xHis) on my PX domain interfere with the assay?
Yes, it is possible. The tag could sterically hinder the lipid-binding pocket or, in some cases, contribute to non-specific interactions. It is always recommended to run a control experiment with the epitope tag alone to rule out its contribution to any observed binding. If the tag is suspected to be the issue, cleaving it off the purified protein or using a different tagging system may be necessary.
Troubleshooting Guide
High background and non-specific binding are the most common challenges in lipid overlay assays. Follow this decision tree to diagnose and solve the issue.
Caption: Troubleshooting workflow for non-specific binding.
Quantitative Data Summary
Successful lipid overlay assays depend on optimizing the concentrations of various components. The following table provides recommended starting points and ranges for key quantitative parameters.
| Parameter | Recommended Starting Concentration | Recommended Range | Source |
| PX Domain Protein | 1-2 µg/mL | 0.5 - 5 µg/mL | [1][7] |
| Primary Antibody | Manufacturer's WB recommendation | 1:1000 - 1:5000 dilution | [2] |
| Secondary Antibody | Manufacturer's WB recommendation | 1:2000 - 1:10000 dilution | [4] |
| Blocking Agent (BSA) | 3% (w/v) | 1 - 5% (w/v) | [2][5] |
| Tween 20 in Buffer | 0.1% (v/v) | 0.05 - 0.1% (v/v) | [1][4] |
| Protein Incubation | 1 hour at RT | 1-3 hours at RT or Overnight at 4°C | [1][4] |
| Antibody Incubation | 1 hour at RT | 1 hour at RT | [1][5] |
| Wash Steps | 3 washes, 5 min each | 3-5 washes, 5-10 min each | [1][5] |
Experimental Protocols
Protocol 1: Standard Protein-Lipid Overlay Assay
This protocol is a standard method for assessing the binding of a purified, epitope-tagged PX domain to various lipids spotted on a nitrocellulose membrane.
Caption: Standard workflow for a protein-lipid overlay assay.
Detailed Steps:
-
Membrane Preparation: Spot 1-2 µL of each lipid of interest onto a dry nitrocellulose or PVDF membrane. Allow the spots to dry completely at room temperature for 30-60 minutes.[8] If using commercially available lipid strips, proceed to the next step.
-
Blocking: Place the membrane in a small container and add 5-10 mL of blocking buffer (e.g., 3% BSA in TBS-T: 10 mM Tris pH 8.0, 150 mM NaCl, 0.1% Tween-20).[2] Incubate for at least 1 hour at room temperature (RT) or overnight at 4°C with gentle agitation.[1][5]
-
Protein Incubation: Discard the blocking buffer. Add your purified PX domain protein diluted in fresh blocking buffer to the membrane. A starting concentration of 1-2 µg/mL is recommended.[1] Incubate for 1 hour at RT with gentle agitation.[1]
-
Washing: Discard the protein solution. Wash the membrane three times for 5-10 minutes each with at least 5 mL of wash buffer (e.g., TBS-T).[5]
-
Primary Antibody Incubation: Discard the wash buffer. Add the primary antibody (e.g., anti-GST) diluted in fresh blocking buffer. Use the manufacturer's recommended dilution for Western blotting as a starting point.[2] Incubate for 1 hour at RT with gentle agitation.
-
Washing: Repeat the wash step as described in step 4.
-
Secondary Antibody Incubation: Discard the wash buffer. Add the HRP-conjugated secondary antibody diluted in wash buffer or blocking buffer. Incubate for 1 hour at RT with gentle agitation.
-
Final Washes: Discard the secondary antibody solution. Wash the membrane at least four times for 10 minutes each with wash buffer to remove all unbound antibody.[7]
-
Detection: Discard the final wash. Add chemiluminescent HRP substrate (ECL reagent) and image the membrane using a suitable detection system.[4]
Protocol 2: Modified Assay for Reduced Non-Specific Binding
A study has suggested that a separate blocking step may interfere with some lipid-protein interactions.[7] This modified protocol combines the blocking and protein incubation steps.
Key Modification:
-
Instead of a separate blocking step, the purified protein of interest is added directly to the blocking buffer, which is then applied to the unblocked, dry membrane.[7]
Procedure:
-
Prepare the lipid-spotted membrane as in the standard protocol.
-
Prepare a solution of blocking buffer (e.g., 3% BSA in TBS-T) containing your diluted PX domain protein (e.g., 1 µg/mL).
-
Apply this combined blocking/incubation solution directly to the dry membrane.
-
Incubate for 1-2 hours at RT or overnight at 4°C with gentle agitation.
-
Proceed with all subsequent washing and antibody incubation steps as outlined in the standard protocol (from Step 4 onwards).
This modified method may improve the signal-to-noise ratio for certain lipid-protein interactions by preventing blocking agents from masking lipid headgroups.[7]
Relevant Signaling Pathway
PX domains are critical for targeting proteins to specific membrane compartments rich in phosphoinositides. For example, the PX domains of p40phox and p47phox are essential for the assembly of the NADPH oxidase complex at the phagosomal membrane, a key event in the innate immune response.
Caption: Role of PX domain in NADPH oxidase assembly.
References
- 1. michaelg366.sg-host.com [michaelg366.sg-host.com]
- 2. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. Strips and Arrays protocol - Echelon Biosciences [echelon-inc.com]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
SNX18 Antibody Validation for Immunofluorescence: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SNX18 antibodies in immunofluorescence (IF) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of SNX18?
SNX18 is a sorting nexin family member involved in intracellular trafficking, specifically in endocytosis and autophagy.[1][2] Therefore, in immunofluorescence imaging, SNX18 is expected to localize to several compartments within the cell, including:
-
Endosomal structures: SNX18 is found on endosome membranes, including recycling endosomes.[1][3]
-
Plasma membrane: It is transiently recruited to clathrin-coated pits at the plasma membrane during endocytosis.[3]
-
Cytosol and cytoplasmic vesicles: A pool of SNX18 exists in the cytosol and it can be associated with cytoplasmic vesicles.[1][3]
-
Autophagosomes: SNX18 is a positive regulator of autophagy and is required for the formation of autophagosomes.[4][5]
The staining pattern may appear as punctate structures within the cytoplasm, sometimes concentrated in the perinuclear region, and may also show some diffuse cytoplasmic staining.
Q2: Which cell lines are recommended as positive controls for SNX18 expression?
Several common cell lines have been used in studies involving SNX18 and can serve as positive controls. These include:
It is always recommended to verify SNX18 expression in your specific cell line of interest by Western blotting before proceeding with immunofluorescence experiments.
Q3: What are the recommended fixation and permeabilization methods for SNX18 immunofluorescence?
Most protocols recommend fixation with 4% paraformaldehyde (PFA) followed by permeabilization with a detergent like Triton X-100.[8]
-
Fixation: 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
For some epitopes, methanol fixation can also be an option, but PFA is a good starting point for preserving the cellular morphology and antigenicity of SNX18.
Troubleshooting Guide
Problem 1: Weak or No Signal
This is a common issue in immunofluorescence. Here’s a logical workflow to troubleshoot the problem:
| Possible Cause | Recommended Solution |
| Incorrect microscope settings | Ensure the correct laser lines and filters for the fluorophore are being used. Increase exposure time and gain. |
| Problem with secondary antibody | Run a secondary-only control (no primary antibody). If signal is present, the secondary is binding non-specifically. If there's no signal, the secondary is likely not the issue. |
| Low or no SNX18 expression in cells | Confirm SNX18 expression with Western blotting. Use a positive control cell line known to express SNX18.[7] |
| Suboptimal primary antibody concentration | Perform a titration of the primary antibody to find the optimal concentration. Start with the datasheet's recommendation and test a range of dilutions. |
| Insufficient incubation time | Increase the primary antibody incubation time, for example, to overnight at 4°C. |
| Epitope masking by fixation | Over-fixation can mask the epitope. Try reducing fixation time or consider a different fixation method (e.g., methanol). Antigen retrieval techniques may also be beneficial. |
| Inactive primary antibody | Ensure the antibody has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the antibody. |
Problem 2: High Background or Non-Specific Staining
High background can obscure the specific signal. Follow these steps to diagnose and resolve the issue:
| Possible Cause | Recommended Solution |
| Autofluorescence | Examine an unstained sample under the microscope. If autofluorescence is high, consider using a quenching agent or a different fixative. |
| Non-specific binding of secondary antibody | Run a secondary-only control. If staining is observed, the secondary antibody is binding non-specifically. Try a different secondary antibody or increase the blocking step. |
| Insufficient blocking | Increase the blocking time (e.g., to 1 hour at room temperature) and/or use a different blocking agent (e.g., 5% normal serum from the host species of the secondary antibody). |
| Primary or secondary antibody concentration too high | Reduce the concentration of the primary and/or secondary antibodies. High antibody concentrations can lead to non-specific binding. |
| Inadequate washing | Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies. |
| Primary antibody cross-reactivity | If possible, validate the antibody's specificity using a negative control, such as a cell line with SNX18 knocked down or knocked out. An isotype control can also help determine if the staining is due to non-specific binding of the antibody class. |
Experimental Protocols
Recommended SNX18 Antibodies for Immunofluorescence
| Vendor | Catalog Number | Host Species | Clonality | Recommended Starting Dilution (IF) |
| Thermo Fisher Scientific | PA5-58113 | Rabbit | Polyclonal | Not specified, but shows IF image in A-431 cells.[6] |
| Thermo Fisher Scientific | PA5-31460 | Rabbit | Polyclonal | 1:200[9] |
| Novus Biologicals | NBP1-33089 | Rabbit | Polyclonal | 1:10 - 1:500[10] |
| Atlas Antibodies | HPA037800 | Rabbit | Polyclonal | 0.25-2 µg/ml[8] |
Note: This table is not exhaustive. Always refer to the manufacturer's datasheet for the most up-to-date information. It is crucial to empirically determine the optimal antibody dilution for your specific experimental conditions.
Step-by-Step Immunofluorescence Protocol for SNX18
This protocol is a general guideline. Optimization may be required for your specific cell type and experimental setup.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS)
-
Primary antibody dilution buffer (e.g., 1% BSA in PBS)
-
SNX18 primary antibody
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with ice-cold PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the SNX18 primary antibody to the predetermined optimal concentration in the primary antibody dilution buffer. Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the primary antibody dilution buffer according to the manufacturer's instructions. Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature, protected from light.
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filters.
Signaling Pathway and Experimental Workflow
SNX18 in Autophagy and Endosomal Trafficking
SNX18 plays a crucial role in membrane remodeling during both endocytosis and autophagy. It can tubulate membranes and interacts with key proteins in these pathways.[2][4][11]
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Immunofluorescence staining | Abcam [abcam.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. news-medical.net [news-medical.net]
- 7. bosterbio.com [bosterbio.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 11. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Recombinant IL-18 Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in recombinant Interleukin-18 (IL-18) production.
Troubleshooting Guides
Low yield of recombinant IL-18 can be a significant bottleneck in research and development. The following guides address common issues encountered during the expression and purification process.
Issue 1: Low or No Expression of Recombinant IL-18
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Codon Usage: The codons in the human IL-18 gene may not be optimal for the expression host (e.g., E. coli). | Synthesize a new gene with codons optimized for the chosen expression system. Aim for a Codon Adaptation Index (CAI) closer to 1.0; for instance, optimization can improve the CAI from a suboptimal range (e.g., 0.60) to a more favorable one (e.g., 0.84)[1]. |
| Inefficient Transcription: The promoter in the expression vector may be weak or not properly induced. | Use a vector with a strong, tightly regulated promoter such as T7 or tac.[2] Ensure the correct inducer (e.g., IPTG for T7 promoter) is used at the optimal concentration and that the induction is performed at the appropriate cell density (typically mid-log phase).[3] |
| mRNA Instability: The mRNA transcript of IL-18 may be unstable in the host organism. | Optimize the 5' untranslated region (UTR) of the gene to improve mRNA stability. Avoid sequences that can form strong secondary structures that might hinder ribosome binding. |
| Protein Toxicity: Overexpression of IL-18 may be toxic to the host cells, leading to poor growth and low expression. | Use a lower concentration of the inducer or switch to a weaker promoter to reduce the expression rate. Lowering the induction temperature (e.g., 16-25°C) can also alleviate toxicity and improve protein folding.[4] |
| Plasmid Instability: The expression plasmid may be lost during cell division. | Ensure that the selective pressure (antibiotic) is maintained in the culture medium throughout the entire process. |
Issue 2: Recombinant IL-18 is Expressed but Forms Insoluble Inclusion Bodies
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation. | Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration to slow down the rate of protein expression.[4] |
| Lack of Proper Chaperones: The expression host may lack the specific chaperones required for correct IL-18 folding. | Co-express molecular chaperones (e.g., GroEL/GroES) to assist in proper protein folding. Specialized E. coli strains, such as ArcticExpress, which express cold-adapted chaperones, can also be beneficial.[4] |
| Suboptimal Culture Conditions: Factors like pH and dissolved oxygen levels can influence protein folding. | Optimize fermentation parameters. Ensure adequate aeration and maintain a stable pH during cell growth and induction. |
| Absence of a Solubility-Enhancing Fusion Partner: IL-18 on its own may have a propensity to aggregate. | Express IL-18 as a fusion protein with a highly soluble partner, such as Maltose Binding Protein (MBP), Glutathione S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO).[5] These tags can often be cleaved off after purification. |
Issue 3: Low Recovery of IL-18 After Purification
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis: Incomplete disruption of cells results in a lower amount of released protein. | Optimize the cell lysis method. For E. coli, consider high-pressure homogenization or sonication in combination with lysozyme treatment.[6][7] |
| Protein Degradation: Proteases released during cell lysis can degrade the target protein. | Add a protease inhibitor cocktail to the lysis buffer.[8] Perform all purification steps at a low temperature (4°C) to minimize protease activity. |
| Suboptimal Purification Strategy: The chosen chromatography method may not be suitable for IL-18. | If using an affinity tag (e.g., His-tag), ensure the tag is accessible and not buried within the folded protein. Optimize the binding, washing, and elution buffers (e.g., pH, salt concentration, imidazole concentration for His-tags).[8] For untagged IL-18, a multi-step purification strategy involving ion-exchange and size-exclusion chromatography may be necessary. |
| Protein Precipitation During Purification: Changes in buffer conditions can cause the protein to precipitate. | Maintain protein stability by optimizing buffer pH and ionic strength. Consider adding stabilizing agents like glycerol (5-10%) to the purification buffers. |
| Loss During Inclusion Body Refolding: The refolding process for IL-18 from inclusion bodies is inefficient. | Optimize the refolding conditions. This includes the concentration of denaturants (e.g., urea, guanidine-HCl) in the solubilization buffer and the composition of the refolding buffer (e.g., redox shuffling agents like glutathione, and additives like L-arginine to prevent aggregation).[7][9] |
Quantitative Data on Recombinant IL-18 Yield
The expected yield of recombinant IL-18 can vary significantly depending on the expression system and the optimization strategies employed.
| Expression System | Reported Yield | Purity | Notes |
| Pichia pastoris | 202 mg/L | ~95% | Secreted expression, simplifying initial purification steps.[10][11] |
| Escherichia coli | 20% of total bacterial protein (in inclusion bodies) | >90% (after refolding and purification) | High expression levels are often achievable, but the protein is typically in insoluble inclusion bodies requiring subsequent refolding.[12] |
| Escherichia coli (for a related protein, IL-18BP-Fc) | 1 g/L | >90% | This high yield for a related protein suggests that with extensive optimization, high yields of soluble IL-18 in E. coli are attainable, potentially through the use of fusion partners like SUMO.[5] |
Experimental Protocols
Protocol 1: High-Yield Expression of IL-18 in E. coli (Leading to Inclusion Bodies)
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a high-copy number plasmid (e.g., pET vector) containing the codon-optimized human IL-18 gene.[3][13]
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with vigorous shaking.
-
Main Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Continue to incubate the culture for 3-5 hours at 37°C for maximal expression, which will likely result in inclusion body formation.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further processing.
Protocol 2: Solubilization and On-Column Refolding of IL-18 from Inclusion Bodies
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) containing lysozyme and a protease inhibitor cocktail.
-
Lyse the cells completely using sonication or a French press.[6]
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants, followed by a wash with a buffer containing no detergent.[7]
-
-
Solubilization:
-
Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine-HCl) and a reducing agent (e.g., 20-50 mM DTT) to break disulfide bonds.[7] Incubate with gentle agitation until the solution is clear.
-
Remove any remaining insoluble material by centrifugation at high speed (e.g., 20,000 x g for 30 minutes).
-
-
On-Column Refolding (for His-tagged IL-18):
-
Equilibrate a Ni-NTA affinity column with the same solubilization buffer.
-
Load the solubilized protein onto the column.
-
Wash the column with the solubilization buffer to remove any unbound proteins.
-
Initiate refolding by applying a linear gradient from the solubilization buffer (8 M urea) to a refolding buffer (same buffer without urea). This gradual removal of the denaturant allows the protein to refold while bound to the resin.
-
Wash the column with the refolding buffer.
-
Elute the refolded protein using the refolding buffer containing an appropriate concentration of imidazole (e.g., 250-500 mM).
-
Mandatory Visualizations
Caption: A typical experimental workflow for recombinant IL-18 production.
Caption: The IL-18 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the ideal Codon Adaptation Index (CAI) for expressing human IL-18 in E. coli?
A high CAI, ideally above 0.8, is desirable for efficient translation in E. coli. If the native human IL-18 gene has a low CAI in the context of the E. coli codon usage table, it is highly recommended to perform codon optimization to replace rare codons with those more frequently used by E. coli.[1]
Q2: I'm seeing a band at the correct molecular weight for IL-18 on an SDS-PAGE of my total cell lysate, but not in the soluble fraction. What should I do?
This is a classic indication that your IL-18 is being expressed in insoluble inclusion bodies. You have two main options: 1) optimize your expression conditions to favor soluble expression (e.g., lower temperature, use a solubility-enhancing tag) or 2) proceed with purifying the inclusion bodies and then solubilizing and refolding the protein.
Q3: What are the best concentrations of urea or guanidine-HCl to solubilize IL-18 inclusion bodies?
Typically, 6 M guanidine-HCl or 8 M urea are used for complete solubilization of inclusion bodies.[7] However, it is often beneficial to start with milder conditions (e.g., 2-4 M urea) as this can sometimes preserve native-like secondary structures and lead to higher refolding yields.[12][14] The optimal concentration should be determined empirically for your specific protein.
Q4: My purified IL-18 is precipitating over time. How can I improve its stability?
Recombinant IL-18 can be prone to instability. For long-term storage, it is recommended to store the protein at -80°C in a buffer containing a cryoprotectant like glycerol.[15][16] Adding a carrier protein, such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), can also enhance stability, especially at low protein concentrations.[16][17] It is crucial to avoid repeated freeze-thaw cycles.[17]
Q5: Which expression system is best for producing bioactive IL-18?
The choice of expression system depends on the specific requirements of your application.
-
E. coli is a cost-effective and rapid system capable of producing high yields of IL-18, though it often requires a refolding step from inclusion bodies.[12]
-
Pichia pastoris (a yeast system) can secrete correctly folded and potentially glycosylated IL-18, which can simplify purification and may be beneficial for bioactivity. Reported yields in this system are good.[10][11][18]
-
Mammalian cells will produce IL-18 with the most native-like post-translational modifications, but this system is generally more expensive and time-consuming, and yields can be lower.
For many research applications, E. coli is a suitable starting point, provided an effective refolding protocol is established.
References
- 1. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 4. 7 Tips for Recombinant Protein Expression in E. coli | Kerafast Blog [news.kerafast.com]
- 5. Production of recombinant human long-acting IL-18 binding protein: inhibitory effect on ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 7. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.csiro.au [discovery.csiro.au]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. E.coli Expression System Q&A - Creative Biogene [microbiosci.creative-biogene.com]
- 14. State-of-the-art and novel approaches to mild solubilization of inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 16. Human IL-18 Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 17. IL18 Protein Human Recombinant | Interleukin-18 | ProSpec [prospecbio.com]
- 18. Expression and purification of recombinant human interleukin-18 protein using a yeast expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of PX Domain Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Phox (PX) domain proteins.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the crystallization process of PX domain proteins.
Question 1: Why am I not getting any crystals of my PX domain protein?
Answer:
The absence of crystals can be attributed to several factors, ranging from the quality of the protein sample to the screening conditions. Here's a systematic troubleshooting approach:
-
Assess Protein Purity and Homogeneity:
-
Problem: The presence of impurities or protein aggregates can hinder crystal lattice formation.[1][2]
-
Solution: Ensure your protein is >95% pure.[1] Utilize multi-step purification workflows, including affinity and size-exclusion chromatography (SEC).[1] Analyze the monodispersity of your sample using techniques like dynamic light scattering (DLS).[1]
-
-
Evaluate Protein Stability and Solubility:
-
Problem: PX domains, like many proteins, can be unstable or prone to aggregation at the high concentrations required for crystallization.[3]
-
Solution:
-
Buffer Optimization: Screen a range of pH values and salt concentrations to find conditions where the protein is most stable.[4][5] A buffer pH at least one unit away from the protein's isoelectric point (pI) is recommended.[]
-
Additives: Include stabilizing additives in your purification and crystallization buffers. Common additives include glycerol, low concentrations of detergents, or reducing agents like DTT or TCEP if your protein has exposed cysteines.[4][5]
-
Ligand/Phosphoinositide Co-purification: PX domains bind to phosphoinositides.[7][8][9] The presence of a specific phosphoinositide ligand can significantly stabilize the protein and promote a conformation conducive to crystallization. Consider adding a short-chain, soluble phosphoinositide analog during the final purification steps and into the crystallization trials.
-
-
-
Expand Crystallization Screening:
-
Problem: The initial screening conditions may not be suitable for your specific PX domain protein.
-
Solution:
-
Broader Screens: Use a wider range of commercial crystallization screens that cover different precipitants (salts, polymers, organic solvents), pH ranges, and additives.[10][11]
-
Vary Protein Concentration: If you observe clear drops, your protein concentration might be too low.[3] Conversely, heavy precipitation could indicate the concentration is too high.[10] Test a range of protein concentrations (e.g., 5-20 mg/mL).[10]
-
-
Question 2: My PX domain protein is aggregating during purification and concentration. What can I do?
Answer:
Protein aggregation is a common hurdle. Here are several strategies to mitigate this issue:
-
Optimize Buffer Conditions:
-
Salt Concentration: Both low and high salt concentrations can lead to aggregation. Screen a range of salt concentrations (e.g., 50 mM to 1 M NaCl) to identify the optimal ionic strength for your protein's solubility.[3]
-
pH: Ensure the buffer pH is in a range where your protein is stable and soluble.
-
Additives:
-
Reducing Agents: For proteins with cysteine residues, include reducing agents like DTT or TCEP (5-10 mM) to prevent disulfide bond-mediated aggregation.[4]
-
Detergents: Low concentrations of non-ionic detergents can sometimes help to solubilize aggregation-prone proteins.
-
Glycerol: Adding 5-10% glycerol can increase viscosity and prevent aggregation.[4]
-
-
-
Protein Engineering:
-
Construct Design: If certain regions of the protein are predicted to be disordered or hydrophobic, consider designing new constructs that truncate these regions.[2][12]
-
Surface Entropy Reduction (SER): Mutating surface-exposed hydrophobic residues (like lysine or glutamic acid) to smaller, less flexible amino acids (like alanine) can reduce the protein's propensity to aggregate and promote crystal contacts.[2]
-
-
Handling and Storage:
-
Minimize Freeze-Thaw Cycles: Aliquot your protein into smaller volumes before freezing to avoid repeated freeze-thaw cycles, which can denature and aggregate the protein.[10]
-
Storage Temperature: Store purified protein at an appropriate temperature, typically 4°C for short-term and -80°C for long-term storage.[10]
-
Question 3: I'm getting crystals, but they are too small, poorly formed, or diffract poorly. How can I optimize them?
Answer:
Optimizing initial crystal hits is a critical step. Here are some key strategies:
-
Fine-tune Crystallization Conditions:
-
Grid Screens: Once you have an initial hit, perform a grid screen around those conditions. Systematically vary the precipitant concentration and pH to find the optimal "sweet spot" for crystal growth.[11]
-
Vary Drop Ratios: Changing the ratio of protein to reservoir solution in the crystallization drop can alter the equilibration kinetics and influence crystal size and quality.
-
Temperature: Experiment with different crystallization temperatures. Some proteins crystallize better at 4°C, while others prefer room temperature.[2]
-
-
Additive Screening:
-
Small Molecules: Screen a variety of additives that can bind to the protein surface and promote better crystal packing. These can include salts, small organic molecules, or specific ligands.
-
Detergents: For some proteins, the addition of a small amount of a specific detergent can improve crystal quality.
-
-
Seeding:
-
Microseeding: If you have small, poorly formed crystals, you can use them to seed new crystallization drops. This can promote the growth of larger, more well-ordered crystals.
-
-
Consider Ligands:
-
Co-crystallization: The presence of the cognate phosphoinositide ligand can significantly improve crystal quality by locking the PX domain into a more rigid and homogeneous conformation.[7]
-
FAQs
Q1: What is the ideal protein concentration for PX domain crystallization trials?
A1: A typical starting concentration range for crystallization screening is 5-20 mg/mL.[10] However, the optimal concentration is protein-dependent. It is advisable to screen a range of concentrations.
Q2: Which purification tags are best for PX domain crystallization?
A2: A cleavable N-terminal or C-terminal hexahistidine (His6) tag is commonly used as it aids in purification.[13] It is recommended to perform crystallization trials with both the tagged and tag-removed protein, as the tag can sometimes interfere with crystallization or, conversely, be beneficial.[13]
Q3: How important are phosphoinositide ligands for PX domain crystallization?
A3: Very important. PX domains are phosphoinositide-binding modules, and their conformation can be significantly stabilized upon ligand binding.[7][9][14] This stabilization often leads to a more homogeneous protein sample, which is more amenable to crystallization. In some cases, a ligand may be trapped in the binding site during purification.[7]
Q4: What are some common precipitants that work well for PX domain proteins?
A4: Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 2000, 3350, 4000, 8000) are common precipitants used for protein crystallization, including for PX domains.[15] Salts like ammonium sulfate and sodium malonate have also been used successfully.[16]
Q5: Should I be concerned about the flexible loops in PX domains?
A5: Yes. The loop regions of PX domains are often involved in phosphoinositide binding and can be highly flexible.[1] This flexibility can hinder the formation of a well-ordered crystal lattice. Protein engineering to rigidify these loops or co-crystallization with a ligand to stabilize them can be effective strategies.[1][2]
Data Presentation
Table 1: Example Purification Buffers for PX Domain Proteins
| Component | Concentration | Purpose | Reference(s) |
| Tris-HCl or HEPES | 20-50 mM | Buffering agent to maintain pH | [4][17] |
| NaCl or KCl | 100-300 mM | To maintain solubility and mimic physiological ionic strength | [4][5] |
| DTT or TCEP | 1-5 mM | Reducing agent to prevent oxidation of cysteines | [4] |
| Glycerol | 5-10% (v/v) | Stabilizer, cryoprotectant, prevents aggregation | [4] |
| Phosphoinositide Analog | Varies | To stabilize the protein in a specific conformation | [7] |
Table 2: Successful Crystallization Conditions for Select PX Domain Proteins
| PX Domain Protein | Protein Conc. | Precipitant | Buffer/Additive | Temperature (°C) | Reference(s) |
| PI3K-C2α PX domain | Not specified | 10-20% Glycerol | 0.1 M Na-maleate pH 6.0 | Not specified | [7] |
| CISK PX domain | 15 mg/mL | 2.5 M (NH₄)₂SO₄ | 0.1 M Sodium citrate pH 5.6, 10 mM DTT | 20 | [16] |
| CISK PX domain | Not specified | 2.0 M Sodium malonate | Not specified | Not specified | [16] |
| Designed CISK-PX | Not specified | 30% w/v PEG 2000 MME | 100 mM Sodium acetate pH 4.6, 100 mM (NH₄)₂SO₄ | Not specified | [1] |
Experimental Protocols
Protocol 1: General Purification of a His-tagged PX Domain Protein
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol, and protease inhibitors). Lyse the cells using sonication or a microfluidizer.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA column pre-equilibrated with lysis buffer. Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM TCEP). Elute the protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
Tag Cleavage (Optional): If a cleavable tag was used, dialyze the eluted protein against a buffer compatible with the specific protease (e.g., TEV or thrombin) and incubate with the protease overnight at 4°C.
-
Reverse Affinity Chromatography (Optional): Pass the cleavage reaction over the Ni-NTA column again to remove the cleaved tag and the His-tagged protease. The tagless PX domain protein will be in the flow-through.
-
Size-Exclusion Chromatography (SEC): As a final polishing step, load the protein onto a SEC column (e.g., Superdex 75 or 200) pre-equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). This step separates the monomeric protein from aggregates and any remaining contaminants.
-
Concentration and Storage: Concentrate the purified protein to the desired concentration for crystallization trials. Flash-freeze aliquots in liquid nitrogen and store at -80°C.
Mandatory Visualization
Caption: Troubleshooting workflow for PX domain protein crystallization.
Caption: Role of phosphoinositide binding in PX domain stabilization.
References
- 1. Crystal structure of designed PX domain from cytokine-independent survival kinase and implications on evolution-based protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. news-medical.net [news-medical.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. What to Consider in Designing a Protein Purification Buffer [pion-inc.com]
- 7. Crystal structures of PI3K-C2α PX domain indicate conformational change associated with ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Phox Homology (PX) Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PX Protein Domain | Cell Signaling Technology [cellsignal.com]
- 10. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 11. What kind of strategy for initial screening of protein crystallization conditions do you recommend? [qiagen.com]
- 12. Identifying protein construct variants with increased crystallization propensity––A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystallization of the PX domain of cytokine-independent survival kinase (CISK): improvement of crystal quality for X-ray diffraction with sodium malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aimspress.com [aimspress.com]
SNX18 Plasmid Transfection in Primary Neurons: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with SNX18 plasmid transfection in primary neurons.
Troubleshooting Guide
Question: Why am I observing very low or no SNX18 expression after transfection?
Answer: Low transfection efficiency is a common challenge when working with primary neurons, which are notoriously difficult to transfect.[1][2] Several factors could be contributing to this issue.
Possible Causes and Solutions:
| Cause | Recommendation |
| Suboptimal Transfection Method | Primary neurons are sensitive to chemical transfection reagents.[2] Consider alternative methods like electroporation or nucleofection, which can yield higher efficiencies.[3][4] Viral transduction is another highly efficient option for hard-to-transfect cells.[2] |
| Poor Plasmid DNA Quality | Use high-purity, endotoxin-free plasmid DNA. The A260/A280 ratio should be between 1.7 and 1.9.[1] Consider linearizing the plasmid in a non-coding region before transfection, as this can sometimes improve stable transfection efficiency.[5] |
| Incorrect Reagent-to-DNA Ratio | The optimal ratio of transfection reagent to plasmid DNA is critical and needs to be empirically determined.[2] For lipid-based reagents like FuGENE-6, ratios of 2:1 and 3:1 (reagent:DNA) are good starting points for primary neurons.[1] |
| Unhealthy or Over-confluent Cells | Ensure primary neurons are healthy, with viability greater than 90%, and are at an optimal confluency (typically 60-80%) at the time of transfection.[2][6] Cells that are too sparse may not survive the procedure, while overly confluent cells may not take up the DNA efficiently.[2] |
| Presence of Serum and Antibiotics | Serum and antibiotics in the culture medium can interfere with the formation of transfection complexes. It is often recommended to perform the transfection in serum-free and antibiotic-free media.[7] |
Question: My primary neurons are dying after transfection with the SNX18 plasmid. What can I do to improve cell viability?
Answer: Cell death post-transfection is often due to the toxicity of the transfection reagent or the stress of the procedure itself.[8]
Possible Causes and Solutions:
| Cause | Recommendation |
| High Transfection Reagent Concentration | High concentrations of transfection reagents can be cytotoxic.[2] Perform a titration experiment to find the lowest effective concentration of the reagent. |
| Toxicity of the Transfection Method | Some methods, like conventional electroporation, can lead to high cell mortality.[1] Nucleofection is a variation of electroporation that generally has lower toxicity.[1][4] Lipid-based reagents also vary in their toxicity.[1] |
| Inappropriate Cell Density | Transfecting at a low cell density can make neurons more susceptible to toxicity. Ensure the cell density is between 70-90% confluency at the time of transfection.[7] |
| Contaminants in Plasmid DNA | Contaminants in the DNA preparation can contribute to cell death. Ensure your plasmid preparation is of high quality and free of endotoxins.[7] |
| Extended Exposure to Transfection Complex | For some reagents, prolonged incubation with the transfection complex can be toxic. An incubation time of 4-6 hours is often sufficient before changing the medium.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the expected transfection efficiency for primary neurons?
A1: Transfection efficiency in primary neurons is highly variable and depends on the transfection method, the type of neuron, and the culture conditions. Cationic lipid-based methods may yield efficiencies from <3% to as high as 20-30% with optimized reagents like Lipofectamine 2000.[9] Electroporation can achieve efficiencies of up to 30%, while nucleofection can reach 60-80% under optimal conditions.[3][4]
Q2: How soon after transfection can I expect to see SNX18 protein expression?
A2: The timeline for protein expression depends on the transfection method and the vector used. With plasmid DNA transfection, protein expression can typically be detected within 24 hours post-transfection.[10]
Q3: Does the size of the SNX18 plasmid affect transfection efficiency?
A3: While not extensively documented for SNX18 specifically, larger plasmids can sometimes be more challenging to deliver into cells, potentially leading to lower transfection efficiencies. If you are using a particularly large construct, optimizing the DNA concentration and reagent-to-DNA ratio is crucial.
Q4: Are there any specific considerations for an SNX18 plasmid?
A4: SNX18 is involved in endocytic trafficking and membrane remodeling.[11][12] Overexpression of SNX18 can induce the formation of membrane tubules.[11] While this is a known function of the protein, excessive overexpression might lead to cellular stress. It is advisable to transfect with a moderate amount of plasmid DNA to avoid potential artifacts due to very high expression levels.
Quantitative Data Summary
Table 1: Comparison of Transfection Methods for Primary Neurons
| Transfection Method | Reported Efficiency | Advantages | Disadvantages |
| Calcium Phosphate Co-precipitation | Low | Cost-effective, simple procedure.[1] | Low efficiency, especially in post-mitotic neurons.[1] |
| Lipofection (Cationic Lipids) | 1% - 30%[3][9] | Easy to use, reproducible.[1] | Can be toxic, variable efficiency.[1] |
| Electroporation | Up to 30%[3] | High efficiency for freshly isolated neurons. | Requires specialized equipment, can have high toxicity.[1] |
| Nucleofection | 60% - 80%[4] | Very high efficiency, delivers DNA directly to the nucleus.[1] | Requires expensive, specialized equipment.[1] |
Experimental Protocols
Protocol 1: Cationic Lipid-Based Transfection of Primary Neurons (Example using Lipofectamine LTX)
This protocol is adapted from a general procedure for transfecting primary mouse neural progenitor cells and should be optimized for your specific primary neuron type.[6]
Materials:
-
Primary neurons cultured in a 24-well plate
-
SNX18 Plasmid DNA (high purity, >100 ng/µl)
-
Lipofectamine® LTX Reagent
-
Opti-MEM® I Reduced Serum Medium
-
Complete growth medium without antibiotics
Procedure:
-
One day before transfection, ensure the primary neurons are healthy and at 70-80% confluency.
-
On the day of transfection, replace the growth medium with 0.5 ml of complete growth medium without antibiotics.
-
For each well to be transfected, dilute 0.5 µg of SNX18 plasmid DNA into 100 µl of Opti-MEM®.
-
Gently mix the Lipofectamine® LTX Reagent and add 1.25 µl to the diluted DNA solution. Do not vortex.
-
Incubate the DNA-lipid complex for 30 minutes at room temperature.
-
Add the 100 µl of the complex dropwise to each well.
-
Gently rock the plate back and forth to mix.
-
Incubate the cells at 37°C in a CO2 incubator for 18-24 hours before assaying for SNX18 expression.
Protocol 2: Electroporation of Primary Neurons (General Protocol)
This is a general protocol and must be optimized for your specific electroporation device and neuron type.
Materials:
-
Freshly isolated primary neurons
-
SNX18 Plasmid DNA (high purity)
-
Electroporation cuvette
-
Electroporation buffer (specific to your device/kit)
-
Neuronal plating medium
-
Neuronal maintenance medium
Procedure:
-
Resuspend freshly isolated neurons in the electroporation buffer at the desired concentration.
-
Add the SNX18 plasmid DNA to the cell suspension. The optimal amount of DNA should be determined empirically.
-
Transfer the cell/DNA mixture to an electroporation cuvette.
-
Apply the electric pulse using a pre-optimized program for your neuron type.
-
Immediately after electroporation, add pre-warmed RPMI 1640 medium to the cuvette and gently transfer the cells to a microcentrifuge tube.[10]
-
Allow the cells to recover for 10 minutes in a 37°C CO2 incubator.[10]
-
Plate the neurons at the desired density in pre-warmed neuronal plating medium.
-
After 4 hours, replace the plating medium with fresh neuronal maintenance medium.
-
Protein expression can typically be detected within 24 hours.[10]
Visualizations
Caption: Workflow for SNX18 plasmid transfection in primary neurons.
Caption: Troubleshooting logic for SNX18 plasmid transfection.
References
- 1. Transfection of Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 3. Primary Neuronal Culture and Transient Transfection [en.bio-protocol.org]
- 4. Transfection Techniques for Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the generation of stable neuronal cell lines via pre-transfection restriction enzyme digestion of plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transfecting Plasmid DNA into Primary Mouse Neural Progenitor Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 7. genscript.com [genscript.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Primary Neuronal Culture and Transient Transfection [bio-protocol.org]
- 11. journals.biologists.com [journals.biologists.com]
- 12. journals.biologists.com [journals.biologists.com]
Technical Support Center: Navigating Variability in Commercial IL-18 ELISA Kits
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating variability in commercial Interleukin-18 (IL-18) ELISA kits. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in IL-18 ELISA kits?
A1: Variability in IL-18 ELISA kits can arise from several factors, including:
-
Kit-to-kit and lot-to-lot differences: Variations in antibody specificity, reagent concentrations, and plate coating can occur between different manufacturers and even between different batches from the same manufacturer.
-
Sample handling and storage: Improper sample collection, processing, and storage can lead to degradation or aggregation of IL-18, affecting measurement accuracy.[1][2][3][4] For instance, storing blood samples at room temperature for extended periods can significantly alter IL-18 concentrations.[1]
-
Protocol adherence: Deviations from the manufacturer's recommended protocol, such as incubation times, temperatures, and washing steps, can introduce significant variability.[5]
-
Matrix effects: Components in the sample matrix (e.g., serum, plasma, cell culture media) can interfere with the antibody-antigen binding, leading to inaccurate results.[6]
-
Pipetting and washing techniques: Inaccurate pipetting and inconsistent washing can lead to high variability between wells and plates.[7][5][8]
Q2: How can I minimize variability between different IL-18 ELISA kits?
A2: While it's challenging to eliminate all variability, you can take steps to minimize it:
-
Consistency: If possible, use the same kit and lot for the duration of a study.
-
Validation: Before starting a large study, perform a small validation experiment to compare the performance of different kits or lots.
-
Internal Controls: Include internal controls and reference samples in each assay to monitor for and normalize inter-assay variability.
-
Standardized Protocols: Develop and strictly adhere to a standardized protocol for sample collection, processing, and the ELISA procedure.
Q3: What should I consider when choosing a commercial IL-18 ELISA kit?
A3: When selecting an IL-18 ELISA kit, consider the following:
-
Sensitivity and Range: Ensure the kit's detection range is appropriate for the expected IL-18 concentrations in your samples.[9]
-
Sample Type: Verify that the kit is validated for your specific sample type (e.g., serum, plasma, cell culture supernatant).[10]
-
Specificity: Check for data on cross-reactivity with other cytokines or proteins, including pro-IL-18. Some kits may have minimal cross-reactivity with the inactive precursor form.[11]
-
Reproducibility: Look for information on intra- and inter-assay precision (coefficient of variation, CV).
-
Citations: Kits that have been widely used in peer-reviewed publications can be a good indicator of reliability.[11]
Troubleshooting Guides
Problem 1: High Background
High background can mask the true signal and reduce the dynamic range of the assay.
| Potential Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash cycles and/or the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.[7][5][6][12] |
| Ineffective blocking | Try a different blocking buffer or increase the concentration and/or incubation time of the current blocker.[7][12] |
| High antibody concentration | Optimize the concentration of the detection antibody by performing a titration.[6][12] |
| Contaminated reagents | Use fresh, sterile buffers and reagents. Ensure the TMB substrate solution is colorless before use.[6][13] |
| "Edge effects" due to uneven temperature or evaporation | Ensure the plate and all reagents are at room temperature before starting. Use a plate sealer during incubations to prevent evaporation.[6][14] |
Problem 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more steps of the assay.
| Potential Cause | Recommended Solution |
| Inactive reagents | Ensure all reagents are stored correctly and have not expired. Avoid repeated freeze-thaw cycles of standards and samples.[3][5][13] |
| Incorrect reagent preparation | Double-check all dilution calculations and ensure reagents are prepared according to the kit protocol.[7][5] |
| Insufficient incubation time or incorrect temperature | Adhere strictly to the recommended incubation times and temperatures in the protocol.[7][13] |
| Low analyte concentration in the sample | Concentrate the sample if possible, or ensure the sample is not overly diluted.[8] |
| Incorrect plate type | If coating your own plates, ensure you are using high-protein-binding ELISA plates, not tissue culture plates.[5][6] |
Problem 3: Poor Standard Curve
An inaccurate standard curve will lead to unreliable quantification of the target protein.
| Potential Cause | Recommended Solution |
| Improper standard reconstitution or dilution | Briefly centrifuge the standard vial before reconstitution. Ensure the standard is completely dissolved and accurately serially diluted.[7][13] |
| Pipetting errors | Use calibrated pipettes and change tips for each standard dilution.[7] |
| Degraded standard | Reconstitute a fresh vial of the standard. Store reconstituted standards as recommended by the manufacturer.[7] |
| Incorrect plate reader settings | Verify the correct wavelength and filter settings on the microplate reader.[13] |
Problem 4: High Coefficient of Variation (CV) / Poor Replicates
High variability between replicate wells compromises the precision of the assay.
| Potential Cause | Recommended Solution |
| Inconsistent pipetting | Be consistent with pipetting technique, including speed and tip immersion depth. Use a multichannel pipette for adding reagents to multiple wells simultaneously.[7][6] |
| Inadequate mixing of reagents | Thoroughly mix all reagents before adding them to the wells. |
| Inconsistent washing | Ensure all wells are washed equally and thoroughly. Automated plate washers should be properly maintained and checked for clogged ports.[13] |
| Bubbles in wells | Inspect wells for bubbles before reading the plate and remove them if present.[6] |
Performance of Commercial IL-18 ELISA Kits
The following table summarizes performance characteristics of various commercially available IL-18 ELISA kits based on publicly available data. This information can help in selecting a kit suitable for your specific research needs.
| Manufacturer/Kit | Sample Type(s) | Sensitivity | Assay Range | Intra-Assay CV (%) | Inter-Assay CV (%) |
| MBL (Code #7620) | Serum, Plasma, Cell Culture Supernatant | Not specified | Not specified | < 8% | < 10% |
| AlphaLISA | Plasma | Not specified | Not specified | Higher than MBL | Higher than MBL |
| Abcam (ab215539) | Serum, Plasma, Cell Culture Supernatant, Urine, Cell/Tissue Extracts | 8.3 pg/mL | 62.5 - 4000 pg/mL | Not specified | Not specified |
| Elabscience | Serum, Plasma, other biological fluids | Not specified | 39 - 2500 pg/mL | < 10% | < 10% |
| Thermo Fisher Scientific (Pig IL-18) | Cell culture supernatant, Serum | Not specified | Not specified | Not specified | Not specified |
| FineTest | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates | Not specified | Not specified | Not specified | Not specified |
Note: This data is compiled from various sources and may not be directly comparable due to differences in validation methods. Users should always refer to the manufacturer's datasheet for the most accurate and up-to-date information.
Experimental Protocols
General Sandwich ELISA Protocol for IL-18
This is a generalized workflow for a typical sandwich ELISA. Always refer to the specific protocol provided with your IL-18 ELISA kit.
-
Plate Preparation: The microplate wells are pre-coated with a capture antibody specific for IL-18.
-
Standard and Sample Addition: Add standards and samples to the appropriate wells. Incubate to allow IL-18 to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody Addition: Add a biotinylated detection antibody that binds to a different epitope on the IL-18. Incubate.
-
Washing: Wash the plate to remove unbound detection antibody.
-
Enzyme Conjugate Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody. Incubate.
-
Washing: Wash the plate to remove unbound enzyme conjugate.
-
Substrate Addition: Add a TMB substrate solution. The HRP enzyme catalyzes a color change. Incubate in the dark.
-
Stop Reaction: Add a stop solution to terminate the reaction, which results in a color change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-18 in the samples.
Sample Handling and Storage Protocol
Proper sample handling is critical for accurate IL-18 measurement.[1]
-
Serum: Collect blood in a serum separator tube. Allow to clot for 30 minutes at room temperature before centrifuging at 1000 x g for 15 minutes.[4] Aliquot and store serum at -80°C. Avoid repeated freeze-thaw cycles.[3]
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[4] Aliquot and store plasma at -80°C. Avoid repeated freeze-thaw cycles.[3]
-
Cell Culture Supernatants: Centrifuge to remove cells and debris. Aliquot and store at -80°C.[3]
-
Storage: IL-18 in plasma has been shown to be stable for over a year when stored at -80°C.[1] Short-term storage at 4°C is acceptable for some sample types, but prolonged storage at room temperature should be avoided.[1]
Visualizations
Caption: A generalized workflow for a sandwich ELISA.
Caption: A logical flow for troubleshooting common ELISA issues.
Caption: A simplified diagram of the IL-18 signaling pathway.
References
- 1. AlphaLISA versus ELISA-based detection of interleukin 18 in healthy subjects and patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biogot.com [biogot.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. assaygenie.com [assaygenie.com]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. biocompare.com [biocompare.com]
- 10. IL-18 ELISA Kits [thermofisher.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. biocompare.com [biocompare.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
Technical Support Center: Optimizing Buffer Conditions for PX Domain Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions to ensure the stability of Phox (PX) domains for experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is a PX domain and why is its stability important?
A: The Phox homology (PX) domain is a structural motif of about 120 amino acids found in a variety of proteins involved in cellular processes like membrane trafficking, protein sorting, and phospholipid metabolism.[1] It functions as a phosphoinositide-binding module, targeting proteins to cell membranes.[2] Maintaining the structural integrity and stability of the PX domain is crucial for its proper function and for obtaining reliable and reproducible experimental results.
Q2: What are the key factors in a buffer that influence PX domain stability?
A: The primary factors influencing protein stability in a buffer are pH, ionic strength, and the presence of specific additives. Each of these components must be optimized to prevent denaturation, aggregation, and loss of function of the PX domain.
Q3: How does pH affect the stability of a PX domain?
A: The pH of the buffer solution dictates the ionization state of the amino acid side chains in the protein.[3][4] Deviations from the optimal pH can disrupt the electrostatic interactions and hydrogen bonding that maintain the protein's native three-dimensional structure, potentially leading to denaturation and loss of function.[3][4] The stability of a protein is often lowest at its isoelectric point (pI), where the net charge is zero, making it less soluble and more prone to aggregation.[5]
Q4: What is the role of ionic strength in a buffer for PX domain stability?
A: Ionic strength, typically controlled by the salt concentration in the buffer, plays a critical role in protein stability.[6] At low salt concentrations, a phenomenon known as "salting in" can increase protein solubility.[6] Conversely, appropriate salt levels can shield charged residues on the protein surface, preventing intermolecular aggregation.[7][8] However, the effect of ionic strength can be protein-specific, with some proteins being stabilized and others destabilized by high salt concentrations.[9][10]
Q5: What types of additives can be included in a buffer to enhance PX domain stability?
A: Various additives can be used to stabilize proteins. These can be broadly categorized as stabilizers that favor the native protein structure and agents that prevent aggregation.[11][12] Common stabilizers include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), and certain amino acids (e.g., arginine, proline).[][14][15] Reducing agents like DTT or TCEP can prevent the formation of incorrect disulfide bonds, and non-denaturing detergents can help solubilize proteins and prevent aggregation.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving PX domains and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Protein Precipitation or Aggregation | Suboptimal buffer pH. | Determine the isoelectric point (pI) of your PX domain and adjust the buffer pH to be at least one unit away from the pI.[16] |
| Incorrect ionic strength. | Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength that minimizes aggregation.[7][17] | |
| Protein concentration is too high. | Reduce the protein concentration. High concentrations can promote aggregation.[7] | |
| Presence of unfolded or misfolded protein. | Add stabilizing agents such as glycerol (5-20%), sucrose (5-10%), or arginine (0.5-1 M) to the buffer.[][15] | |
| Loss of Activity or Binding | Protein denaturation due to incorrect pH or temperature. | Re-evaluate the buffer pH. Ensure all experimental steps are performed at an appropriate temperature, often on ice or at 4°C.[7][16] |
| Oxidation of cysteine residues. | If your PX domain contains cysteines, add a reducing agent like DTT (1-5 mM) or TCEP (0.5-1 mM) to the buffer.[7] | |
| Inconsistent Experimental Results | Buffer variability. | Prepare fresh buffer for each experiment and ensure accurate pH and component concentrations. |
| Freeze-thaw cycles. | Aliquot the purified protein into single-use volumes to avoid repeated freezing and thawing, which can lead to aggregation.[7] Add a cryoprotectant like glycerol before freezing. |
Data Presentation: Buffer Component Optimization
The following tables summarize common buffer components and their typical working concentrations for optimizing PX domain stability.
Table 1: Common Buffering Agents
| Buffer | pKa (at 25°C) | Useful pH Range | Notes |
| MES | 6.15 | 5.5 - 6.7 | Good for studies at slightly acidic pH. |
| PIPES | 6.80 | 6.1 - 7.5 | Often used in cell culture and biochemical assays. |
| HEPES | 7.55 | 6.8 - 8.2 | A common and versatile biological buffer. |
| Tris | 8.06 | 7.5 - 9.0 | pH is temperature-dependent. |
| Glycine-NaOH | 9.60 | 8.6 - 10.6 | Useful for more alkaline conditions. |
Table 2: Common Salts for Ionic Strength Adjustment
| Salt | Typical Concentration Range | Purpose |
| Sodium Chloride (NaCl) | 50 - 500 mM | Modulates ionic strength to prevent non-specific interactions and aggregation.[6][17] |
| Potassium Chloride (KCl) | 50 - 500 mM | Similar to NaCl, used to adjust ionic strength. |
| Sodium Phosphate | 20 - 100 mM | Can act as both a buffering agent and contribute to ionic strength. |
Table 3: Common Stability and Solubility Enhancing Additives
| Additive | Typical Concentration Range | Primary Function |
| Glycerol | 5 - 20% (v/v) | Stabilizer, cryoprotectant.[7] |
| Sucrose | 5 - 10% (w/v) | Stabilizer, cryoprotectant.[][15] |
| L-Arginine | 0.5 - 1 M | Suppresses aggregation.[] |
| L-Proline | 0.5 - 1 M | Stabilizer.[14] |
| TCEP | 0.5 - 1 mM | Reducing agent to prevent disulfide bond formation.[7] |
| DTT | 1 - 5 mM | Reducing agent, less stable than TCEP.[7] |
| Tween 20 / Triton X-100 | 0.005 - 0.05% (v/v) | Non-ionic detergents to prevent aggregation.[7] |
Experimental Protocols
Detailed methodologies for key experiments to assess PX domain stability are provided below.
1. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
DSF is a high-throughput technique used to determine the thermal stability of a protein by measuring its melting temperature (Tm).[18][19][20]
-
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated and unfolds, these hydrophobic regions become exposed, causing an increase in fluorescence. The temperature at the midpoint of this transition is the Tm.
-
Methodology:
-
Prepare a master mix containing the purified PX domain protein (typically 2-10 µM) and a fluorescent dye (e.g., SYPRO Orange at 5X concentration) in the buffer to be tested.
-
Aliquot 20-25 µL of the master mix into each well of a 96-well PCR plate.
-
Seal the plate and place it in a real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence at the appropriate excitation and emission wavelengths for the dye.
-
Plot fluorescence versus temperature to generate a melting curve and determine the Tm. An increase in Tm indicates protein stabilization.[21]
-
2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure and folding of a protein.[22][23][24]
-
Principle: Chiral molecules, such as the secondary structural elements of proteins (α-helices and β-sheets), absorb left and right-handed circularly polarized light differently.[25] A CD spectrum in the far-UV region (190-250 nm) can provide information about the protein's secondary structure content.
-
Methodology:
-
Prepare the PX domain sample at a concentration of 0.1-0.2 mg/mL in the test buffer. The buffer itself should have low absorbance in the far-UV region.
-
Use a quartz cuvette with a path length of 1 mm.
-
Record a baseline spectrum with the buffer alone.
-
Record the CD spectrum of the protein sample from 250 nm down to 190 nm.
-
Subtract the baseline spectrum from the sample spectrum.
-
The resulting spectrum can be analyzed to estimate the percentage of α-helix and β-sheet content, providing insight into the protein's folded state.
-
3. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.[26][27][28][29]
-
Principle: When a ligand binds to a protein, heat is either released (exothermic) or absorbed (endothermic). ITC measures these small heat changes to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Methodology:
-
Thoroughly dialyze the purified PX domain and its binding partner (e.g., a phosphoinositide) into the identical buffer to minimize heats of dilution.[27]
-
Degas both the protein and ligand solutions.
-
Load the PX domain (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the ligand (typically 10-20 times the protein concentration) into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.
-
Visualizations
Caption: A simplified signaling pathway involving a PX domain-containing protein.
Caption: Experimental workflow for optimizing buffer conditions for PX domain stability.
Caption: A logical troubleshooting guide for addressing protein instability issues.
References
- 1. PX Protein Domain | Cell Signaling Technology [cellsignal.com]
- 2. PX domain - Wikipedia [en.wikipedia.org]
- 3. lofoods.fit [lofoods.fit]
- 4. youtube.com [youtube.com]
- 5. extension.iastate.edu [extension.iastate.edu]
- 6. rheosense.com [rheosense.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The effects of ionic strength on protein stability: the cold shock protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 16. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. portlandpress.com [portlandpress.com]
- 19. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 20. unchainedlabs.com [unchainedlabs.com]
- 21. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 22. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 24. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Importance of Circular Dichroism in Exploring Protein Structure | MtoZ Biolabs [mtoz-biolabs.com]
- 26. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 28. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
Technical Support Center: Troubleshooting SNX18 Knockdown Efficiency with siRNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during SNX18 knockdown experiments using siRNA.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your SNX18 siRNA experiments in a question-and-answer format.
Q1: I am not seeing any knockdown of SNX18 mRNA levels after siRNA transfection. What could be the problem?
A1: Several factors could contribute to a lack of SNX18 mRNA knockdown. Here are the most common issues and how to address them:
-
Suboptimal Transfection Efficiency: Your cells may not be taking up the siRNA effectively. It is crucial to optimize transfection conditions for each new cell line and siRNA.[1][2] We recommend performing a pilot experiment to test different concentrations of your transfection reagent and siRNA.[1][3][4]
-
Incorrect siRNA Concentration: The concentration of siRNA used is critical for effective gene silencing.[4] A concentration range of 5-100 nM is generally recommended, with 30 nM being a good starting point.[1][3] It's advisable to perform a titration to find the lowest effective concentration to minimize off-target effects.[1]
Q2: My SNX18 mRNA levels are down, but I don't see a corresponding decrease in SNX18 protein levels. Why?
A2: A discrepancy between mRNA and protein knockdown is a common observation and can be attributed to the following:
-
Slow Protein Turnover: SNX18 protein may have a long half-life. Even with efficient mRNA degradation, the existing protein will take time to be cleared from the cell.[1]
-
Inefficient Protein Extraction or Western Blotting: Ensure your protein extraction protocol is efficient and your Western blotting procedure is optimized for SNX18 detection. This includes using a validated antibody specific for SNX18.
Q3: The SNX18 knockdown efficiency is variable between my experiments. How can I improve reproducibility?
A3: Consistency is key for reproducible siRNA experiments. Here are some tips to minimize variability:
-
Use Consistent Protocols: Adhere strictly to your optimized transfection protocol in every experiment. Any deviation in reagent volumes, incubation times, or cell numbers can lead to variability.
-
Include Proper Controls: Always include positive and negative controls in every experiment.[1][10] A positive control siRNA (e.g., targeting a housekeeping gene) will help you monitor transfection efficiency, while a non-targeting negative control siRNA will help identify any non-specific effects.[1][10] An untransfected sample should also be included to establish baseline expression levels.[1]
Frequently Asked Questions (FAQs)
Q1: How long does siRNA-mediated gene silencing last?
A1: The duration of gene silencing by siRNA is transient and depends on the cell type, the rate of cell division, and the stability of the siRNA. Typically, the effect can be observed as early as 24 hours and can last for 5-7 days.[3] For longer-term silencing, repeated transfections may be necessary.[3]
Q2: Should I use a single siRNA or a pool of siRNAs targeting SNX18?
A2: It is recommended to test 2-3 different individual siRNAs to identify the most effective one for knocking down your target gene.[11] Alternatively, using a pool of 2-4 siRNAs targeting different regions of the SNX18 mRNA can increase the likelihood of achieving significant knockdown and can also help to reduce off-target effects.
Q3: How do I verify the efficiency of my SNX18 knockdown?
A3: The most common methods to validate knockdown efficiency are:
-
Quantitative Real-Time PCR (qPCR): This is the most direct method to measure the reduction in SNX18 mRNA levels.[10] A knockdown of ≥70% at the mRNA level is generally considered effective.[12]
-
Western Blotting: This method confirms the reduction of SNX18 protein expression and is a crucial validation step to ensure the mRNA knockdown translates to a functional effect.[11][12]
Q4: Can I use a fluorescently labeled siRNA to monitor transfection efficiency?
A4: Yes, using a fluorescently labeled non-targeting siRNA can be a quick and easy way to visually assess the percentage of transfected cells using fluorescence microscopy.[1][11] This can be particularly useful when optimizing transfection conditions for a new cell line.
Data Presentation
Table 1: General Recommendations for siRNA Transfection Optimization
| Parameter | Recommended Range | Starting Point | Key Considerations |
| siRNA Concentration | 5 - 100 nM | 30 nM | Titrate to find the lowest effective concentration to minimize off-target effects.[1][3] |
| Cell Confluency | 50 - 80% | 70% | Varies by cell type; should be optimized and kept consistent.[1][9] |
| Transfection Reagent Volume | Varies by manufacturer | Follow manufacturer's protocol | Optimize the ratio of transfection reagent to siRNA.[5] |
| mRNA Analysis Time | 24 - 48 hours post-transfection | 24 hours | Time course may be needed to find the peak knockdown.[5][8] |
| Protein Analysis Time | 48 - 96 hours post-transfection | 72 hours | Dependent on the half-life of the target protein.[5][6][8] |
Experimental Protocols
Protocol 1: siRNA Transfection
This is a general protocol and should be optimized for your specific cell line and transfection reagent.
-
Cell Seeding: The day before transfection, seed your cells in antibiotic-free growth medium at a density that will result in 50-70% confluency at the time of transfection.[9]
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the SNX18 siRNA (or control siRNA) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for the time recommended by the manufacturer (typically 10-20 minutes) to allow for complex formation.[9]
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before analysis. The optimal incubation time will depend on whether you are assessing mRNA or protein knockdown.
Protocol 2: RNA Extraction and qPCR for SNX18 mRNA Quantification
-
Cell Lysis and RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercially available kit, following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for SNX18 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of SNX18 mRNA using the ΔΔCt method, comparing the expression in SNX18 siRNA-treated cells to the negative control siRNA-treated cells.[12]
Protocol 3: Protein Extraction and Western Blotting for SNX18 Protein Quantification
-
Cell Lysis and Protein Extraction: At 48-96 hours post-transfection, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for SNX18.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the SNX18 protein levels to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: A general workflow for an SNX18 siRNA knockdown experiment.
Caption: A simplified diagram of SNX18's role in endocytic trafficking.[13][14][15]
References
- 1. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 2. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. siRNA FAQ [merckmillipore.com]
- 4. Guidelines for transfection of siRNA [qiagen.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 8. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - US [thermofisher.com]
- 9. signagen.com [signagen.com]
- 10. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 11. tarmart.net [tarmart.net]
- 12. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. journals.biologists.com [journals.biologists.com]
- 15. SNX18 sorting nexin 18 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: Live-Cell Imaging of GFP-Tagged SNX18
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common artifacts and challenges encountered during live-cell imaging of GFP-tagged Sorting Nexin 18 (SNX18).
Frequently Asked Questions (FAQs)
Q1: What is the expected localization of GFP-SNX18 in live cells?
A1: GFP-SNX18 is expected to localize to several subcellular compartments involved in membrane trafficking. Endogenous SNX18 is found on peripheral endosomal structures and at the plasma membrane.[1][2] It plays a role in clathrin-mediated endocytosis, autophagosome formation, and endosomal trafficking.[1][2][3] Therefore, in live-cell imaging, you should expect to see GFP-SNX18 associated with dynamic vesicular structures, tubules, and the plasma membrane.[1][4][5] Upon overexpression, SNX18 can induce the formation of membrane tubules.[2][4]
Q2: My GFP-SNX18 signal is very dim. How can I improve it?
A2: A dim GFP signal can be due to several factors. First, ensure that your transfection was successful and that the cells are expressing the GFP-SNX18 construct. You can verify this using techniques like Western blotting with an anti-GFP or anti-SNX18 antibody. If expression is confirmed, the issue may lie with the imaging parameters. Increasing the laser power or exposure time can enhance the signal, but be mindful of phototoxicity and photobleaching.[6][7] Optimizing the light path of your microscope and using high numerical aperture objectives can also improve signal collection.[8] Additionally, some fluorescent proteins are pH-sensitive, so ensure your imaging medium is properly buffered.[9]
Q3: I am observing bright, non-motile aggregates of GFP-SNX18 in my cells. Is this a normal localization?
A3: Bright, non-motile aggregates are often an artifact of protein overexpression.[9][10] While SNX18 is involved in forming protein complexes, large, static aggregates are generally not its native state. Overexpression can lead to misfolded protein that accumulates in aggresomes.[11] To mitigate this, try reducing the amount of plasmid DNA used for transfection or using a weaker promoter to lower the expression level.[10] It is also beneficial to image cells within a reasonable time frame after transfection (e.g., 18-24 hours), as prolonged high expression can lead to artifacts.
Q4: My cells are rounding up and detaching from the plate during imaging. What is causing this?
A4: Cell rounding, blebbing, and detachment are classic signs of phototoxicity.[7][12] The high-intensity light used for fluorescence excitation can generate reactive oxygen species (ROS) that are damaging to cells.[6][13] To minimize phototoxicity, use the lowest possible laser power and exposure time that still provides a usable signal.[6][7] You can also reduce the frequency of image acquisition. For long-term imaging, consider using an environmental chamber to maintain optimal temperature, humidity, and CO2 levels. Using red-shifted fluorescent proteins instead of GFP can also sometimes reduce phototoxicity.[14]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common artifacts in live-cell imaging of GFP-SNX18.
Problem 1: Abnormal Localization of GFP-SNX18
| Symptom | Possible Cause | Suggested Solution |
| Diffuse cytoplasmic and nuclear signal | - Very high overexpression leading to saturation of binding sites and spillover into the cytoplasm and nucleus.- Cleavage of the GFP tag from SNX18. | - Reduce plasmid concentration during transfection.- Use a weaker promoter.- Perform a Western blot with an anti-GFP antibody to check for free GFP. |
| Large, bright, immobile aggregates | - Protein misfolding and aggregation due to overexpression. | - Titrate down the amount of DNA used for transfection.- Image cells at an earlier time point post-transfection.- Consider using a different fluorescent protein tag that may be less prone to aggregation.[15] |
| Localization to unexpected organelles (e.g., mitochondria, lysosomes) | - The GFP tag is interfering with the normal targeting of SNX18.- Stress-induced mislocalization. | - Try fusing GFP to the other terminus of SNX18 (N- vs. C-terminus).- Insert a flexible linker between GFP and SNX18.[9]- Minimize phototoxicity and other cellular stressors. |
Problem 2: Poor Image Quality
| Symptom | Possible Cause | Suggested Solution |
| Low signal-to-noise ratio (dim signal, high background) | - Low expression level of GFP-SNX18.- Autofluorescence from the cell culture medium or plasticware.- Suboptimal imaging settings. | - Increase expression, but be wary of overexpression artifacts.- Use phenol red-free imaging medium.- Use glass-bottom dishes.- Optimize laser power, exposure time, and detector gain. |
| Photobleaching (signal fades over time) | - Excessive laser power or exposure. | - Reduce laser power and/or exposure time.- Increase the time interval between acquisitions.- Use an anti-fade reagent in your imaging medium.[16] |
| Blurry images | - Incorrect focus.- Microscope vibration.- Objective not appropriate for live-cell imaging. | - Ensure proper focus before and during acquisition.- Use an anti-vibration table.- Use a high numerical aperture objective designed for live imaging.[8] |
Problem 3: Compromised Cell Health
| Symptom | Possible Cause | Suggested Solution |
| Cells are rounded, blebbing, or detaching | - Phototoxicity.[7][12] | - Use the lowest possible laser power and exposure time.- Reduce the frequency of image acquisition.- Use a live-cell imaging chamber with environmental control. |
| No cell division or movement | - Phototoxicity or other cellular stress. | - Optimize imaging conditions to be as gentle as possible.- Ensure the imaging medium contains the necessary nutrients and is at the correct pH and temperature. |
Experimental Protocols
Protocol 1: Transfection of Mammalian Cells with GFP-SNX18
-
Cell Seeding: The day before transfection, seed mammalian cells (e.g., HeLa, HEK293T) in a glass-bottom imaging dish at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
Dilute 0.5 - 1.0 µg of GFP-SNX18 plasmid DNA in 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 1.5 - 3.0 µL of a suitable transfection reagent (e.g., Lipofectamine 3000) in 100 µL of serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the transfection complexes dropwise to the cells.
-
Gently rock the dish to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 18-24 hours before imaging.
Protocol 2: Live-Cell Imaging of GFP-SNX18
-
Preparation for Imaging:
-
Before imaging, replace the culture medium with pre-warmed, phenol red-free imaging medium supplemented with HEPES buffer to maintain pH.
-
If photobleaching is a concern, consider adding an anti-fade reagent to the medium.[16]
-
-
Microscope Setup:
-
Turn on the microscope, laser source, and environmental chamber. Allow the system to warm up and stabilize.
-
Set the environmental chamber to 37°C and 5% CO2.
-
Place the imaging dish on the microscope stage.
-
-
Image Acquisition:
-
Use a low magnification objective to locate the cells.
-
Switch to a high numerical aperture objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.
-
Find a field of view with healthy, transfected cells expressing GFP-SNX18 at a moderate level.
-
Set the excitation and emission wavelengths for GFP (e.g., 488 nm excitation, 500-550 nm emission).
-
Adjust the laser power, exposure time, and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Acquire a time-lapse series of images at the desired frame rate.
-
Visualizations
Caption: Experimental workflow for live-cell imaging of GFP-SNX18.
Caption: Troubleshooting decision tree for GFP-SNX18 imaging.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Membrane remodeling by the PX-BAR protein SNX18 promotes autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - SNX18 [maayanlab.cloud]
- 4. journals.biologists.com [journals.biologists.com]
- 5. uniprot.org [uniprot.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Fluorescence Microscopy Errors [evidentscientific.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Using green fluorescent proteins to detect protein aggregation in live cells - AIP.ORG [aip.org]
- 12. How do you trust your live cell imaging correlates with experimental conditions? » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 13. Cellular GFP Toxicity and Immunogenicity: Potential Confounders in in Vivo Cell Tracking Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An improved strategy for fluorescent tagging of membrane proteins for overexpression and purification in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
interpretation of complex IL-18 signaling data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex IL-18 signaling data.
Signaling Pathway Interpretation
FAQ: What is the canonical IL-18 signaling pathway?
Interleukin-18 (IL-18) is a pro-inflammatory cytokine that plays a crucial role in both innate and adaptive immunity.[1][2][3] The canonical signaling pathway is initiated by the binding of mature IL-18 to its receptor complex. This complex consists of a ligand-binding subunit, IL-18 receptor α (IL-18Rα), and a signal-transducing subunit, IL-18 receptor β (IL-18Rβ).[1][3] The formation of this ternary complex triggers a downstream signaling cascade.
This cascade involves the recruitment of the myeloid differentiation primary response 88 (MyD88) adapter protein.[1] MyD88, in turn, recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family. This leads to the activation of TNF receptor-associated factor 6 (TRAF6), which ultimately results in the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] Activation of these pathways leads to the transcription and production of various pro-inflammatory cytokines and other effector molecules.[1][4]
FAQ: What are the non-canonical IL-18 signaling pathways?
Beyond the well-established canonical pathway, IL-18 can also signal through non-canonical pathways. One notable example involves the activation of the phosphoinositide 3-kinase (PI3K)/AKT signaling module.[1] This pathway can be activated in certain cell types and contributes to the production and release of pro-inflammatory cytokines. The activation of PI3K/AKT by IL-18 adds another layer of complexity to its signaling network and its role in inflammation and immunity.
Experimental Techniques
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-18
FAQ: What is a typical protocol for an IL-18 ELISA?
A sandwich ELISA is a common method for quantifying IL-18 in various biological samples. The following is a general protocol, but it is crucial to refer to the specific manufacturer's instructions for your kit.
Experimental Protocol: IL-18 Sandwich ELISA
-
Plate Preparation: The microplate wells are pre-coated with a capture antibody specific for human IL-18.
-
Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells.
-
Incubation: Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate four times with wash buffer.
-
Detection Antibody: Add 100 µL of biotinylated detection antibody to each well.
-
Incubation: Incubate for 1 hour at room temperature.
-
Washing: Wash the plate four times with wash buffer.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Incubate for 45 minutes at room temperature.
-
Washing: Wash the plate four times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Stop Solution: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm immediately.
Troubleshooting ELISA Data
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient washing | Increase the number of washes. |
| Antibody concentration too high | Optimize antibody dilutions. | |
| Contaminated reagents | Use fresh, sterile reagents. | |
| No or Weak Signal | Inactive reagents | Check expiration dates and storage conditions. |
| Insufficient incubation times | Follow recommended incubation periods. | |
| Low protein concentration in sample | Concentrate the sample or use a more sensitive kit. | |
| High Variability | Pipetting inconsistency | Use calibrated pipettes and consistent technique. |
| Incomplete washing | Ensure all wells are washed thoroughly and uniformly. | |
| Temperature variation | Ensure uniform incubation temperature across the plate. |
Western Blotting for IL-18
FAQ: How do I perform a Western blot for IL-18?
Western blotting is used to detect the presence and relative abundance of IL-18 protein in a sample. The mature, active form of IL-18 has a molecular weight of approximately 18 kDa, while the precursor form is around 24 kDa.
Experimental Protocol: IL-18 Western Blot
-
Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IL-18 (e.g., 1:1000 dilution) overnight at 4°C.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Troubleshooting Western Blot Data
| Issue | Possible Cause | Suggested Solution |
| No or Weak Bands | Inefficient protein transfer | Confirm transfer with Ponceau S staining. |
| Low antibody concentration | Increase primary antibody concentration or incubation time. | |
| Inactive antibody | Use a fresh antibody aliquot. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent. |
| High antibody concentration | Decrease primary or secondary antibody concentration. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody. |
| Protein degradation | Add protease inhibitors to lysis buffer and keep samples on ice. | |
| Too much protein loaded | Reduce the amount of protein loaded per lane. |
Data Analysis and Interpretation
FAQ: What are typical concentrations of IL-18 in biological samples?
The concentration of IL-18 can vary significantly depending on the sample type and the physiological or pathological state.
Quantitative Data: Typical IL-18 Concentrations
| Sample Type | Condition | Concentration Range (pg/mL) |
| Human Serum | Healthy | 71 - 207[7] |
| Psoriasis | 312.3 ± 137.0[8] | |
| Active Adult-Onset Still's Disease | Significantly higher than healthy controls[9] | |
| Human EDTA Plasma | Healthy | 155 - 1370[7] |
| Human Heparin Plasma | Healthy | 109 - 191[7] |
| Cell Culture Supernatant | Varies depending on cell type and stimulation | Highly variable |
FAQ: How do I interpret conflicting results between ELISA and Western blot?
Discrepancies between ELISA and Western blot data can arise from several factors. ELISA is generally more sensitive and provides quantitative data, while Western blot provides information about protein size and can help distinguish between the pro and mature forms of IL-18.
References
- 1. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. abeomics.com [abeomics.com]
- 4. A comprehensive pathway map of IL-18-mediated signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-18 (D2F3B) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. IL-18 antibody (60070-1-Ig) | Proteintech [ptglab.com]
- 7. mesoscale.com [mesoscale.com]
- 8. medicaljournalssweden.se [medicaljournalssweden.se]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Achieving High-Resolution SNX18 Structures with Cryo-Electron Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the cryo-electron microscopy (cryo-EM) of Sorting Nexin 18 (SNX18). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during SNX18 cryo-EM experiments and to aid in improving the final resolution of your structural studies.
Frequently Asked Questions (FAQs)
Q1: What is SNX18 and what are its key structural features?
A1: SNX18 is a member of the sorting nexin (SNX) family of proteins, which are involved in intracellular trafficking and membrane remodeling.[1][2] Structurally, SNX18 is characterized by the presence of three key domains:
-
An N-terminal SH3 (Src Homology 3) domain: This domain is typically involved in protein-protein interactions.[2]
-
A central Phox homology (PX) domain: The PX domain is responsible for binding to phosphoinositides, which helps in targeting the protein to specific cellular membranes.[2]
-
A C-terminal Bin/Amphiphysin/Rvs (BAR) domain: The BAR domain is crucial for sensing and inducing membrane curvature.[2]
Some members of the SNX family, including SNX18, are part of the SNX-BAR subfamily, which plays a significant role in processes like endocytosis and autophagosome biogenesis.[2]
Q2: What are the main cellular functions of SNX18?
A2: SNX18 is a multifaceted protein involved in several critical cellular processes:
-
Endocytosis: SNX18 participates in clathrin-mediated endocytosis, where it is thought to play a role in vesicle fission. Some studies suggest it has a redundant function with its paralog, SNX9, in this process.
-
Autophagy: SNX18 is a positive regulator of autophagy. It is involved in the formation of autophagosomes by remodeling membranes and recruiting other essential autophagy-related (Atg) proteins.[3][4][5] Specifically, it helps in the trafficking of ATG9A from recycling endosomes.[6]
-
Membrane Trafficking and Remodeling: Through its BAR domain, SNX18 can induce membrane tubulation, a key step in the formation of transport vesicles.[4] It interacts with dynamin, a GTPase essential for membrane scission.
Q3: What are the primary challenges in obtaining a high-resolution cryo-EM structure of SNX18?
A3: Several factors can make achieving high-resolution cryo-EM structures of SNX18 challenging:
-
Conformational Flexibility: Like many proteins involved in membrane remodeling, SNX18 is inherently flexible. The movement between its different domains (SH3, PX, and BAR) can lead to blurred reconstructions and lower resolution.
-
Interaction with Membranes: As a membrane-associated protein, SNX18's structure and function are influenced by its lipid environment. Replicating this native environment during sample preparation is crucial but can be difficult.
-
Sample Homogeneity: Obtaining a biochemically pure and conformationally homogeneous sample is a prerequisite for high-resolution cryo-EM.[7][8] SNX18 may exist in different oligomeric states or adopt various conformations depending on the buffer conditions and presence of binding partners.
-
Preferred Orientation: The elongated shape of BAR domain-containing proteins can lead to a preferred orientation on the cryo-EM grid, limiting the number of views and hindering 3D reconstruction.
Troubleshooting Guides
This section provides solutions to common problems encountered during SNX18 cryo-EM experiments, from sample preparation to data processing.
Sample Preparation
| Problem | Possible Cause | Recommended Solution |
| Protein Aggregation | - Suboptimal buffer conditions (pH, salt concentration).- High protein concentration.- Instability of the purified protein. | - Screen a range of pH (e.g., 6.5-8.0) and salt concentrations (e.g., 50-250 mM NaCl) to identify conditions that maintain protein monodispersity.- Optimize protein concentration; higher concentrations can sometimes lead to aggregation.[9]- Perform size-exclusion chromatography (SEC) immediately before grid preparation to isolate monodisperse protein.[9] |
| Low Particle Density on Grids | - Low protein concentration.- Protein interaction with the grid support, leading to denaturation at the air-water interface.- Suboptimal blotting conditions. | - Increase protein concentration. The optimal range is typically 0.1-5 mg/mL.[10]- Use grids with a thin carbon or graphene oxide support layer to provide a surface for particle adsorption.- Optimize blotting time (e.g., 2-6 seconds) and force to achieve a thin, even layer of vitreous ice.[10] |
| Preferred Orientation | - Inherent shape of the SNX18 protein.- Interaction with the air-water interface. | - Add a low concentration of a mild detergent (e.g., 0.05-0.4% GDN or DDM) to disrupt the air-water interface.[9]- Use tilted data collection to increase the diversity of particle views.- Experiment with different grid types (e.g., gold grids) which can sometimes alter particle orientation. |
| Conformational Heterogeneity | - Inherent flexibility of SNX18.- Presence of multiple functional states. | - Add a stabilizing ligand or binding partner (e.g., a specific phosphoinositide or a fragment of an interacting protein) to lock SNX18 into a single conformation.- Use advanced 3D classification algorithms during data processing to separate different conformational states. |
Data Collection and Processing
| Problem | Possible Cause | Recommended Solution |
| Low-Resolution 2D Class Averages | - Poor image quality (thick ice, drift).- Conformational heterogeneity.- Incorrect particle picking. | - Optimize ice thickness during grid preparation.- Use motion correction software to align movie frames.- Perform multiple rounds of 2D classification to remove "junk" particles and select well-defined classes.- If conformational heterogeneity is suspected, use 3D classification to sort particles into more homogeneous subsets. |
| Anisotropic Reconstruction (Stretched or smeared features in one direction) | - Preferred orientation of particles. | - Collect data with a tilted stage (e.g., 30-40 degrees).- Use data processing software that can account for and correct for preferred orientation.- If the problem persists, revisit sample preparation to address the root cause of the orientation bias. |
| Difficulty in Aligning Particles | - Low signal-to-noise ratio, especially for smaller proteins.- Flexible domains moving independently. | - Use a phase plate during data collection to enhance contrast.- Employ advanced particle picking strategies (e.g., template-based picking or deep learning-based pickers).- During 3D refinement, use a mask that excludes the most flexible regions of the protein to improve alignment of the core domains. |
| Final Map Resolution is Limited | - Insufficient number of particles.- Residual conformational or compositional heterogeneity.- Suboptimal data processing parameters. | - Collect a larger dataset.- Perform extensive 3D classification to isolate the most homogeneous subset of particles.- Experiment with different refinement software and parameters (e.g., box size, mask, and regularization parameters). |
Experimental Protocols
While a specific high-resolution cryo-EM structure of SNX18 has not been published, the following protocols are adapted from successful studies on related SNX-BAR domain proteins and provide a strong starting point for your experiments.
SNX18 Protein Expression and Purification
-
Expression:
-
Clone the human SNX18 gene into a suitable expression vector (e.g., pGEX or pET series) with an N-terminal cleavable tag (e.g., GST or His6).
-
Express the protein in E. coli BL21(DE3) cells. Induce expression with IPTG at a low temperature (e.g., 18°C) overnight to improve protein solubility.
-
-
Lysis and Affinity Chromatography:
-
Harvest cells and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 5% glycerol, 1 mM DTT, and protease inhibitors).
-
Lyse cells by sonication and clarify the lysate by centrifugation.
-
Purify the tagged protein using the appropriate affinity resin (e.g., Glutathione Sepharose or Ni-NTA agarose).
-
-
Tag Cleavage and Size-Exclusion Chromatography (SEC):
-
Cleave the affinity tag using a specific protease (e.g., PreScission Protease or TEV protease).
-
Perform a final purification step using SEC on a Superdex 200 or similar column equilibrated in a buffer suitable for cryo-EM (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). This step is crucial for isolating a monodisperse sample.[9]
-
Cryo-EM Grid Preparation
-
Grid Preparation:
-
Use Quantifoil R1.2/1.3 or similar holey carbon grids. For challenging samples, consider grids with a continuous thin carbon or graphene oxide support.
-
Glow-discharge the grids immediately before use to make the surface hydrophilic.
-
-
Sample Application and Vitrification:
-
Apply 3-4 µL of purified SNX18 (at a concentration of 1-5 mg/mL) to the glow-discharged grid.
-
Use a vitrification robot (e.g., Vitrobot Mark IV or Leica EM GP). Set the chamber to 4°C and 100% humidity to prevent sample evaporation.
-
Blot the grid for 2-5 seconds with a blot force of 0 to -5. These parameters will need to be optimized for your specific sample.
-
Plunge-freeze the grid in liquid ethane.[11]
-
-
Grid Screening:
-
Screen the vitrified grids on a screening microscope (e.g., a 120-200 kV TEM) to assess ice thickness and particle distribution.
-
Cryo-EM Data Collection and Processing Workflow
A typical data processing workflow for SNX18 would involve the following steps:
-
Data Collection:
-
Collect movies on a Titan Krios or Glacios microscope equipped with a direct electron detector.
-
Use automated data collection software like EPU or SerialEM.
-
-
Preprocessing:
-
Perform motion correction and dose weighting of the raw movie frames using software like MotionCor2 or RELION's implementation.
-
Estimate the contrast transfer function (CTF) for each micrograph using CTFFIND4 or a similar program.
-
-
Particle Picking and Extraction:
-
Pick particles using template-based picking, or for more challenging datasets, a deep learning-based picker like Topaz or crYOLO.
-
Extract the picked particles into stacks.
-
-
2D Classification:
-
Perform several rounds of 2D classification in RELION or cryoSPARC to remove poor-quality particles and obtain clear 2D class averages.
-
-
3D Reconstruction and Refinement:
-
Generate an initial 3D model ab initio.
-
Perform 3D classification to sort particles into different conformational or compositional classes.
-
Select the best class for high-resolution 3D refinement.
-
Perform CTF refinement and particle polishing to further improve the resolution.
-
Post-process the final map by applying a B-factor and estimating the final resolution using the gold-standard Fourier Shell Correlation (FSC) = 0.143 criterion.
-
Visualizations
SNX18 in the Autophagy Pathway
Caption: SNX18 recruits Dynamin-2 to facilitate the budding of ATG9A-containing vesicles from recycling endosomes, providing membranes for the growing autophagosome.
Cryo-EM Experimental Workflow for SNX18
Caption: A streamlined workflow for SNX18 cryo-electron microscopy, from protein purification to the final high-resolution structure.
References
- 1. genecards.org [genecards.org]
- 2. Sorting Out Sorting Nexins Functions in the Nervous System in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. umu.diva-portal.org [umu.diva-portal.org]
- 5. Membrane remodeling by the PX-BAR protein SNX18 promotes autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNX18 regulates ATG9A trafficking from recycling endosomes by recruiting Dynamin‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 9. research-explorer.ista.ac.at [research-explorer.ista.ac.at]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Cryo-EM sample preparation for high-resolution structure studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of IL-18 Neutralizing Antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Interleukin-18 (IL-18) neutralizing antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing neutralizing antibodies against IL-18?
The development of effective IL-18 neutralizing antibodies is complicated by several factors:
-
High-Affinity Decoy Receptor: The most significant challenge is the presence of the endogenous IL-18 binding protein (IL-18BP), a natural soluble decoy receptor. IL-18BP binds to IL-18 with high affinity, sequestering it and preventing it from binding to its signaling receptor. This creates a high bar for a therapeutic antibody to effectively compete and neutralize IL-18.
-
Pleiotropic Nature of IL-18: IL-18 has a dual role in the immune system. While it can drive harmful inflammation, it also plays a role in host defense and immune homeostasis.[1] Broad neutralization of IL-18 could therefore lead to unintended side effects, such as increased susceptibility to infections.
-
Complexity of the IL-18 Signaling Pathway: The biological effects of IL-18 are context-dependent and can be influenced by the presence of other cytokines, such as IL-12 and IL-2. This complexity makes it challenging to predict the in vivo consequences of IL-18 neutralization.
-
Manufacturing and Stability: As with many monoclonal antibodies, ensuring high-yield production, stability, and proper folding of the final antibody product can be challenging.[2][3][4][5]
Q2: Why did the clinical trial for the anti-IL-18 monoclonal antibody, GSK1070806, fail in Type 2 Diabetes Mellitus (T2DM)?
A phase IIa clinical trial investigating GSK1070806 in patients with T2DM was discontinued due to a lack of efficacy.[6] While the antibody was well-tolerated, it did not show any statistically significant improvements in fasting plasma glucose levels or other measures of glucose control compared to placebo.[7][8][9] This outcome highlights the challenge of translating preclinical evidence of IL-18's role in inflammation-associated diseases into clinical benefit. Despite evidence of target engagement, the inhibition of IL-18 alone was not sufficient to alter the disease course in this patient population.[6]
Q3: What are the key considerations when designing an in vitro neutralization assay for IL-18 antibodies?
A robust in vitro neutralization assay is critical for screening and characterizing IL-18 neutralizing antibodies. Key considerations include:
-
Cell Line Selection: Choose a cell line that expresses the IL-18 receptor complex (IL-18Rα and IL-18Rβ) and exhibits a measurable response to IL-18 stimulation. KG-1 cells (a human myelogenous leukemia cell line) are commonly used as they produce IFN-γ in response to IL-18.
-
Readout Method: The most common readout is the measurement of IFN-γ production by ELISA. Other readouts could include the assessment of downstream signaling molecules (e.g., NF-κB activation) or other induced cytokines.
-
Cytokine Concentration: Use a concentration of IL-18 that induces a submaximal response (EC50 to EC80) to ensure a sufficient window for detecting neutralization.
-
Antibody Titration: Test a wide range of antibody concentrations to determine the IC50 (the concentration of antibody that inhibits 50% of the IL-18-induced response).
-
Controls: Include appropriate controls such as an isotype control antibody to rule out non-specific effects.
Troubleshooting Guides
Troubleshooting Low Neutralization Potency in In Vitro Assays
| Problem | Possible Cause | Suggested Solution |
| Low or no neutralization observed | Antibody has low affinity for IL-18. | Screen for higher affinity binders using techniques like Surface Plasmon Resonance (SPR). |
| Antibody binds to a non-neutralizing epitope. | Perform epitope mapping to identify antibodies that bind to the receptor-binding site of IL-18. | |
| Incorrect assay setup. | Optimize IL-18 concentration, cell density, and incubation times. Ensure the chosen cell line is responsive. | |
| Antibody is inactive. | Check for proper antibody folding and integrity. Use a fresh batch of antibody. | |
| High IC50 value | Competition with IL-18BP in the assay medium (if using serum). | Use serum-free medium or deplete IL-18BP from the serum. |
| Suboptimal assay conditions. | Re-evaluate and optimize all assay parameters as mentioned above. |
Troubleshooting Poor In Vivo Efficacy
| Problem | Possible Cause | Suggested Solution |
| Lack of therapeutic effect despite good in vitro potency | Insufficient antibody exposure at the site of action. | Optimize the dosing regimen (dose and frequency). Characterize the pharmacokinetic profile of the antibody. |
| High levels of endogenous IL-18BP sequestering the antibody-IL-18 complex. | Develop antibodies with significantly higher affinity for IL-18 than IL-18BP. Consider engineering antibodies that are resistant to IL-18BP binding. | |
| Redundancy in inflammatory pathways. | In some disease models, other cytokines may compensate for the loss of IL-18 signaling.[10] Consider combination therapies targeting multiple inflammatory mediators. | |
| Immunogenicity of the antibody. | Humanize the antibody to reduce the risk of an anti-drug antibody (ADA) response. Monitor for ADAs in preclinical and clinical studies. | |
| Exacerbation of disease | Off-target effects. | Thoroughly characterize the antibody's specificity. |
| Disruption of IL-18's homeostatic functions. | In a study with NC/Nga mice, an atopic dermatitis model, anti-IL-18 antibody treatment exacerbated the condition, suggesting an anti-allergic role for IL-18 in that context.[11] Carefully select the appropriate animal model and disease indication. |
Data Presentation
Table 1: Quantitative Data of Preclinical IL-18 Neutralizing Antibodies
| Antibody Name | Target Species | IC50 | Binding Affinity (Kd) | In Vivo Efficacy | Reference |
| 2C10 | Human | 0.1 nM | 3.9 x 10-11 M | Inhibited LPS-induced IFN-γ production by ~90% in a NOD/SCID mouse model.[12][13] | [12][13] |
| SK721-2 | Mouse | 40-100 ng/mL | Not Reported | Reduced LPS-induced IFN-γ production by 60-85% in mice.[14][15] | [14][15] |
| SK113AE-4 | Mouse | 40-100 ng/mL | Not Reported | Reduced LPS-induced IFN-γ production by 60-85% in mice.[14][15] | [14][15] |
Table 2: Quantitative Data of a Clinical-Stage IL-18 Neutralizing Antibody
| Antibody Name | Target Species | Binding Affinity (Kd) | Clinical Development Status | Reference |
| GSK1070806 (Aletekitug) | Human | 30.3 pM | Phase 2 for Atopic Dermatitis. Discontinued for Type 2 Diabetes and Delayed Graft Function due to lack of efficacy.[6] Showed efficacy in a compassionate use case for VEOIBD.[16] | [6][7] |
Experimental Protocols
Protocol 1: Screening of IL-18 Neutralizing Antibodies using an In Vitro Neutralization Assay
This protocol describes a cell-based assay to screen for the neutralizing activity of anti-IL-18 antibodies by measuring the inhibition of IL-18-induced IFN-γ production from KG-1 cells.
Materials:
-
KG-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant human IL-18
-
Anti-IL-18 antibodies to be tested
-
Isotype control antibody
-
Human IFN-γ ELISA kit
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Preparation: Culture KG-1 cells in RPMI-1640 with 10% FBS. On the day of the assay, wash the cells and resuspend them in fresh medium to a density of 1 x 106 cells/mL.
-
Antibody Dilution: Prepare serial dilutions of the anti-IL-18 antibodies and the isotype control antibody in the assay medium.
-
Neutralization Reaction: In a 96-well plate, mix the diluted antibodies with a fixed concentration of recombinant human IL-18 (e.g., a concentration that gives 80% of the maximum IFN-γ response). Incubate for 1-2 hours at 37°C to allow antibody-cytokine binding.
-
Cell Stimulation: Add 100 µL of the KG-1 cell suspension to each well containing the antibody-IL-18 mixture.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
IFN-γ Measurement: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IFN-γ production for each antibody concentration compared to the control (IL-18 alone). Determine the IC50 value for each neutralizing antibody.
Protocol 2: Measuring Binding Affinity and Kinetics using Surface Plasmon Resonance (SPR)
This protocol outlines the steps to determine the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of an anti-IL-18 antibody to human IL-18.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human IL-18
-
Anti-IL-18 antibody
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject recombinant human IL-18 (ligand) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the anti-IL-18 antibody (analyte) in running buffer.
-
Inject the different concentrations of the antibody over the immobilized IL-18 surface, followed by a dissociation phase where only running buffer flows over the surface.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the ka, kd, and Kd values.
-
Mandatory Visualizations
Caption: IL-18 Signaling Pathway and Points of Inhibition.
Caption: Workflow for Developing IL-18 Neutralizing Antibodies.
References
- 1. IL-18 and IL-18BP: A Unique Dyad in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. leadventgrp.com [leadventgrp.com]
- 3. 5 Critical Challenges in Monoclonal Antibody Production [worldpharmatoday.com]
- 4. susupport.com [susupport.com]
- 5. abyntek.com [abyntek.com]
- 6. GSK-1070806 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 7. A Study to Investigate the Efficacy and Safety of an Anti-Interleukin-18 Monoclonal Antibody in the Treatment of Type 2 Diabetes Mellitus | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. A Study to Investigate the Efficacy and Safety of an Anti-Interleukin-18 Monoclonal Antibody in the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Administration of anti-interleukin 18 antibody fails to inhibit development of dermatitis in atopic dermatitis-model mice NC/Nga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the in vitro and in vivo activity of monoclonal antibodies to human IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Generation of neutralizing mouse anti-mouse IL-18 antibodies for inhibition of inflammatory responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Very Early-Onset IBD-Associated IL-18opathy Treated with an Anti-IL-18 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro PX Domain Binding Assays
Welcome to the technical support center for optimizing your in vitro Phox homology (PX) domain binding assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and obtain reliable, high-quality data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PX domain shows no binding or very weak binding to my lipid of interest. What are the possible causes and solutions?
A1: Weak or absent binding is a common issue that can stem from several factors:
-
Incorrect Lipid Ligand: PX domains exhibit specificity for different phosphoinositides.[1][2] While many bind to phosphatidylinositol 3-phosphate (PtdIns(3)P), others have preferences for PtdIns(3,4)P2, PtdIns(4,5)P2, or other lipids.[2][3][4]
-
Inactive Protein: The purified PX domain may be misfolded or aggregated.
-
Solution: Assess the quality of your purified protein using techniques like SDS-PAGE and size-exclusion chromatography.[8] Ensure proper folding and minimize aggregation by optimizing purification and storage conditions (e.g., including reducing agents like DTT, trying different buffer pH or salt concentrations).
-
-
Suboptimal Assay Buffer: The buffer composition can significantly impact binding interactions.
-
Insufficient Lipid Concentration: The concentration of the target lipid in your assay may be too low to detect binding.
Q2: I am observing high background or non-specific binding in my assay. How can I reduce it?
A2: High background can obscure specific interactions. Here are some strategies to minimize it:
-
Inadequate Blocking (Lipid-Protein Overlay Assays): Insufficient blocking of the membrane is a frequent cause of non-specific binding.[6]
-
Solution: Increase the concentration or incubation time of your blocking agent. Common blocking agents include non-fat dry milk or bovine serum albumin (BSA). Using a blocking buffer with a mild detergent like Tween-20 can also be beneficial.
-
-
Excessive Protein Concentration: Using too much protein in the assay can lead to non-specific binding to lipids or the assay surface.[6][10]
-
Solution: Perform a protein concentration titration to find the optimal concentration that maximizes the specific signal while minimizing background.
-
-
Electrostatic Interactions: PX domains are often basic, which can lead to non-specific electrostatic interactions with acidic phospholipids.
-
Solution: Increase the salt concentration in your binding and wash buffers (e.g., up to 300 mM NaCl) to disrupt non-specific electrostatic interactions. Including a carrier protein like BSA in the binding reaction can also help.[9]
-
Q3: The results from my lipid-protein overlay assay are not consistent with my liposome-based assay. Why might this be?
A3: Discrepancies between different assay formats are not uncommon and can be attributed to the different ways lipids are presented to the protein.[11]
-
Lipid Presentation: In lipid-protein overlay assays, lipids are immobilized on a flat, hydrophobic membrane, which may not accurately mimic the biophysical properties of a lipid bilayer.[6] Liposomes provide a more physiologically relevant context with curved bilayer surfaces.[11]
-
Accessibility of Headgroups: The accessibility of phosphoinositide headgroups can differ between a flat membrane and a liposome surface.
-
Cooperative Binding: Some PX domains may require the presence of other lipids, such as phosphatidylserine (PS), for optimal binding, a factor that is more easily controlled in liposome-based assays.[12]
Solution: It is generally recommended to use lipid-protein overlay assays as an initial qualitative screen for lipid binding partners, and then validate and quantify the interactions using a more physiological method like a liposome binding assay or surface plasmon resonance (SPR).[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing PX domain binding assays.
Table 1: Recommended Buffer Compositions for In Vitro PX Domain Binding Assays
| Buffer Component | Concentration Range | Purpose |
| Buffering Agent | 20-50 mM | Maintain a stable pH |
| (e.g., Tris, HEPES) | ||
| pH | 7.0 - 8.0 | Mimic physiological conditions |
| Salt | 100-300 mM | Modulate electrostatic interactions |
| (e.g., NaCl, KCl) | ||
| Reducing Agent | 1-5 mM | Prevent protein oxidation and aggregation |
| (e.g., DTT, β-mercaptoethanol) | ||
| Carrier Protein | 0.1 - 1 mg/mL | Reduce non-specific binding |
| (e.g., BSA) | ||
| Divalent Cations | 0-5 mM | May be required for specific interactions |
| (e.g., MgCl₂, CaCl₂) |
Table 2: Typical Protein and Lipid Concentrations for Different Assay Types
| Assay Type | Protein Concentration | Lipid Concentration |
| Lipid-Protein Overlay | 0.1 - 1 µg/mL | 10 - 100 pmol/spot |
| Liposome Pelleting Assay | 1 - 10 µM | 0.1 - 1 mM total lipid (with 1-5 mol% target lipid) |
| Surface Plasmon Resonance (SPR) | 10 nM - 1 µM | Vesicles at 0.1-0.5 mM injected over chip |
Table 3: Reported Dissociation Constants (Kd) for PX Domain-Phosphoinositide Interactions
| PX Domain | Phosphoinositide Ligand | Reported Kd | Assay Method |
| p47phox | PtdIns(3,4)P₂ | 38 nM | SPR |
| p40phox | PtdIns(3)P | ~5 µM | SiMPull |
| TAPP1-PH | PtdIns(3,4)P₂ | 1.5 nM | SPR |
Experimental Protocols & Workflows
Signaling Pathway Involving PX Domains
PX domains are crucial for recruiting proteins to specific membrane compartments enriched in particular phosphoinositides. A common example is the recruitment of proteins involved in endosomal sorting and trafficking to endosomes marked by PtdIns(3)P.
References
- 1. PX Protein Domain | Cell Signaling Technology [cellsignal.com]
- 2. PX domain - Wikipedia [en.wikipedia.org]
- 3. Binding of the PX domain of p47phox to phosphatidylinositol 3,4-bisphosphate and phosphatidic acid is masked by an intramolecular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of PI3K-C2α PX domain indicate conformational change associated with ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphoinositide Recognition Sites Are Blocked by Metabolite Attachment [frontiersin.org]
- 6. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liverpool.ac.uk [liverpool.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. Determining Selectivity of Phosphoinositide-Binding Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
troubleshooting SNX18 co-immunoprecipitation experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing co-immunoprecipitation (co-IP) to study Sorting Nexin 18 (SNX18) protein interactions.
Frequently Asked Questions (FAQs)
Q1: What is SNX18 and what are its primary functions?
A1: Sorting Nexin 18 (SNX18) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain for phosphoinositide binding and a BAR domain that senses and induces membrane curvature. SNX18 is involved in various cellular processes, including endocytosis, intracellular vesicle trafficking, and autophagy.[1][2] It plays a role in clathrin-mediated endocytosis and can form a heterodimer with its paralog SNX9.[3] Additionally, SNX18 is a positive regulator of autophagy, promoting the formation of autophagosomes.[2][4]
Q2: What are the known interacting partners of SNX18?
A2: SNX18 interacts with a variety of proteins to carry out its functions. Key interacting partners include:
-
Dynamin-2: Involved in membrane fission during endocytosis and autophagosome biogenesis.[5][6]
-
FIP5 (Rab11 family-interacting protein 5): Regulates apical protein transport and epithelial lumen formation.[7][8]
-
N-WASP (Neuronal Wiskott-Aldrich syndrome protein): A key regulator of actin polymerization.[3][9]
-
Synaptojanin: A polyphosphoinositide phosphatase involved in endocytosis.[3]
-
SNX9: A paralog of SNX18 with redundant functions in endocytic trafficking.[3][9]
-
Atg16L1 and LC3 family members: Core autophagy proteins essential for autophagosome formation.[4][10]
Q3: What is the expected molecular weight of SNX18 on a Western blot?
A3: The expected band size for human SNX18 is approximately 69 kDa.[11]
Troubleshooting Guide
This section addresses common issues encountered during SNX18 co-immunoprecipitation experiments.
Problem 1: No protein is detected in the co-IP eluate (neither bait nor prey).
-
Possible Cause: Inefficient cell lysis.
-
Troubleshooting Tip: Ensure your lysis buffer is appropriate for extracting SNX18 and its interacting partners. For SNX18, which can be associated with membranes, a buffer containing a mild non-ionic detergent (e.g., 1% Triton X-100 or NP-40) is recommended. Always add fresh protease and phosphatase inhibitors to the lysis buffer.[12][13]
-
Possible Cause: Poor antibody binding to the beads or target protein.
-
Troubleshooting Tip: Verify that your anti-SNX18 antibody is validated for immunoprecipitation. Use a sufficient amount of antibody and beads, and ensure proper incubation times. Pre-clearing the lysate with beads alone can help reduce non-specific binding.[13][14]
Problem 2: The bait protein (SNX18) is immunoprecipitated, but the known interacting partner (e.g., Dynamin-2) is not detected.
-
Possible Cause: The interaction is weak or transient.
-
Troubleshooting Tip: Optimize the washing steps. Use a less stringent wash buffer (e.g., lower salt concentration) or reduce the number of washes. Consider using a cross-linker to stabilize the protein-protein interaction before cell lysis.
-
Possible Cause: The lysis buffer is disrupting the interaction.
-
Troubleshooting Tip: Avoid harsh detergents in your lysis buffer. A mild buffer is crucial for preserving delicate protein interactions. For the SNX18-Dynamin-2 interaction, which is critical for membrane remodeling, maintaining the integrity of the protein complexes is essential.[15]
Problem 3: High background with many non-specific bands in the eluate.
-
Possible Cause: Insufficient washing or non-specific binding to the beads or antibody.
-
Troubleshooting Tip: Increase the number and duration of washes. You can also increase the stringency of the wash buffer by adding a small amount of detergent or increasing the salt concentration. Pre-clearing the lysate with beads before adding the primary antibody is a critical step to reduce non-specific protein binding to the beads themselves.[13]
-
Possible Cause: Too much antibody or lysate used.
-
Troubleshooting Tip: Titrate the amount of your anti-SNX18 antibody to find the optimal concentration that pulls down the target protein efficiently without increasing background. Reducing the total amount of protein lysate can also help minimize non-specific interactions.
Data Presentation
Table 1: Molecular Weights of SNX18 and Key Interacting Proteins
| Protein | Function | Molecular Weight (kDa) |
| SNX18 | Sorting Nexin, Endocytosis, Autophagy | ~69 |
| Dynamin-2 | GTPase, Membrane Fission | ~98 |
| FIP5 | Rab11 Effector, Apical Transport | ~75 |
| N-WASP | Actin Polymerization Regulator | ~65 |
| Synaptojanin-1 | Phosphatase, Endocytosis | ~145 |
| SNX9 | Sorting Nexin, Endocytosis | ~68 |
| Atg16L1 | Autophagy Protein | ~68 |
| LC3B | Autophagy Marker | ~17 (unconjugated), ~15 (lipidated) |
Experimental Protocols
Detailed Co-Immunoprecipitation Protocol for SNX18 and FIP5 Interaction
This protocol is adapted from a study that successfully co-immunoprecipitated FIP5 with SNX18.[7]
-
Cell Lysis:
-
Culture cells (e.g., MDCK or HeLa) to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 1% Triton X-100 in PBS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
-
Add the primary antibody against SNX18 or a control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against SNX18 and the potential interacting partner (e.g., FIP5).
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the bands.
-
Visualizations
Caption: SNX18 role in autophagy.
Caption: SNX18 Co-IP Experimental Workflow.
Caption: Logical flow for troubleshooting.
References
- 1. umu.diva-portal.org [umu.diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. SNX18 shares a redundant role with SNX9 and modulates endocytic trafficking at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. SNX18 regulates ATG9A trafficking from recycling endosomes by recruiting Dynamin‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene - SNX18 [maayanlab.cloud]
- 7. Interaction between FIP5 and SNX18 regulates epithelial lumen formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction between FIP5 and SNX18 regulates epithelial lumen formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Membrane remodeling by the PX-BAR protein SNX18 promotes autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 13. bowdish.ca [bowdish.ca]
- 14. assaygenie.com [assaygenie.com]
- 15. Mutant BIN1-Dynamin 2 complexes dysregulate membrane remodeling in the pathogenesis of centronuclear myopathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IL-18-Dependent Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Interleukin-18 (IL-18)-dependent cell-based assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Problem ID | Question | Possible Causes | Recommended Solutions |
| VAR-01 | Why am I seeing high variability between replicate wells? | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a common source of variability.[1] 2. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents (IL-18, antibodies, etc.). 3. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in reagent concentration. 4. Cell Clumping: Aggregated cells will not respond uniformly to stimulation. | 1. Improve Cell Seeding Technique: Ensure the cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting steps. 2. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. Use a fresh tip for each replicate. 3. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. 4. Ensure Single-Cell Suspension: Gently triturate the cell suspension to break up clumps before seeding. |
| VAR-02 | Why is there no or very low IFN-γ production after IL-18 stimulation? | 1. Low IL-18 Receptor Expression: The cell line or primary cells may have low or absent expression of the IL-18 receptor (IL-18Rα and IL-18Rβ).[2][3] 2. Cell Health and Viability: Unhealthy or dying cells will not respond optimally. 3. Suboptimal IL-18 Concentration: The concentration of IL-18 may be too low to elicit a strong response.[4] 4. Absence of Co-stimulatory Signals: Many cell types, particularly T cells and NK cells, require a co-stimulus like IL-12 or IL-15 for robust IFN-γ production in response to IL-18.[5][6] 5. Presence of IL-18 Binding Protein (IL-18BP): IL-18BP is a natural inhibitor that can neutralize IL-18 activity. | 1. Cell Line Selection and Priming: Use a cell line known to be responsive to IL-18, such as KG-1.[4] For some cells, priming with other cytokines (e.g., TNF-α for KG-1 cells) can upregulate IL-18R expression.[3] 2. Assess Cell Viability: Perform a viability count (e.g., trypan blue exclusion) before seeding. Ensure viability is >95%. 3. Optimize IL-18 Concentration: Perform a dose-response experiment to determine the optimal IL-18 concentration for your specific cell type. 4. Include Co-stimulants: If using cell types like NK cells or T cells, co-stimulate with IL-12 (1-10 ng/mL) or IL-15 (10-50 ng/mL).[6][7] 5. Check for IL-18BP: If using serum-containing media, consider the presence of endogenous IL-18BP. Test for IL-18BP in your samples if possible. |
| VAR-03 | Why am I observing high background in my IFN-γ ELISA? | 1. Insufficient Plate Washing: Inadequate removal of unbound antibodies and reagents is a primary cause of high background.[1][8] 2. Contaminated Reagents: Buffers or substrate solutions may be contaminated with IFN-γ or other substances that cause a non-specific signal.[9] 3. Inadequate Blocking: Incomplete blocking of non-specific binding sites on the plate. 4. Cross-Reactivity of Antibodies: The detection antibody may be cross-reacting with other components in the sample. | 1. Optimize Washing Steps: Increase the number of wash cycles and ensure complete aspiration of the wash buffer after each step. Allow a short soak time (e.g., 30 seconds) during each wash.[9] 2. Use Fresh Reagents: Prepare fresh buffers for each assay and use sterile techniques to avoid contamination.[8] 3. Improve Blocking: Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time. 4. Run Controls: Include a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody. |
| VAR-04 | Why is there significant donor-to-donor variability with primary cells (NK cells, PBMCs)? | 1. Genetic Polymorphisms: Genetic differences can affect the expression of IL-18 receptors and signaling pathway components. 2. Previous In Vivo Activation State: The immune cells from different donors may have been exposed to various stimuli in vivo, altering their baseline activation state and responsiveness.[10] 3. Variable Cell Subset Composition: The proportion of IL-18 responsive cells (e.g., memory-like NK cells) can vary significantly between individuals.[11][12] | 1. Increase Donor Pool: Use a larger pool of donors to account for biological variability and draw more robust conclusions. 2. Normalize Data: If possible, normalize the data to a baseline or unstimulated control for each donor. 3. Characterize Cell Subsets: Use flow cytometry to characterize the proportions of different immune cell subsets in your starting population to identify potential correlations with responsiveness. |
Frequently Asked Questions (FAQs)
Q1: What is the role of IL-12 in IL-18-dependent assays?
A1: IL-12 and IL-18 have a strong synergistic effect on IFN-γ production in many immune cells, including NK cells and T cells.[5] IL-12 upregulates the expression of the IL-18 receptor, making the cells more responsive to IL-18 stimulation.[13] For many cell types, co-stimulation with both IL-12 and IL-18 is necessary to achieve robust IFN-γ secretion.[2][6]
Q2: How does cell passage number affect my IL-18 assay?
A2: High passage numbers can significantly alter the characteristics of a cell line, including its morphology, growth rate, and response to stimuli.[14][15] This can lead to decreased responsiveness to IL-18 and increased assay variability. It is crucial to use cells within a validated low passage range and to regularly thaw fresh, low-passage cells from a master cell bank.
Q3: What are the optimal cell seeding densities for IL-18 assays?
A3: Optimal cell seeding density depends on the cell type and the assay format. Overcrowding can lead to nutrient depletion and cell stress, while too few cells may not produce a detectable signal. It is recommended to perform a cell titration experiment to determine the optimal density for your specific conditions. See the table below for general recommendations.
Q4: How long should I incubate my cells with IL-18?
A4: The optimal incubation time can vary depending on the cell type and the specific endpoint being measured. For IFN-γ production, incubation times typically range from 18 to 48 hours.[16][17] It is advisable to perform a time-course experiment (e.g., 18, 24, 48 hours) to determine the peak of IFN-γ production for your experimental system.
Quantitative Data Summary
The following tables provide recommended starting concentrations and cell densities for IL-18-dependent assays. These should be optimized for your specific experimental conditions.
Table 1: Recommended Reagent Concentrations
| Reagent | Cell Type | Recommended Concentration Range |
| Human IL-18 | KG-1 | 10 - 100 ng/mL[4] |
| Human NK Cells / PBMCs | 20 - 100 ng/mL[3][18] | |
| Human IL-12 (Co-stimulant) | Human NK Cells / PBMCs | 1 - 10 ng/mL[7] |
| Human IL-15 (Co-stimulant) | Human NK Cells | 10 - 50 ng/mL[19] |
| Human IL-2 (for NK cell expansion) | Human NK Cells | 100 - 1000 IU/mL[18] |
Table 2: Recommended Cell Seeding Densities (96-well plate)
| Cell Type | Seeding Density (cells/well) | Approximate Density (cells/mL) |
| KG-1 | 1 - 2 x 10^5 | 1 - 2 x 10^6[20] |
| Human PBMCs | 2 - 5 x 10^5 | 1 - 2.5 x 10^6[16] |
| Purified Human NK Cells | 0.5 - 2 x 10^5 | 0.25 - 1 x 10^6 |
Experimental Protocols
Protocol 1: IL-18 Bioassay Using KG-1 Cells
This protocol describes a method to measure IL-18-induced IFN-γ production from the KG-1 human myelomonocytic cell line.
-
Cell Culture: Culture KG-1 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[20]
-
Cell Seeding: On the day of the assay, harvest KG-1 cells, wash once with fresh media, and perform a cell count and viability assessment. Resuspend cells to a concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Stimulation: Prepare serial dilutions of recombinant human IL-18 in culture medium. Add 100 µL of the IL-18 dilutions to the appropriate wells. For negative controls, add 100 µL of medium alone. A typical final concentration range for IL-18 is 1-100 ng/mL.[4]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
IFN-γ Quantification: Measure the concentration of IFN-γ in the supernatants using a standard human IFN-γ ELISA kit, following the manufacturer's instructions.
Protocol 2: IL-18 and IL-12 Co-stimulation of Human PBMCs
This protocol outlines a method for measuring IFN-γ production from primary human Peripheral Blood Mononuclear Cells (PBMCs) following co-stimulation.
-
PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Seeding: Wash the isolated PBMCs, perform a cell count and viability assessment, and resuspend in complete RPMI 1640 medium with 10% FBS. Seed 100 µL of the cell suspension at a density of 2 x 10^6 cells/mL (2 x 10^5 cells/well) into a 96-well round-bottom plate.[16]
-
Stimulation: Prepare a stock solution containing a combination of recombinant human IL-18 (e.g., 200 ng/mL) and IL-12 (e.g., 20 ng/mL). Add 100 µL of the cytokine mix to the wells for a final concentration of 100 ng/mL IL-18 and 10 ng/mL IL-12. Include controls with media alone, IL-18 alone, and IL-12 alone.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the supernatants.
-
IFN-γ Quantification: Analyze IFN-γ levels in the supernatants using a human IFN-γ ELISA kit.
Visualizations
References
- 1. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 2. IL-18, but not IL-12, induces production of IFN-γ in the immunosuppressive environment of HPV16 E7 transgenic hyperplastic skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-18 responsiveness defines limitations in immune help for specialized FcRγ– NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and sensitive bioassay for the detection of human interleukin-18/interferon-gamma-inducing factor using human myelomonocytic KG-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Unique Action of Interleukin-18 on T Cells and Other Immune Cells [frontiersin.org]
- 6. IκBζ augments IL-12– and IL-18–mediated IFN-γ production in human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sinobiological.com [sinobiological.com]
- 9. arp1.com [arp1.com]
- 10. researchgate.net [researchgate.net]
- 11. Differential IL-18 Dependence of Canonical and Adaptive NK Cells for Antibody Dependent Responses to P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multidimensional analyses of donor memory-like NK cells reveal new associations with response after adoptive immunotherapy for leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Engineered IL-18 variants with half-life extension and improved stability for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL-18-independent cytotoxic T lymphocyte activation and IFN-gamma production during experimental acute graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Increased secretion of IL-18 in vitro by peripheral blood mononuclear cells of patients with bronchial asthma and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combined Stimulation with Interleukin-18 and Interleukin-12 Potently Induces Interleukin-8 Production by Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of IL-18 on the Expansion and Phenotype of Human Natural Killer Cells: Application to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. Exploring the KG-1 Cell Line in Leukemia Research [cytion.com]
Validation & Comparative
Validating SNX18 as a Target for Autophagy Modulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sorting Nexin 18 (SNX18) with other autophagy modulators, supported by experimental data and detailed protocols. Our objective is to furnish researchers, scientists, and drug development professionals with the necessary information to validate SNX18 as a potential therapeutic target for diseases where autophagy dysregulation is a key pathological feature.
SNX18: A Positive Regulator of Autophagosome Formation
Sorting Nexin 18 (SNX18) has emerged as a key player in the regulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. SNX18 is a member of the PX-BAR domain-containing protein family, which is known for its role in membrane remodeling and trafficking.[1][2][3]
SNX18 positively regulates autophagy by facilitating the formation of autophagosomes.[1][4] Its mechanism of action involves the recruitment of Dynamin-2 to recycling endosomes, which promotes the budding of vesicles containing essential autophagy proteins ATG9A and ATG16L1.[5][6] These vesicles then traffic to the site of autophagosome assembly, contributing to the elongation of the phagophore membrane.[1][5] Studies have demonstrated that the depletion of SNX18 leads to a significant reduction in autophagic flux, characterized by decreased conversion of LC3-I to LC3-II, a reduction in the formation of GFP-LC3 puncta, and impaired degradation of the autophagy substrate p62.[1][5] Conversely, overexpression of SNX18 has been shown to promote the formation of autophagosomes.[1][3]
SNX18 Signaling Pathway in Autophagy
The following diagram illustrates the signaling pathway through which SNX18 modulates autophagy.
Comparison of SNX18 with Other Autophagy Modulators
While SNX18 presents a promising target for autophagy modulation, it is crucial to compare its performance with other known regulators of this pathway. Key alternative targets include other Sorting Nexin proteins, as well as core autophagy machinery components like ULK1 and Beclin-1, and the central metabolic regulator mTOR.
| Target | Mechanism of Action | Method of Modulation | Advantages | Disadvantages |
| SNX18 | Promotes budding of ATG9A and ATG16L1 vesicles from recycling endosomes to the phagophore.[5][6] | Overexpression enhances, while knockdown/knockout inhibits autophagy.[1][5] | Specific to a key membrane trafficking step in autophagosome formation. | Potential for off-target effects on other endosomal trafficking pathways. |
| SNX4 | Forms a heterodimer with SNX7 to regulate ATG9A trafficking and autophagosome assembly.[7] | Overexpression can suppress starvation-induced autophagy.[7] | Offers an alternative SNX target with potentially different regulatory nuances. | Overexpression has an inhibitory effect, suggesting a more complex role than SNX18.[7] |
| ULK1 (Unc-51 like autophagy activating kinase 1) | A serine/threonine kinase that initiates autophagy in response to nutrient deprivation by phosphorylating downstream autophagy proteins.[8][9] | Inhibition blocks autophagy initiation. | A critical upstream regulator, providing a potent point of intervention. | Broad impact on cellular processes beyond autophagy. |
| Beclin-1 | A key component of the class III PI3K complex that is essential for the nucleation of the phagophore. | Overexpression induces autophagy, while knockdown inhibits it. | Central to the initiation of autophagosome formation. | Interacts with numerous proteins, leading to complex regulatory networks and potential for off-target effects. |
| mTOR (mammalian Target of Rapamycin) | A central kinase that suppresses autophagy under nutrient-rich conditions by phosphorylating and inhibiting the ULK1 complex.[8] | Inhibition with compounds like rapamycin induces autophagy. | A well-characterized and potent regulator of cell growth and autophagy. | A master regulator of metabolism with widespread cellular effects, making specific targeting of autophagy challenging. |
Quantitative Comparison: SNX18 vs. SNX4 Overexpression
A study comparing the effects of SNX18 and SNX4 overexpression on autophagosome formation provides valuable quantitative insight.
| Condition | Mean GFP-LC3 Puncta per Cell | Fold Change vs. Control |
| Control (untransfected) | 10 | 1.0 |
| mCherry-SNX18 Overexpression | 25 | 2.5 |
| mCherry-SNX4 Overexpression (basal) | 5 | 0.5 |
| mCherry-SNX4 Overexpression (starvation) | 8 | 0.8 |
Data is illustrative and based on findings reported in Knævelsrud et al., 2013 and a comparative study on SNX4.[1][7]
These data suggest that while SNX18 overexpression significantly enhances autophagosome formation, SNX4 overexpression can have an inhibitory effect, highlighting the distinct roles of different SNX proteins in autophagy regulation.
Experimental Protocols for Validating Autophagy Modulation
Accurate assessment of autophagic activity is paramount for validating potential modulators like SNX18. The following are detailed protocols for key experiments used to measure autophagic flux.
LC3 Turnover Assay by Western Blot
This assay measures the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. To measure autophagic flux accurately, the assay should be performed in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to account for LC3-II degradation upon autophagosome-lysosome fusion.[10][11]
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells to be 70-80% confluent at the time of treatment. Treat cells with the experimental compound (e.g., SNX18 inhibitor/activator) in the presence or absence of a lysosomal inhibitor like 50 µM Chloroquine for the desired time.[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 15% polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C. The following day, wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane three times with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify the band intensities for LC3-I and LC3-II using image analysis software. Normalize LC3-II levels to a loading control like actin or GAPDH.
p62/SQSTM1 Degradation Assay
p62 (also known as SQSTM1) is a protein that is selectively degraded by autophagy. Therefore, a decrease in p62 levels indicates an increase in autophagic flux.[13][14]
Experimental Workflow:
References
- 1. Membrane remodeling by the PX-BAR protein SNX18 promotes autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy-regulating miRNAs: Novel therapeutic targets for Parkinson's disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. umu.diva-portal.org [umu.diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. SNX18 regulates ATG9A trafficking from recycling endosomes by recruiting Dynamin‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. A heterodimeric SNX4–SNX7 SNX-BAR autophagy complex coordinates ATG9A trafficking for efficient autophagosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of ULK1 Expression and Autophagy by STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TMEM189 negatively regulates the stability of ULK1 protein and cell autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.novusbio.com [resources.novusbio.com]
A Comparative Guide to SNX18 and its Paralog SNX9: Dissecting Functional Divergence and Redundancy in Membrane Trafficking
For researchers, scientists, and drug development professionals, understanding the nuanced roles of paralogous proteins is critical for elucidating cellular mechanisms and identifying precise therapeutic targets. This guide provides a comprehensive comparison of Sorting Nexin 18 (SNX18) and its close relative, Sorting Nexin 9 (SNX9), two key regulators of endocytosis and membrane remodeling.
Sorting nexins (SNXs) are a large family of proteins characterized by the presence of a Phox homology (PX) domain, which mediates their interaction with phosphoinositides, thereby targeting them to specific membrane compartments. The SNX9 subfamily, which includes SNX9, SNX18, and SNX33, is distinguished by a conserved domain architecture comprising an N-terminal SH3 domain, a low-complexity (LC) region, a PX domain, and a C-terminal Bin/Amphiphysin/Rvs (BAR) domain. While sharing this structural similarity, SNX9 and SNX18 exhibit both overlapping and distinct functions in cellular trafficking pathways. This guide synthesizes experimental data to delineate their respective roles, interaction partners, and regulatory mechanisms.
Functional Comparison: Distinct and Overlapping Roles
Initial studies pointed towards distinct roles for SNX9 and SNX18. SNX9 is well-established as a key player in clathrin-mediated endocytosis (CME) at the plasma membrane[1][2]. It is recruited to clathrin-coated pits and, through its interaction with dynamin, facilitates the scission of endocytic vesicles[1][3]. In contrast, early evidence suggested that SNX18 functions in an AP-1-positive, clathrin-independent endosomal trafficking pathway[1][2]. Endogenous SNX18 was found to localize to endosomal structures positive for AP-1 and PACS1, but devoid of clathrin[1][2].
However, subsequent research has revealed a more complex relationship, suggesting functional redundancy in certain contexts[4][5]. Studies have demonstrated that SNX18 can compensate for the loss of SNX9 in CME, and vice versa[5]. Both proteins are capable of interacting with essential components of the endocytic machinery, including dynamin and the actin-regulating protein N-WASP[4][6][7]. Furthermore, they can form heterodimers, suggesting a cooperative function at the plasma membrane[4][5].
A key functional divergence lies in the role of SNX18 in autophagy, a cellular process for degrading and recycling cellular components. SNX18 has been shown to be essential for the formation of autophagosomes, a function not shared by SNX9[8]. This distinct role highlights the specialized functions that can evolve between paralogous proteins.
Quantitative Data Summary
The following table summarizes the available quantitative and qualitative data comparing the biochemical and cellular functions of SNX9 and SNX18.
| Feature | SNX9 | SNX18 | References |
| Domain Structure | SH3, Low-Complexity (LC), PX, BAR | SH3, Low-Complexity (LC), PX, BAR | [1] |
| Primary Localization | Plasma membrane (clathrin-coated pits) | Endosomes (AP-1 positive), Plasma membrane | [1][2][4] |
| Role in Endocytosis | Clathrin-mediated endocytosis (CME) | CME (redundant with SNX9), AP-1-positive endosomal trafficking | [1][4][5] |
| Role in Autophagy | Not directly involved | Essential for autophagosome formation | [8] |
| Dynamin Interaction | Interacts with dynamin-1 and dynamin-2 via its SH3 domain | Interacts with dynamin-2 via its SH3 domain | [1][3] |
| Dynamin GTPase Activity | Stimulates basal GTPase activity | Stimulates basal GTPase activity to a comparable level as SNX9 | [3][6] |
| Adaptor Protein Binding | Binds to AP-2 via its LC domain | Binds to AP-1 via its LC domain | [1][9] |
| N-WASP Interaction | Interacts via its SH3 domain | Interacts via its SH3 domain | [7][9] |
| Phosphoinositide Binding | Promiscuous binding to various phosphoinositides including PtdIns(4,5)P2 | Preferential binding to PtdIns(4,5)P2 | [1][7] |
| Membrane Tubulation | Induces membrane tubulation | Induces membrane tubulation | [1][8] |
| Heterodimerization | Forms heterodimers with SNX18 | Forms heterodimers with SNX9 | [4][10] |
Signaling and Functional Pathways
The distinct and overlapping functions of SNX9 and SNX18 can be visualized in the context of their respective signaling pathways.
Key Experimental Protocols
This section provides an overview of the methodologies used to characterize and compare the functions of SNX9 and SNX18.
GST Pull-Down Assay for Protein-Protein Interactions
This assay is used to confirm direct interactions between a GST-tagged "bait" protein (e.g., GST-SNX9 or GST-SNX18) and a "prey" protein (e.g., dynamin).
Protocol:
-
Expression and Purification of GST-fusion proteins: Express GST, GST-SNX9, and GST-SNX18 in E. coli and purify them using glutathione-Sepharose beads.
-
Preparation of Cell Lysate: Lyse cells expressing the prey protein in a suitable lysis buffer containing protease inhibitors.
-
Binding: Incubate the purified GST-fusion proteins immobilized on glutathione-Sepharose beads with the cell lysate for 1-2 hours at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using a buffer containing reduced glutathione.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein[11][12][13].
Liposome Co-sedimentation Assay for Lipid Binding
This in vitro assay assesses the ability of SNX9 and SNX18 to bind to liposomes of defined lipid compositions.
Protocol:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) containing various phosphoinositides by extrusion.
-
Binding Reaction: Incubate purified recombinant SNX9 or SNX18 with the prepared liposomes.
-
Sedimentation: Centrifuge the mixture at high speed to pellet the liposomes and any bound protein.
-
Analysis: Carefully separate the supernatant (unbound protein) and the pellet (liposome-bound protein). Analyze both fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the percentage of bound protein[14][15][16][17].
In Vitro Liposome Tubulation Assay
This assay visualizes the ability of SNX9 and SNX18 to remodel membranes.
Protocol:
-
Liposome Preparation: Prepare giant unilamellar vesicles (GUVs) incorporating a fluorescent lipid dye.
-
Incubation: Add purified SNX9 or SNX18 to the GUVs and incubate at room temperature.
-
Imaging: Observe the liposomes using fluorescence microscopy to detect the formation of membrane tubules.
Dynamin GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by dynamin in the presence and absence of SNX9 or SNX18.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified dynamin, GTP, and a reaction buffer. For stimulated conditions, add purified GST-SNX9 or GST-SNX18.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
-
Calculation: Calculate the specific GTPase activity (moles of phosphate released per mole of dynamin per minute).
siRNA-mediated Knockdown and Transferrin Uptake Assay
This cell-based assay evaluates the role of SNX9 and SNX18 in CME by measuring the internalization of transferrin.
Protocol:
-
siRNA Transfection: Transfect cells (e.g., HeLa) with siRNAs targeting SNX9, SNX18, or a non-targeting control.
-
Serum Starvation: After allowing for protein knockdown (typically 48-72 hours), starve the cells in serum-free media.
-
Transferrin Incubation: Incubate the cells with fluorescently labeled transferrin for a specific time at 37°C to allow for endocytosis.
-
Acid Wash: Remove surface-bound transferrin by washing the cells with an acidic buffer.
-
Fixation and Imaging: Fix the cells and visualize the internalized transferrin using fluorescence microscopy.
-
Quantification: Quantify the fluorescence intensity of internalized transferrin per cell to determine the efficiency of endocytosis[18][19].
Live-Cell Imaging for Protein Colocalization
This technique is used to observe the dynamic colocalization of SNX9 and SNX18 with other proteins in living cells.
Protocol:
-
Transfection: Co-transfect cells with plasmids encoding fluorescently tagged proteins (e.g., GFP-SNX18 and RFP-SNX9).
-
Cell Culture: Plate the transfected cells on glass-bottom dishes suitable for live-cell imaging.
-
Imaging: Acquire time-lapse images using a confocal or total internal reflection fluorescence (TIRF) microscope equipped with an environmental chamber to maintain cell viability.
-
Analysis: Analyze the images to determine the degree of spatial and temporal colocalization between the fluorescently tagged proteins.
Conclusion
SNX9 and its paralog SNX18 are multifaceted proteins that play crucial, and at times interchangeable, roles in membrane trafficking. While SNX9 is a well-defined component of the clathrin-mediated endocytic machinery at the plasma membrane, SNX18 exhibits a broader functional repertoire, participating in endosomal sorting, autophagy, and also demonstrating redundancy with SNX9 in CME. The subtle differences in their interaction partners, lipid binding preferences, and subcellular localization likely underpin their distinct and overlapping functions. Further quantitative analysis of their biochemical properties and high-resolution structural studies will be invaluable in fully dissecting the molecular mechanisms that govern their specific roles in maintaining cellular homeostasis. This comparative guide provides a framework for researchers to design experiments aimed at further unraveling the complexities of this important sorting nexin subfamily.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. SNX18 is an SNX9 paralog that acts as a membrane tubulator in AP-1-positive endosomal trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNX9 Regulates Dynamin Assembly and Is Required for Efficient Clathrin-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. SNX18 shares a redundant role with SNX9 and modulates endocytic trafficking at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Expression of Sorting Nexin 18 (SNX18) Is Dynamically Regulated in Developing Spinal Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Endocytosis, metastasis and beyond: Multiple facets of SNX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 12. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 13. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Liposome Flotation Assays for Phosphoinositide-protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DSpace [helda.helsinki.fi]
- 18. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 19. researchgate.net [researchgate.net]
Functional Differences Between SNX18 and SNX33 in Membrane Remodeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sorting nexins (SNXs) are a large family of proteins characterized by the presence of a Phox (PX) domain, which mediates their interaction with phosphoinositide lipids in cellular membranes. Within this family, SNX18 and SNX33 belong to a subfamily that also includes SNX9, distinguished by a common domain architecture: an N-terminal SH3 domain, a low-complexity region, a PX domain, and a C-terminal Bin/Amphiphysin/Rvs (BAR) domain. This unique combination of domains positions them as crucial regulators of membrane dynamics in various cellular processes. While structurally similar, emerging evidence reveals distinct and sometimes overlapping functions for SNX18 and SNX33 in membrane remodeling events, including endocytosis, autophagy, and mitosis. This guide provides a comprehensive comparison of their functional differences, supported by experimental data, to aid researchers in dissecting their specific roles in cellular trafficking pathways.
Core Functional Comparison
| Feature | SNX18 | SNX33 |
| Primary Functions | Endocytosis, Autophagosome formation, Mitosis/Cytokinesis | Endocytosis, Mitosis/Cytokinesis |
| Cellular Localization | Peripheral endosomal structures, Cytoplasm, Recycling endosomes.[1] | Cytoplasm, Midbody region during late cytokinesis.[2] |
| Key Interacting Proteins | Dynamin, N-WASP, Synaptojanin, AP-1, PACS1, LC3.[1][3] | Dynamin, WASp.[2] |
| Role in Endocytosis | Involved in both clathrin-mediated and clathrin-independent endocytosis. Can functionally compensate for SNX9 deficiency in transferrin uptake.[4] | Implicated in dynamin-dependent endocytosis, particularly of amyloid precursor protein (APP) and cellular prion protein (PrPc).[2][4] |
| Role in Autophagy | Positive regulator of autophagosome formation. Interacts with LC3 and is required for the delivery of ATG16L1- and LC3-positive membranes.[1][3] | Role in autophagy is not well-established. |
| Role in Mitosis | Required for efficient progression through cytokinesis. Depletion leads to a significant increase in multinucleated cells.[2][5] | Required for the completion of mitosis. Depletion leads to a significant increase in multinucleated cells and delays mitotic exit.[2][5] |
Quantitative Data Summary
In Vitro Membrane Tubulation
SNX18 and SNX33 both possess membrane tubulation capabilities, a key aspect of their role in membrane remodeling. However, in vitro studies using liposomes have revealed significant differences in the morphology of the tubules they generate.
| Protein | Mean Tubule Diameter (nm) | Reference |
| SNX18 | 52.5 ± 11.3 | [6] |
| SNX33 | 21.9 ± 5.7 | [6] |
These findings suggest that while both proteins can induce membrane curvature, they likely do so through distinct mechanisms or produce tubules with different physiological roles. The larger diameter tubules formed by SNX18 may be suited for different cargo or trafficking pathways compared to the thinner tubules generated by SNX33.
Role in Cytokinesis
Both SNX18 and SNX33 are essential for the successful completion of cell division. Depletion of either protein via siRNA results in cytokinesis failure, leading to the formation of multinucleated cells. Quantitative analysis of this phenotype highlights the critical role of both proteins in this process.
| siRNA Target | Percentage of Multinucleate Cells (%) | Reference |
| Control (Luciferase) | 3.4 ± 0.7 | [2] |
| SNX18 | 20.5 ± 1.7 to 30.4 ± 0.5 | [2] |
| SNX33 | 17.6 ± 2.3 to 30.5 ± 3.0 | [2] |
Depletion of either SNX18 or SNX33 leads to a roughly sevenfold increase in multinucleation, indicating their non-redundant and essential roles in the final stages of cell division.[2]
Signaling and Cellular Process Diagrams
Below are diagrams illustrating the known signaling pathways and cellular processes involving SNX18 and SNX33.
Caption: SNX18 signaling pathways in membrane remodeling.
Caption: SNX33 signaling pathways in membrane remodeling.
Detailed Experimental Protocols
In Vitro Liposome Tubulation Assay
This assay is used to assess the ability of purified proteins to remodel artificial lipid membranes into tubules.
Materials:
-
Purified recombinant SNX18 or SNX33 protein.
-
Lipids (e.g., Folch fraction I from bovine brain or a defined lipid mixture).
-
Liposome extrusion system (e.g., mini-extruder with polycarbonate filters).
-
Buffer for protein dilution and reaction (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT).
-
Carbon-coated copper grids for electron microscopy.
-
Uranyl acetate solution (2% w/v) for negative staining.
-
Transmission Electron Microscope (TEM).
Procedure:
-
Liposome Preparation:
-
Dry the lipids under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film in the reaction buffer by vortexing to form multilamellar vesicles.
-
Generate unilamellar liposomes by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
-
Tubulation Reaction:
-
Incubate the prepared liposomes with the purified SNX protein at a final concentration of approximately 10 µM in the reaction buffer.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
-
Electron Microscopy:
-
Apply a small volume of the reaction mixture to a carbon-coated copper grid.
-
After a brief incubation, blot the excess liquid with filter paper.
-
Negatively stain the sample by applying a drop of 2% uranyl acetate solution.
-
Blot the excess stain and allow the grid to air dry.
-
Visualize the liposomes and any resulting tubules using a TEM.
-
Capture images and measure the diameter of the tubules using appropriate software.
-
GST Pull-Down Assay for Protein Interaction
This assay is used to identify and confirm direct protein-protein interactions in vitro.
Materials:
-
GST-tagged bait protein (e.g., GST-SNX18 or GST-SNX33) purified from E. coli.
-
Prey protein (e.g., purified dynamin or a cell lysate containing the prey protein).
-
Glutathione-Sepharose beads.
-
Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
-
Wash buffer (e.g., binding buffer with increased salt concentration).
-
Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM reduced glutathione).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against the prey protein.
Procedure:
-
Immobilization of Bait Protein:
-
Incubate the purified GST-tagged protein with equilibrated Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads with binding buffer to remove unbound protein.
-
-
Binding of Prey Protein:
-
Add the prey protein (purified or in cell lysate) to the beads with the immobilized bait protein.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for interaction.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add elution buffer to the beads and incubate to release the bait protein and any interacting prey proteins.
-
Collect the eluate by centrifugation.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific to the prey protein.
-
Transferrin Uptake Assay for Endocytosis
This assay measures the rate of clathrin-mediated endocytosis by tracking the internalization of fluorescently labeled transferrin.
Materials:
-
Cultured cells (e.g., HeLa or COS-7 cells) grown on coverslips.
-
Serum-free cell culture medium.
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin).
-
Acidic wash buffer (e.g., 0.2 M glycine, 0.5 M NaCl, pH 2.5) to strip surface-bound transferrin.
-
Fixative (e.g., 4% paraformaldehyde).
-
Fluorescence microscope.
Procedure:
-
Serum Starvation:
-
Incubate the cells in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.
-
-
Binding:
-
Chill the cells on ice and incubate with medium containing fluorescently labeled transferrin for 30 minutes at 4°C to allow binding to surface receptors without internalization.
-
-
Internalization:
-
Wash the cells with cold PBS to remove unbound transferrin.
-
Add pre-warmed serum-free medium and incubate the cells at 37°C for various time points (e.g., 0, 5, 10, 15 minutes) to allow endocytosis.
-
-
Surface Stripping and Fixation:
-
At each time point, stop internalization by placing the cells on ice.
-
Wash the cells with acidic wash buffer to remove any transferrin that has not been internalized.
-
Wash with cold PBS and fix the cells with 4% paraformaldehyde.
-
-
Imaging and Quantification:
-
Mount the coverslips and visualize the internalized fluorescent transferrin using a fluorescence microscope.
-
Quantify the fluorescence intensity per cell at each time point using image analysis software to determine the rate of uptake.
-
Conclusion and Future Directions
SNX18 and SNX33, despite their structural similarities, exhibit distinct functional roles in membrane remodeling. SNX18 has a broader range of known functions, playing a key role in both endocytosis and autophagy. In contrast, the characterized functions of SNX33 are more specifically linked to the endocytosis of particular cargo and the intricate process of cytokinesis. The significant difference in the diameter of the membrane tubules they generate in vitro strongly suggests that they sculpt membranes for different purposes.
While this guide provides a comprehensive overview based on current literature, several questions remain. Direct quantitative comparisons of their efficiency in promoting endocytosis and their specific impact on dynamin's GTPase activity would provide a more granular understanding of their functional divergence. Furthermore, the potential role of SNX33 in autophagy remains an open area for investigation. Future studies employing quantitative proteomics, super-resolution microscopy, and in vitro reconstitution assays will be invaluable in further dissecting the precise molecular mechanisms that underpin the functional differences between these two important regulators of membrane trafficking.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Membrane remodeling by the PX-BAR protein SNX18 promotes autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. SNX9, SNX18 and SNX33 are required for progression through and completion of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis for SNX-BAR-mediated assembly of distinct endosomal sorting tubules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Interleukin-18 and IL-1β Signaling Pathways
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct and overlapping signaling cascades of two pivotal pro-inflammatory cytokines.
Interleukin-18 (IL-18) and Interleukin-1β (IL-1β) are key members of the IL-1 superfamily of cytokines, playing crucial roles in innate and adaptive immunity. While both are potent pro-inflammatory mediators, their signaling pathways, regulation, and ultimate biological effects exhibit critical differences. Understanding these distinctions is paramount for the development of targeted therapeutics for a range of inflammatory and autoimmune diseases. This guide provides an in-depth comparison of the IL-18 and IL-1β signaling pathways, supported by experimental data and detailed methodologies.
Activation and Processing: A Shared Inflammasome-Dependent Mechanism
Both IL-18 and IL-1β are synthesized as inactive precursors, pro-IL-18 and pro-IL-1β, respectively.[1][2] Their maturation into biologically active cytokines is a tightly regulated process, primarily mediated by the inflammasome, a multi-protein complex that activates caspase-1.[1][2][3][4][5][6][7] The activation of the inflammasome can be triggered by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][4] Once activated, caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[1][2][3][4][5][6][7]
However, a key distinction lies in their basal expression. Pro-IL-18 is constitutively expressed in a variety of cells, including monocytes and macrophages, creating a ready cellular pool.[1][8][9] In contrast, the expression of pro-IL-1β is inducible and requires a priming signal, typically through the activation of pattern recognition receptors like Toll-like receptors (TLRs), which upregulate the transcription of the IL1B gene.[1][8]
Receptor Engagement and Complex Formation
Upon secretion, mature IL-18 and IL-1β initiate signaling by binding to their specific receptor complexes on the surface of target cells. Both receptor complexes belong to the IL-1 receptor family and share a similar structural organization, consisting of a primary ligand-binding receptor and a co-receptor.[2][10]
-
IL-1β Signaling Complex: IL-1β binds to the IL-1 receptor type 1 (IL-1R1). This binding event induces a conformational change that facilitates the recruitment of the IL-1 receptor accessory protein (IL-1RAcP) to form a high-affinity ternary signaling complex.[2]
-
IL-18 Signaling Complex: IL-18 binds to the IL-18 receptor α (IL-18Rα). Subsequently, the IL-18 receptor β (IL-18Rβ) is recruited to form the functional high-affinity signaling complex.[2][9][10]
Downstream Signaling Cascades: Divergence in NF-κB and MAPK Activation
Following receptor complex formation, both IL-18 and IL-1β signaling pathways converge on the recruitment of the adaptor protein MyD88.[11][12] MyD88, in turn, recruits members of the Interleukin-1 receptor-associated kinase (IRAK) family and TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream signaling cascades.[9] However, a critical point of divergence lies in the preferential activation of the NF-κB and mitogen-activated protein kinase (MAPK) pathways.
While both cytokines can activate both pathways, studies have shown that IL-1β is a potent activator of the NF-κB pathway , leading to the transcription of a wide array of pro-inflammatory genes.[10][13] In contrast, IL-18 signaling appears to be more biased towards the activation of the p38 MAPK pathway , with weaker or absent activation of NF-κB in some cell types.[10][13][14] This differential activation is thought to be a key determinant of their distinct biological functions.
Figure 1. A comparative overview of the IL-1β and IL-18 signaling pathways, highlighting key differences in downstream pathway activation.
Quantitative Comparison of Downstream Effects
Experimental data from studies on human peripheral blood mononuclear cells (PBMCs) and A549 lung epithelial cells highlight the quantitative differences in the downstream effects of IL-18 and IL-1β stimulation.
| Parameter | IL-1β Stimulation | IL-18 Stimulation | Cell Type | Reference |
| IL-6 Production | Significant Induction | Significant Induction | A549-Rβ cells | [10] |
| IL-8 Production | Significant Induction | Significant Induction | A549-Rβ cells, PBMCs | [10] |
| PGE₂ Production | High (51-fold increase) | Low (10-fold increase) | PBMCs | [10] |
| PGE₂ Production | High (25-fold increase) | Low (6-fold lower than IL-1β) | A549-Rβ cells | [10] |
| COX-2 mRNA | High | Low or Absent (at 4h) | A549-Rβ cells | [10][13] |
Key Biological Distinctions
The differential signaling of IL-18 and IL-1β translates into distinct biological outcomes. A prominent example is the pyrogenic (fever-inducing) activity. IL-1β is a potent pyrogen, a property linked to its strong induction of cyclooxygenase-2 (COX-2) and subsequent prostaglandin E2 (PGE₂) production.[10][13] In contrast, IL-18 is not considered a pyrogenic cytokine, which aligns with its weak induction of COX-2 and PGE₂.[10][13]
Another key differentiator is the unique ability of IL-18 to induce the production of interferon-gamma (IFN-γ) from T lymphocytes and natural killer (NK) cells, a function not shared by IL-1β.[10][13]
Experimental Protocols
To facilitate further research, here are summarized methodologies for key experiments used to elucidate the differences between IL-18 and IL-1β signaling.
Cell Culture and Stimulation
-
Cell Lines: Human A549 lung carcinoma cells, stably transfected with the IL-18 receptor β chain (A549-Rβ), are a common model.
-
Primary Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Stimulation: Cells are typically stimulated with recombinant human IL-1β (e.g., 10 ng/ml) or IL-18 (e.g., 50 ng/ml) for various time points (e.g., 5 minutes to 48 hours) depending on the endpoint being measured.
Measurement of Cytokine and Prostaglandin Production
-
ELISA: Supernatants from stimulated cell cultures are collected, and the concentrations of IL-6, IL-8, and PGE₂ are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Analysis of Gene Expression
-
RNA Isolation and RT-PCR: Total RNA is extracted from cells using methods like the TRIzol reagent. First-strand cDNA is synthesized using reverse transcriptase. The expression of specific genes, such as COX-2 and IL-8, is then quantified by real-time PCR (qPCR) using gene-specific primers and probes.
Western Blotting for Signaling Protein Phosphorylation
-
Protein Extraction and Quantification: Cells are lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for phosphorylated forms of signaling proteins (e.g., phospho-p38 MAPK) and total protein as a loading control. After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2. A generalized workflow for experiments comparing the effects of IL-1β and IL-18 stimulation on cellular responses.
Conclusion
While IL-18 and IL-1β share a common activation mechanism via the inflammasome and utilize similar core signaling components, their signaling pathways diverge to produce distinct biological outcomes. The preferential activation of NF-κB by IL-1β underpins its potent pyrogenic and broad pro-inflammatory activities. In contrast, IL-18's bias towards the p38 MAPK pathway and its unique ability to induce IFN-γ highlight its specialized role in orchestrating cell-mediated immunity. A thorough understanding of these nuances is critical for the rational design of selective inhibitors that can target the detrimental effects of either cytokine while potentially preserving the beneficial functions of the other. This comparative guide provides a foundational resource for researchers and clinicians working to dissect the complexities of IL-1 family cytokine signaling in health and disease.
References
- 1. Distinct regulatory mechanisms control proinflammatory cytokines IL-18 and IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Potential of IL-1, IL-18 and Inflammasome Inhibition for the Treatment of Inflammatory Skin Diseases [frontiersin.org]
- 3. Caspase-1-Mediated Activation of Interleukin-1β (IL-1β) and IL-18 Contributes to Innate Immune Defenses against Salmonella enterica Serovar Typhimurium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inflammasome activation and IL-1β and IL-18 processing during infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Frontiers | Caspase-1 activation, IL-1/IL-6 signature and IFNγ-induced chemokines in lungs of COVID-19 patients [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. abeomics.com [abeomics.com]
- 10. Differences in signaling pathways by IL-1β and IL-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contrasting roles of the IL-1 and IL-18 receptors in MyD88-dependent contact hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. Differences in signaling pathways by IL-1beta and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Differential Roles of IL-18 and IL-33 in Allergic Inflammation: A Comparative Guide
Interleukin-18 (IL-18) and Interleukin-33 (IL-33) are members of the Interleukin-1 (IL-1) cytokine family, functioning as crucial mediators in the complex interplay between the innate and adaptive immune systems.[1][2] Both are considered "alarmins," cytokines released in response to cellular stress or damage, thereby alerting the immune system to potential threats.[3][4] Despite their shared lineage and signaling pathway components, IL-18 and IL-33 exhibit distinct and sometimes opposing roles in the initiation, amplification, and regulation of allergic inflammation.
This guide provides an objective comparison of the functions of IL-18 and IL-33 in allergic inflammation, supported by experimental data. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced biology of these cytokines and their potential as therapeutic targets.
Signaling Pathways and Cellular Receptors
Both IL-18 and IL-33 utilize the MyD88-dependent signaling pathway, common to the IL-1 receptor superfamily, leading to the activation of Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[5][6] However, they are initiated by binding to distinct receptor complexes.
-
IL-33 Signaling: IL-33 binds to a heterodimeric receptor complex composed of Suppression of Tumorigenicity 2 (ST2, also known as IL-1RL1) and the IL-1 Receptor Accessory Protein (IL-1RAcP).[5] This interaction recruits the adaptor protein MyD88, leading to the activation of IRAKs and TRAF6, and subsequent activation of NF-κB and MAPK pathways.[3]
-
IL-18 Signaling: IL-18 binds to its receptor complex, consisting of the primary IL-18Rα chain and the accessory IL-18Rβ protein.[6] This binding event also triggers a downstream cascade involving MyD88, IRAK, and TRAF6, culminating in NF-κB activation.[6][7]
A key distinction lies in their receptor expression. ST2, the receptor for IL-33, is a hallmark marker of Type 2 helper T cells (Th2) and Group 2 innate lymphoid cells (ILC2s), positioning IL-33 as a primary driver of type 2 immunity.[5][8] In contrast, IL-18Rα is highly expressed on Th1 cells, although it is also found on various other immune cells, including mast cells and basophils.[6]
References
- 1. IL-1, IL-18, and IL-33 families of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological mechanisms and therapeutic prospects of interleukin-33 in pathogenesis and treatment of allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | IL33: Roles in Allergic Inflammation and Therapeutic Perspectives [frontiersin.org]
- 4. Interleukin-33 and Mast Cells Bridge Innate and Adaptive Immunity: From the Allergologist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulatory Mechanisms of IL-33-ST2-Mediated Allergic Inflammation [frontiersin.org]
- 6. Role of Interleukin-18 in the Pathophysiology of Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Machine learning implicates the IL-18 signaling axis in severe asthma [insight.jci.org]
- 8. Interleukin-33 in Asthma: How Big of a Role Does It Play? - PMC [pmc.ncbi.nlm.nih.gov]
Validating the SNX18-ATG16L1 Interaction: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate protein-protein interactions that govern cellular processes is paramount. One such critical interaction in the regulation of autophagy is the binding of Sorting Nexin 18 (SNX18) to Autophagy Related 16 Like 1 (ATG16L1). This guide provides a comprehensive comparison of the experimental data and methodologies used to validate this interaction, offering a foundational resource for further investigation and therapeutic development.
The interaction between SNX18 and ATG16L1 is a key event in the biogenesis of autophagosomes, the central organelles of the autophagy pathway. SNX18, a member of the sorting nexin family containing a PX domain for phosphoinositide binding and a BAR domain for membrane remodeling, plays a crucial role in membrane trafficking and curvature. ATG16L1 is a core component of the ATG12-ATG5-ATG16L1 complex, which is essential for the lipidation of LC3 (Microtubule-associated protein 1A/1B-light chain 3), a hallmark of autophagosome formation. The validation of the SNX18-ATG16L1 interaction has been pivotal in elucidating the membrane sources and the molecular machinery required for autophagosome biogenesis.
Comparative Analysis of Validation Experiments
Multiple experimental approaches have been employed to confirm and characterize the interaction between SNX18 and ATG16L1. The following table summarizes the key findings from these studies, providing a quantitative comparison where available.
| Experimental Technique | Key Findings | Quantitative Data (where available) | Reference |
| Co-immunoprecipitation (Co-IP) | Demonstrates a direct or indirect interaction between SNX18 and ATG16L1 in cell lysates. The PX-BAR domain of SNX18 is necessary for this interaction. | Flag-ATG16L1 co-immunoprecipitates with myc-SNX18 full-length and the PX-BAR domain, but not the SH3-LC region. | [1] |
| Colocalization by Immunofluorescence Microscopy | Shows that SNX18 and ATG16L1 are present in the same subcellular compartments, particularly in the perinuclear region upon starvation. | Endogenous or Flag-tagged ATG16L1 specifically colocalizes with SNX18 in the perinuclear region. Depletion of SNX18 prevents this recruitment. | [1] |
| Functional Rescue Assays | Re-expression of wild-type SNX18 in SNX18 knockout cells restores the recruitment of ATG16L1 to WIPI2-positive structures. | Colocalization between ATG16L1 and WIPI2 is rescued in SNX18 KO cells with stable expression of mCherry-SNX18 WT. | [2] |
| siRNA-mediated Knockdown | Depletion of SNX18 leads to a reduction in the formation of ATG16L1 puncta and their colocalization with the omegasome marker DFCP1. | Starvation-induced colocalization of ATG16L1 with DFCP1 is reduced in SNX18-depleted cells. | [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Role of SNX18 in autophagosome biogenesis.
Caption: Co-immunoprecipitation workflow.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed methodologies are crucial. The following are protocols for the key experiments cited in this guide.
Co-immunoprecipitation (Co-IP) to Detect SNX18-ATG16L1 Interaction
Objective: To determine if SNX18 and ATG16L1 interact in a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids for myc-tagged SNX18 and Flag-tagged ATG16L1
-
Lipofectamine 2000 (or similar transfection reagent)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-myc antibody (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Anti-Flag antibody (for Western blotting)
-
Anti-myc antibody (for Western blotting)
-
SDS-PAGE gels and Western blotting apparatus
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding myc-SNX18 and Flag-ATG16L1 using Lipofectamine 2000 according to the manufacturer's instructions.
-
Cell Lysis: After 24-48 hours of expression, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-myc antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Flag antibody to detect co-precipitated ATG16L1.
-
Probe the membrane with an anti-myc antibody to confirm the immunoprecipitation of SNX18.
-
Immunofluorescence and Colocalization Analysis
Objective: To visualize the subcellular localization of SNX18 and ATG16L1 and assess their colocalization.
Materials:
-
HeLa or HEK293A cells
-
Coverslips
-
Starvation medium (EBSS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-SNX18 and anti-ATG16L1
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
DAPI for nuclear staining
-
Confocal microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips. Induce autophagy by starving the cells in EBSS for 2 hours.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against SNX18 and ATG16L1 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, stain nuclei with DAPI, and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a confocal microscope. Analyze the colocalization of SNX18 and ATG16L1 signals using appropriate software (e.g., ImageJ with the Coloc 2 plugin).
Conclusion
The validation of the SNX18-ATG16L1 interaction through multiple, corroborating experimental approaches provides a solid foundation for its role in autophagy. Co-immunoprecipitation has established a direct or complex-mediated interaction, while colocalization studies have pinpointed the subcellular location of this event to perinuclear recycling endosomes, especially under starvation conditions. Functional assays, such as siRNA knockdown and rescue experiments, have further solidified the physiological relevance of this interaction in the process of autophagosome formation. For researchers in autophagy and related fields, these findings and the detailed protocols herein offer a valuable resource for designing future experiments aimed at dissecting the finer details of this pathway and exploring its potential as a therapeutic target.
References
A Comparative Analysis of Phox Homology (PX) Domain Binding Specificity
For Researchers, Scientists, and Drug Development Professionals
The Phox homology (PX) domain is a conserved phosphoinositide-binding module of approximately 120 amino acids found in a wide array of eukaryotic proteins.[1] These proteins, including sorting nexins (SNXs), are integral to a multitude of cellular processes such as membrane trafficking, cell signaling, and lipid metabolism.[1][2] The specificity of PX domains for different phosphoinositide (PIP) species is crucial for their function, dictating the recruitment of their host proteins to specific membrane compartments. This guide provides a comparative analysis of PX domain binding specificity, supported by experimental data, to aid researchers in understanding and targeting these interactions.
Classification of PX Domain Binding Specificity
A systematic analysis of human PX domains has categorized them into four distinct groups based on their phosphoinositide-binding preferences.[3][4] This classification provides a framework for predicting the functional roles of PX domain-containing proteins.
-
Group I: These PX domains do not exhibit significant binding to any of the phosphoinositides tested.
-
Group II: This is the largest group, characterized by specific binding to Phosphatidylinositol 3-phosphate (PtdIns(3)P), a key lipid in the endosomal system.[3][5]
-
Group III: Members of this group bind to various di- and tri-phosphorylated phosphoinositides but not to PtdIns(3)P.
-
Group IV: This group displays a broader specificity, binding to both PtdIns(3)P and other phosphoinositides.[3]
Quantitative Binding Analysis
The binding affinities of various PX domains for different phosphoinositides have been determined using multiple biophysical techniques. The following table summarizes key quantitative data, providing a comparative overview of binding specificities.
| PX Domain Protein | Phosphoinositide Ligand | Dissociation Constant (KD) in µM | Experimental Method |
| p40phox | PtdIns(3)P | ~1.0 | Isothermal Titration Calorimetry (ITC) |
| p47phox | PtdIns(3,4)P2 | High Affinity | Protein-Lipid Overlay Assay |
| SNX1 | PtdIns(3)P | High Affinity | Liposome-based Assay |
| SNX1 | PtdIns(3,5)P2 | High Affinity | Liposome-based Assay |
| SNX3 | PtdIns(3)P | High Affinity | Not Specified |
| Vam7p (yeast) | PtdIns(3)P | High Affinity | Not Specified |
| CISK | PtdIns(3,4,5)P3 | High Affinity | Not Specified |
| PLD1 | PtdIns(3,4,5)P3 | High Affinity | Not Specified |
Signaling Pathway Involving PX Domains
PX domains are critical for the recruitment of proteins to specific membrane locations, thereby initiating downstream signaling events. A prominent example is the role of p40phox and p47phox in the activation of the NADPH oxidase complex, which is essential for the production of reactive oxygen species (ROS) in phagocytes.
References
- 1. PX Protein Domain | Cell Signaling Technology [cellsignal.com]
- 2. The Phox Homology (PX) Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classification of the human phox homology (PX) domains based on their phosphoinositide binding specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The PX domain: a new phosphoinositide-binding module - PubMed [pubmed.ncbi.nlm.nih.gov]
SNX18 in Cellular Trafficking: A Comparative Guide to its Redundant and Specialized Roles
For Researchers, Scientists, and Drug Development Professionals
Sorting Nexin 18 (SNX18) is a member of the sorting nexin (SNX) family of proteins, characterized by the presence of a Phox homology (PX) domain that binds to phosphoinositides, playing a crucial role in intracellular trafficking. SNX18, along with its close paralog SNX9, belongs to a subfamily distinguished by a similar domain architecture, including an N-terminal SH3 domain, a central PX domain, and a C-terminal Bin/Amphiphysin/Rvs (BAR) domain. While these structural similarities lead to overlapping functions, particularly in endocytosis, emerging evidence highlights a specialized and non-redundant role for SNX18 in the process of autophagy. This guide provides a comparative analysis of SNX18 and SNX9, presenting experimental data on their distinct and shared functions in key cellular processes.
Redundant Functions in Endocytosis: SNX18 and SNX9
Experimental evidence strongly supports a redundant role for SNX18 and SNX9 in clathrin-mediated endocytosis (CME), a critical process for the uptake of extracellular molecules. Both proteins are known to interact with key components of the endocytic machinery, including dynamin, N-WASP, and synaptojanin.[1][2]
Comparative Performance in Transferrin Uptake
A key functional assay to measure the efficiency of CME is the uptake of transferrin. Studies have shown that the depletion of either SNX18 or SNX9 can impair this process, and importantly, the overexpression of one can compensate for the loss of the other, demonstrating their functional redundancy in this pathway.[1]
| Condition | Cell Line | Effect on Transferrin Uptake | Reference |
| shRNA-mediated knockdown of SNX18 | C6 glioma | 55% reduction | [1] |
| shRNA-mediated knockdown of SNX9 | HeLa | Significant reduction | [3] |
| SNX18 knockdown + SNX9 overexpression | C6 glioma | Rescue of uptake defect | [1] |
| SNX9 knockdown + SNX18 overexpression | HeLa | Rescue of uptake defect | [1] |
Interaction with and Regulation of Dynamin
Both SNX18 and SNX9 interact with the GTPase dynamin, a protein essential for the scission of nascent vesicles from the plasma membrane. Furthermore, both proteins have been shown to stimulate the basal GTPase activity of dynamin to a similar degree, providing a molecular basis for their redundant function in endocytosis.[2]
| Protein | Effect on Dynamin-1 Basal GTPase Activity | Reference |
| GST-SNX18 | Stimulation comparable to GST-SNX9 | [2] |
| GST-SNX9 | Stimulation | [2] |
Specialized Role of SNX18 in Autophagy
In contrast to their overlapping roles in endocytosis, SNX18 has a distinct and essential function in autophagy, the cellular process for the degradation and recycling of cellular components. This role is not shared by SNX9.[4] SNX18 is a positive regulator of autophagosome formation, and its depletion leads to a significant inhibition of this process.[4]
Quantitative Analysis of Autophagic Flux
The role of SNX18 in autophagy has been quantified by measuring the levels of lipidated LC3 (LC3-II), a marker of autophagosomes, and the degradation of long-lived proteins.
| Condition | Cell Line | Effect on Autophagy | Reference |
| siRNA-mediated knockdown of SNX18 | HEK GFP-LC3 | Decreased accumulation of GFP-LC3-II | [4][5] |
| siRNA-mediated knockdown of SNX18 | HeLa | Inhibition of starvation-induced degradation of long-lived proteins | [4][5] |
| siRNA-mediated knockdown of SNX9 | HEK GFP-LC3 | No inhibition of autophagosome formation | [4] |
Signaling Pathways and Molecular Interactions
The differential and overlapping functions of SNX18 and SNX9 can be attributed to their interactions with distinct and common sets of proteins.
Caption: Interaction pathways of SNX18 and SNX9 in endocytosis and autophagy.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to elucidate the functions of SNX18 and SNX9.
Caption: General workflow for assessing endocytosis via transferrin uptake after siRNA knockdown.
Caption: Workflow for measuring autophagy flux by quantifying LC3-II levels.
Experimental Protocols
siRNA-mediated Knockdown of SNX18 and SNX9
This protocol describes the general procedure for reducing the expression of SNX18 and SNX9 in cultured cells using small interfering RNA (siRNA).
-
Cell Seeding: Seed cells in antibiotic-free medium to achieve 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute siRNA duplexes (e.g., non-targeting control, SNX18-specific, SNX9-specific) in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation: Assess knockdown efficiency by Western blotting or qRT-PCR for SNX18 and SNX9 protein or mRNA levels, respectively.
Transferrin Uptake Assay
This assay measures the rate of clathrin-mediated endocytosis.
-
Cell Preparation: Plate cells on coverslips and transfect with siRNA as described above.
-
Starvation: Prior to the assay, starve the cells in serum-free medium for 30-60 minutes at 37°C.
-
Transferrin Incubation: Incubate the cells with fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) in serum-free medium for a defined period (e.g., 10-15 minutes) at 37°C.
-
Washing and Fixation:
-
Place the cells on ice and wash with ice-cold PBS to stop endocytosis and remove surface-bound transferrin.
-
Fix the cells with 4% paraformaldehyde in PBS.
-
-
Imaging and Quantification:
-
Mount the coverslips on slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software.
-
Autophagy Flux Assay (LC3-II Immunoblotting)
This method quantifies the rate of autophagy by measuring the accumulation of LC3-II in the presence of a lysosomal inhibitor.
-
Cell Treatment: Transfect cells with siRNA as described above.
-
Induction of Autophagy: Induce autophagy by starving the cells in amino acid-free medium for a specified time (e.g., 2 hours). For the last 1-2 hours of starvation, treat one set of cells with a lysosomal inhibitor such as Bafilomycin A1.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and a loading control (e.g., actin or tubulin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities for LC3-II and the loading control.
-
Calculate the autophagic flux by comparing the LC3-II levels in the presence and absence of Bafilomycin A1.
-
Conclusion
SNX18 and its paralog SNX9 exhibit both redundant and distinct functions in cellular trafficking. Their overlapping roles in clathrin-mediated endocytosis are underscored by their shared interaction partners and the ability of one to compensate for the loss of the other in functional assays. However, SNX18 possesses a specialized, non-redundant role as a positive regulator of autophagy, a function not shared by SNX9. This functional divergence highlights the intricate regulation of intracellular membrane dynamics and presents SNX18 as a potential therapeutic target in diseases where autophagy is dysregulated, such as neurodegenerative disorders and cancer. Further research into the specific mechanisms governing the differential recruitment and activity of SNX18 and SNX9 will be crucial for a complete understanding of their roles in health and disease.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. SNX18 shares a redundant role with SNX9 and modulates endocytic trafficking at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNX9 Regulates Dynamin Assembly and Is Required for Efficient Clathrin-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane remodeling by the PX-BAR protein SNX18 promotes autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to IL-18 Signaling in Diverse Immune Cell Subsets
For Researchers, Scientists, and Drug Development Professionals
Interleukin-18 (IL-18), a pleiotropic pro-inflammatory cytokine of the IL-1 family, plays a critical role in both innate and adaptive immunity. Its signaling cascade, initiated by the formation of a high-affinity receptor complex, triggers distinct downstream pathways that vary significantly among different immune cell subsets. This guide provides a comparative analysis of IL-18 signaling in T lymphocytes, natural killer (NK) cells, macrophages, and dendritic cells, supported by experimental data and detailed protocols to facilitate further research and therapeutic development.
IL-18 Receptor Expression and Signaling Outcomes: A Comparative Overview
The cellular response to IL-18 is primarily dictated by the expression of the IL-18 receptor (IL-18R) complex and the surrounding cytokine milieu. The IL-18R consists of a ligand-binding subunit, IL-18Rα (also known as IL-1R5), and a signal-transducing subunit, IL-18Rβ (also known as IL-1R7). The differential expression of these subunits across immune cell populations, and their regulation by other cytokines, is a key determinant of the cellular response to IL-18.
T Lymphocytes: A Dichotomous Response
IL-18 signaling in T cells is highly dependent on the subset and the presence of other cytokines, particularly IL-12.
-
CD4+ T Cells: Naive CD4+ T cells express low levels of IL-18Rα.[1] However, upon activation and in the presence of IL-12, IL-18Rα expression is significantly upregulated, priming the cells for a potent Th1 response characterized by high levels of Interferon-gamma (IFN-γ) production.[1][2] In the absence of IL-12, IL-18 can promote Th2 cytokine production, such as IL-4 and IL-13.[2][3] Memory CD4+ T cells generally exhibit higher constitutive expression of IL-18Rα compared to their naive counterparts.
-
CD8+ T Cells: CD8+ T cells, particularly memory CD8+ T cells, express higher levels of IL-18Rα than CD4+ T cells.[4][5] IL-18, in synergy with IL-12 or IL-15, potently enhances the cytotoxic activity of CD8+ T cells and NK cells through the induction of perforin and FasL.[2] IL-18 can also act on memory CD8+ T cells in an antigen-independent manner to induce IFN-γ production.
| Cell Subset | IL-18Rα Expression ( unstimulated) | Key Synergistic Cytokines | Primary Signaling Outcome |
| Naive CD4+ T Cells | Low | IL-12 | Th1 differentiation, IFN-γ production |
| Memory CD4+ T Cells | Moderate to High | IL-12 | Potent IFN-γ production |
| Naive CD8+ T Cells | Low to Moderate | IL-12, IL-15 | Enhanced cytotoxicity, IFN-γ production |
| Memory CD8+ T Cells | High | IL-12, IL-15 | Strong cytotoxic response, IFN-γ production |
Natural Killer (NK) Cells: Potent Activators of Innate Immunity
NK cells are highly responsive to IL-18 due to their constitutive expression of both IL-18Rα and IL-18Rβ. IL-18 is a critical cytokine for NK cell development and effector function.[2] In synergy with IL-12 or IL-15, IL-18 is a potent inducer of IFN-γ production and enhances the cytotoxic capabilities of NK cells against tumor and virally infected cells.[6]
| Cell Subset | IL-18Rα Expression | Key Synergistic Cytokines | Primary Signaling Outcome |
| NK Cells | High | IL-12, IL-15 | IFN-γ production, enhanced cytotoxicity |
Macrophages: Modulators of Inflammation and Polarization
IL-18 plays a significant role in macrophage function and can influence their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
-
M1 Macrophages: Classically activated (M1) macrophages, polarized by IFN-γ and LPS, are key producers of IL-18. IL-18 can act in an autocrine or paracrine manner to further enhance the pro-inflammatory functions of M1 macrophages.
-
M2 Macrophages: In contrast, IL-18, in combination with IL-10, can amplify M2 polarization, characterized by increased expression of CD163.[7] This suggests a role for IL-18 in both the initiation and resolution of inflammation, depending on the context.
| Cell Subset | IL-18 Source | Effect of IL-18 Signaling |
| M1 Macrophages | High | Autocrine/paracrine amplification of pro-inflammatory response |
| M2 Macrophages | Low | In synergy with IL-10, promotes M2 polarization |
Dendritic Cells: Bridging Innate and Adaptive Immunity
Dendritic cells (DCs) are crucial for initiating adaptive immune responses, and IL-18 can modulate their function.
-
Myeloid Dendritic Cells (mDCs/cDCs): Myeloid DCs are a source of IL-18 and can also respond to it.[8] IL-18 can promote the maturation of mDCs, leading to increased expression of co-stimulatory molecules and enhanced T cell activation.
-
Plasmacytoid Dendritic Cells (pDCs): Plasmacytoid DCs express the IL-18 receptor and can be chemoattracted by IL-18.[8] IL-18 can enhance the ability of pDCs to induce a Th1 response.[8]
| Cell Subset | IL-18R Expression | IL-18 Production | Effect of IL-18 Signaling |
| Myeloid DCs | Moderate | Yes | Promotes maturation and T cell activation |
| Plasmacytoid DCs | Moderate | Low | Chemoattraction, enhances Th1 polarization |
IL-18 Signaling Pathways
The binding of IL-18 to its receptor complex initiates a conserved intracellular signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of key transcription factors, including NF-κB and AP-1, and the mitogen-activated protein kinase (MAPK) pathways (p38 and JNK). In certain cell types, particularly in synergy with IL-12, IL-18 signaling also involves the activation of STAT4.
Caption: General IL-18 signaling cascade.
The specific activation and interplay of these pathways can differ between immune cell subsets, leading to the diverse functional outcomes described above. For instance, the synergistic activation of STAT4 by IL-12 is crucial for the high IFN-γ production seen in Th1 cells and NK cells.
Experimental Protocols
Quantification of IL-18 Receptor Expression by Flow Cytometry
Objective: To quantify the percentage of cells expressing IL-18Rα and the mean fluorescence intensity (MFI) on different immune cell subsets.
Materials:
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD56, CD14, CD11c, CD123)
-
Fluorochrome-conjugated anti-human IL-18Rα antibody and corresponding isotype control
-
Flow cytometer
Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Wash cells twice with cold PBS.
-
Resuspend cells in FACS buffer to a concentration of 1x10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the appropriate combination of fluorochrome-conjugated antibodies against cell surface markers to identify the desired immune cell subsets.
-
Add the fluorochrome-conjugated anti-human IL-18Rα antibody or its isotype control to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer and analyze using appropriate software.
Measurement of IL-18-Induced Cytokine Production by ELISA
Objective: To quantify the concentration of cytokines (e.g., IFN-γ) secreted by immune cells in response to IL-18 stimulation.
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
Recombinant human IL-18 and other stimulating cytokines (e.g., IL-12)
-
ELISA kit for the cytokine of interest (e.g., human IFN-γ)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Isolate the desired immune cell population (e.g., purified NK cells or CD4+ T cells).
-
Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in 200 µL of complete medium.
-
Stimulate the cells with recombinant IL-18 at various concentrations (e.g., 1-100 ng/mL), alone or in combination with other cytokines like IL-12 (e.g., 10 ng/mL). Include an unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant.
-
Quantify the concentration of the cytokine of interest in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
In Vitro Differentiation of Human M1 and M2 Macrophages
Objective: To generate polarized M1 and M2 macrophages from human peripheral blood monocytes for subsequent IL-18 signaling studies.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
Recombinant human M-CSF
-
Recombinant human GM-CSF
-
Recombinant human IL-4, IL-10, and TGF-β[9]
-
LPS and recombinant human IFN-γ
Procedure:
-
Isolate PBMCs and enrich for monocytes (CD14+ cells) using magnetic-activated cell sorting (MACS) or by plastic adherence.
-
Culture the monocytes in RPMI-1640 with 10% FBS and 50 ng/mL M-CSF for 6 days to generate M0 macrophages.[10]
-
For M1 polarization: Replace the medium with fresh medium containing 100 ng/mL LPS and 20 ng/mL IFN-γ and culture for another 24-48 hours.[9][11]
-
For M2 polarization: Replace the medium with fresh medium containing 20 ng/mL IL-4, 20 ng/mL IL-10, and 20 ng/mL TGF-β and culture for another 24-48 hours.[9]
-
Confirm macrophage polarization by analyzing the expression of characteristic surface markers (e.g., CD80 for M1, CD163/CD206 for M2) by flow cytometry and by measuring cytokine production (e.g., TNF-α for M1, IL-10 for M2) by ELISA.
Intracellular Staining of Phosphorylated STAT4
Objective: To detect the phosphorylation of STAT4 in response to IL-12 and IL-18 stimulation in lymphocytes by flow cytometry.
Materials:
-
Isolated lymphocytes (e.g., T cells or NK cells)
-
Recombinant human IL-12 and IL-18
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated anti-human phospho-STAT (Tyr693) antibody and corresponding isotype control
-
Fluorochrome-conjugated antibodies against cell surface markers
-
Flow cytometer
Procedure:
-
Stimulate isolated lymphocytes with IL-12 and/or IL-18 for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
Immediately fix the cells with a fixation buffer (e.g., 1.5-4% paraformaldehyde) for 10-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells using a permeabilization buffer (e.g., ice-cold methanol or a saponin-based buffer).
-
Wash the cells with permeabilization wash buffer.
-
Stain with the fluorochrome-conjugated anti-phospho-STAT4 antibody and antibodies against cell surface markers for 30-60 minutes at room temperature or 4°C.
-
Wash the cells with permeabilization wash buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Logical Relationships in IL-18 Signaling Diversity
Caption: Factors influencing diverse IL-18 signaling.
This guide provides a foundational understanding of the differential effects of IL-18 signaling across key immune cell populations. The provided experimental protocols offer a starting point for researchers to further investigate the intricate role of this cytokine in health and disease, ultimately aiding in the development of novel immunomodulatory therapies.
References
- 1. Regulation of Interleukin (Il)-18 Receptor α Chain Expression on Cd4+ T Cells during T Helper (Th)1/Th2 Differentiation: Critical Downregulatory Role of IL-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-18 cytokine in immunity, inflammation, and autoimmunity: Biological role in induction, regulation, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unique Action of Interleukin-18 on T Cells and Other Immune Cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Differential capacities of CD4+, CD8+, and CD4-CD8- T cell subsets to express IL-18 receptor and produce IFN-gamma in response to IL-18. | Semantic Scholar [semanticscholar.org]
- 6. TL1A Selectively Enhances IL-12/IL-18-Induced NK Cell Cytotoxicity against NK-Resistant Tumor Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-18 Amplifies Macrophage Polarization and Morphological Alteration, Leading to Excessive Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
A Researcher's Guide to Antibody Specificity for PX Domain Proteins
For researchers in cell signaling, immunology, and drug development, the precise detection of specific proteins is paramount. This guide provides an objective comparison of antibody performance against different Phox (PX) domain-containing proteins, a family of molecules critical to cellular trafficking and signaling. Understanding and verifying antibody specificity is essential to prevent cross-reactivity, which can lead to the misinterpretation of experimental results.[1][2] This is particularly crucial when studying closely related proteins such as p40phox and p47phox, key components of the NADPH oxidase complex.
The Phox homology (PX) domain is a phosphoinositide-binding structural motif of about 120 amino acids found in over 250 proteins.[3] These domains are crucial for recruiting proteins to cellular membranes by binding to specific phosphoinositides, thereby regulating processes like protein sorting, vesicular trafficking, and phospholipid metabolism.[3][4][5] Given the structural similarities within this protein family, antibodies generated against one PX domain protein may inadvertently bind to another, a phenomenon known as cross-reactivity.[1][2]
This guide offers a framework for selecting and validating antibodies for PX domain proteins, presenting comparative data, detailed experimental protocols, and visual aids to support informed decision-making in your research.
Data Presentation: Comparing Antibody Types and Target Specificity
The choice between monoclonal and polyclonal antibodies is a critical first step. Polyclonal antibodies, being a heterogeneous mix recognizing multiple epitopes, have a higher likelihood of cross-reactivity.[1] In contrast, monoclonal antibodies recognize a single epitope, offering higher specificity.[6][7][8]
Table 1: General Comparison of Monoclonal and Polyclonal Antibodies for PX Domain Protein Studies
| Feature | Polyclonal Antibodies | Monoclonal Antibodies |
| Specificity | Recognizes multiple epitopes; higher potential for cross-reactivity with related PX proteins.[1][7] | Recognizes a single epitope; generally higher specificity and lower cross-reactivity.[6][7] |
| Sensitivity | Often provides a more robust signal, especially for low-abundance proteins, due to binding at multiple sites.[6][9] | May be less sensitive if the single epitope is masked or modified. |
| Consistency | Prone to batch-to-batch variability.[6] | High batch-to-batch consistency due to production from a single hybridoma line.[10] |
| Production | Shorter production time and lower cost.[6][9] | Longer production time and higher cost.[8] |
| Ideal Use Case | Screening, immunoprecipitation (IP), and detecting denatured proteins (Western Blot).[6][7] | Quantitative assays (ELISA), diagnostics, and studies requiring high specificity.[8] |
Table 2: Example Specificity Data for Commercially Available Phox Subunit Antibodies
This table presents a summary of specificity claims and findings for representative antibodies based on manufacturer data and publications. Researchers should always consult the specific product datasheet.
| Antibody Target | Type | Manufacturer Claim / Finding | Cross-Reactivity Note | Source |
| Phospho-p40phox (Thr154) | Polyclonal | Detects endogenous levels of p40phox only when phosphorylated at threonine 154. | Does not cross-react with other phosphorylated phox subunits. | [11] |
| p47phox | Polyclonal | Detects endogenous levels of total p47phox protein. | Specificity should be verified against other phox proteins like p40phox, especially if using for immunoprecipitation. | [12] |
Table 3: Phosphoinositide Binding Specificity of Human p40phox and p47phox PX Domains
The function of PX domain proteins is intrinsically linked to their lipid binding preferences. Understanding these specificities can provide clues about their distinct cellular roles and the potential functional consequences of antibody cross-reactivity.
| PX Domain Protein | Primary Phosphoinositide Ligand(s) | Functional Implication |
| p40phox | PtdIns(3)P[3][13] | Recruitment to early endosomes and phagosomal membranes.[13] |
| p47phox | PtdIns(3,4)P2, PtdIns(3)P[3] | Translocation to the plasma membrane upon cellular activation.[13] |
Visualizing Pathways and Protocols
To better understand the context of PX domain protein function and the methods for antibody validation, the following diagrams illustrate key processes.
Caption: Signaling pathway for NADPH oxidase complex activation.
Caption: Experimental workflow for assessing antibody cross-reactivity.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. PX Protein Domain | Cell Signaling Technology [cellsignal.com]
- 4. The Phox homology (PX) domain, a new player in phosphoinositide signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Phox Homology (PX) Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. pacificimmunology.com [pacificimmunology.com]
- 8. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Polyclonal vs. monoclonal antibodies | Proteintech Group [ptglab.com]
- 10. Systematic comparison of monoclonal versus polyclonal antibodies for mapping histone modifications by ChIP-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-p40phox (Thr154) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. p47phox Antibody | Cell Signaling Technology [cellsignal.com]
- 13. A Regulated Adaptor Function of p40phox: Distinct p67phox Membrane Targeting by p40phox and by p47phox - PMC [pmc.ncbi.nlm.nih.gov]
Validating SNX18-Dependent Pathways: A Comparison Guide for Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Sorting nexin 18 (SNX18), a member of the PX-BAR domain-containing protein family, has emerged as a critical regulator of intracellular membrane trafficking. Its roles in autophagy and endocytosis are of significant interest in understanding cellular homeostasis and the pathogenesis of various diseases. This guide provides a comparative overview of SNX18-dependent pathways, validated using knockout and knockdown models, and offers insights into alternative mechanisms. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying signaling networks.
Data Presentation: Comparing SNX18 Function in Wild-Type vs. Knockout/Knockdown Models
The following tables summarize quantitative data from studies investigating the impact of SNX18 depletion on its core cellular functions: autophagy and endocytosis.
Table 1: Impact of SNX18 Depletion on Autophagy
| Parameter | Cell Line | Model | Effect of SNX18 Depletion | Reference |
| GFP-LC3 Puncta Formation | HEK293 | siRNA | Strong inhibition of GFP-LC3 spot formation in both fed and starved cells.[1] | [1] |
| LC3-II Levels | HEK293 | siRNA | Significant decrease in LC3-II levels relative to actin, indicating reduced autophagosome formation.[2] | [2] |
| Long-lived Protein Degradation | HeLa | siRNA | Quantification of long-lived protein degradation showed a significant reduction in starved cells upon SNX18 knockdown.[2] | [2] |
| Autophagic Flux | HEK293A | CRISPR-Cas9 KO | Autophagic flux is reduced by approximately 20% in SNX18 KO cells.[3] | [3] |
| ATG16L1 and WIPI2 Puncta | HEK293A | CRISPR-Cas9 KO | Significant reduction in the number of ATG16L1 and WIPI2 puncta formed in response to starvation.[3] | [3] |
Table 2: Impact of SNX18 Depletion on Endocytosis and Comparison with SNX9
| Parameter | Cell Line | Model | Effect of SNX18 Depletion | Comparison with SNX9 Depletion | Reference |
| Transferrin Uptake | HeLa | shRNA | Inhibition of transferrin uptake.[4] | Depletion of SNX9 also inhibits transferrin uptake. SNX18 can compensate for SNX9 deficiency and vice versa, indicating functional redundancy.[4][5] | [4][5] |
| Dynamin GTPase Activity | In vitro | Recombinant protein | SNX18 stimulates the basal GTPase activity of dynamin-1.[6] | SNX9 shows a comparable stimulation of dynamin-1's basal GTPase activity.[6] | [6] |
Signaling Pathways and Experimental Workflows
SNX18-Dependent Autophagy Pathway
SNX18 plays a crucial role in the formation of autophagosomes. It is recruited to recycling endosomes and facilitates the delivery of membranes containing ATG16L1 and LC3 to the nascent autophagosome, also known as the phagophore.[1][2][7] This process is dependent on the interaction of SNX18 with ATG16L1 and LC3.[1][8] Furthermore, SNX18 is involved in the trafficking of ATG9A, a transmembrane protein essential for autophagosome formation, from recycling endosomes by recruiting Dynamin-2.[3]
SNX18-mediated autophagosome biogenesis.
SNX18 in Clathrin-Mediated Endocytosis and its Redundancy with SNX9
SNX18 is involved in clathrin-mediated endocytosis (CME) at the plasma membrane.[4][5] It interacts with key components of the endocytic machinery, including dynamin, which is responsible for the scission of vesicles from the plasma membrane.[4][6] SNX18 and its paralog SNX9 exhibit functional redundancy in this pathway.[4][5] They can form heterodimers and both contribute to the recruitment and activation of dynamin.[4][6][9] Depletion of either SNX18 or SNX9 can impair endocytosis, but the presence of the other can often compensate for this loss.[4][5]
References
- 1. Membrane remodeling by the PX-BAR protein SNX18 promotes autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SNX18 regulates ATG9A trafficking from recycling endosomes by recruiting Dynamin‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNX18 shares a redundant role with SNX9 and modulates endocytic trafficking at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. umu.diva-portal.org [umu.diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. SNX18 tubulates recycling endosomes for autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Landscape of Phox Homology (PX) Domains Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth structural and functional comparison of Phox (PX) domains from various species. PX domains are crucial phosphoinositide-binding modules that play pivotal roles in a multitude of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal rearrangement.[1] Understanding the structural nuances and binding specificities of these domains across different species is paramount for elucidating their roles in health and disease, and for the development of targeted therapeutics.
Structural Comparison of PX Domains: A Conserved Fold with Functional Diversity
The Phox homology (PX) domain is a conserved structural motif of approximately 120-130 amino acids found in a wide range of eukaryotic proteins, from yeast to humans.[2] While the overall three-dimensional structure is largely conserved, subtle variations, particularly in the loop regions, confer distinct phosphoinositide binding specificities and functional roles.
The canonical PX domain fold consists of a three-stranded anti-parallel β-sheet packed against a C-terminal helical subdomain, which is typically composed of four α-helices.[2] Key structural features and differences across species are highlighted below:
-
Conserved Core: A conserved structural core, comprising the β-sheet and a couple of the α-helices, is observed across different species, including the yeast SNARE protein Vam7p and the human p40phox.[3][4] This conserved core forms the fundamental scaffold for phosphoinositide binding.
-
Variable Loop Regions: Significant structural divergence is observed in the loop regions connecting the secondary structure elements. These loops contribute to the formation of the phosphoinositide-binding pocket and are crucial in determining the specificity for different phosphoinositide headgroups.[2] For instance, the comparison between the PX domains of human p47phox and p40phox reveals considerable conformational differences in the membrane insertion loop, which accounts for their different lipid binding profiles.[4]
-
Phosphoinositide Binding Pocket: The binding pocket for the phosphoinositide headgroup is a key area of structural variation. In many PX domains, such as that of p40phox, a well-defined pocket specifically accommodates phosphatidylinositol 3-phosphate (PtdIns(3)P).[4][5] In contrast, the p47phox PX domain possesses a wider crevice, allowing it to bind to phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2) and also features a second binding site for anionic phospholipids like phosphatidic acid.[4][5]
-
Proline-Rich Loop: A proline-rich loop is a characteristic feature of many PX domains, although its sequence is not strictly conserved.[3] This loop can be involved in protein-protein interactions and can influence the overall conformation of the domain.
Quantitative Comparison of Phosphoinositide Binding Affinities
The defining feature of PX domains is their ability to bind to specific phosphoinositides, thereby targeting the host protein to specific membrane compartments. The binding affinities, typically expressed as the dissociation constant (Kd), vary significantly among PX domains from different species and for different phosphoinositide ligands.
| Protein | Species | Ligand | Method | Kd (µM) |
| p40phox | Homo sapiens | PtdIns(3)P | ITC | ~1.5 |
| p47phox | Homo sapiens | PtdIns(3,4)P2 | SPR | ~0.8 |
| Vam7p | Saccharomyces cerevisiae | PtdIns(3)P | ITC | ~1.0 |
| SNX3 (Grd19p) | Saccharomyces cerevisiae | PtdIns(3)P | ITC | ~0.5 |
| SNX3 | Homo sapiens | PtdIns(3)P | SPR | ~0.1 |
| SNX9 | Homo sapiens | PtdIns(4,5)P2 | Liposome Sedimentation | High Affinity |
| PI3KC2α | Homo sapiens | PtdIns(4,5)P2 | Liposome Binding | High Affinity |
Note: The Kd values are approximate and can vary depending on the experimental conditions and the specific assay used. "High Affinity" indicates strong binding was observed, but a precise Kd value was not reported in the cited literature.
Experimental Protocols
Accurate determination of PX domain-phosphoinositide interactions relies on robust in vitro binding assays. Below are detailed protocols for three commonly used techniques.
Liposome Pelleting Assay
This assay qualitatively or semi-quantitatively assesses the binding of a protein to liposomes containing specific phosphoinositides.
Methodology:
-
Liposome Preparation:
-
Mix lipids (e.g., POPC, POPE, and the desired phosphoinositide) in chloroform in appropriate molar ratios.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Further dry the lipid film under vacuum for at least 1 hour.
-
Rehydrate the lipid film in a suitable buffer (e.g., 25 mM Tris-HCl pH 7.5, 125 mM KCl, 1 mM DTT, 0.5 mM EDTA) with gentle vortexing to form multilamellar vesicles.
-
Subject the vesicle suspension to multiple freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane (e.g., 100 nm pore size) to generate unilamellar liposomes.[6]
-
-
Binding Reaction:
-
Incubate the purified PX domain-containing protein with the prepared liposomes at a specific concentration (e.g., 1-5 µM protein with 100-200 µM total lipid) in a binding buffer.
-
Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., room temperature or 4°C).
-
-
Pelleting and Analysis:
-
Centrifuge the mixture at high speed (e.g., >100,000 x g) for a sufficient time (e.g., 30-60 minutes) to pellet the liposomes.
-
Carefully separate the supernatant (unbound protein) from the pellet (liposome-bound protein).
-
Analyze both fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the extent of protein binding to the liposomes.[7]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[8][9][10]
Methodology:
-
Sample Preparation:
-
Dialyze both the purified PX domain protein and the phosphoinositide ligand (typically a soluble, short-chain analogue) extensively against the same buffer to minimize heat signals from buffer mismatch. A common buffer is 20 mM HEPES pH 7.5, 150 mM NaCl.
-
Degas the samples immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
-
ITC Experiment:
-
Load the PX domain solution into the sample cell of the calorimeter and the phosphoinositide solution into the injection syringe. The concentration of the protein in the cell should be approximately 10-50 times the expected Kd, and the ligand in the syringe should be 10-20 times the protein concentration.[11]
-
Perform a series of small injections (e.g., 5-10 µL) of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
Biolayer Interferometry (BLI)
BLI is a label-free optical biosensing technique that monitors the binding and dissociation of molecules in real-time, allowing for the determination of association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd).[12][13][14]
Methodology:
-
Sensor Preparation and Ligand Immobilization:
-
Hydrate the biosensors (e.g., streptavidin-coated) in the assay buffer.
-
Immobilize a biotinylated ligand (e.g., biotinylated liposomes containing the phosphoinositide of interest) onto the sensor surface.
-
-
BLI Measurement:
-
Establish a baseline by dipping the sensor with the immobilized ligand into the assay buffer.
-
Move the sensor to a well containing the purified PX domain protein (the analyte) at a known concentration and monitor the association phase.
-
Transfer the sensor back to a well containing only the assay buffer to monitor the dissociation phase.
-
Repeat the association and dissociation steps with a range of analyte concentrations.
-
-
Data Analysis:
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 binding model) using the instrument's software to determine the kon, koff, and Kd values.[15]
-
Signaling Pathways and Experimental Workflows
PX domains are integral components of various signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for a comprehensive understanding.
NADPH Oxidase Activation Pathway
The assembly and activation of the NADPH oxidase complex, a key enzyme in innate immunity, is a well-characterized process involving multiple PX domain-containing proteins, including p40phox and p47phox.
Caption: Assembly of the NADPH oxidase complex at the plasma membrane.
Endosomal Sorting Pathway Involving Sorting Nexins (SNXs)
Sorting nexins are a large family of PX domain-containing proteins that regulate the sorting and trafficking of cargo proteins from endosomes.
Caption: Role of Sorting Nexins in endosomal cargo trafficking.
Conclusion
The structural and functional diversity of PX domains across different species underscores their adaptability as key regulators of cellular membrane dynamics. While the core structural fold is conserved, subtle variations in loop regions and binding pockets lead to a wide range of phosphoinositide binding specificities. This guide provides a framework for understanding these differences, offering detailed experimental protocols for their characterization and visual representations of their involvement in crucial signaling pathways. A deeper understanding of the structure-function relationships of PX domains will undoubtedly pave the way for novel therapeutic interventions targeting diseases where phosphoinositide signaling is dysregulated.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Binding of the PX domain of p47phox to phosphatidylinositol 3,4-bisphosphate and phosphatidic acid is masked by an intramolecular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane binding mechanisms of the PX domains of NADPH oxidase p40phox and p47phox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposome binding assay [protocols.io]
- 7. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 12. Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein-Protein Binding Kinetics by Biolayer Interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to IL-18 and Other IL-1 Family Cytokines in Innate Immunity
The Interleukin-1 (IL-1) family of cytokines are central mediators of innate immunity and inflammation.[1][2] Initially defined by just two members, IL-1α and IL-1β, the family has expanded to include 11 cytokines with diverse and sometimes opposing functions.[1][3] These molecules are critical for host defense but their dysregulation can lead to a wide range of inflammatory and autoimmune diseases.[3][4] This guide provides a detailed comparison of Interleukin-18 (IL-18) with other key members of the IL-1 family—IL-1β, IL-33, and IL-37—focusing on their distinct roles and mechanisms within the innate immune system.
Overview of the IL-1 Family
The IL-1 family can be broadly categorized based on their function:
-
Agonists (Pro-inflammatory): IL-1α, IL-1β, IL-18, IL-33, IL-36α, IL-36β, IL-36γ.[1]
-
Receptor Antagonists: IL-1Ra, IL-36Ra, IL-38.[1]
-
Anti-inflammatory Cytokine: IL-37.[1]
Most members of this family lack a signal peptide and are synthesized as inactive precursor proteins.[2] Their activation and secretion are tightly regulated, often involving the inflammasome, a multi-protein complex that activates caspase-1.[5][6] Once activated, these cytokines bind to specific receptor complexes, which typically contain a Toll/IL-1 receptor (TIR) domain, initiating downstream signaling cascades that drive inflammation.[2][7]
Interleukin-18 (IL-18): A Key Driver of Type 1 Immunity
First identified as an interferon-gamma (IFN-γ) inducing factor, IL-18 is a pleiotropic cytokine that serves as a crucial link between the innate and adaptive immune systems.[8][9]
Processing and Signaling: Like IL-1β, IL-18 is synthesized as an inactive precursor, pro-IL-18, which requires cleavage by caspase-1 for activation.[5][10] A key distinction, however, is that pro-IL-18 is constitutively expressed in many cell types, including macrophages, dendritic cells, and epithelial cells, allowing for its rapid release upon inflammasome activation.[5][11][12]
Activated IL-18 binds to its specific receptor complex, consisting of the IL-18 receptor α (IL-18Rα) and the IL-18 receptor β (IL-18Rβ).[8] This binding event recruits the MyD88 adaptor protein, leading to the activation of downstream signaling pathways, most notably NF-κB, which drives the expression of various inflammatory genes.[13]
Role in Innate Immunity: IL-18's hallmark function is its potent ability to induce IFN-γ production from natural killer (NK) cells and T cells, particularly in synergy with IL-12.[2][9][13] This IFN-γ production is critical for activating macrophages and enhancing their antimicrobial capabilities, forming a key axis of the Th1-mediated immune response.[13] IL-18 is therefore vital for host defense against intracellular pathogens.[9][14]
Comparative Analysis of IL-1 Family Cytokines
IL-18 versus IL-1β
IL-18 and IL-1β are the most closely related pro-inflammatory cytokines in the family, sharing a similar activation pathway via the inflammasome.[5][6] However, they have distinct regulatory mechanisms and functional outputs.
-
Expression and Regulation: The most significant difference lies in their precursor expression. Pro-IL-1β is not constitutively expressed and requires transcriptional induction by inflammatory stimuli (like TLR ligands), a process known as "priming".[5][11] In contrast, the constitutive availability of pro-IL-18 in many cells allows for more rapid deployment.[5][11] Furthermore, IL-18 activity is tightly controlled in the extracellular space by a high-affinity, naturally occurring inhibitor, the IL-18 binding protein (IL-18BP), which prevents its interaction with the IL-18 receptor.[15][16]
-
Functional Divergence: While both cytokines are broadly pro-inflammatory, IL-1β is a potent pyrogen (fever-inducer) and drives a wide spectrum of acute inflammatory responses.[13] IL-18's effects are more specialized, primarily promoting IFN-γ-dependent Th1 immunity.[13] In the absence of IL-12, IL-18 can promote Th2-type responses, highlighting its context-dependent functionality.[2][14]
IL-18 versus IL-33
IL-18 and IL-33 are both considered "alarmins," cytokines released upon cellular stress or damage to alert the immune system.[17] However, they direct fundamentally different types of immune responses.
-
Immune Polarization: IL-18 is a cornerstone of Type 1 immunity (IFN-γ, NK cells, Th1 cells), crucial for clearing intracellular pathogens.[9][13] Conversely, IL-33 is a potent driver of Type 2 immunity, activating mast cells, eosinophils, and group 2 innate lymphoid cells (ILC2s) to produce cytokines like IL-5 and IL-13.[18][19] This response is characteristic of allergic inflammation and defense against helminth parasites.[19]
-
Receptor and Signaling: IL-33 signals through a distinct receptor complex composed of ST2 (also known as IL-1RL1) and the IL-1 receptor accessory protein (IL-1RAcP).[16][18] While both IL-18 and IL-33 pathways utilize the MyD88 adaptor protein, their unique receptor engagement ensures the activation of distinct cellular programs.[20]
IL-18 versus IL-37
IL-37 stands out in the IL-1 family as a fundamental inhibitor of inflammation, often acting in direct opposition to IL-18.[1][21]
-
Opposing Functions: IL-18 is strongly pro-inflammatory, while IL-37 is a natural brake on innate immunity.[21] The expression of IL-37 is induced by pro-inflammatory stimuli, suggesting it functions as a negative feedback regulator to prevent excessive inflammation and tissue damage.[21]
-
Mechanism of Inhibition: IL-37 exerts its anti-inflammatory effects through several mechanisms. Extracellularly, it can bind to the IL-18Rα chain with low affinity.[21] However, instead of recruiting the IL-18Rβ signaling chain, it forms a complex with the decoy receptor IL-1R8, which transduces an anti-inflammatory signal.[22] This interaction effectively blocks IL-18's ability to activate the cell.[21][23] IL-37 can also form a complex with IL-18BP, potentially enhancing the suppression of IL-18.[24]
Data Presentation: Comparative Summary
The following table summarizes the key characteristics and functions of IL-18 compared to IL-1β, IL-33, and IL-37.
| Feature | IL-18 | IL-1β | IL-33 | IL-37 |
| Primary Function | Pro-inflammatory | Pro-inflammatory | Pro-inflammatory | Anti-inflammatory |
| Precursor Expression | Constitutive in many cells[5][12] | Inducible by inflammatory stimuli[5][11] | Constitutive, nuclear localization[18] | Inducible by inflammatory stimuli[21] |
| Key Activating Protease | Caspase-1[5] | Caspase-1[5] | Caspases, Neutrophil elastase | Caspase-1[22] |
| Receptor Complex | IL-18Rα / IL-18Rβ[8] | IL-1R1 / IL-1RAcP | ST2 / IL-1RAcP | IL-18Rα / IL-1R8[22] |
| Primary Immune Skew | Type 1 (IFN-γ, Th1)[9][13] | General Inflammation | Type 2 (IL-5, IL-13, Th2)[18][19] | Suppresses innate inflammation |
| Key Innate Functions | Induces IFN-γ, activates NK cells and macrophages[13] | Induces fever, acute phase proteins, neutrophil recruitment | Activates mast cells, ILC2s, eosinophils; acts as an alarmin[17] | Inhibits pro-inflammatory cytokine production, suppresses inflammasome activation[22][25] |
| Natural Inhibitor(s) | IL-18 Binding Protein (IL-18BP) | IL-1 Receptor Antagonist (IL-1Ra)[1] | Soluble ST2 (decoy receptor) | Can be inhibited by IL-18BP[22] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: The IL-18 signaling cascade leading to NF-κB activation.
Caption: The IL-1β pathway, sharing components with IL-18 signaling.
Caption: IL-37 competitively inhibits IL-18 signaling.
Experimental Protocols
Quantifying the concentration of cytokines like IL-18 in biological samples is fundamental to understanding their role in health and disease. The Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method for this purpose.[26]
Key Experiment: Quantification of Cytokines by Sandwich ELISA
This protocol provides a generalized workflow for a sandwich ELISA, which offers high specificity and sensitivity for cytokine detection in samples such as cell culture supernatants, serum, or plasma.[26][27]
Objective: To measure the concentration of a specific cytokine (e.g., IL-18) in a liquid sample.
Principle: A capture antibody specific to the cytokine of interest is immobilized on a microplate well. The sample is added, and the cytokine binds to the capture antibody. After washing, a biotinylated detection antibody, which recognizes a different epitope on the cytokine, is added. This is followed by the addition of an enzyme-conjugated streptavidin (e.g., Horseradish Peroxidase - HRP). Finally, a chromogenic substrate is added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the amount of cytokine present and is measured using a spectrophotometer.[27][28]
Methodology:
-
Plate Coating:
-
Dilute the purified anti-cytokine capture antibody to a concentration of 1-4 µg/mL in a binding solution (e.g., 0.1 M phosphate buffer, pH 9.0).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-protein-binding ELISA plate.
-
Seal the plate and incubate overnight at 4°C.[27]
-
-
Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding.
-
Seal the plate and incubate for at least 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve by performing serial dilutions of a known concentration of the recombinant cytokine standard.
-
Aspirate the blocking buffer and wash the plate 3 times.
-
Add 100 µL of the standards and samples (appropriately diluted) to their respective wells.
-
Seal the plate and incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Detection Antibody Incubation:
-
Aspirate the samples/standards and wash the plate 5 times.
-
Add 100 µL of the diluted biotinylated anti-cytokine detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.[27]
-
-
Enzyme Conjugate Incubation:
-
Aspirate the detection antibody and wash the plate 5 times.
-
Add 100 µL of diluted enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Aspirate the enzyme conjugate and wash the plate 7 times, ensuring complete removal of unbound conjugate.
-
Add 100 µL of the chromogenic substrate (e.g., TMB) to each well.
-
Incubate at room temperature in the dark, allowing color to develop (typically 15-30 minutes).
-
Add 50 µL of Stop Solution (e.g., 2 N H₂SO₄) to each well to stop the reaction.
-
Read the optical density (OD) of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[29]
-
-
Data Analysis:
-
Subtract the average OD of the blank wells from all other OD readings.
-
Plot the OD values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of the cytokine in the unknown samples by interpolating their OD values from the standard curve.[29]
-
Other Relevant Methodologies:
-
Real-Time PCR (RT-PCR): Measures cytokine gene expression by quantifying mRNA levels, providing insights into the transcriptional regulation of cytokine production.[30]
-
Flow Cytometry (Intracellular Cytokine Staining): Allows for the identification and quantification of cytokine-producing cells at a single-cell level, providing data on which specific cell populations are responding to a stimulus.[30][31]
-
Multiplex Bead Array (e.g., Luminex): Enables the simultaneous measurement of multiple cytokines in a single, small-volume sample, offering a broader profile of the immune response.[30][31]
References
- 1. sinobiological.com [sinobiological.com]
- 2. Overview of the IL-1 family in innate inflammation and acquired immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-1 and related cytokines in innate and adaptive immunity in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. betalifesci.com [betalifesci.com]
- 5. Distinct regulatory mechanisms control proinflammatory cytokines IL-18 and IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Distinct Roles of IL-1β and IL-18 in NLRC4-Induced Autoinflammation [frontiersin.org]
- 7. Overview of the IL-1 family in innate inflammation and acquired immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IL-18: A Link between Innate and Adaptive Immunities | Technology Networks [technologynetworks.com]
- 9. The role of IL-18 in innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The three cytokines IL-1β, IL-18, and IL-1α share related but distinct secretory routes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Interleukin-18 cytokine in immunity, inflammation, and autoimmunity: Biological role in induction, regulation, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. IL-1, IL-18, and IL-33 families of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The biological paths of IL-1 family members IL-18 and IL-33 [ouci.dntb.gov.ua]
- 19. Interleukin-33 promoting Th1 lymphocyte differentiation dependents on IL-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IL-33 promotes innate lymphoid cell-dependent IFN-γ production required for innate immunity to Toxoplasma gondii | eLife [elifesciences.org]
- 21. A Narrative Review of the IL-18 and IL-37 Implications in the Pathogenesis of Atopic Dermatitis and Psoriasis: Prospective Treatment Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Current Understanding of IL-37 in Human Health and Disease [frontiersin.org]
- 23. IL-37 inhibits IL-18-induced tubular epithelial cell expression of pro-inflammatory cytokines and renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. iji.sums.ac.ir [iji.sums.ac.ir]
- 25. researchgate.net [researchgate.net]
- 26. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bdbiosciences.com [bdbiosciences.com]
- 28. Quantification of cytokine secretion by mononuclear cells | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 29. h-h-c.com [h-h-c.com]
- 30. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 31. tandfonline.com [tandfonline.com]
Validating Novel Biomarkers of IL-18 Pathway Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and novel biomarkers for monitoring the activation of the Interleukin-18 (IL-18) signaling pathway. Below, we present quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to aid in the selection and validation of the most appropriate biomarkers for your research and development needs.
The IL-18 Signaling Pathway
Interleukin-18 is a pro-inflammatory cytokine that plays a critical role in both innate and adaptive immunity. Its signaling cascade is tightly regulated and culminates in the production of various inflammatory mediators. Understanding this pathway is crucial for identifying and validating relevant biomarkers.
Comparison of IL-18 Pathway Biomarkers
The activation of the IL-18 pathway can be monitored by measuring several biomarkers, each with its own advantages and limitations. The table below summarizes the key characteristics of established and novel biomarkers.
| Biomarker Category | Specific Biomarker | Description | Advantages | Disadvantages |
| Upstream Cytokines | Total IL-18 | Measures both free and IL-18BP-bound IL-18. | Widely available assays; good indicator of overall IL-18 production. | Does not reflect biologically active IL-18. Can be elevated in non-inflammatory conditions. |
| Free IL-18 | Measures the unbound, biologically active form of IL-18. | Directly reflects the potential for IL-18 to signal through its receptor.[1] | Technically challenging to measure accurately; less stable than total IL-18. | |
| Regulatory Proteins | IL-18 Binding Protein (IL-18BP) | A natural inhibitor that binds to and neutralizes IL-18. | Provides context to total IL-18 levels; the ratio of IL-18 to IL-18BP can indicate pathway dysregulation. | Interpretation can be complex; influenced by other factors like IFN-γ. |
| Downstream Chemokines | CXCL9 (MIG) | A chemokine induced by IFN-γ, a key downstream effector of IL-18 signaling. | Stable and easily measurable; reflects a key biological consequence of IL-18 pathway activation.[2][3] | Not exclusively induced by the IL-18 pathway; can be influenced by other inflammatory stimuli. |
| Downstream Cytokines | Interferon-gamma (IFN-γ) | A key cytokine produced by NK cells and T cells upon IL-18 stimulation. | A direct and potent downstream effector of IL-18 signaling. | Short half-life in circulation, making it difficult to detect reliably in serum/plasma. |
| Soluble Receptors | Soluble IL-18 Receptor (sIL-18R) Complex | A complex of the shed extracellular domains of IL-18Rα and IL-18Rβ. | Potentially a more direct indicator of receptor engagement and pathway activation.[4] | Research is still in early stages; assays are not widely available and require further validation. |
Quantitative Biomarker Comparison in Disease
Recent studies have highlighted the differential expression of these biomarkers in inflammatory conditions, offering insights into their diagnostic and prognostic utility.
| Disease Context | Biomarker | Key Findings | Reference |
| Macrophage Activation Syndrome (MAS) | Total IL-18 | Markedly elevated in MAS compared to other hyperferritinemic syndromes. A level >24,000 pg/mL showed high sensitivity and specificity for distinguishing MAS from familial HLH.[5] | --INVALID-LINK-- |
| Free IL-18 | More consistently elevated in MAS than in other conditions, indicating its pathogenic role.[5] | --INVALID-LINK-- | |
| CXCL9 | Elevated in MAS, but also in other forms of HLH, making it a less specific marker for MAS alone.[5] | --INVALID-LINK-- | |
| Adult-Onset Still's Disease (AOSD) | Total IL-18 | Significantly higher in active AOSD compared to patients in remission and healthy controls. A cutoff of 18,550 pg/mL showed high diagnostic accuracy in differentiating AOSD from other forms of adult HLH.[6] | --INVALID-LINK-- |
| Refractory Hemophagocytic Lymphohistiocytosis (HLH) | IL-18 and CXCL9 | Higher pre-treatment levels of both IL-18 and CXCL9 were associated with a better response to targeted therapy (ruxolitinib and emapalumab).[2] | --INVALID-LINK-- |
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is essential for their validation and clinical utility. Below are detailed protocols for the quantification of key IL-18 pathway biomarkers.
Experimental Workflow: Biomarker Measurement by ELISA
Protocol 1: Quantification of Total Human IL-18 by Sandwich ELISA
This protocol is adapted from commercially available ELISA kits.[7][8][9]
Materials:
-
96-well microplate pre-coated with anti-human IL-18 capture antibody
-
Human IL-18 standard
-
Sample diluent
-
Biotin-conjugated anti-human IL-18 detection antibody
-
Streptavidin-HRP conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions. Bring all reagents to room temperature before use.
-
Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells. It is recommended to run all standards and samples in duplicate.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate each well and wash three times with 300 µL of wash buffer per well. After the final wash, invert the plate and blot it against clean paper towels.
-
Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as in step 4.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Calculation: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of IL-18 in the samples.
Protocol 2: Quantification of Human CXCL9 by Sandwich ELISA
This protocol is based on commercially available kits for the measurement of CXCL9 in serum, plasma, and cell culture supernatants.[10][11][12]
Materials:
-
96-well microplate pre-coated with anti-human CXCL9 capture antibody
-
Human CXCL9 standard
-
Assay diluent
-
Biotin-conjugated anti-human CXCL9 detection antibody
-
Streptavidin-HRP conjugate
-
Wash buffer
-
TMB substrate solution
-
Stop solution
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
-
Standard and Sample Addition: Add 100 µL of standards and samples to the designated wells.
-
Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells four times with wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 45 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Calculation: Calculate the concentration of CXCL9 in the samples using the standard curve.
Conclusion
The validation of novel biomarkers for IL-18 pathway activation is a dynamic field with significant potential to improve the diagnosis, prognosis, and therapeutic monitoring of a range of inflammatory diseases. While total IL-18 remains a widely used biomarker, the measurement of free IL-18 and downstream mediators like CXCL9 offers a more nuanced and biologically relevant assessment of pathway activity. The choice of biomarker will depend on the specific research or clinical question, the available resources, and the need for sensitivity and specificity. The protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and implement robust biomarker validation studies. As research progresses, the development of multiplex assays and the further validation of emerging biomarkers like the soluble IL-18 receptor complex will likely provide even more powerful tools for understanding and targeting the IL-18 pathway.
References
- 1. Free Interlukin-18: A New Promising Biomarker for Systemic Juvenile Idiopathic Arthritis and Macrophage Activation Syndrome - ACR Meeting Abstracts [acrabstracts.org]
- 2. CXCL9 and IL-18: potential biomarkers for efficacy evaluation in refractory hemophagocytic lymphohistiocytosis treated with RED (ruxolitinib, emapalumab and dexamethasone) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum levels of interleukin-18, CXCL9 and IFN-γ in Still’s disease complicated by macrophage activation syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble interleukin-18 receptor complex is a novel biomarker in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-18 diagnostically distinguishes and pathogenically promotes human and murine macrophage activation syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Usefulness of Interleukin-18 as a Diagnostic Biomarker to Differentiate Adult-Onset Still’s Disease With/Without Macrophage Activation Syndrome From Other Secondary Hemophagocytic Lymphohistiocytosis in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA for quantification of IL-18 in human serum. [protocols.io]
- 8. biogot.com [biogot.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. raybiotech.com [raybiotech.com]
- 11. krishgen.com [krishgen.com]
- 12. mybiosource.com [mybiosource.com]
A Comparative Proteomics Guide to the SNX18 Interactome in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Sorting Nexin 18 (SNX18) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain for phosphoinositide binding and a Bin/Amphiphysin/Rvs (BAR) domain for sensing and inducing membrane curvature.[1] This guide provides a comparative overview of the SNX18 protein-protein interaction networks across three distinct human cancer cell lines: HEK293 (human embryonic kidney), HeLa (human cervical cancer), and MCF-7 (human breast cancer). Understanding the cell-type-specific interactome of SNX18 is crucial, as it is implicated in fundamental cellular processes including endocytosis, intracellular trafficking, and autophagy.[2][3][4] Differential interactions may elucidate the varied roles of SNX18 in the context of different cancer biologies.
The data presented herein is a representative synthesis derived from published studies and serves as a model for a comparative proteomics investigation. While SNX18 has been studied in these cell lines, a direct quantitative comparison of its interactome across them has not been published. This guide illustrates the expected outcomes of such an experiment.
Comparative Analysis of the SNX18 Interactome
The following table summarizes the hypothetical quantitative proteomics data for key SNX18 interactors identified via co-immunoprecipitation followed by mass spectrometry (Co-IP/MS). The values represent the relative abundance (log2 fold change) of the co-precipitated protein compared to a negative control (e.g., IgG pulldown) in each cell line.
| Protein Interactor | Gene Name | Cellular Function | HEK293 (Log2 FC) | HeLa (Log2 FC) | MCF-7 (Log2 FC) |
| Endocytosis & Trafficking | |||||
| Dynamin-2 | DNM2 | Membrane fission in endocytosis | 4.8 | 5.1 | 4.5 |
| Sorting Nexin 9 | SNX9 | Endocytic trafficking, forms heterodimers with SNX18[3][5] | 5.5 | 5.3 | 5.6 |
| N-WASP | WASL | Actin polymerization, endocytosis[3] | 3.1 | 3.5 | 2.9 |
| AP-1 Complex Subunit Gamma-1 | AP1G1 | Adaptor protein in vesicular trafficking[5][6] | 2.5 | 3.0 | 2.2 |
| Synaptojanin-1 | SYNJ1 | Phosphoinositide phosphatase in endocytosis[3][5] | 2.8 | 3.2 | Not Detected |
| Autophagy | |||||
| Autophagy-related protein 16-1 | ATG16L1 | Essential for autophagosome formation[2][4] | 3.9 | 4.2 | 3.5 |
| Microtubule-associated protein 1A/1B light chain 3B | MAP1LC3B | Autophagosome marker[2] | 3.5 | 3.8 | 3.1 |
| Autophagy related 9A | ATG9A | Transmembrane protein critical for autophagy[1][4] | 3.2 | 3.6 | 2.8 |
| Other Interactors | |||||
| E3 ubiquitin-protein ligase Itchy homolog | ITCH | Ubiquitination, protein degradation[5] | 2.1 | Not Detected | 2.4 |
| Clathrin Heavy Chain 1 | CLTC | Coated pit and vesicle formation | 2.9 | 3.4 | 2.7 |
Signaling and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway involving SNX18 and the experimental workflow used to identify its interactors.
Detailed Experimental Protocols
The following is a representative protocol for the identification of the SNX18 interactome using co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS).[7][8][9]
1. Cell Culture and Lysis
-
Culture HEK293, HeLa, and MCF-7 cells to ~80-90% confluency in appropriate media.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice for 30 minutes in IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new tube and determine protein concentration using a BCA assay.
2. Immunoprecipitation
-
For each cell line, dilute 2-3 mg of total protein in IP Lysis Buffer to a final volume of 1 ml.
-
Pre-clear the lysate by adding 20 µl of Protein A/G magnetic beads and incubating for 1 hour at 4°C with gentle rotation.
-
Place tubes on a magnetic rack and transfer the pre-cleared lysate to a new tube.
-
Add 5-10 µg of anti-SNX18 antibody (or an equivalent amount of normal rabbit/mouse IgG as a negative control) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µl of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
-
Pellet the beads using a magnetic rack and discard the supernatant.
3. Washing and Elution
-
Wash the beads three times with 1 ml of ice-cold IP Lysis Buffer, followed by two washes with 1 ml of ice-cold PBS. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet using the magnetic rack.
-
After the final wash, remove all residual PBS.
-
Elute the protein complexes from the beads by adding 50 µl of 1X Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Pellet the beads with the magnetic rack and collect the supernatant containing the eluted proteins.
4. Sample Preparation for Mass Spectrometry
-
Run the eluted samples briefly on a 10% SDS-PAGE gel (allow proteins to enter ~1 cm into the resolving gel).
-
Stain the gel with Coomassie Blue, excise the entire protein band, and destain it.
-
Perform in-gel trypsin digestion overnight at 37°C.
-
Extract the resulting peptides from the gel pieces using acetonitrile and formic acid solutions.
-
Dry the extracted peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for MS analysis.
5. LC-MS/MS Analysis and Data Processing
-
Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 15-20 most intense precursor ions for fragmentation.
-
Process the raw MS data using a software suite like MaxQuant or Proteome Discoverer.
-
Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify proteins.
-
Perform label-free quantification (LFQ) to determine the relative abundance of proteins in the SNX18 Co-IP samples compared to the IgG controls. Interactors are typically defined as proteins significantly enriched (e.g., p-value < 0.05 and fold change > 2) in the SNX18 pulldown.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Membrane remodeling by the PX-BAR protein SNX18 promotes autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. embopress.org [embopress.org]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Off-Target Effects of IL-18 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Interleukin-18 (IL-18) is a potent pro-inflammatory cytokine implicated in a range of inflammatory and autoimmune diseases. Consequently, targeting the IL-18 pathway with receptor antagonists has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of the off-target effects of different classes of IL-18 receptor antagonists, including monoclonal antibodies, soluble receptors, and small molecule inhibitors. The information is supported by available experimental data and detailed methodologies to aid researchers in selecting and developing the most specific and effective IL-18 inhibitors.
IL-18 Signaling Pathway
Interleukin-18 signals through a heterodimeric receptor complex composed of IL-18 receptor α (IL-18Rα) and IL-18 receptor β (IL-18Rβ).[1][2] Binding of IL-18 to this complex initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein MyD88.[3] This leads to the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the production of various pro-inflammatory cytokines, such as interferon-gamma (IFN-γ).[1][4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Safety, tolerability, pharmacokinetics, and pharmacodynamics of single-dose antiinterleukin- 18 mAb GSK1070806 in healthy and obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Frontiers | Nine receptors and binding proteins, four drugs, and one woman: Historical and personal perspectives [frontiersin.org]
Comparative Guide to Confirming the Lipid-Binding Preferences of a Novel PX Domain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to confirm the lipid-binding preferences of a novel Phox homology (PX) domain. It includes supporting experimental data presentation, detailed protocols for key assays, and visualizations to clarify complex workflows and biological pathways.
Introduction to PX Domains and Lipid-Binding Specificity
The Phox homology (PX) domain is a versatile phosphoinositide (PI) binding module of approximately 120 amino acids found in a wide range of proteins involved in membrane trafficking, cell signaling, and lipid metabolism.[1][2] While PX domains are most commonly known for their preferential binding to Phosphatidylinositol 3-phosphate (PtdIns(3)P), a lipid enriched in early endosomes, their specificity is not absolute.[2] Some PX domains have been shown to bind to other phosphoinositides such as PtdIns(3,4)P₂, PtdIns(3,4,5)P₃, PtdIns(4,5)P₂, or even other anionic lipids like phosphatidic acid.[1][2][3][4][5]
Given this diversity, experimentally confirming the precise lipid-binding profile of a novel PX domain is critical to understanding its cellular function, localization, and role in signaling pathways. This guide outlines a systematic approach to characterizing these interactions.
Comparison with Alternative Lipid-Binding Domains
To contextualize the binding preferences of a PX domain, it is useful to compare it with other well-characterized lipid-binding domains. Each domain family has a canonical lipid preference that dictates its primary subcellular localization and function.
| Domain | Typical Lipid Ligand(s) | Primary Cellular Location(s) |
| PX (Phox Homology) | PtdIns(3)P (canonical), but can vary | Early Endosomes |
| PH (Pleckstrin Homology) | PtdIns(4,5)P₂, PtdIns(3,4,5)P₃ | Plasma Membrane |
| FYVE (Fab1, YOTB, Vac1, EEA1) | PtdIns(3)P (highly specific) | Early Endosomes, Multivesicular Bodies |
| C2 Domain | Phosphatidylserine (PS), PtdIns(4,5)P₂ (often Ca²⁺-dependent) | Plasma Membrane, Vesicles |
| ENTH (Epsin N-Terminal Homology) | PtdIns(4,5)P₂ | Clathrin-coated pits |
Experimental Workflow for Characterization
A multi-step approach, moving from qualitative screening to quantitative validation, is recommended to robustly determine the lipid-binding profile of a novel PX domain.
Caption: Recommended workflow for characterizing a novel PX domain.
Quantitative Data Presentation
After performing quantitative assays like Surface Plasmon Resonance (SPR), the data should be summarized to compare the novel domain against a well-characterized control (e.g., p40phox PX domain, a known PtdIns(3)P binder).
Table 1: Comparative Lipid-Binding Affinities (Dissociation Constant, Kd)
| Lipid Species | Novel PX Domain (Kd, µM) | Control: p40phox PX Domain (Kd, µM) |
| PtdIns(3)P | 1.2 ± 0.3 | 0.9 ± 0.2 |
| PtdIns(4)P | > 100 | > 100 |
| PtdIns(5)P | > 100 | > 100 |
| PtdIns(3,4)P₂ | 25.6 ± 4.5 | 85.1 ± 9.7 |
| PtdIns(4,5)P₂ | > 100 | > 100 |
| PtdIns(3,5)P₂ | 98.2 ± 11.3 | > 100 |
| PtdIns(3,4,5)P₃ | 75.4 ± 8.1 | > 100 |
| Phosphatidic Acid (PA) | 15.3 ± 2.9 | > 100 |
| Phosphatidylserine (PS) | > 100 | > 100 |
Data are hypothetical and for illustrative purposes. Kd values represent the concentration at which half of the protein is bound to the lipid. Lower values indicate higher affinity.
Detailed Experimental Protocols
Protein-Lipid Overlay Assay (Lipid Strip Assay)
This semi-quantitative method is an excellent first screen to identify potential lipid ligands from a panel of immobilized lipids.[6][7][8][9]
Methodology:
-
Blocking: Commercially available lipid strips are blocked for 1 hour at room temperature in a blocking buffer (e.g., 3% fatty acid-free Bovine Serum Albumin (BSA) in TBS-T).[6]
-
Incubation: The membrane is incubated overnight at 4°C with the purified, epitope-tagged novel PX domain (e.g., GST-tagged or His-tagged) at a concentration of 0.5-2 µg/mL in fresh blocking buffer.[6][8]
-
Washing: The membrane is washed extensively (e.g., 4 times for 15 minutes each) with wash buffer (TBS-T) to remove non-specific binders.[6]
-
Primary Antibody: The membrane is incubated for 1 hour with a primary antibody directed against the epitope tag (e.g., anti-GST) diluted in blocking buffer.
-
Washing: Repeat the wash step as in step 3.
-
Secondary Antibody: Incubate the membrane for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After a final series of washes, detect the bound protein using an enhanced chemiluminescence (ECL) reagent.[6] The resulting spots indicate which lipids the protein binds to.
Liposome Co-sedimentation Assay
This assay quantifies the fraction of a protein that binds to liposomes (artificial vesicles) of a defined lipid composition.[10][11][12]
Methodology:
-
Liposome Preparation:
-
Prepare lipid mixtures in chloroform, typically a background lipid (e.g., POPC) with a specific percentage of the lipid of interest (e.g., 5% PtdIns(3)P).[10]
-
Dry the lipid mixture under a stream of nitrogen and then under vacuum to form a thin film.[10]
-
Hydrate the film in an appropriate buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5) and create unilamellar vesicles by sonication or extrusion through polycarbonate filters (e.g., 100 nm pore size).[10]
-
-
Binding Reaction:
-
Sedimentation:
-
Analysis:
-
Carefully collect the supernatant (containing unbound protein) and resuspend the pellet (containing liposomes and bound protein) in an equal volume of buffer.
-
Analyze equal volumes of the total input, supernatant, and pellet fractions by SDS-PAGE and Coomassie staining or Western blot.
-
Quantify band intensities using densitometry to determine the percentage of bound protein.
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free quantitative data on binding kinetics (kon, koff) and affinity (Kd).[13][14][15][16][17]
Methodology:
-
Chip Preparation:
-
Binding Analysis:
-
A series of increasing concentrations of the purified PX domain protein is injected over the lipid-coated surface.
-
The binding is measured in real-time as a change in the refractive index at the surface, reported in Response Units (RU).
-
-
Data Processing:
-
The response from the control flow cell is subtracted from the active flow cell to correct for non-specific binding.
-
The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Example Signaling Pathway Involvement
Confirming the binding preference of a novel PX domain allows for the formulation of hypotheses about its role in cellular signaling. For instance, a PX domain that specifically binds PtdIns(3)P is likely involved in endosomal trafficking.
Caption: PX domain-mediated recruitment to endosomal membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. PX Protein Domain | Cell Signaling Technology [cellsignal.com]
- 3. Binding of the PX domain of p47phox to phosphatidylinositol 3,4-bisphosphate and phosphatidic acid is masked by an intramolecular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QUANTIFYING LIPID CHANGES IN VARIOUS MEMBRANE COMPARTMENTS USING LIPID BINDING PROTEIN DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LIPID-PROTEIN OVERLAY ASSAY (from Simon Dowler, Alessi lab [liverpool.ac.uk]
- 7. liverpool.ac.uk [liverpool.ac.uk]
- 8. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of liposomes and liposome co-sedimentation assay [bio-protocol.org]
- 11. 4.9. Liposome Co-Sedimentation Assays [bio-protocol.org]
- 12. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Surface plasmon resonance for measuring interactions of proteins with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. molecular-interactions.si [molecular-interactions.si]
comparing the in vivo effects of IL-18 and IL-12 on T-cell activation
For Researchers, Scientists, and Drug Development Professionals
Interleukin-12 (IL-12) and Interleukin-18 (IL-18) are potent pro-inflammatory cytokines that play crucial roles in orchestrating the cellular immune response, particularly in the activation and differentiation of T-cells. While both are key inducers of a Type 1 immune response, characterized by the production of interferon-gamma (IFN-γ), they exhibit distinct and synergistic effects on T-cell activation in a living organism. This guide provides an objective comparison of their in vivo performance, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways and experimental workflows.
Quantitative Comparison of In Vivo Effects
The following tables summarize the key in vivo effects of IL-12 and IL-18 on T-cell activation, drawing from various experimental studies.
| Parameter | IL-12 Administration | IL-18 Administration | IL-12 + IL-18 Co-administration |
| T-Cell Proliferation | Modest to no significant effect on its own.[1][2] Can augment proliferation of pre-activated T-cells.[3] | Can induce proliferation of memory CD8+ T-cells.[4][5] In some contexts, requires T-cell receptor (TCR) signaling for robust proliferation.[5][6] | Synergistically promotes T-cell proliferation, including that of γδ T-cells.[7][8][9] |
| IFN-γ Production | Potent inducer of IFN-γ from T-cells and NK cells.[1][10][11] This effect is a hallmark of IL-12 function. | Minimal effect on IFN-γ production alone.[12][13] Can induce low levels of IFN-γ in anti-CD3 stimulated T-cells.[14] | Strong synergistic induction of IFN-γ production from CD4+, CD8+, and γδ T-cells, often without the need for TCR engagement.[7][12][13] |
| Th1/Tc1 Differentiation | A primary driver of naive T-cell differentiation into the Th1 subset.[1][2][10] | Does not play a major role in the initial development of Th1 cells but amplifies the response of established Th1 cells.[14][15] | Synergistically polarizes T-cell responses towards a Th1 and Tc1 phenotype.[12][13] |
| Cytotoxicity | Enhances the cytotoxic activity of NK cells and cytotoxic T lymphocytes (CTLs).[1][3] | Upregulates cytotoxic activities of NK and CD8+ T-cells.[14] | Synergistically enhances the cytotoxic activity of T-cells against tumor cells.[9] |
| Other Cytokine Production | Can induce IL-10 production at higher doses.[12] | In the absence of IL-12, can induce Th2 cytokines like IL-4, IL-5, and IL-13, particularly in the presence of IL-2.[14][15][16] | Inhibits IL-12-induced IL-10 production and augments GM-CSF secretion.[12][13] |
Signaling Pathways
The distinct and synergistic actions of IL-12 and IL-18 stem from their unique signaling cascades.
Caption: IL-12 Signaling Pathway in T-cells.
Caption: IL-18 Signaling Pathway in T-cells.
Experimental Protocols
The following provides a generalized in vivo experimental workflow for comparing the effects of IL-12 and IL-18 on T-cell activation in a mouse model.
Caption: In Vivo T-Cell Activation Experimental Workflow.
Detailed Methodologies
1. In Vivo T-Cell Proliferation Assay:
-
Animal Model: C57BL/6 mice, 8-12 weeks old.
-
Immunization: Mice are immunized subcutaneously in the footpad with 100 µg of ovalbumin (OVA) emulsified in Complete Freund's Adjuvant (CFA).
-
Cytokine Treatment: Recombinant mouse IL-12 (1 µ g/mouse ), IL-18 (1 µ g/mouse ), or a combination is administered intraperitoneally on days 0, 1, and 2 post-immunization. A control group receives PBS.
-
Cell Isolation and Staining: On day 7, draining lymph nodes (popliteal) are harvested, and single-cell suspensions are prepared. T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE).
-
Adoptive Transfer and Analysis: Labeled T-cells are adoptively transferred into naive recipient mice. After 3 days, splenocytes from recipient mice are isolated and analyzed by flow cytometry to measure CFSE dilution as an indicator of proliferation.
2. In Vivo IFN-γ Production Assay:
-
Animal Model and Immunization: As described for the proliferation assay.
-
Cytokine Treatment: As described for the proliferation assay.
-
Cell Isolation and Restimulation: On day 7, splenocytes are harvested and restimulated in vitro with 10 µg/mL of OVA peptide (SIINFEKL for CD8+ T-cells or OVA323-339 for CD4+ T-cells) for 24-48 hours.
-
Analysis: Supernatants are collected, and IFN-γ levels are quantified using an enzyme-linked immunosorbent assay (ELISA). Alternatively, intracellular cytokine staining followed by flow cytometry can be performed to determine the frequency of IFN-γ-producing T-cells.
3. In Vivo Cytotoxic T-Lymphocyte (CTL) Assay:
-
Animal Model, Immunization, and Cytokine Treatment: As described for the proliferation assay.
-
Target Cell Preparation: On day 7, splenocytes from naive donor mice are divided into two populations. One is pulsed with the relevant peptide (e.g., SIINFEKL) and labeled with a high concentration of CFSE (CFSEhigh). The other is not pulsed with peptide and is labeled with a low concentration of CFSE (CFSElow).
-
Adoptive Transfer: The two populations of target cells are mixed in a 1:1 ratio and injected intravenously into the immunized mice.
-
Analysis: After 18-24 hours, splenocytes from the recipient mice are harvested, and the ratio of CFSEhigh to CFSElow cells is determined by flow cytometry. The percentage of specific lysis is calculated based on the reduction of the peptide-pulsed (CFSEhigh) population relative to the non-pulsed (CFSElow) population.
Conclusion
In the realm of in vivo T-cell activation, IL-12 and IL-18 are not redundant but rather complementary cytokines. IL-12 is a potent initiator of Th1 differentiation and a strong inducer of IFN-γ production.[1][10] IL-18, while having modest effects on its own, acts as a powerful amplifier, synergizing with IL-12 to dramatically enhance T-cell proliferation, IFN-γ secretion, and cytotoxic activity.[7][12][13] This synergistic relationship is critical for a robust and effective cell-mediated immune response against intracellular pathogens and malignancies. Understanding the distinct and combined in vivo effects of these cytokines is paramount for the rational design of immunotherapies aimed at augmenting T-cell function.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Role of Interleukin 12 and Costimulators in T Cell Anergy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | IL-12 Expands and Differentiates Human Vγ2Vδ2 T Effector Cells Producing Antimicrobial Cytokines and Inhibiting Intracellular Mycobacterial Growth [frontiersin.org]
- 4. An IFN-γ-IL-18 Signaling Loop Accelerates Memory CD8+ T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Interleukin-12 is sufficient to promote antigen-independent interferon-γ production by CD8 T cells in old mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Synergistic effects of IL-12 and IL-18 in skewing tumor-reactive T-cell responses towards a type 1 pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Interleukin-18 cytokine in immunity, inflammation, and autoimmunity: Biological role in induction, regulation, and treatment [frontiersin.org]
- 15. Unique Action of Interleukin-18 on T Cells and Other Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IL-18 acts in synergy with IL-7 to promote ex vivo expansion of T lymphoid progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Information on PXP 18 Protein Not Found; General Protein Disposal and Handling Guidelines Provided
Extensive searches for a protein specifically designated "PXP 18" have not yielded any matching results in scientific literature or safety databases. This suggests that "PXP 18" may be an internal project name, a misnomer, or a novel substance not yet publicly documented. In the absence of specific data for "PXP 18," this document provides essential, general procedures for the safe handling and disposal of laboratory proteins, using a known protein, SNX18, as an illustrative example for data presentation and experimental context.
For researchers, scientists, and drug development professionals, adherence to proper laboratory safety protocols is paramount. The following information is intended to serve as a foundational guide for the operational and disposal plans for common laboratory proteins.
General Protein Disposal Procedures
The proper disposal of protein waste is critical to maintaining a safe laboratory environment and preventing contamination. The appropriate disposal method depends on the nature of the protein and any associated contaminants.
Non-Hazardous Proteins: Proteins that are non-infectious and not contaminated with hazardous chemicals can typically be disposed of as general laboratory waste.
-
Solid Waste: Denature the protein, if necessary, by autoclaving or chemical treatment. Once denatured, solid protein waste can often be disposed of in the regular trash.
-
Liquid Waste: Small quantities of non-hazardous protein solutions can often be neutralized to a pH between 6.0 and 8.0 and then poured down the drain with copious amounts of water. Check local regulations, as some institutions may require chemical inactivation before drain disposal.
Biohazardous Proteins: Proteins derived from or contaminated with infectious agents must be treated as biohazardous waste.
-
Decontamination: All materials (e.g., pipette tips, tubes, plates) and solutions containing the biohazardous protein must be decontaminated. The most common method is autoclaving. Chemical disinfection with agents like bleach or a specialized biocide is also an option.
-
Disposal: After decontamination, the waste should be placed in designated biohazard bags or containers for collection and incineration by a licensed biohazardous waste disposal service.
Chemically Hazardous Proteins: Proteins mixed with hazardous chemicals (e.g., solvents, heavy metals) must be disposed of as chemical waste.
-
Segregation: Do not mix different types of chemical waste. Keep the protein-chemical waste separate from other waste streams.
-
Labeling and Storage: The waste container must be clearly labeled with its contents. Store the container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by the institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.
Illustrative Example: SNX18 Protein
To demonstrate how specific protein information would be presented, the following sections use Sorting Nexin 18 (SNX18), a PX-BAR domain-containing protein involved in autophagy, as an example.[1]
The following table summarizes hypothetical quantitative data relevant to SNX18 handling and experimentation.
| Parameter | Value | Unit | Source |
| Molecular Weight | ~65 | kDa | UniProt |
| Optimal Storage Temperature | -80 | °C | Manufacturer |
| Recommended Concentration for Western Blot | 1-2 | µg/mL | Publication |
| siRNA Concentration for Knockdown | 20 | nM | [1] |
| Half-life in HeLa Cells | ~24 | hours | Hypothetical |
Protocol: Immunofluorescence Staining for SNX18 Localization
This protocol describes the steps for visualizing the subcellular localization of SNX18 in cultured cells.
-
Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate to 70-80% confluency.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with an anti-SNX18 primary antibody diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.
-
Final Washes and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the cells using a fluorescence microscope.
Below are diagrams illustrating a simplified experimental workflow and a hypothetical signaling pathway involving SNX18.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
